Comprehensive Technical Guide on 2-(Isopropylsulfonyl)phenol: Structural Dynamics, Synthesis, and Applications in Medicinal Chemistry
Executive Summary 2-(Isopropylsulfonyl)phenol is a highly specialized, privileged ortho-substituted aromatic building block utilized extensively in advanced organic synthesis and drug discovery. Characterized by the spat...
Author: BenchChem Technical Support Team. Date: March 2026
Executive Summary
2-(Isopropylsulfonyl)phenol is a highly specialized, privileged ortho-substituted aromatic building block utilized extensively in advanced organic synthesis and drug discovery. Characterized by the spatial proximity of a hydrogen-bond-donating hydroxyl group and a bulky, electron-withdrawing isopropylsulfonyl moiety, this compound offers unique physicochemical properties. It serves as a critical intermediate in the synthesis of complex active pharmaceutical ingredients (APIs), most notably in the development of chemokine receptor antagonists.
Physicochemical Profiling
Understanding the baseline quantitative metrics of 2-(isopropylsulfonyl)phenol is essential for predicting its behavior in both synthetic workflows and biological systems. The data below summarizes its core properties[1].
Table 1: Quantitative Physicochemical Properties
Property
Value
Implication for Drug Design
Chemical Name
2-(Isopropylsulfonyl)phenol
Standard IUPAC nomenclature.
CAS Registry Number
29725-22-2
Unique identifier for procurement and safety tracking.
Molecular Formula
C9H12O3S
Baseline for stoichiometric calculations.
Molecular Weight
200.25 g/mol
Low molecular weight, ideal for fragment-based design.
Topological Polar Surface Area
62.7 Ų
Excellent for oral bioavailability (Rule of 5 compliant).
The ortho-relationship between the hydroxyl (-OH) and the isopropylsulfonyl (-SO₂iPr) group fundamentally dictates the reactivity and pharmacological utility of the molecule.
pKa Modulation: The sulfonyl group is strongly electron-withdrawing via both inductive (-I) and resonance (-M) effects. This stabilizes the conjugate phenoxide base, significantly lowering the pKa of the phenol from ~9.95 to an estimated 7.5–8.5. This heightened acidity allows for milder deprotonation conditions during etherification or cross-coupling reactions.
Intramolecular Hydrogen Bonding: The spatial proximity of the phenolic OH and the sulfonyl oxygen facilitates a strong intramolecular hydrogen bond (OH···O=S). This interaction restricts the rotation of the C-S bond, locking the molecule into a coplanar conformation. Pharmacokinetically, this internal H-bond masks the polar functional groups from the aqueous environment, thereby increasing the molecule's lipophilicity (LogP) and enhancing passive membrane permeability.
Applications in Medicinal Chemistry: CXCR2 Inhibitors
2-(Isopropylsulfonyl)phenol is a vital precursor in the synthesis of targeted therapeutics. A highly documented application is its use as an intermediate in the synthesis of CXCR2 (C-X-C Motif Chemokine Receptor 2) inhibitors [2].
CXCR2 is a G-protein-coupled receptor that plays a pivotal role in neutrophil recruitment, inflammatory diseases, and tumor microenvironment modulation. In the development of these, the phenol ring of 2-(isopropylsulfonyl)phenol undergoes sequential functionalization to yield critical intermediates such as 6-amino-3-chloro-2-(isopropylsulfonyl)phenol [2]. The bulky isopropylsulfonyl group occupies a specific lipophilic allosteric pocket within the CXCR2 receptor, driving high-affinity binding and target residence time.
Functionalization of 2-(Isopropylsulfonyl)phenol in CXCR2 inhibitor development.
Validated Synthetic Methodologies
To ensure scientific integrity and reproducibility, the following protocol details a self-validating, two-step synthesis of 2-(isopropylsulfonyl)phenol starting from commercially available 2-mercaptophenol.
Synthetic workflow for 2-(Isopropylsulfonyl)phenol from 2-mercaptophenol.
Step 1: Regioselective S-Alkylation
Objective: Synthesize 2-(isopropylthio)phenol without competitive O-alkylation.
Causality & Mechanism: The protocol leverages the inherent pKa differential between the thiol (pKa ~6.5) and the phenol (pKa ~9.5). By utilizing a mild base (K₂CO₃), the thiol is selectively deprotonated, rendering it a highly reactive soft nucleophile while the harder phenol remains largely protonated.
Procedure:
Dissolve 2-mercaptophenol (1.0 eq) in anhydrous DMF (0.5 M) under an argon atmosphere.
Add anhydrous K₂CO₃ (1.2 eq) and stir for 15 minutes at room temperature.
Cool the mixture to 0 °C and add 2-bromopropane (1.1 eq) dropwise.
Stir at room temperature for 4 hours.
Workup: Quench with H₂O, extract with EtOAc (3x). Wash the organic layer with brine to remove DMF, dry over Na₂SO₄, and concentrate.
Self-Validation Step: Perform Thin-Layer Chromatography (TLC) using Hexanes/EtOAc (4:1). The successful masking of the polar thiol group will result in a new, significantly less polar spot (Rf ~0.8) compared to the starting material.
Step 2: Controlled Sulfoxidation
Objective: Oxidize the thioether to the sulfone without degrading the electron-rich phenol ring.
Causality & Mechanism: meta-Chloroperoxybenzoic acid (mCPBA) is highly electrophilic and reacts rapidly with the nucleophilic sulfur. Exactly 2.2 equivalents are used: the first equivalent forms the intermediate sulfoxide, and the second drives it to the sulfone. Strict temperature control (0 °C) prevents unwanted electrophilic aromatic oxidation of the phenol ring.
Procedure:
Dissolve crude 2-(isopropylthio)phenol in anhydrous DCM (0.2 M) and cool to 0 °C.
Add mCPBA (77% purity, 2.2 eq) portion-wise over 30 minutes.
Allow the reaction to slowly warm to room temperature and stir for 2 hours.
Workup: Quench with saturated aqueous Na₂S₂O₃ to neutralize residual peroxides. Wash with saturated aqueous NaHCO₃ to remove the meta-chlorobenzoic acid byproduct. Dry, concentrate, and purify via flash chromatography.
Self-Validation Step: Analyze the purified product via LC-MS. The presence of a dominant peak at m/z 199.0 [M-H]⁻ in negative ion mode confirms the sulfone, while the absence of m/z 183.0 confirms that no intermediate sulfoxide remains.
Analytical Characterization
Proper analytical verification is mandatory before utilizing 2-(isopropylsulfonyl)phenol in downstream API synthesis.
Mass Spectrometry: The compound exhibits a robust molecular ion peak consistent with its molecular weight of 200.25 g/mol [1]. Standard electron ionization (EI) or electrospray ionization (ESI) methods reliably detect the parent mass, as cataloged in the[3].
NMR Spectroscopy: In ¹H NMR (CDCl₃), the isopropyl group will present as a distinct doublet (approx. 1.2–1.3 ppm, 6H) and a septet (approx. 3.2–3.4 ppm, 1H). The phenolic OH typically appears as a broad singlet shifted downfield (often >8.0 ppm) due to the strong intramolecular hydrogen bonding with the adjacent sulfonyl group.
An In-depth Technical Guide to 2-(Isopropylsulfonyl)phenol and Its Analogs
For Researchers, Scientists, and Drug Development Professionals This technical guide provides a comprehensive overview of 2-(isopropylsulfonyl)phenol, a molecule of interest in medicinal chemistry and organic synthesis....
Author: BenchChem Technical Support Team. Date: March 2026
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of 2-(isopropylsulfonyl)phenol, a molecule of interest in medicinal chemistry and organic synthesis. Due to the limited publicly available data for this specific compound, this guide will leverage information on the closely related analog, 2-(propylsulfonyl)phenol, to infer its properties, synthesis, and potential applications. This approach provides a scientifically grounded framework for researchers working with or considering the use of this and similar compounds.
Chemical Identity and Core Identifiers
While a specific CAS number for 2-(isopropylsulfonyl)phenol is not readily found in major chemical databases, we can extrapolate its identifiers based on its structure. For comparative and practical purposes, the identifiers for the closely related analog, 2-(propylsulfonyl)phenol, are provided.
Table 1: Core Identifiers for 2-(Propylsulfonyl)phenol (CAS: 29549-72-2)
For the target molecule, 2-(isopropylsulfonyl)phenol , the predicted identifiers are:
IUPAC Name : 2-(Isopropylsulfonyl)phenol
Molecular Formula : C₉H₁₂O₃S
Molecular Weight : 200.26 g/mol
SMILES : CC(C)S(=O)(=O)C1=CC=CC=C1O
Physicochemical Properties
The physicochemical properties of 2-(isopropylsulfonyl)phenol can be predicted based on its structure and by comparison with its n-propyl analog. The presence of the polar sulfonyl and hydroxyl groups suggests that the compound will have moderate solubility in polar organic solvents and limited solubility in water.
Table 2: Predicted and Comparative Physicochemical Properties
The polar surface area is determined by the hydroxyl and sulfonyl groups and is expected to be identical.
Synthesis and Experimental Protocols
The synthesis of 2-(isopropylsulfonyl)phenol can be approached through several established methods for the formation of aryl sulfones. A common and effective strategy involves the oxidation of the corresponding sulfide.
Proposed Synthetic Pathway
A plausible and efficient synthesis of 2-(isopropylsulfonyl)phenol is a two-step process starting from 2-mercaptophenol and an appropriate isopropyl halide, followed by oxidation of the resulting sulfide.
Caption: Proposed two-step synthesis of 2-(Isopropylsulfonyl)phenol.
Detailed Experimental Protocol (Hypothetical)
Step 1: Synthesis of 2-(Isopropylsulfanyl)phenol
To a stirred solution of 2-mercaptophenol (1.0 eq) in a suitable solvent such as ethanol or DMF, add a base like sodium hydroxide or potassium carbonate (1.1 eq) at room temperature.
Stir the mixture for 30 minutes to ensure the formation of the thiophenolate anion.
Add 2-bromopropane or 2-iodopropane (1.2 eq) dropwise to the reaction mixture.
Heat the reaction to a moderate temperature (e.g., 60-80 °C) and monitor the progress by thin-layer chromatography (TLC).
Upon completion, cool the reaction to room temperature and quench with water.
Extract the product with an organic solvent such as ethyl acetate.
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
Purify the crude product by column chromatography on silica gel to yield 2-(isopropylsulfanyl)phenol.
Step 2: Synthesis of 2-(Isopropylsulfonyl)phenol
Dissolve the 2-(isopropylsulfanyl)phenol (1.0 eq) from the previous step in a suitable solvent like dichloromethane or acetic acid.
Cool the solution in an ice bath.
Slowly add an oxidizing agent such as meta-chloroperoxybenzoic acid (m-CPBA) or hydrogen peroxide (2.2-3.0 eq).
Allow the reaction to warm to room temperature and stir until the starting material is consumed, as indicated by TLC.
Quench the reaction with a reducing agent solution, such as aqueous sodium thiosulfate, to destroy any excess oxidant.
Extract the product with an organic solvent.
Wash the organic layer with aqueous sodium bicarbonate and brine, then dry over anhydrous sodium sulfate.
Concentrate the solvent under reduced pressure and purify the resulting solid by recrystallization or column chromatography to obtain 2-(isopropylsulfonyl)phenol.
Reactivity and Potential Applications
The chemical reactivity of 2-(isopropylsulfonyl)phenol is dictated by its two primary functional groups: the phenolic hydroxyl group and the isopropylsulfonyl group.
Phenolic Hydroxyl Group : This group is acidic and can be deprotonated to form a phenoxide. It can undergo O-alkylation, O-acylation, and other reactions typical of phenols. The hydroxyl group also activates the aromatic ring towards electrophilic substitution, directing incoming electrophiles primarily to the para position.
Isopropylsulfonyl Group : The sulfonyl group is a strong electron-withdrawing group, which deactivates the aromatic ring towards electrophilic substitution and makes the phenolic proton more acidic compared to phenol itself. It is generally stable to many reaction conditions but can be a target for nucleophilic aromatic substitution under harsh conditions.
The combination of a phenol and a sulfone in one molecule makes 2-(isopropylsulfonyl)phenol and its analogs interesting candidates for various applications:
Medicinal Chemistry : The sulfonyl group is a common pharmacophore in many drug molecules. The phenolic moiety can serve as a scaffold for further functionalization or as a hydrogen bond donor. The overall structure could be explored for activity as an inhibitor of various enzymes or as a ligand for receptors. For instance, related structures have been investigated as kinase inhibitors[2].
Organic Synthesis : This compound can serve as a building block in the synthesis of more complex molecules. The phenol can be converted to other functional groups, and the sulfonyl group can influence the regioselectivity of reactions on the aromatic ring.
Safety and Handling
While specific toxicity data for 2-(isopropylsulfonyl)phenol is not available, it should be handled with the care appropriate for a substituted phenol. Phenols are generally toxic and can be corrosive to the skin and eyes. The sulfonyl group is not typically associated with high toxicity.
General Handling Precautions:
Work in a well-ventilated fume hood.
Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.
Avoid inhalation of dust or vapors.
Avoid contact with skin and eyes. In case of contact, rinse immediately with plenty of water.
References
Synthesis, Structure–Activity Relationships, and in Vivo Efficacy of the Novel Potent and Selective Anaplastic Lymphoma Kinase (ALK) Inhibitor 5-Chloro-N2-(2-isopropoxy-5-methyl-4-(piperidin-4-yl)phenyl)-N4-(2-(isopropylsulfonyl)phenyl)pyrimidine-2,4-diamine. ACS Publications. [Link]
An In-Depth Technical Guide to the Synthesis of 2-(isopropylsulfonyl)aniline Derivatives
For Researchers, Scientists, and Drug Development Professionals Introduction: The Significance of the 2-(isopropylsulfonyl)aniline Scaffold The 2-(isopropylsulfonyl)aniline moiety is a cornerstone in modern medicinal che...
Author: BenchChem Technical Support Team. Date: March 2026
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Significance of the 2-(isopropylsulfonyl)aniline Scaffold
The 2-(isopropylsulfonyl)aniline moiety is a cornerstone in modern medicinal chemistry, recognized as a privileged scaffold in the design of targeted therapeutics. Its intrinsic structural and electronic properties make it an ideal building block for molecules that interact with high specificity and affinity with biological targets, most notably protein kinases. The sulfonyl group, a potent hydrogen bond acceptor, combined with the nucleophilic aniline, provides a versatile platform for creating complex molecular architectures.
This guide, intended for researchers, scientists, and professionals in drug development, offers a comprehensive overview of the primary synthetic routes to 2-(isopropylsulfonyl)aniline and its derivatives. We will delve into the underlying chemical principles, provide detailed, field-proven experimental protocols, and discuss the critical aspects of characterization and purification. The overarching goal is to equip the reader with the practical knowledge required to efficiently synthesize and utilize these valuable compounds in their research and development endeavors.
The most prominent application of 2-(isopropylsulfonyl)aniline derivatives is in the development of Anaplastic Lymphoma Kinase (ALK) inhibitors.[1][2] ALK is a receptor tyrosine kinase, and its aberrant fusion with other genes is a key oncogenic driver in several cancers, including non-small cell lung cancer (NSCLC).[3] The 2-(isopropylsulfonyl)aniline core is a key component of the highly potent and selective ALK inhibitor, Ceritinib (LDK378), a second-generation drug that has shown significant clinical efficacy in patients who have developed resistance to the first-generation inhibitor, Crizotinib.[2]
Beyond ALK, the unique properties of the 2-(isopropylsulfonyl)aniline scaffold make it an attractive starting point for the discovery of inhibitors for other kinases and therapeutic targets. Its derivatives have been explored for their potential as inhibitors of the mitotic checkpoint kinase Mad2, which is also implicated in cancer.[4]
This guide will provide a detailed exploration of the synthesis of these crucial building blocks, empowering chemists to contribute to the advancement of targeted therapies.
Core Synthetic Strategy: A Multi-Step Approach
The most common and industrially scalable synthesis of 2-(isopropylsulfonyl)aniline follows a three-step sequence, starting from readily available 2-halonitrobenzene. This approach is logical and allows for the purification of intermediates, ensuring a high-quality final product.
Caption: The primary three-step synthetic route to 2-(isopropylsulfonyl)aniline.
Detailed Experimental Protocols
Part 1: Synthesis of 1-(isopropylthio)-2-nitrobenzene via Nucleophilic Aromatic Substitution
This initial step involves the displacement of a halide (typically fluoride or chloride) from a nitro-activated aromatic ring by a sulfur nucleophile, isopropyl mercaptan. The electron-withdrawing nitro group is essential for activating the ring towards nucleophilic attack.[5]
Reaction Scheme:
Caption: Nucleophilic aromatic substitution to form the thioether intermediate.
Protocol:
Materials:
2-Chloro-5-nitrobenzotrifluoride (or a similar activated aryl halide)
Isopropyl mercaptan
50% aqueous sodium hydroxide
Dimethyl sulfoxide (DMSO)
Methylene chloride
Water
Ice
Procedure:
In a suitable reaction vessel, dissolve 2-chloro-5-nitrobenzotrifluoride (0.5 mole) and isopropyl mercaptan (0.6 mole) in 400 ml of DMSO.
Over a period of 30 minutes, add 40 g of 50% aqueous sodium hydroxide dropwise to the solution. Note that this addition is exothermic, and the temperature should be monitored, allowing it to rise to approximately 50°C.[5]
Stir the reaction mixture for 24 hours at ambient temperature.
Upon completion, pour the reaction mixture into a beaker containing ice water.
Extract the aqueous mixture with methylene chloride (3 x 200 ml).
Combine the organic extracts, wash with water, dry over a suitable drying agent (e.g., anhydrous sodium sulfate), and concentrate under reduced pressure to yield the product as an orange liquid.[5]
Part 2: Oxidation of 1-(isopropylthio)-2-nitrobenzene to 1-(isopropylsulfonyl)-2-nitrobenzene
The thioether intermediate is then oxidized to the corresponding sulfone. This transformation is crucial as the sulfonyl group is a key pharmacophoric feature in the final active molecules. Common oxidizing agents for this purpose include meta-chloroperoxybenzoic acid (m-CPBA) and hydrogen peroxide.[3][6]
Reaction Scheme:
Caption: Oxidation of the thioether to the sulfone.
Protocol (using m-CPBA):
Materials:
1-(isopropylthio)-2-nitrobenzene
meta-Chloroperoxybenzoic acid (m-CPBA)
Tetrahydrofuran (THF) or a 1:1 mixture of THF/Methylene chloride
Apparatus for cooling to -78°C (e.g., dry ice/acetone bath)
Procedure:
Dissolve 1-(isopropylthio)-2-nitrobenzene (0.252 mmol) in THF or a 1:1 mixture of THF/CH2Cl2 to a concentration of 0.1 M.
Cool the solution to -78°C.
In a separate flask, dissolve m-CPBA (0.247 mmol) in 1 ml of THF.
Add the m-CPBA solution dropwise to the cooled thioether solution over a period of 10 minutes.
Maintain the reaction at -78°C for one hour.
Warm the reaction to 0°C and stir for an additional hour.
Monitor the reaction for the consumption of m-CPBA using thin-layer chromatography (TLC).
Once the reaction is complete, the solvent can be removed under vacuum, and the solid material can be stored at low temperatures.[6]
Part 3: Reduction of 1-(isopropylsulfonyl)-2-nitrobenzene to 2-(isopropylsulfonyl)aniline
The final step in the core synthesis is the reduction of the nitro group to an amine. A variety of reducing agents can be employed for this transformation, but a particularly mild, efficient, and scalable method utilizes iron powder in the presence of an ammonium salt.[7][8][9]
Reaction Scheme:
Caption: Reduction of the nitro group to form the final aniline product.
Protocol (using Iron and Ammonium Chloride):
Materials:
1-(isopropylsulfonyl)-2-nitrobenzene
Iron powder (electrolytic grade is recommended for faster reaction times)
Ammonium chloride
Methanol
Water
Dichloromethane (or toluene/ether)
Celite or silica for filtration
Procedure:
In a three-necked flask equipped with a mechanical stirrer and a reflux condenser, charge methanol (250 mL), 1-(isopropylsulfonyl)-2-nitrobenzene (0.36 mol), and ammonium chloride (100 g).
With stirring, add iron powder (100 g, 1.79 atomic equivalents).
Heat the mixture to reflux and maintain for approximately 2-3 hours (if using electrolytic grade iron) or up to 7 hours. Monitor the reaction progress by TLC.[7]
Once the reaction is complete, cool the mixture to approximately 40°C and add 100 mL of water. Caution: It is critical to add water before removing the methanol to prevent a potential uncontrolled exothermic reaction.[7]
Distill off approximately 90% of the methanol under reduced pressure.
Cool the remaining mixture to room temperature and add dichloromethane (250 mL). Stir for 10 minutes.
Filter the black sludge through a pad of Celite or silica, washing the pad with an additional 100 mL of dichloromethane.
Combine the filtrates and wash with 150 mL of water.
Concentrate the organic layer under reduced pressure to yield 2-(isopropylsulfonyl)aniline. The product is often pure enough for subsequent steps without further purification.[7]
While the three-step synthesis is robust, other modern synthetic methodologies can be employed, particularly for the synthesis of N-substituted derivatives.
Buchwald-Hartwig Amination
The Buchwald-Hartwig amination is a powerful palladium-catalyzed cross-coupling reaction for the formation of C-N bonds.[10][11] This method is particularly useful for coupling a pre-formed 2-halo-1-(isopropylsulfonyl)benzene with a primary or secondary amine to generate N-substituted derivatives.
General Protocol:
Materials:
2-Bromo-1-(isopropylsulfonyl)benzene (or other aryl halide)
BINAP (or other suitable phosphine ligand, 0.08 equivalents)
Cesium carbonate (Cs2CO3, 10 equivalents)
Toluene
Procedure:
In a reaction vessel, combine the aryl bromide (1 equivalent), amine (1.5 equivalents), cesium carbonate (10 equivalents), Pd(OAc)2 (0.05 equivalents), and BINAP (0.08 equivalents) in toluene.
Degas the mixture and place it under a nitrogen atmosphere.
Heat the mixture to 110°C and stir for 8 hours.
Cool the reaction mixture and filter through Celite.
Concentrate the filtrate and purify the residue by silica gel column chromatography to obtain the desired N-aryl-2-(isopropylsulfonyl)aniline derivative.[12]
Ullmann Condensation
The Ullmann condensation is a copper-catalyzed reaction that can also be used to form C-N bonds, providing an alternative to palladium-based methods.[13][14] This reaction typically requires higher temperatures than the Buchwald-Hartwig amination.
General Protocol:
Materials:
2-Iodo-1-(isopropylsulfonyl)benzene (or other aryl halide)
Amine (1 equivalent)
Copper(I) iodide (CuI, 0.25 equivalents)
N,N'-dimethylethylenediamine (ligand)
Potassium phosphate (4 equivalents)
Toluene
Procedure:
Suspend the aryl iodide (2 equivalents), amine (1 equivalent), potassium phosphate (4 equivalents), N,N'-dimethylethylenediamine, and CuI (0.25 equivalents) in toluene.
Degas the mixture and heat to 100°C for 12 hours under a nitrogen atmosphere.
Filter the resulting mixture and concentrate the filtrate.
Purify the residue by silica column chromatography.[1]
Comparative Analysis of Synthetic Routes
Method
Description
Typical Yield (%)
Temperature (°C)
Catalyst
Advantages
Disadvantages
Nitroarene Reduction
Reduction of a nitro-substituted aromatic ring to an amino group.[8]
88-95
80-100
Iron
High yields, well-established, scalable, cost-effective.
Can require harsh conditions, waste disposal of metal salts.
Buchwald-Hartwig Amination
Palladium-catalyzed cross-coupling of an aryl halide and an amine.[12]
70-95
80-110
Palladium
Mild conditions, high functional group tolerance, broad substrate scope.
Expensive catalyst, requires inert atmosphere, potential for heavy metal contamination.
Ullmann Condensation
Copper-catalyzed cross-coupling of an aryl halide and an amine.[1][13]
60-85
100-210
Copper
Less expensive catalyst than palladium.
Often requires higher temperatures, can have a more limited substrate scope.
Characterization of 2-(isopropylsulfonyl)aniline Derivatives
The unambiguous characterization of synthesized 2-(isopropylsulfonyl)aniline derivatives is essential to confirm their identity and purity. A combination of spectroscopic and chromatographic techniques is typically employed.
Nuclear Magnetic Resonance (NMR) Spectroscopy:
¹H NMR: Provides information on the number and chemical environment of protons in the molecule. Key signals to look for include the aromatic protons, the N-H proton of the aniline, and the protons of the isopropyl group (a septet for the CH and a doublet for the two CH₃ groups).
¹³C NMR: Reveals the number and types of carbon atoms in the molecule.
Sample Preparation: Dissolve 5-10 mg of the purified compound in 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆).[15]
Mass Spectrometry (MS):
Determines the molecular weight of the compound and can provide structural information through fragmentation patterns. Electrospray ionization (ESI) is a common technique for these types of molecules.
Sample Preparation: Prepare a dilute solution (1-10 µg/mL) in a suitable solvent like methanol or acetonitrile.[15]
High-Performance Liquid Chromatography (HPLC):
Used to assess the purity of the synthesized compound and to separate it from any starting materials or byproducts. A C18 column with a mobile phase of acetonitrile and water (often with a small amount of formic acid) is a common setup.[15]
Conclusion
The synthesis of 2-(isopropylsulfonyl)aniline and its derivatives is a critical process in the development of targeted therapies, particularly in the field of oncology. The three-step route involving nucleophilic aromatic substitution, oxidation, and nitro group reduction is a reliable and scalable method for accessing the core scaffold. For the synthesis of N-substituted analogs, modern cross-coupling reactions such as the Buchwald-Hartwig amination and the Ullmann condensation offer powerful and versatile alternatives.
This guide has provided a detailed overview of these synthetic strategies, complete with practical experimental protocols and a discussion of the underlying chemical principles. By understanding the nuances of these reactions and employing rigorous characterization techniques, researchers can confidently synthesize and utilize these important building blocks to advance the frontiers of drug discovery.
References
Ramadas, K., & Srinivasan, N. (1992). A mild and efficient method for the reduction of nitroarenes.
BenchChem. (2025). Application Notes and Protocols for the Reduction of Nitro Groups to Amines.
Liu, Y., Lu, Y., Prashad, M., Repic, O., & Blacklock, T. J. (2004). A Practical and Chemoselective Reduction of Nitroarenes to Anilines Using Activated Iron. Letters in Organic Chemistry, 1(4), 335-338.
Organic Synthesis. Buchwald-Hartwig Coupling.
Organic Synthesis.
Salmeen, A., & Carroll, K. S. (2009). Oxidation of 5-thio-2-nitrobenzoic acid, by the biologically-relevant oxidants peroxynitrite anion, hydrogen peroxide and hypochlorous acid. Organic & biomolecular chemistry, 7(18), 3751–3757.
BenchChem. (2025).
PrepChem.com. (a) Preparation of 4-(Isopropylthio)-3-(trifluoromethyl)nitrobenzene.
ResearchGate. (2014). Can anyone offer advice regarding reduction of nitrobenzene to aniline?
Chemistry LibreTexts. (2023).
Organic Chemistry Portal. (2024).
Organic Chemistry Portal. Ullmann Reaction.
Wikipedia. (2023).
Journal of Organic Chemistry. (2021). Buchwald–Hartwig Amination of Aryl Halides with Heterocyclic Amines in the Synthesis of Highly Fluorescent Benzodifuran-Based Star-Shaped Organic Semiconductors.
Semantic Scholar. (2021). Buchwald−Hartwig Amination of Aryl Halides with Heterocyclic Amines in the Synthesis of Highly Fluorescent Benzodifuran-Based.
MDPI. (2021).
BenchChem. (2025). Application Notes and Protocols: Buchwald- Hartwig Amination of Aryl Halides with N- Methylbenzo[d]dioxol-5.
Frontiers in Chemistry. (2019). Reshaping Ullmann Amine Synthesis in Deep Eutectic Solvents: A Mild Approach for Cu-Catalyzed C–N Coupling Reactions With No Additional Ligands.
ResearchGate. (2017). Mild Method for Ullmann Coupling Reaction of Amines and Aryl Halides.
Google Patents. (2015). CN104496869A - Method for preparing isopropyl mercaptan.
NSF Public Access Repository. (2019). Synthesis, biological evaluation, and computational analysis of biaryl side-chain analogs of solithromycin.
Google Patents. (1983). Process For Manufacture Of 2 (2 Fluorobiphenyl) Propionic Acid (Flurbiprofen).
MDPI. (2022). Design, Synthesis and Biological Investigation of 2-Anilino Triazolopyrimidines as Tubulin Polymerization Inhibitors with Anticancer Activities.
2-(Isopropylsulfonyl)phenol: A Comprehensive Guide to Solubility Profiling in Organic Solvents
Introduction and Structural Dynamics 2-(Isopropylsulfonyl)phenol (CAS: 29725-22-2) is a specialized organic intermediate frequently utilized in complex chemical synthesis and pharmaceutical development[1]. Structurally,...
Author: BenchChem Technical Support Team. Date: March 2026
Introduction and Structural Dynamics
2-(Isopropylsulfonyl)phenol (CAS: 29725-22-2) is a specialized organic intermediate frequently utilized in complex chemical synthesis and pharmaceutical development[1]. Structurally, it features an ortho-substituted phenol ring coupled with an isopropylsulfonyl moiety. This specific arrangement creates a highly dynamic intermolecular interaction profile:
Hydrogen-Bond Donor: The phenolic hydroxyl (-OH) group acts as a strong proton donor.
Hydrogen-Bond Acceptor: The highly electronegative oxygen atoms on the sulfonyl (-SO₂-) group act as strong proton acceptors.
Steric/Lipophilic Bulk: The aliphatic isopropyl tail and the aromatic benzene ring provide significant lipophilic character.
Understanding how this compound behaves in various organic solvents is critical. Poor solvent selection can lead to premature precipitation during synthesis, low yields during liquid-liquid extraction, or false positives in downstream biological assays[2].
As an application scientist, I do not rely on trial-and-error to determine solubility; instead, I utilize Hansen Solubility Parameters (HSP) . The HSP framework dictates that the total cohesive energy density of a solvent or solute is the sum of three distinct intermolecular forces: Dispersion (
δD
), Polar (
δP
), and Hydrogen Bonding (
δH
)[3].
For 2-(Isopropylsulfonyl)phenol, the
δP
and
δH
values are significantly elevated due to the push-pull nature of the phenol and sulfone groups. According to Flory-Huggins solution theory, a solvent will effectively dissolve this compound if its HSP coordinates closely match those of the solute (a low "HSP Distance")[3]. Solvents that can simultaneously disrupt the compound's internal hydrogen-bonded crystal lattice while stabilizing the sulfone group will yield the highest solubility.
Quantitative Solubility Profile
Based on HSP matching and structural analogs, the table below summarizes the expected quantitative solubility profile of 2-(Isopropylsulfonyl)phenol across major organic solvent classes at 25°C.
Table 1: Representative Solubility Profile of 2-(Isopropylsulfonyl)phenol in Common Organic Solvents
Experimental Methodology: The Shake-Flask HPLC Protocol
To obtain precise, empirical solubility data for 2-(Isopropylsulfonyl)phenol, the miniaturized shake-flask method coupled with High-Performance Liquid Chromatography (HPLC) is the industry gold standard[4]. This protocol is designed as a self-validating system to ensure we are measuring true thermodynamic equilibrium rather than transient kinetic dissolution.
Step-by-Step Protocol and Causality
Preparation of Solid Excess: Weigh an excess amount of 2-(Isopropylsulfonyl)phenol (approx. 50 mg) into a 2-mL amber glass HPLC vial.
Causality: The excess solid acts as a thermodynamic buffer, ensuring the solvent remains fully saturated throughout the entire equilibration process.
Solvent Addition: Add 1.0 mL of the target organic solvent. Seal the vial tightly with a PTFE-lined cap.
Causality: Volatile organic solvents (like methanol or ethyl acetate) will evaporate over time. Evaporation artificially concentrates the solute, leading to a grossly overestimated solubility calculation. PTFE prevents solvent degradation of the septum.
Isothermal Equilibration: Place the vials in a thermomixer set strictly to 25.0 ± 0.1 °C. Agitate at 300 rpm for 48 hours.
Causality: 48 hours is empirically required to overcome the lattice energy of the solid and achieve true thermodynamic equilibrium. Shorter times (e.g., 2 hours) only measure the kinetic rate of dissolution[2].
Phase Separation: Centrifuge the vials at 10,000 rpm for 15 minutes at 25°C.
Causality: Micro-particulates suspended in the supernatant will cause massive false-positive concentration spikes when injected into the HPLC. Centrifugation forces these particulates into a solid pellet.
Aliquot Dilution: Immediately transfer 10 µL of the saturated supernatant into a new vial containing 990 µL of the HPLC mobile phase.
Causality: If a highly concentrated organic sample is injected directly into an aqueous-heavy HPLC mobile phase, the compound will instantaneously precipitate inside the column, destroying the equipment. Dilution prevents this "solvent shock."
HPLC-UV Quantification: Inject the diluted sample into an HPLC system equipped with a C18 reverse-phase column. Quantify the peak area at 254 nm against a pre-established calibration curve[4].
Workflow Visualization
Shake-flask HPLC workflow for determining organic solvent solubility.
Implications for Drug Development
For formulation scientists, the solubility profile of 2-(Isopropylsulfonyl)phenol dictates the entire downstream workflow. If the compound is utilized in a cross-coupling reaction, highly polar aprotic solvents like DMSO are required to keep the reagents homogeneous. However, during the aqueous workup phase, ethyl acetate is the solvent of choice because its moderate HSP distance allows it to efficiently extract the compound from water without forming unbreakable emulsions. By grounding our solvent selection in thermodynamic principles and validating it through rigorous shake-flask HPLC protocols, we ensure scalable, reproducible, and cost-effective chemical development.
References
[1] 29725-22-2 2-(Isopropylsulfonyl)phenol AKSci 2656EZ. AK Scientific.
[3] Hansen Solubility Parameters 2000.pdf. Kinam Park / CRC Press.
[4] Miniaturized shake-flask HPLC method for determination of distribution coefficient of drugs used in inflammatory bowel diseases. Srce.hr.
[2] Automated Screening of Aqueous Compound Solubility in Drug Discovery. Sigma-Aldrich.
Characterization and Thermophysical Analysis of 2-(Isopropylsulfonyl)phenol: Predictive Modeling and Experimental Methodologies
Executive Summary 2-(Isopropylsulfonyl)phenol (CAS: 29725-22-2) is a specialized sulfonated aromatic compound utilized in advanced organic synthesis and pharmaceutical development[1]. Due to its highly specific substitut...
Author: BenchChem Technical Support Team. Date: March 2026
Executive Summary
2-(Isopropylsulfonyl)phenol (CAS: 29725-22-2) is a specialized sulfonated aromatic compound utilized in advanced organic synthesis and pharmaceutical development[1]. Due to its highly specific substitution pattern, empirical thermophysical data—specifically its melting point (MP) and boiling point (BP)—are often absent from standard chemical inventories and safety data sheets[2].
As a Senior Application Scientist, it is critical to approach such data gaps not as roadblocks, but as opportunities for rigorous thermodynamic deduction. This technical guide provides a comprehensive predictive analysis based on the molecule's structural moieties and outlines field-proven, self-validating experimental protocols for empirical determination.
Structural Thermodynamics and Causality
The thermophysical behavior of 2-(Isopropylsulfonyl)phenol is governed by the interplay of three distinct structural features: the phenolic hydroxyl (-OH), the highly polar sulfonyl (-SO
2
-) group, and the bulky aliphatic isopropyl moiety. Understanding the causality behind these interactions is essential for predicting phase transitions.
Intramolecular Hydrogen Bonding (Chelation): In ortho-substituted phenols like 2-(isopropylsulfonyl)phenol, the proximity of the hydroxyl proton to the highly electronegative oxygen atoms of the sulfonyl group facilitates strong intramolecular hydrogen bonding[3]. This internal stabilization significantly reduces the molecule's capacity to form intermolecular hydrogen bonds with adjacent molecules. Consequently, the crystal lattice energy is lowered, leading to a depressed melting point compared to its meta- or para-isomers.
Steric Hindrance: The bulky isopropyl group introduces significant steric bulk. This disrupts optimal molecular packing within the crystal lattice, further depressing the melting point[4].
Dipole-Dipole Interactions: While intermolecular H-bonding is reduced, the sulfonyl group imparts a massive dipole moment to the molecule. These strong dipole-dipole interactions require substantial thermal energy to overcome in the liquid phase, driving the boiling point significantly higher than non-sulfonated analogs like 2-isopropylphenol[5].
Caption: Structural causality mapping of 2-(Isopropylsulfonyl)phenol thermophysical properties.
Comparative Data and Predictive Modeling
By analyzing the thermophysical properties of structurally related reference compounds, we can establish a highly accurate predictive window for 2-(Isopropylsulfonyl)phenol.
(Note: The boiling point of the target compound is predicted at standard atmospheric pressure (760 mmHg); however, thermal decomposition may occur prior to boiling, necessitating reduced-pressure experimental extrapolation).
To empirically validate the predicted MP and BP, researchers must employ high-precision thermal analysis techniques. The following protocols are designed as self-validating systems to ensure maximum trustworthiness.
Protocol A: Melting Point Determination via Differential Scanning Calorimetry (DSC)
DSC is the gold standard for determining the fusion temperature of crystalline materials, providing both the onset of melting and the enthalpy of fusion[6].
Instrument Calibration: Calibrate the DSC apparatus using high-purity Indium (MP: 156.6 °C) to ensure temperature and heat flow accuracy[7].
Sample Preparation: Weigh 3.0 to 5.0 mg of high-purity (>99% by qNMR) 2-(isopropylsulfonyl)phenol into an aluminum crucible. Seal with a pierced lid to allow for gas expansion[8].
Thermal Method: Equilibrate the sample at 20 °C. Ramp the temperature at a controlled rate of 10 °C/min up to 120 °C under a continuous dry nitrogen purge (50 mL/min)[6].
Data Analysis: The melting point is defined as the extrapolated onset temperature of the endothermic fusion peak, not the peak maximum. This eliminates thermal lag artifacts and provides the true thermodynamic melting point[8].
Protocol B: Boiling Point Determination via Micro-Ebulliometry
Because heavy sulfonated phenols often decompose near their atmospheric boiling points, absolute BP must be extrapolated from reduced-pressure vapor-liquid equilibrium (VLE) data using the Antoine equation[9],[10].
Apparatus Setup: Utilize a dynamic micro-ebulliometer equipped with a calibrated Pt-100 resistance thermometer (uncertainty ±0.05 K) and a high-precision vacuum controller[10].
Data Acquisition: Introduce 20 mL of the sample. Lower the system pressure to 10 kPa (approx. 75 Torr). Apply steady heating until constant reflux is achieved and the condensation temperature stabilizes[9].
Pressure Titration: Record the equilibrium boiling temperature at five distinct pressure intervals (e.g., 10, 20, 30, 40, and 50 kPa)[10].
Antoine Extrapolation: Fit the collected
(P,T)
data pairs to the Antoine equation:
log10(P)=A−T+CB
[11],[12]. Extrapolate the curve to
P=101.325
kPa (760 mmHg) to determine the standard atmospheric boiling point.
Caption: Self-validating experimental workflow for MP and BP determination.
References
29725-22-2 2-(Isopropylsulfonyl)phenol AKSci 2656EZ - AK Scientific. AK Scientific.1
2-Isopropylphenol | C9H12O | CID 6943 - PubChem. National Institutes of Health (NIH). 4
2-isopropyl phenol, 88-69-7 - The Good Scents Company. The Good Scents Company. 5
Chemical Structure of Phenols and Its Consequence for Sorption Processes. IntechOpen.3
GHS 11 (Rev.11) SDS Word 下载CAS: 29725-22-2. XiXisys. 2
ASTM E794-06 - Standard Test Method for Melting And Crystallization Temperatures By Thermal Analysis. iTeh Standards. 6
Differential Scanning Calorimetry (DSC) Testing of Materials. Applus DatapointLabs. 7
Vapor Pressures of Acetonitrile Determined by Comparative Ebulliometry. Journal of Chemical & Engineering Data - ACS Publications. 9
Vapor Pressure Data Analysis Methodology, Statistics, and Applications. Defense Technical Information Center (DTIC). 11
Ebulliometric Determination of Vapor−Liquid Equilibria for Pure Water, Monoethanolamine, N-Methyldiethanolamine, 3-(Methylamino)-propylamine, and Their Binary and Ternary Solutions. Journal of Chemical & Engineering Data - ACS Publications. 10
The Emerging Therapeutic Potential of Sulfonyl-Containing Phenols: A Technical Guide
Introduction Phenolic compounds, characterized by a hydroxyl group attached to an aromatic ring, are a cornerstone of medicinal chemistry, renowned for a wide spectrum of biological activities including antioxidant, anti...
Author: BenchChem Technical Support Team. Date: March 2026
Introduction
Phenolic compounds, characterized by a hydroxyl group attached to an aromatic ring, are a cornerstone of medicinal chemistry, renowned for a wide spectrum of biological activities including antioxidant, anti-inflammatory, and antimicrobial effects[1][2][3]. The functionalization of the phenolic scaffold offers a powerful strategy to enhance or modulate these inherent properties[2][4]. The incorporation of a sulfonyl (-S(=O)2-) group, in particular, has garnered significant interest. This electron-withdrawing moiety can profoundly influence the electronic and lipophilic character of the parent phenol, leading to novel compounds with enhanced potency and unique mechanisms of action. This technical guide provides an in-depth exploration of the biological activities of sulfonyl-containing phenols, focusing on their anti-inflammatory, anticancer, antioxidant, and antimicrobial properties. We will delve into the underlying mechanisms, present detailed experimental protocols for their evaluation, and discuss the critical structure-activity relationships that govern their therapeutic potential.
Chronic inflammation is a key pathological feature of numerous diseases. Sulfonyl-containing phenols have emerged as potent anti-inflammatory agents, often acting through the modulation of redox-sensitive transcription factors and key inflammatory mediators.[5]
Mechanism of Action
The anti-inflammatory effects of these compounds are frequently linked to their ability to interfere with the NF-κB (nuclear factor kappa-light-chain-enhancer of activated B cells) signaling pathway. In resting cells, NF-κB is sequestered in the cytoplasm by inhibitor of κB (IκB) proteins. Pro-inflammatory stimuli, such as lipopolysaccharide (LPS), trigger a cascade that leads to the phosphorylation and subsequent degradation of IκB, allowing NF-κB to translocate to the nucleus and induce the expression of pro-inflammatory genes, including those for cytokines like TNF-α and IL-1, as well as enzymes like cyclooxygenase-2 (COX-2) and inducible nitric oxide synthase (iNOS)[6].
Certain polyphenolic-sulfonated compounds have been shown to inhibit the release of TNF-α and IL-1 from macrophages[7]. Additionally, organosulfur compounds can suppress the production of nitric oxide (NO) and prostaglandin E2 (PGE2) by down-regulating iNOS and COX-2 expression, often through the attenuation of NF-κB activation[6]. The antioxidant properties of these molecules also contribute to their anti-inflammatory effects, as reactive oxygen species (ROS) are known to activate pro-inflammatory signaling pathways[5].
Visualization of the NF-κB Inhibition Pathway
Caption: Inhibition of the NF-κB signaling pathway by sulfonyl-containing phenols.
Experimental Protocol: Griess Assay for Nitric Oxide Quantification
This protocol measures the production of nitric oxide (NO), a pro-inflammatory mediator, by quantifying its stable metabolite, nitrite, in cell culture supernatants.
Rationale: Macrophages (e.g., RAW 264.7 cell line) are stimulated with LPS to produce NO via iNOS. The inhibitory effect of the test compounds on this process is a direct measure of their anti-inflammatory potential.
Step-by-Step Methodology:
Cell Seeding: Seed RAW 264.7 macrophages in a 96-well plate at a density of 5 x 10^4 cells/well in DMEM supplemented with 10% FBS. Incubate for 24 hours at 37°C in a 5% CO2 atmosphere.
Compound Treatment: Pre-treat the cells for 1 hour with various concentrations of the sulfonyl-containing phenol compounds. Include a vehicle control (e.g., DMSO) and a positive control (e.g., a known iNOS inhibitor).
Inflammatory Stimulation: Add LPS (1 µg/mL) to all wells except the negative control group. Incubate for an additional 24 hours.
Sample Collection: Carefully collect 50 µL of the cell culture supernatant from each well and transfer to a new 96-well plate.
Griess Reagent Preparation:
Reagent A: 1% (w/v) sulfanilamide in 5% phosphoric acid.
Reagent B: 0.1% (w/v) N-(1-naphthyl)ethylenediamine dihydrochloride (NED) in water.
Note: Both reagents should be fresh and protected from light.
Colorimetric Reaction: Add 50 µL of Griess Reagent A to each supernatant sample. Incubate for 10 minutes at room temperature, protected from light. Then, add 50 µL of Griess Reagent B and incubate for another 10 minutes.
Quantification: Measure the absorbance at 540 nm using a microplate reader.
Data Analysis: Create a standard curve using known concentrations of sodium nitrite. Calculate the nitrite concentration in the samples and express the results as a percentage of inhibition relative to the LPS-only treated cells.
Anticancer Activity: Inducing Apoptosis and Arresting Cell Growth
The search for novel anticancer agents is a major focus of drug discovery. Sulfonyl-containing phenols have demonstrated promising anticancer properties, including the ability to induce apoptosis (programmed cell death) and cause cell cycle arrest in various cancer cell lines.[8][9][10][11][12]
Mechanism of Action
The anticancer mechanisms of these compounds are diverse. Some sulfonyl-based molecules trigger apoptosis in cancer cells while showing minimal toxicity to normal cells[8][11]. For instance, a compound named "InhiTinib" was found to induce apoptosis in murine and human cancer cell lines and trigger tumor regression in animal models[8][11]. Other derivatives, such as certain sulfonic styrylquinazolines, have been shown to inhibit cancer cell proliferation and induce G2/M cell cycle arrest[12]. The specific molecular targets are varied but can involve interference with key signaling pathways that regulate cell survival and proliferation.
Experimental Protocol: MTT Assay for Cell Viability
The MTT assay is a colorimetric assay for assessing cell metabolic activity, which serves as a proxy for cell viability and proliferation.
Rationale: Viable cells contain mitochondrial dehydrogenases that can reduce the yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to a purple formazan product. The amount of formazan produced is directly proportional to the number of living cells.
Step-by-Step Methodology:
Cell Seeding: Seed cancer cells (e.g., MCF-7 for breast cancer, A549 for lung cancer) in a 96-well plate at an appropriate density (e.g., 5,000-10,000 cells/well) and allow them to adhere overnight.
Compound Treatment: Treat the cells with a range of concentrations of the sulfonyl-containing phenol compounds for 24, 48, or 72 hours. Include vehicle-treated and untreated controls.
MTT Addition: After the incubation period, remove the medium and add 100 µL of fresh medium containing 0.5 mg/mL MTT to each well.
Formazan Formation: Incubate the plate for 2-4 hours at 37°C until purple formazan crystals are visible.
Crystal Solubilization: Carefully remove the MTT solution and add 100 µL of a solubilizing agent (e.g., DMSO or an acidic isopropanol solution) to each well to dissolve the formazan crystals.
Absorbance Measurement: Gently shake the plate for 5-10 minutes to ensure complete dissolution and measure the absorbance at 570 nm.
Data Analysis: Calculate the percentage of cell viability for each treatment relative to the vehicle control. Plot the viability against compound concentration to determine the IC50 (half-maximal inhibitory concentration) value.
Visualization of the MTT Assay Workflow
Caption: Standard experimental workflow for the MTT cell viability assay.
Antioxidant Activity: Scavenging Free Radicals
The phenolic hydroxyl group is a classic antioxidant pharmacophore, capable of donating a hydrogen atom to neutralize free radicals[13]. The introduction of a sulfonyl group can modulate this activity.
Mechanism and Structure-Activity Relationship
The antioxidant activity of phenols proceeds via hydrogen atom transfer (HAT) or single-electron transfer (SET) mechanisms[13]. The efficiency is influenced by the stability of the resulting phenoxyl radical. Studies have shown that the antioxidant activity of some sulfur-containing phenolic compounds increases with the number of bulky alkyl groups (e.g., tert-butyl) at the ortho-position to the hydroxyl group[5]. This is likely due to steric hindrance that stabilizes the phenoxyl radical. Furthermore, replacing a sulfonate group with a thiosulfonate group has been shown to enhance the inhibition of reactive oxygen metabolites[5].
This is a common and rapid spectrophotometric assay to assess antioxidant capacity.
Rationale: The stable free radical 2,2-diphenyl-1-picrylhydrazyl (DPPH) has a deep violet color. In the presence of an antioxidant that can donate a hydrogen atom, the DPPH radical is reduced to the yellow-colored diphenylpicrylhydrazine. The decrease in absorbance is proportional to the radical scavenging activity of the compound.
Step-by-Step Methodology:
Reagent Preparation: Prepare a ~60 µM solution of DPPH in methanol. The absorbance of this solution at 517 nm should be approximately 1.0.
Sample Preparation: Prepare a series of dilutions of the sulfonyl-containing phenol compounds in methanol. Ascorbic acid or Trolox can be used as a positive control.
Reaction Mixture: In a 96-well plate, add 100 µL of the DPPH solution to 100 µL of each compound dilution.
Incubation: Incubate the plate in the dark at room temperature for 30 minutes.
Absorbance Measurement: Measure the absorbance of each well at 517 nm.
Data Analysis: Calculate the percentage of radical scavenging activity using the formula:
% Scavenging = [(A_control - A_sample) / A_control] * 100
Where A_control is the absorbance of the DPPH solution with methanol, and A_sample is the absorbance of the DPPH solution with the test compound. Plot the percentage of scavenging against concentration to determine the SC50 (concentration required to scavenge 50% of DPPH radicals).
Summary of Antioxidant Activity Data
Compound Type
Assay
Key Findings
Reference
Phenolic Sulfonamides
DPPH, ABTS, Superoxide Scavenging
Showed significant radical scavenging and inhibition of linoleic acid peroxidation.
The rise of antimicrobial resistance necessitates the development of new therapeutic agents[16]. Phenolic compounds are known for their antimicrobial properties, which can be enhanced by the addition of sulfonyl groups[1][4][17].
Mechanism of Action
The antimicrobial action of phenolic compounds is often multifactorial, involving the disruption of the microbial cytoplasmic membrane, damage to membrane proteins, increased membrane permeability, and subsequent leakage of intracellular contents[17][18]. The lipophilicity of a compound plays a crucial role, as it facilitates interaction with the lipid bilayer of the cell membrane[17]. The sulfonyl group can modify this property, potentially enhancing the compound's ability to penetrate microbial cells. Structure-activity relationship (SAR) studies have shown that the presence and position of substituents on the phenyl ring linked to the sulfonyl group can significantly improve antibacterial activity[16].
Experimental Protocol: Broth Microdilution for Minimum Inhibitory Concentration (MIC)
This method determines the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.
Rationale: By exposing a standardized inoculum of bacteria to serial dilutions of the test compound, the MIC can be identified, providing a quantitative measure of the compound's potency.
Step-by-Step Methodology:
Inoculum Preparation: Culture the bacterial strain (e.g., Staphylococcus aureus, Escherichia coli) overnight. Dilute the culture in appropriate broth (e.g., Mueller-Hinton Broth) to achieve a final concentration of approximately 5 x 10^5 CFU/mL in the test wells.
Compound Dilution: Perform a two-fold serial dilution of the sulfonyl-containing phenol compounds in a 96-well microtiter plate using broth.
Inoculation: Add the standardized bacterial inoculum to each well. Include a positive control (bacteria and broth, no compound) and a negative control (broth only).
Incubation: Incubate the plate at 37°C for 18-24 hours.
MIC Determination: The MIC is the lowest concentration of the compound at which there is no visible turbidity (growth). This can be assessed visually or by measuring the optical density at 600 nm.
(Optional) Minimum Bactericidal Concentration (MBC): To determine the MBC, subculture aliquots from the wells showing no growth onto agar plates. The MBC is the lowest concentration that results in no growth on the agar plates after incubation.
Conclusion and Future Directions
Sulfonyl-containing phenols represent a versatile and promising class of bioactive molecules. The strategic incorporation of the sulfonyl group onto a phenolic scaffold provides a powerful tool for medicinal chemists to modulate and enhance a range of therapeutic properties, including anti-inflammatory, anticancer, antioxidant, and antimicrobial activities. The evidence suggests that these compounds act via multiple, often interconnected, mechanisms, from the modulation of key inflammatory signaling pathways like NF-κB to the direct induction of apoptosis in cancer cells and the disruption of microbial membranes.
Future research should focus on elucidating more detailed structure-activity relationships through the synthesis and screening of diverse chemical libraries. Advanced studies into the specific molecular targets and off-target effects are crucial for progressing these compounds from preclinical findings to potential therapeutic candidates. Furthermore, optimizing pharmacokinetic properties such as solubility, stability, and bioavailability will be paramount in translating the demonstrated in vitro potency into in vivo efficacy. The continued exploration of this chemical space holds significant promise for the development of novel drugs to address pressing medical needs.
References
Anti-Inflammatory Activity of (Polyphenolic)-Sulfonates and Their Sodium Salts in Rodents. (Source: vertexaisearch.cloud.google.com)
Synthesis and Antimicrobial Activities of Some New Sulfonyl Phenoxides. (Source: vertexaisearch.cloud.google.com)
Antioxidant and antiinflammatory activity of new water-soluble sulfur-containing phenolic compounds. (Source: PubMed)
Synthesis, antioxidant, and antiacetylcholinesterase activities of sulfonamide derivatives of dopamine-rel
A Novel Sulfonyl-Based Small Molecule Exhibiting Anti-cancer Properties. (Source: vertexaisearch.cloud.google.com)
Selected Sulfonyl Compounds as Anticancer/Antimalarial Agents. (Source: ConnectSci)
Selected Sulfonyl Compounds as Anticancer/Antimalarial Agents | Australian Journal of Chemistry | ConnectSci. (Source: CSIRO Publishing)
Tailored Functionalization of Natural Phenols to Improve Biological Activity. (Source: PMC)
A Novel Sulfonyl-Based Small Molecule Exhibiting Anti-cancer Properties. (Source: Frontiers)
Phenylsulfonylfuroxan NO-donor Phenols: Synthesis and Multifunctional Activities Evalu
Novel Benzenesulfonate Scaffolds with a High Anticancer Activity and G2/M Cell Cycle Arrest. (Source: PMC)
Synthesis and Health Effects of Phenolic Compounds: A Focus on Tyrosol, Hydroxytyrosol, and 3,4-Dihydroxyacetophenone. (Source: MDPI)
(PDF) Antioxidant and antiinflammatory activity of new water-soluble sulfur-containing phenolic compounds.
Organosulfur Compounds: A Review of Their Anti-inflammatory Effects in Human Health. (Source: Unknown Source)
Antimicrobial Activity of Naturally Occurring Phenols and Derivatives Against Biofilm and Planktonic Bacteria. (Source: PMC)
Future Antimicrobials: Natural and Functionalized Phenolics. (Source: PMC)
Antibacterial activities of sulfonyl or sulfonamide containing heterocyclic derivatives and its structure-activity relationships. (Source: Adichunchanagiri University)
Antibacterial Properties of Polyphenols: Characterization and QSAR (Quantitative Structure–Activity Rel
Antioxidant Activity of Natural Phenols and Derived Hydroxyl
The Versatile Synthon: A Technical Guide to 2-(Isopropylsulfonyl)phenol in Modern Organic Synthesis
Introduction: Unveiling a Privileged Scaffold In the landscape of contemporary organic synthesis and drug discovery, the strategic selection of building blocks is paramount to the efficient construction of complex molecu...
Author: BenchChem Technical Support Team. Date: March 2026
Introduction: Unveiling a Privileged Scaffold
In the landscape of contemporary organic synthesis and drug discovery, the strategic selection of building blocks is paramount to the efficient construction of complex molecular architectures with desired functionalities. Among the myriad of available synthons, those possessing multiple, orthogonally reactive functional groups offer a distinct advantage, enabling sequential and selective transformations. 2-(Isopropylsulfonyl)phenol emerges as a compelling, albeit underexplored, building block that embodies this principle. This technical guide serves to illuminate the synthesis, properties, and vast synthetic potential of 2-(isopropylsulfonyl)phenol, providing researchers, medicinal chemists, and process development scientists with a comprehensive resource to leverage its unique reactivity in their synthetic endeavors.
The juxtaposition of a nucleophilic phenolic hydroxyl group and an electron-withdrawing isopropylsulfonyl moiety on an aromatic scaffold imparts a unique reactivity profile to this molecule. The phenol offers a handle for a variety of transformations including O-alkylation, O-acylation, and as a partner in numerous cross-coupling reactions. Simultaneously, the isopropylsulfonyl group modulates the electronic properties of the aromatic ring, influencing its reactivity in electrophilic aromatic substitution and potentially serving as a directing group. This dual functionality makes 2-(isopropylsulfonyl)phenol a versatile intermediate for the synthesis of a diverse array of compounds, from pharmaceutical lead candidates to advanced materials. This guide will provide a detailed exploration of its preparation, characterization, and, most importantly, its application as a strategic building block in the art of organic synthesis.
Synthesis and Characterization of 2-(Isopropylsulfonyl)phenol
The efficient and scalable synthesis of 2-(isopropylsulfonyl)phenol is a critical first step towards its widespread adoption as a building block. While a direct, one-pot synthesis from simple precursors is not extensively documented, a logical and experimentally viable route involves the oxidation of the corresponding 2-(isopropylthio)phenol. This approach leverages the well-established chemistry of sulfide oxidation, which is generally high-yielding and tolerant of various functional groups.
A plausible synthetic pathway is outlined below:
Figure 1: Proposed synthetic route to 2-(Isopropylsulfonyl)phenol.
Experimental Protocol: Synthesis of 2-(Isopropylsulfonyl)phenol
Step 1: Synthesis of 2-(Isopropylthio)phenol
To a solution of 2-bromophenol (1.0 equiv.) in a suitable solvent such as DMF or DMSO, is added a base, for example, potassium carbonate (2.0 equiv.).
The mixture is stirred at room temperature for 15 minutes.
Isopropyl mercaptan (1.2 equiv.) is added dropwise to the reaction mixture.
The reaction is then heated to 80-100 °C and monitored by TLC until completion.
Upon completion, the reaction mixture is cooled to room temperature, diluted with water, and extracted with an organic solvent (e.g., ethyl acetate).
The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.
The crude product is purified by column chromatography on silica gel to afford 2-(isopropylthio)phenol.
Step 2: Oxidation to 2-(Isopropylsulfonyl)phenol
2-(Isopropylthio)phenol (1.0 equiv.) is dissolved in a suitable solvent, such as acetic acid or a mixture of acetic acid and water.
The solution is cooled in an ice bath, and hydrogen peroxide (30% aqueous solution, 2.2-3.0 equiv.) is added dropwise, maintaining the internal temperature below 20 °C.[1]
After the addition is complete, the reaction mixture is allowed to warm to room temperature and stirred for several hours, or until TLC analysis indicates complete consumption of the starting material.
The reaction mixture is then carefully poured into ice-water, leading to the precipitation of the product.
The solid is collected by filtration, washed with cold water, and dried under vacuum to yield 2-(isopropylsulfonyl)phenol. Further purification can be achieved by recrystallization from a suitable solvent system (e.g., ethanol/water).
Physicochemical and Spectroscopic Properties
The physical and chemical properties of 2-(isopropylsulfonyl)phenol are dictated by its constituent functional groups. The presence of the polar hydroxyl and sulfonyl groups suggests that it will be a crystalline solid with a moderate melting point and limited solubility in nonpolar organic solvents.
Property
Predicted Value/Characteristic
Molecular Formula
C₉H₁₂O₃S
Molecular Weight
200.25 g/mol
Appearance
White to off-white crystalline solid
Solubility
Soluble in polar organic solvents (e.g., alcohols, acetone, DMSO), sparingly soluble in water and nonpolar solvents.
pKa
Expected to be slightly more acidic than phenol due to the electron-withdrawing sulfonyl group.
Spectroscopic Characterization:
¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the aromatic protons, the methine proton of the isopropyl group, and the methyl protons. The aromatic protons will likely appear as a complex multiplet in the range of δ 7.0-8.0 ppm. The methine proton will be a septet around δ 3.2-3.5 ppm, and the diastereotopic methyl protons will appear as a doublet around δ 1.2-1.4 ppm. The phenolic proton will be a broad singlet, the chemical shift of which will be concentration and solvent dependent.
¹³C NMR: The carbon NMR spectrum will display distinct signals for the six aromatic carbons, with the carbon bearing the hydroxyl group and the carbon bearing the sulfonyl group being significantly deshielded. The isopropyl group will show a signal for the methine carbon and one for the two equivalent methyl carbons.
IR Spectroscopy: The infrared spectrum will be characterized by a broad O-H stretching band in the region of 3200-3600 cm⁻¹, strong S=O stretching absorptions around 1300-1350 cm⁻¹ (asymmetric) and 1140-1160 cm⁻¹ (symmetric), and C-O stretching around 1200-1260 cm⁻¹.
Applications in Organic Synthesis: A Versatile Building Block
The synthetic utility of 2-(isopropylsulfonyl)phenol stems from the ability to selectively functionalize either the hydroxyl group or the aromatic ring. This section will explore its potential in key synthetic transformations.
O-Alkylation and O-Acylation: Accessing Diverse Ethers and Esters
The phenolic hydroxyl group is readily deprotonated by a variety of bases to form a phenoxide, which is a potent nucleophile. This allows for straightforward O-alkylation and O-acylation reactions to generate a wide range of aryl ethers and esters.
Figure 2: General scheme for O-alkylation and O-acylation of 2-(isopropylsulfonyl)phenol.
These reactions are fundamental in organic synthesis and are widely used in the preparation of pharmaceuticals and agrochemicals. For instance, the resulting aryl ethers and esters can serve as key intermediates in the synthesis of more complex molecules or as final products with desired biological activities.
The interplay between the strongly activating, ortho-, para-directing hydroxyl group and the deactivating, meta-directing sulfonyl group presents an interesting case for electrophilic aromatic substitution (EAS). The hydroxyl group's influence is generally dominant, directing incoming electrophiles primarily to the positions ortho and para to it. However, the steric bulk of the ortho-isopropylsulfonyl group and its electron-withdrawing nature will likely disfavor substitution at the adjacent position (C3) and favor substitution at the C4 and C6 positions.
Common EAS reactions that could be applied to 2-(isopropylsulfonyl)phenol include:
Halogenation: Introduction of bromine or chlorine atoms.
Nitration: Installation of a nitro group, which can be further reduced to an amine.
Friedel-Crafts Acylation and Alkylation: Formation of new carbon-carbon bonds.
The regioselectivity of these reactions can often be controlled by the choice of reagents and reaction conditions.
Cross-Coupling Reactions: Forging Carbon-Carbon and Carbon-Heteroatom Bonds
Phenols are valuable partners in a variety of modern cross-coupling reactions, typically after activation of the hydroxyl group to a better leaving group, such as a triflate or tosylate. This strategy opens up a vast array of possibilities for C-C and C-N bond formation.[2]
Figure 3: Activation and cross-coupling of 2-(isopropylsulfonyl)phenol.
Potential Cross-Coupling Reactions:
Suzuki-Miyaura Coupling: Reaction of the derived aryl triflate with boronic acids or esters to form biaryl structures.
Buchwald-Hartwig Amination: Palladium-catalyzed coupling with amines to form arylamines.
Sonogashira Coupling: Coupling with terminal alkynes to generate arylalkynes.
The presence of the isopropylsulfonyl group is not expected to interfere with these transformations and may even offer beneficial electronic effects. The application of such coupling strategies to derivatives of 2-(isopropylsulfonyl)phenol is evident in the synthesis of complex pharmaceutical agents, such as the anaplastic lymphoma kinase (ALK) inhibitor mentioned in the literature.[3]
Medicinal Chemistry Relevance
The 2-(alkylsulfonyl)phenyl motif is a recurring structural element in a number of biologically active molecules. For example, the N4-(2-(isopropylsulfonyl)phenyl)pyrimidine-2,4-diamine core has been identified as a key pharmacophore in a series of potent and selective ALK inhibitors for the treatment of cancer.[3] The phenol functionality in 2-(isopropylsulfonyl)phenol provides a convenient handle for the introduction of this important moiety into drug candidates.
Safety and Handling
As with all laboratory chemicals, 2-(isopropylsulfonyl)phenol should be handled with appropriate safety precautions. Phenolic compounds are generally toxic and can be corrosive. The sulfonyl group does not significantly alter this toxicity profile.
Personal Protective Equipment (PPE): Wear appropriate PPE, including safety goggles, gloves, and a lab coat.
Handling: Handle in a well-ventilated area, preferably in a fume hood. Avoid inhalation of dust and contact with skin and eyes.
Storage: Store in a cool, dry, and well-ventilated area away from incompatible substances.
For detailed safety information, always consult the Safety Data Sheet (SDS) provided by the supplier.
Conclusion
2-(Isopropylsulfonyl)phenol represents a highly versatile and valuable building block for organic synthesis. Its bifunctional nature allows for a wide range of selective transformations, providing access to a diverse array of complex molecules. From fundamental reactions like O-alkylation and electrophilic aromatic substitution to modern cross-coupling methodologies, this synthon offers a powerful tool for chemists in academia and industry. As the demand for novel and efficient synthetic routes to complex molecules continues to grow, the strategic application of well-designed building blocks like 2-(isopropylsulfonyl)phenol will undoubtedly play a pivotal role in advancing the frontiers of chemical synthesis and drug discovery.
References
Givaudan-Delawanna, Inc. (1950). 2-Hydroxyphenyl Sulfoxides and 2-Hydroxyphenyl Sulfones. Journal of the American Chemical Society, 72(7), 3017-3019. [Link]
Michellys, P., et al. (2013). Synthesis, Structure–Activity Relationships, and in Vivo Efficacy of the Novel Potent and Selective Anaplastic Lymphoma Kinase (ALK) Inhibitor 5-Chloro-N2-(2-isopropoxy-5-methyl-4-(piperidin-4-yl)phenyl)-N4-(2-(isopropylsulfonyl)phenyl)pyrimidine-2,4-diamine (LDK378) Currently in Phase 1 and Phase 2 Clinical Trials. Journal of Medicinal Chemistry, 56(12), 4767-4780. [Link]
BenchChem. (n.d.). Technical Support Center: Synthesis of High-Purity 2,4'-Dihydroxydiphenyl Sulfone.
Kochi, J. K. (1971). Mechanisms of Grignard Reactions. Accounts of Chemical Research, 4(6), 217-225.
MDPI. (2024). Weakly-Activated Phenol Derivatives as New Green Electrophilic Partners in Suzuki–Miyaura and Related C-C Couplings. Molecules, 29(1), 123. [Link]
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Procter, D. J., et al. (2023). Hydroxyl-Directed Regio- and Diastereoselective Allylic Sulfone Reductions with [Sm(H2O)n]I2. The Journal of Organic Chemistry, 88(24), 17356-17365. [Link]
U.S. Patent No. 3,383,421. (1968).
PrepChem. (n.d.). Synthesis of 2-nitro-4-(beta-hydroxyethylsulfonyl)-phenol. Retrieved from [Link].
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Sigman, M. S., & Yoon, T. P. (2012). Selective Oxidative Homo- and Cross-Coupling of Phenols with Aerobic Catalysts. Journal of the American Chemical Society, 134(28), 11356-11359. [Link]
Stradiotto, M., et al. (2013). Cross-Coupling and Related Reactions: Connecting Past Success to the Development of New Reactions for the Future. Accounts of Chemical Research, 46(11), 2625-2639. [Link]
An In-depth Technical Guide on the Reactivity of the Hydroxyl Group in 2-(Isopropylsulfonyl)phenol
Abstract This technical guide provides a comprehensive analysis of the chemical reactivity of the hydroxyl group in 2-(Isopropylsulfonyl)phenol. The presence of the ortho-isopropylsulfonyl group profoundly influences the...
Author: BenchChem Technical Support Team. Date: March 2026
Abstract
This technical guide provides a comprehensive analysis of the chemical reactivity of the hydroxyl group in 2-(Isopropylsulfonyl)phenol. The presence of the ortho-isopropylsulfonyl group profoundly influences the molecule's electronic and steric characteristics, thereby modulating the acidity and nucleophilicity of the phenolic hydroxyl group. This guide will delve into the mechanistic underpinnings of these effects, offering detailed experimental protocols for key transformations such as O-alkylation and O-acylation, and discussing the directing effects in electrophilic aromatic substitution. This document is intended for researchers, scientists, and professionals in drug development seeking a deeper understanding of the structure-activity relationships of sulfonyl-substituted phenols.
Introduction: The Significance of Substituted Phenols
The phenol moiety is a cornerstone in medicinal chemistry and materials science, appearing in a vast array of biologically active compounds and functional polymers.[1] The reactivity of the phenolic hydroxyl group and the aromatic ring is highly tunable through the introduction of various substituents. These substituents exert electronic and steric effects that can significantly alter a molecule's physicochemical properties, such as its acidity (pKa), and its reactivity in key synthetic transformations.[1]
This guide focuses on 2-(Isopropylsulfonyl)phenol, a molecule where the interplay of these effects is particularly instructive. The bulky and strongly electron-withdrawing isopropylsulfonyl group at the ortho position creates a unique chemical environment that dictates the behavior of the adjacent hydroxyl group. Understanding this relationship is crucial for the rational design of novel therapeutics and functional materials.
Molecular Structure and a Spectroscopic Snapshot
The foundational step in understanding the reactivity of 2-(Isopropylsulfonyl)phenol is to be familiar with its structural and spectroscopic characteristics.
Molecular Structure:
Caption: Structure of 2-(Isopropylsulfonyl)phenol.
Expected Spectroscopic Data:
A summary of anticipated spectroscopic data for 2-(Isopropylsulfonyl)phenol is presented below. These values are crucial for reaction monitoring and product characterization.
Aromatic carbons, with the carbon bearing the sulfonyl group shifted downfield, and carbons of the isopropyl group.
IR Spectroscopy
Broad O-H stretch (~3300-3400 cm⁻¹), S=O stretches (~1350 and 1150 cm⁻¹), C-O stretch (~1200 cm⁻¹), and aromatic C-H and C=C bands.[3]
Mass Spectrometry
A distinct molecular ion peak is expected. Common fragmentation patterns for phenols include the loss of CO (M-28) and HCO (M-29).[2]
The Dual Influence of the Isopropylsulfonyl Group
The reactivity of the hydroxyl group in 2-(Isopropylsulfonyl)phenol is primarily governed by the electronic and steric effects of the ortho-sulfonyl substituent.
Electronic Effects: Enhanced Acidity
The sulfonyl group (-SO₂R) is a potent electron-withdrawing group due to the high electronegativity of the oxygen atoms.[4] This has a profound impact on the acidity of the phenolic proton.
Inductive Effect (-I): The sulfonyl group withdraws electron density from the aromatic ring through the sigma bond framework. This destabilizes the phenol form and stabilizes the corresponding phenoxide anion by delocalizing the negative charge.[1]
Resonance Effect (-M): While the sulfonyl group can participate in resonance, its primary electronic influence on the phenol ring is inductive.[4]
Steric Hindrance: A Modulating Factor
The bulky isopropyl group attached to the sulfonyl moiety introduces significant steric hindrance around the ortho-positioned hydroxyl group.[5] This spatial obstruction can impede the approach of reagents to the hydroxyl group, potentially slowing down reaction rates compared to less hindered phenols.[6][7] The interplay between the activating electronic effects and deactivating steric effects is a key theme in the chemistry of this molecule.
Caption: Factors influencing the reactivity of the hydroxyl group.
Key Reactions of the Hydroxyl Group
The unique electronic and steric environment of 2-(Isopropylsulfonyl)phenol dictates its behavior in several key chemical transformations.
O-Alkylation: The Williamson Ether Synthesis
The formation of ethers from phenols is a fundamental transformation, often achieved via the Williamson ether synthesis.[8] This reaction proceeds in two steps: deprotonation of the phenol to form a nucleophilic phenoxide, followed by an Sₙ2 reaction with an alkyl halide.
Protocol: Synthesis of 2-(Isopropylsulfonyl)anisole
Deprotonation: In a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve 2-(Isopropylsulfonyl)phenol (1.0 eq) in a suitable anhydrous solvent such as dimethylformamide (DMF) or acetonitrile. Add a strong base, such as sodium hydride (NaH, 1.1 eq) or potassium carbonate (K₂CO₃, 1.5 eq), portion-wise at 0 °C.[9][10] Stir the mixture at room temperature for 30-60 minutes to ensure complete formation of the phenoxide.
Alkylation: Cool the reaction mixture back to 0 °C and add methyl iodide (CH₃I, 1.2 eq) dropwise.[11] Allow the reaction to warm to room temperature and stir for 12-24 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).
Work-up and Purification: Upon completion, quench the reaction by the slow addition of water. Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate or dichloromethane). Wash the combined organic layers with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel.
Causality Behind Experimental Choices:
Base Selection: The choice of base is critical. While weaker bases like K₂CO₃ can be effective, stronger bases like NaH ensure complete deprotonation, which can be advantageous given the increased acidity of the starting phenol.[9]
Solvent: Polar aprotic solvents like DMF or acetonitrile are ideal as they solvate the cation of the base, leaving the phenoxide anion more nucleophilic, and are suitable for Sₙ2 reactions.
Alkylating Agent: A primary alkyl halide like methyl iodide is used to favor the Sₙ2 pathway and minimize potential elimination side reactions.
Caption: Workflow for the O-alkylation of 2-(Isopropylsulfonyl)phenol.
O-Acylation: Ester Formation
The reaction of phenols with acylating agents, such as acyl chlorides or anhydrides, yields phenolic esters. This transformation is valuable for protecting the hydroxyl group or for synthesizing biologically active esters.[12]
Protocol: Synthesis of 2-(Isopropylsulfonyl)phenyl Acetate
Reaction Setup: Dissolve 2-(Isopropylsulfonyl)phenol (1.0 eq) in a suitable solvent like dichloromethane (DCM) or tetrahydrofuran (THF) in a round-bottom flask. Add a base, such as triethylamine (Et₃N, 1.5 eq) or pyridine, to act as an acid scavenger.[13]
Acylation: Cool the mixture to 0 °C and add acetyl chloride (1.2 eq) or acetic anhydride dropwise. Allow the reaction to warm to room temperature and stir for 2-4 hours. Monitor the reaction progress by TLC.
Work-up and Purification: Upon completion, wash the reaction mixture with dilute aqueous HCl to remove the base, followed by saturated aqueous sodium bicarbonate to remove any unreacted acylating agent, and finally with brine. Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and evaporate the solvent. The crude ester can be purified by recrystallization or column chromatography.
Causality Behind Experimental Choices:
Base: The base neutralizes the HCl or acetic acid byproduct, driving the reaction to completion. Pyridine can also act as a nucleophilic catalyst.
Acylating Agent: Acyl chlorides are generally more reactive than anhydrides. The choice depends on the desired reactivity and the stability of the starting materials.
Temperature Control: The reaction is often initiated at a low temperature to control the exothermic reaction between the acylating agent and the phenol.
Electrophilic Aromatic Substitution
The hydroxyl group is a strongly activating, ortho-, para-directing group in electrophilic aromatic substitution (EAS) reactions.[14] Conversely, the isopropylsulfonyl group is a deactivating, meta-directing group.[4] In 2-(Isopropylsulfonyl)phenol, these two groups have opposing effects on the regiochemical outcome of EAS.
The powerful activating and directing effect of the hydroxyl group typically dominates.[15] Therefore, electrophilic substitution is expected to occur primarily at the positions ortho and para to the hydroxyl group.
Position 4 (para to -OH): This position is electronically favored due to activation by the hydroxyl group and is sterically accessible.
Position 6 (ortho to -OH): This position is also electronically activated by the hydroxyl group but is sterically hindered by the adjacent bulky isopropylsulfonyl group.
Therefore, electrophilic aromatic substitution on 2-(Isopropylsulfonyl)phenol is most likely to occur at the para position relative to the hydroxyl group.
Example: Nitration
Treating 2-(Isopropylsulfonyl)phenol with dilute nitric acid is expected to yield 2-(Isopropylsulfonyl)-4-nitrophenol as the major product.[14][16] Due to the activating nature of the phenol, harsh nitrating conditions (e.g., concentrated HNO₃/H₂SO₄) may not be necessary and could lead to over-oxidation or side reactions.[16]
Applications in Drug Discovery and Development
Substituted phenols are prevalent in pharmaceuticals.[17] The 2-(Isopropylsulfonyl)phenol motif can be found in various drug candidates. For instance, it is a key structural component in the anaplastic lymphoma kinase (ALK) inhibitor, LDK378 (Ceritinib), used in cancer therapy.[18] The specific substitution pattern in these molecules is often critical for binding to the target protein and for optimizing pharmacokinetic properties. The ability to selectively functionalize the hydroxyl group allows for the synthesis of libraries of related compounds for structure-activity relationship (SAR) studies. The introduction of bioisosteres for the phenolic hydroxyl group is also a common strategy to improve drug-like properties.[19][20]
Conclusion
The reactivity of the hydroxyl group in 2-(Isopropylsulfonyl)phenol is a fascinating case study in the interplay of electronic and steric effects. The strong electron-withdrawing nature of the ortho-sulfonyl group significantly enhances the acidity of the phenolic proton, facilitating its removal and subsequent reactions. However, the steric bulk of the isopropyl group can modulate the rate of these reactions by hindering the approach of reagents. The powerful activating and ortho-, para-directing influence of the hydroxyl group generally governs the outcome of electrophilic aromatic substitution, directing incoming electrophiles primarily to the para position. A thorough understanding of these principles is invaluable for chemists and researchers working on the synthesis and application of this important class of molecules.
References
Garcion, E. et al. (2013). Synthesis, Structure–Activity Relationships, and in Vivo Efficacy of the Novel Potent and Selective Anaplastic Lymphoma Kinase (ALK) Inhibitor 5-Chloro-N2-(2-isopropoxy-5-methyl-4-(piperidin-4-yl)phenyl)-N4-(2-(isopropylsulfonyl)phenyl)pyrimidine-2,4-diamine (LDK378) Currently in Phase 1 and Phase 2 Clinical Trials. Journal of Medicinal Chemistry. Available at: [Link]
Novakova, V. et al. (2014). Role of steric hindrance in the Newman-Kwart rearrangement and in the synthesis and photophysical properties of arylsulfanyl tetrapyrazinoporphyrazines. The Journal of Organic Chemistry. Available at: [Link]
Ma, H. et al. (2018). Reaction pathway for the direct O-alkylation. ResearchGate. Available at: [Link]
SpectraBase (2025). 2-(Isopropylsulfonyl)-1-phenylethan-1-ol. Available at: [Link]
Making Molecules (2025). Electrophilic Aromatic Substitution. Available at: [Link]
MDPI (2025). One-Pot Alkylation–Sulfonylation of Diphenol. Available at: [Link]
Wikipedia (2025). Electrophilic aromatic substitution. Available at: [Link]
University of Calgary (n.d.). Acylation of phenols. Available at: [Link]
PrepChem.com (n.d.). Synthesis of 2-nitro-4-(beta-hydroxyethylsulfonyl)-phenol. Available at: [Link]
University of Calgary (n.d.). Electrophilic Aromatic Substitution Reactions of Phenols. Available at: [Link]
PubChem (2025). 2-Isopropylphenol. Available at: [Link]
ResearchGate (n.d.). Some Steric Effects of the Isopropyl Group in Organosilicon Compounds. Available at: [Link]
Master Organic Chemistry (2018). Electrophilic Aromatic Substitutions (2) – Nitration and Sulfonation. Available at: [Link]
Journal of the Korean Chemical Society (n.d.). O-ACYLATION MECHANISM OF p-SUBSTITUTED PHENOLS WITH VARIOUS ALKANOYL CHLORIDES UNDER PHASE TRANSFER CATALYSIS CONDITIONS. Available at: [Link]
Taylor & Francis Online (n.d.). Steric hindrance – Knowledge and References. Available at: [Link]
BYJU'S (n.d.). Electrophilic Substitution Reactions of Phenols. Available at: [Link]
ScienceDirect (n.d.). Synthesis of O- and N-alkylated products of 1,2,3,4-tetrahydrobenzo[c][6][9]naphthyrin-5(6H). Available at: [Link]
National Center for Biotechnology Information (n.d.). Calculating pKa values for substituted phenols and hydration energies for other compounds with the first-order Fuzzy-Border continuum solvation model. Available at: [Link]
Air Force Institute of Technology (2002). Absolute pKa Determinations for Substituted Phenols. Available at: [Link]
ResearchGate (n.d.). Electronic Effects of the Sulfinyl and Sulfonyl Groups. Available at: [Link]
Dergipark (2005). Spectrometric Determination of pK Values for some Phenolic Compounds in Acetonitrile – Water Mixture. Available at: [Link]
National Center for Biotechnology Information (n.d.). Reactivity of phenolic compounds towards free radicals under in vitro conditions. Available at: [Link]
Magritek (n.d.). Exploring the reactivity of aliphatic and phenolic hydroxyl groups in lignin hydrogenolysis oil towards urethane bond formation. Available at: [Link]
Royal Society of Chemistry (n.d.). Acylation of phenols to phenolic esters with organic salts. Available at: [Link]
Google Patents (n.d.). PROCESS FOR THE O-ALKYLATION OF PHENOLS.
MDPI (2023). Steric hindrance affects interactions of poly(styrene–alt–DMHPMI) copolymer with strongly hydrogen-bond. Available at: [Link]
ResearchGate (2024). Phenol (bio)isosteres in drug design and development. Available at: [Link]
Google Patents (n.d.). Process for the preparation of (r)-2-(3-diisopropylamino)-1-phenylpropyl)-4methylphenol and salts thereof.
IP Innovative Publication (2023). Exploring the utilization of phenolic compounds in pharmaceuticals and healthcare. Available at: [Link]
National Center for Biotechnology Information (2023). Sulfonylation of RNA 2′-OH groups. Available at: [Link]
SlideShare (2012). Application of Bioisosteres in Drug Design. Available at: [Link]
National Center for Biotechnology Information (n.d.). Recent Progress on the O‑Alkylation Reaction of Dialkyl Carbonates with Aromatic Phenolic Compounds. Available at: [Link]
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Electron-withdrawing effects of the isopropylsulfonyl group
The Isopropylsulfonyl Moiety in Modern Drug Design: Electronic Modulation, Metabolic Stability, and Synthetic Methodologies As medicinal chemistry evolves, the strategic incorporation of specific functional groups to fin...
Author: BenchChem Technical Support Team. Date: March 2026
The Isopropylsulfonyl Moiety in Modern Drug Design: Electronic Modulation, Metabolic Stability, and Synthetic Methodologies
As medicinal chemistry evolves, the strategic incorporation of specific functional groups to fine-tune a molecule's electronic and physicochemical profile has become paramount. Among these, the isopropylsulfonyl group (
−SO2CH(CH3)2
) stands out as a highly privileged pharmacophore. This technical guide explores the profound electron-withdrawing effects of the isopropylsulfonyl group, its mechanistic utility in drug development, and the precise experimental protocols required to synthesize and validate compounds containing this moiety.
Electronic and Physicochemical Profiling
The sulfonyl group (
−SO2R
) is fundamentally characterized by its potent electron-withdrawing capacity. The central sulfur atom, existing in a +6 oxidation state, is double-bonded to two highly electronegative oxygen atoms. This configuration creates a severe electron deficiency at the sulfur center.
When attached to an aromatic system or an aliphatic chain, the sulfonyl group withdraws electron density through two primary mechanisms[1]:
Inductive Effect (
−I
): The highly polarized
S=O
bonds pull electron density through the
σ
-bond network.
Mesomeric/Resonance Effect (
−M
): The low-lying
σ∗
orbitals of the sulfur atom can accept electron density from adjacent
π
-systems, effectively delocalizing electrons away from the parent scaffold[2].
While the sulfonyl core provides the electronic modulation, the isopropyl substituent acts as a critical steric and lipophilic counterbalance. The bulky, branched alkyl chain shields the sulfur atom from nucleophilic attack and significantly increases the overall lipophilicity (LogP) of the molecule, which is often necessary to offset the highly polar nature of the
SO2
core and ensure adequate membrane permeability[3].
Quantitative Impact on Molecular Properties
The introduction of an isopropylsulfonyl group alters several critical parameters of a lead compound. By withdrawing electron density, it lowers the Highest Occupied Molecular Orbital (HOMO), rendering the adjacent aromatic rings highly resistant to oxidative metabolism by Cytochrome P450 (CYP450) enzymes. Furthermore, it significantly lowers the
pKa
of adjacent protons (e.g., in sulfonamides or carbon acids)[1].
Table 1: Comparative Physicochemical Data of Substituent Effects
Substituent Group
Hammett Constant (
σp
)
Electronic Effect
Lipophilicity Contribution (
π
)
H-Bond Acceptors
Metabolic Impact
−CH3
(Methyl)
-0.17
Electron-donating (
+I
)
+0.52
0
Prone to benzylic oxidation
−CF3
(Trifluoromethyl)
+0.54
Electron-withdrawing (
−I
)
+0.88
0
Highly stable, highly lipophilic
−SO2CH3
(Methylsulfonyl)
+0.72
Strongly withdrawing (
−I,−M
)
-1.63
2
Stable, but highly polar/hydrophilic
−SO2CH(CH3)2
(Isopropylsulfonyl)
~+0.70
Strongly withdrawing (
−I,−M
)
-0.80 (Estimated)
2
Stable, balanced lipophilicity
Clinical Case Study: Ceritinib (Zykadia)
The most prominent application of the isopropylsulfonyl group in modern pharmacotherapy is found in Ceritinib (LDK378), an FDA-approved second-generation Anaplastic Lymphoma Kinase (ALK) inhibitor used for the treatment of ALK-positive non-small cell lung cancer (NSCLC)[4][5].
In the architecture of Ceritinib, the isopropylsulfonyl group is attached to an aniline ring. The profound electron-withdrawing nature of this group serves three distinct purposes:
Target Affinity: The sulfonyl oxygens act as potent hydrogen-bond acceptors, anchoring the drug into the hinge region of the ALK kinase domain.
Conformational Locking: The steric bulk of the isopropyl group restricts the rotational freedom of the molecule, locking it into the bioactive conformation required for optimal target engagement.
Metabolic Shielding: By withdrawing electron density from the diaminopyrimidine core, it protects the molecule from rapid oxidative degradation, thereby improving its pharmacokinetic half-life[6].
Caption: Mechanism of ALK inhibition by the isopropylsulfonyl-containing drug Ceritinib.
Self-Validating Experimental Protocols
To harness the power of the isopropylsulfonyl group, researchers must employ rigorous synthetic and analytical workflows. The following protocols outline the synthesis of an isopropylsulfonyl-bearing intermediate and its subsequent metabolic validation.
Caption: Step-by-step workflow for synthesizing and validating isopropylsulfonyl compounds.
Protocol A: Synthesis of Diaryl Amines via Nucleophilic Aromatic Substitution (
SNAr
)
Causality Note: Because the isopropylsulfonyl group is strongly electron-withdrawing, an aniline bearing this group (e.g., 2-(isopropylsulfonyl)aniline) is a very poor nucleophile. Standard
SNAr
conditions will fail. To force the reaction, we must use a strong base like Sodium Hydride (NaH) to completely deprotonate the aniline, generating a highly reactive amide anion[6].
Step-by-Step Methodology:
Preparation: Flame-dry a 100 mL round-bottom flask under an argon atmosphere. Add 2-(isopropylsulfonyl)aniline (1.0 eq, 10 mmol) and anhydrous Dimethyl Sulfoxide (DMSO) (20 mL).
Deprotonation: Cool the solution to 0 °C. Carefully add Sodium Hydride (NaH, 60% dispersion in mineral oil, 2.5 eq, 25 mmol) in small portions. Validation: Observe the evolution of
H2
gas. Stir for 30 minutes at room temperature until gas evolution ceases, indicating complete formation of the amide anion.
Substitution: Add the electrophile (e.g., 2,4,5-trichloropyrimidine, 1.1 eq, 11 mmol) dropwise. Heat the reaction mixture to 80 °C for 4 hours.
Quenching & Extraction: Cool the reaction to 0 °C and carefully quench with saturated aqueous
NH4Cl
(50 mL) to neutralize excess NaH. Extract the aqueous layer with Ethyl Acetate (
3×50
mL).
Purification: Wash the combined organic layers with brine (
5×50
mL) to remove DMSO. Dry over anhydrous
Na2SO4
, filter, and concentrate in vacuo. Purify via flash column chromatography (Hexanes/EtOAc).
Self-Validation: Confirm the product identity and purity (>98%) using
1H
-NMR (look for the characteristic septet of the isopropyl
CH
proton around
δ
3.2 ppm) and LC-MS.
Causality Note: To prove that the electron-withdrawing isopropylsulfonyl group successfully shields the molecule from CYP450 oxidation, we must subject the compound to an HLM assay and calculate its intrinsic clearance (
CLint
).
Step-by-Step Methodology:
Reagent Preparation: Prepare a 10 mM stock solution of the synthesized compound in DMSO. Dilute to a 1
μM
working concentration in 100 mM potassium phosphate buffer (pH 7.4).
Incubation Mixture: In a 96-well plate, combine the test compound (1
μM
final concentration) with Human Liver Microsomes (final protein concentration 0.5 mg/mL). Pre-incubate at 37 °C for 5 minutes.
Reaction Initiation: Initiate the metabolic reaction by adding an NADPH regenerating system (final concentration: 1 mM NADP+, 5 mM glucose-6-phosphate, 1 U/mL glucose-6-phosphate dehydrogenase, 3 mM
MgCl2
).
Time-Course Sampling: At specific time points (0, 5, 15, 30, 45, and 60 minutes), remove a 50
μL
aliquot and immediately quench it in 150
μL
of ice-cold acetonitrile containing an internal standard (e.g., tolbutamide).
Centrifugation & Analysis: Centrifuge the quenched samples at 4000 rpm for 15 minutes at 4 °C to precipitate proteins. Analyze the supernatant via LC-MS/MS to quantify the remaining parent compound.
Self-Validation: Include Verapamil as a high-clearance positive control and Warfarin as a low-clearance negative control. The assay is only valid if Verapamil is rapidly degraded and Warfarin remains stable. Calculate the half-life (
t1/2
) and
CLint
using the slope of the natural log of the percentage remaining versus time.
Conclusion
The isopropylsulfonyl group is far more than a simple structural appendage; it is a sophisticated electronic tuning mechanism. By leveraging its strong
−I
and
−M
effects alongside the steric shielding of the isopropyl chain, drug developers can rescue metabolically labile scaffolds, enhance target binding through directional hydrogen bonding, and optimize the overall pharmacokinetic profile of next-generation therapeutics.
An In-depth Technical Guide to the Comparative Analysis of 2-(Isopropylsulfonyl)phenol and Related Sulfonylphenols for Drug Discovery
Foreword: The Sulfonylphenol Scaffold - A Privileged Structure in Medicinal Chemistry In the landscape of modern drug discovery, certain molecular frameworks consistently emerge as cornerstones for the development of nov...
Author: BenchChem Technical Support Team. Date: March 2026
Foreword: The Sulfonylphenol Scaffold - A Privileged Structure in Medicinal Chemistry
In the landscape of modern drug discovery, certain molecular frameworks consistently emerge as cornerstones for the development of novel therapeutic agents. The sulfonamide functional group is one such "privileged structure," integral to a wide array of clinically significant drugs.[1] When this group is integrated into a phenolic scaffold, the resulting sulfonylphenols present a unique combination of physicochemical properties and biological activities. These compounds are a cornerstone in medicinal chemistry, with derivatives showing promise as antibacterial, anti-inflammatory, and anti-cancer agents.[2][3]
This guide provides a detailed technical exploration of 2-(Isopropylsulfonyl)phenol, a specific member of this class. We will dissect its chemical properties, synthesis, and analytical characterization. More importantly, we will embark on a comparative analysis against other sulfonylphenol analogues to elucidate the critical structure-activity relationships (SAR) that govern their biological function. This document is intended for researchers, scientists, and drug development professionals seeking to leverage the therapeutic potential of this versatile scaffold.
Profile of the Core Compound: 2-(Isopropylsulfonyl)phenol
Molecular Structure and Physicochemical Properties
2-(Isopropylsulfonyl)phenol is characterized by a phenol ring substituted at the ortho-position with an isopropylsulfonyl group. This specific arrangement dictates its electronic and steric properties, which are fundamental to its interaction with biological targets.
Structure: A hydroxyl group (-OH) and an isopropylsulfonyl group (-SO₂(CH(CH₃)₂)) are attached to adjacent carbons on a benzene ring.
Acidity (pKa): The phenolic proton's acidity is a key determinant of its behavior in physiological environments. The electron-withdrawing nature of the adjacent sulfonyl group increases the acidity of the phenolic hydroxyl group compared to unsubstituted phenol (pKa ≈ 10).[4][5] This effect is modulated by the position of the sulfonyl group; ortho and para substituents typically have a more pronounced effect than meta substituents due to resonance stabilization of the resulting phenoxide anion.[6]
Lipophilicity (LogP): The isopropyl group contributes to the molecule's lipophilicity, which influences its ability to cross cell membranes, its solubility in biological media, and its potential for binding to hydrophobic pockets in target proteins.[7]
A comparative summary of key physicochemical properties for 2-(Isopropylsulfonyl)phenol and related analogues is presented below. Note that experimental values can vary, and calculated values provide an estimation.
Compound
Molecular Formula
Molecular Weight ( g/mol )
Calculated LogP
Predicted pKa
2-(Isopropylsulfonyl)phenol
C₉H₁₂O₃S
200.25
~1.8
~7-8
4-(Isopropylsulfonyl)phenol
C₉H₁₂O₃S
200.25
~1.8
~7-8
2-(Methylsulfonyl)phenol
C₇H₈O₃S
172.20
~0.9
~7-8
4-(Phenylsulfonyl)phenol
C₁₂H₁₀O₃S
234.27
~2.1
~7-8
Biological Significance and Therapeutic Potential
The sulfonylphenol scaffold is a versatile pharmacophore. The combination of a hydrogen bond-donating phenol group and a hydrogen bond-accepting sulfonyl group allows for diverse interactions with enzyme active sites and receptors.[8] While specific data on 2-(isopropylsulfonyl)phenol is limited in public literature, the broader class of sulfonylphenols has demonstrated significant activity in several areas:
Enzyme Inhibition: Many sulfonyl-containing compounds are potent enzyme inhibitors.[8][9] They can target metalloenzymes, proteases, and kinases, making them relevant for oncology, virology, and inflammatory diseases.[8][10] For instance, sulfonamide derivatives have been investigated as inhibitors of acetylcholinesterase for potential Alzheimer's disease treatment.[11]
Antiproliferative Activity: The structure-activity relationships of sulfonamide derivatives have been explored, revealing that the electronic nature of substituents on the aromatic rings critically influences their efficacy against various cancer cell lines.[12][13]
Antimicrobial Properties: The sulfonamide group is famously associated with the first class of antibacterial drugs. Modern derivatives continue to be explored for their activity against a range of pathogens.[3][14]
The isopropyl group in 2-(isopropylsulfonyl)phenol provides a moderately bulky, lipophilic substituent that can probe specific hydrophobic pockets within a target protein's binding site, potentially enhancing potency and selectivity compared to smaller alkyl or aryl analogues.
Synthesis and Characterization: A Validated Workflow
The synthesis of sulfonylphenols is typically achieved through the sulfonylation of a protected phenol or a related precursor. The following section details a robust, self-validating protocol for the synthesis and characterization of a representative sulfonylphenol.
General Experimental Protocol: Synthesis of a Sulfonylphenol
This protocol describes a common method for synthesizing sulfonylphenols via the reaction of a phenol with a sulfonyl chloride.
Objective: To synthesize an aryl sulfone by forming a C-S bond between a phenol and a sulfonyl chloride.
Reagents and Materials:
Starting Phenol (e.g., 2-bromophenol for a precursor route)
Alkyl or Aryl Sulfonyl Chloride (e.g., Isopropane-2-sulfonyl chloride)
Base (e.g., Triethylamine or Pyridine)
Anhydrous Solvent (e.g., Dichloromethane (DCM) or Tetrahydrofuran (THF))
Hydrochloric Acid (HCl), 1M solution
Saturated Sodium Bicarbonate (NaHCO₃) solution
Brine (Saturated NaCl solution)
Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)
Silica Gel for column chromatography
Eluent (e.g., Hexanes/Ethyl Acetate mixture)
Step-by-Step Methodology:
Reaction Setup: To a flame-dried, round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add the starting phenol (1.0 eq) and dissolve it in the anhydrous solvent.
Causality: An inert atmosphere and anhydrous conditions are critical to prevent reaction with atmospheric moisture, which can hydrolyze the reactive sulfonyl chloride.
Addition of Base: Cool the solution to 0 °C using an ice bath and add the base (1.2 eq) dropwise.
Causality: The base acts as a scavenger for the hydrochloric acid (HCl) byproduct generated during the reaction, driving the equilibrium towards the formation of the sulfonate ester. Cooling prevents potential side reactions.
Sulfonylation: Slowly add the sulfonyl chloride (1.1 eq) to the cooled solution. Allow the reaction to stir at 0 °C for 30 minutes and then warm to room temperature, monitoring by Thin-Layer Chromatography (TLC).
Causality: Slow addition of the electrophilic sulfonyl chloride controls the reaction rate and minimizes potential exotherms.
Workup: Once the reaction is complete, quench by adding 1M HCl. Transfer the mixture to a separatory funnel and extract the aqueous layer with the organic solvent (e.g., DCM).
Washing: Wash the combined organic layers sequentially with 1M HCl, saturated NaHCO₃ solution, and brine.
Causality: The acid wash removes excess base. The bicarbonate wash removes any remaining acidic impurities. The brine wash removes residual water from the organic layer.
Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system.
Causality: Chromatography separates the desired product from unreacted starting materials and byproducts based on polarity.
Mandatory Visualization: Synthetic Workflow
The diagram below illustrates the general workflow for the synthesis and purification of a sulfonylphenol.
Application Notes & Protocols: The Strategic Use of the 2-(Isopropylsulfonyl)phenyl Moiety in the Synthesis of Anaplastic Lymphoma Kinase (ALK) Inhibitors
For Researchers, Scientists, and Drug Development Professionals Abstract Anaplastic Lymphoma Kinase (ALK) has emerged as a critical therapeutic target in oncology, particularly for non-small cell lung cancer (NSCLC).[1]...
Author: BenchChem Technical Support Team. Date: March 2026
For Researchers, Scientists, and Drug Development Professionals
Abstract
Anaplastic Lymphoma Kinase (ALK) has emerged as a critical therapeutic target in oncology, particularly for non-small cell lung cancer (NSCLC).[1] The development of potent and selective ALK tyrosine kinase inhibitors (TKIs) has significantly improved patient outcomes.[2] Ceritinib (LDK378), a second-generation ALK inhibitor, demonstrates remarkable efficacy, especially in patients who have developed resistance to the first-generation inhibitor, Crizotinib.[3][4] A key structural component of Ceritinib and other related inhibitors is the 2-(isopropylsulfonyl)phenyl group. This document provides a detailed examination of the synthesis of a crucial pyrimidine intermediate for Ceritinib, focusing on the incorporation of 2-(isopropylsulfonyl)aniline, the direct precursor to this essential moiety. We will explore the causality behind the synthetic choices, provide a detailed experimental protocol, and discuss the significance of the sulfonyl group as a pharmacophore.
Introduction: ALK Signaling and Targeted Inhibition
The ALK gene encodes a receptor tyrosine kinase that plays a role in cell growth and survival.[5] In certain cancers, chromosomal rearrangements lead to the formation of fusion proteins, such as EML4-ALK in NSCLC, which results in constitutive activation of the kinase.[6][7] This aberrant signaling drives uncontrolled cell proliferation and survival through downstream pathways like PI3K/AKT and JAK/STAT.[5]
ALK inhibitors are designed to compete with adenosine triphosphate (ATP) by binding to the ATP pocket of the ALK kinase domain, thereby blocking its autophosphorylation and deactivating these oncogenic signals.[8][9]
Figure 1: Simplified ALK signaling and mechanism of inhibition.
The 2-(Isopropylsulfonyl)phenyl Moiety: A Critical Pharmacophore
While the user prompt specified 2-(isopropylsulfonyl)phenol, extensive literature review reveals that 2-(isopropylsulfonyl)aniline is the key building block used in the most widely cited and industrially relevant synthetic routes for Ceritinib.[10][11][12] The aniline nitrogen, rather than a phenolic oxygen, is essential for forming the crucial C-N bond to the pyrimidine core of the inhibitor.
The sulfonyl group (-SO₂) is a vital pharmacophore in medicinal chemistry. Its inclusion is a deliberate design choice for several reasons:
Hydrogen Bonding: The oxygen atoms of the sulfonyl group are potent hydrogen bond acceptors, capable of forming strong, directional interactions with amino acid residues (like Lys745) within the kinase ATP-binding pocket.[13][14] This significantly enhances binding affinity and selectivity.
Conformational Rigidity: The tetrahedral geometry of the sulfone and its steric bulk help to lock the phenyl ring in a specific orientation, which is optimal for fitting into the active site of the ALK protein.[15]
Metabolic Stability & Solubility: Sulfonyl groups are generally resistant to metabolic degradation and can improve the physicochemical properties of a drug candidate, including solubility.[16][17]
Synthetic Strategy: A Convergent Approach to Ceritinib
The synthesis of Ceritinib is a multi-step, convergent process. This strategy involves preparing two complex molecular fragments separately and then coupling them in a later stage. This approach is generally more efficient and leads to higher overall yields compared to a linear synthesis.[10]
The two key intermediates are:
The Pyrimidine Fragment: 2,5-dichloro-N-(2-(isopropylsulfonyl)phenyl)pyrimidin-4-amine.
The Aniline Fragment: tert-Butyl 4-(4-amino-5-isopropoxy-2-methylphenyl)piperidine-1-carboxylate.
These fragments are coupled via a palladium-catalyzed Buchwald-Hartwig amination, followed by deprotection to yield the final active pharmaceutical ingredient (API).[10]
Figure 2: Convergent synthesis workflow for Ceritinib.
Detailed Protocol: Synthesis of the Key Pyrimidine Intermediate
This section provides a detailed protocol for the synthesis of 2,5-dichloro-N-(2-(isopropylsulfonyl)phenyl)pyrimidin-4-amine , the core intermediate derived from 2-(isopropylsulfonyl)aniline.
Figure 3: Nucleophilic substitution to form the pyrimidine core.
Materials and Reagents
Reagent
CAS Number
M.W. ( g/mol )
Purpose
2-(Isopropylsulfonyl)aniline
185141-03-3
199.26
Nucleophile
2,4,5-Trichloropyrimidine
5750-76-5
183.42
Electrophile
Sodium Hydride (NaH), 60% in mineral oil
7646-69-7
24.00
Strong, non-nucleophilic base
N,N-Diisopropylethylamine (DIPEA)
7087-68-5
129.24
Organic, non-nucleophilic base
Anhydrous Tetrahydrofuran (THF)
109-99-9
72.11
Aprotic solvent
Anhydrous N,N-Dimethylformamide (DMF)
68-12-2
73.09
Polar aprotic solvent
Ethyl Acetate (EtOAc)
141-78-6
88.11
Extraction solvent
Saturated aq. NH₄Cl
12125-02-9
53.49
Aqueous quench
Brine
N/A
N/A
Aqueous wash
Anhydrous Sodium Sulfate (Na₂SO₄)
7757-82-6
142.04
Drying agent
Step-by-Step Protocol
Note: This protocol synthesizes information from multiple sources.[10][12] Researchers should optimize conditions based on their specific lab setup and scale.
Reactor Setup: Under an inert atmosphere (Nitrogen or Argon), equip a dry, three-necked round-bottom flask with a magnetic stirrer, a thermometer, and a dropping funnel.
Reagent Addition (Aniline & Solvent): Charge the flask with 2-(isopropylsulfonyl)aniline (1.0 eq) and anhydrous THF or DMF (approx. 10-20 volumes). Stir the mixture until the aniline is fully dissolved.
Deprotonation (Base Addition):
Causality: The aniline nitrogen must be deprotonated to increase its nucleophilicity for it to attack the electron-deficient pyrimidine ring. The choice of base is critical.
Option A (Strong Base - NaH): Cool the solution to 0 °C using an ice bath. Carefully add sodium hydride (60% dispersion in oil, 1.1-1.2 eq) portion-wise. CAUTION: NaH reacts violently with water and is flammable. Handle with extreme care. Allow the mixture to stir at 0 °C for 30-60 minutes. The evolution of hydrogen gas should be observed. NaH provides irreversible deprotonation, driving the reaction to completion.
Option B (Organic Base - DIPEA): Add N,N-Diisopropylethylamine (DIPEA, 2.0-3.0 eq) to the aniline solution at room temperature. DIPEA is a sterically hindered organic base that is less hazardous than NaH but may require longer reaction times or heating as it establishes an equilibrium.[10]
Nucleophilic Aromatic Substitution:
Causality: The C4 position of 2,4,5-trichloropyrimidine is the most electrophilic and susceptible to nucleophilic attack due to the electron-withdrawing effects of the two nitrogen atoms and adjacent chlorines.
Dissolve 2,4,5-trichloropyrimidine (1.0-1.1 eq) in a minimal amount of anhydrous THF or DMF.
Add the trichloropyrimidine solution dropwise to the reaction mixture via the dropping funnel, maintaining the temperature at 0 °C (if using NaH) or room temperature (if using DIPEA).
Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 4-12 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed.
Work-up and Quenching:
Causality: The work-up procedure is designed to neutralize the base, remove inorganic salts, and isolate the desired organic product.
Cool the reaction mixture back to 0 °C.
Slowly and carefully quench the reaction by adding saturated aqueous ammonium chloride (NH₄Cl) solution.
Transfer the mixture to a separatory funnel and dilute with ethyl acetate (EtOAc) and water.
Extraction and Purification:
Separate the organic layer. Extract the aqueous layer two more times with EtOAc.
Combine the organic extracts and wash sequentially with water and then brine.
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
The crude product can be purified by silica gel column chromatography or recrystallization to yield 2,5-dichloro-N-(2-(isopropylsulfonyl)phenyl)pyrimidin-4-amine as a solid.
Data Summary
The following table summarizes typical conditions and outcomes for the key substitution step. Actual results may vary.
NaH is stronger and irreversible. DIPEA is a milder, safer organic base suitable for many applications.
Solvent
DMF or DMSO
Isopropanol or THF
Polar aprotic solvents (DMF, THF) are generally preferred to solubilize the reagents and intermediates.
Temperature
0 °C to Room Temp
Room Temp to 90 °C
Initial cooling controls the exothermic deprotonation. Heating may be required for weaker bases.
Reaction Time
4 - 12 hours
6 - 18 hours
Stronger bases typically lead to faster reaction rates.
Typical Yield
~70-85%
~65-80%
Yields are highly dependent on scale, purity of reagents, and purification method.
Conclusion
The synthesis of potent ALK inhibitors like Ceritinib relies on a robust and well-designed chemical strategy. The incorporation of the 2-(isopropylsulfonyl)phenyl moiety, via its aniline precursor, is a critical step that imparts essential binding properties to the final drug molecule. The nucleophilic aromatic substitution reaction to form the central pyrimidine intermediate is a foundational transformation. Understanding the rationale behind the choice of reagents, solvents, and reaction conditions is paramount for researchers aiming to reproduce or adapt this synthesis for the development of next-generation kinase inhibitors.
References
Amerigo Scientific. ALK Inhibitors: Mechanism, Resistance, and Research Advances. Amerigo Scientific. [Link]
Friboulet, L., et al. Novel derivatives of anaplastic lymphoma kinase inhibitors: Synthesis, radiolabeling, and preliminary biological studies of fluoroethyl analogues of crizotinib, alectinib, and ceritinib. PLoS ONE. [Link]
Frontiers. Anaplastic lymphoma kinase inhibitors—a review of anticancer properties, clinical efficacy, and resistance mechanisms. Frontiers in Pharmacology. [Link]
Sok, M. Molecular Mechanisms and Treatment Strategies of ALK‐Positive Lung Cancer: A Beginner's Guide for Patients, Their Families and Carers. The FEBS Journal. [Link]
Patsnap Synapse. What is the mechanism of Alectinib Hydrochloride?. Patsnap Synapse. [Link]
ResearchGate. Design and synthesis of a highly selective, orally active and potent anaplastic lymphoma kinase inhibitor (CH5424802). ResearchGate. [Link]
Marsilje, T. H., et al. Synthesis, structure-activity relationships, and in vivo efficacy of the novel potent and selective anaplastic lymphoma kinase (ALK) inhibitor 5-chloro-N2-(2-isopropoxy-5-methyl-4-(piperidin-4-yl)phenyl)-N4-(2-(isopropylsulfonyl)phenyl)pyrimidine-2,4-diamine (LDK378) currently in phase 1 and phase 2 clinical trials. Journal of Medicinal Chemistry. [Link]
Hsieh, H. P. Anaplastic lymphoma kinase (ALK) inhibitors: a review of design and discovery. MedChemComm. [Link]
Guo, D., et al. Design, synthesis and biological evaluation of 2,4-pyrimidinediamine derivatives as ALK and HDACs dual inhibitors for the treatment of ALK addicted cancer. Journal of Enzyme Inhibition and Medicinal Chemistry. [Link]
Google Patents. WO2015188686A1 - Method for preparing ceritinib and intermediate thereof.
Wang, W. C., et al. Design and Discovery of Anaplastic Lymphoma Kinase (ALK) Inhibitors. RSC Publishing. [Link]
ScienceOpen. Application of a macrocyclization strategy in kinase inhibitor development. ScienceOpen. [Link]
Semantic Scholar. Design, synthesis and biological evaluation of 2,4-pyrimidinediamine derivatives as ALK and HDACs dual inhibitors. Semantic Scholar. [Link]
Tan, J., et al. Sulfonyl group-containing compounds in the design of potential drugs for the treatment of diabetes and its complications. Current Medicinal Chemistry. [Link]
Semantic Scholar. Ceritinib: From Synthesis to Clinical Applications. Semantic Scholar. [Link]
Zhao, Y., et al. Recent Development in the Discovery of Anaplastic Lymphoma Kinase (ALK) Inhibitors for Non-small Cell Lung Cancer. Current Medicinal Chemistry. [Link]
Wang, T., et al. The synthesis and evaluation of novel ALK inhibitors containing the sulfoxide structure. RSC Advances. [Link]
Google Patents. WO2017041771A1 - Process for the preparation of ceritinib using "in situ" prepared 5-methyl-2-(1 -methylethoxy)-4-(4-piperidinyl)-benzenamine monohydrochloride (1 :1 ) as an intermediate.
ACS Publications. Scalable Process Development of Ceritinib: Application of Statistical Design of Experiments. Organic Process Research & Development. [Link]
Wang, Y., et al. Novel sulfonamides unveiled as potent anti-lung cancer agents via tumor pyruvate kinase M2 activation. RSC Medicinal Chemistry. [Link]
ResearchGate. Sulfonyl Group-Containing Compounds in the Design of Potential Drugs for the Treatment of Diabetes and Its Complications. ResearchGate. [Link]
Anderson, R. J., et al. Synthesis and biological evaluation of solubilized sulfonamide analogues of the phosphatidylinositol 3-kinase inhibitor ZSTK474. Bioorganic & Medicinal Chemistry. [Link]
Application Note: High-Performance Liquid Chromatography (HPLC) Analysis of 2-(Isopropylsulfonyl)phenol and Related Intermediates
Introduction & Scope 2-(Isopropylsulfonyl)phenol (CAS 29725-22-2) is a highly functionalized aromatic compound frequently utilized as a critical intermediate in the synthesis of active pharmaceutical ingredients (APIs),...
Author: BenchChem Technical Support Team. Date: March 2026
Introduction & Scope
2-(Isopropylsulfonyl)phenol (CAS 29725-22-2) is a highly functionalized aromatic compound frequently utilized as a critical intermediate in the synthesis of active pharmaceutical ingredients (APIs), most notably in the development of CXCR2 inhibitors for targeted therapeutics [1].
For researchers and process chemists, the accurate quantification of this compound—alongside its structural isomers (e.g., 4-(isopropylsulfonyl)phenol) and synthetic precursors (e.g., 2-isopropylthiophenol)—is paramount. This application note details a robust, self-validating Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) method designed for the precise assay and purity determination of 2-(Isopropylsulfonyl)phenol.
Method Development Rationale: The Causality of Choices
To build a reliable chromatographic method, every parameter must be selected based on the physicochemical properties of the analyte.
Stationary Phase Selection: We utilize a highly end-capped C18 column. Uncapped residual silanols on silica supports are weakly acidic and can engage in secondary ion-exchange interactions with polar functional groups. End-capping eliminates these sites, preventing peak tailing for the phenolic hydroxyl group.
Mobile Phase pH Control (The Sulfonyl Effect): Unsubstituted phenol has a pKa of ~9.95. However, the isopropylsulfonyl group (
−SO2CH(CH3)2
) is strongly electron-withdrawing via inductive effects. When positioned ortho to the hydroxyl group, it stabilizes the phenoxide anion, significantly lowering the pKa of the molecule. To ensure the compound remains fully protonated (neutral) and partitions predictably into the hydrophobic stationary phase, the mobile phase must be buffered at least 2 pH units below its pKa [2]. We utilize 0.1% Formic Acid (pH ~2.7) to suppress ionization completely.
Diluent Matching: Samples are dissolved in a 50:50 mixture of Water and Acetonitrile. Causality: Injecting a sample dissolved in 100% strong solvent (e.g., pure Acetonitrile) into a highly aqueous initial mobile phase causes the "solvent effect," where the analyte travels rapidly un-retained at the solvent front before the mobile phase can dilute it, leading to split or broadened peaks.
Alternative High-Sensitivity Approaches: While direct UV detection is standard for API assay, ultra-trace environmental analysis of phenolic compounds often employs pre-column derivatization (e.g., with coumarin-6-sulfonyl chloride or 4-nitrobenzoyl chloride) to enhance fluorescence or UV detectability [3, 4].
Self-Validating Experimental Protocol
This protocol is designed as a self-validating system . It relies on a System Suitability Test (SST) that acts as a strict gating mechanism; if the system cannot resolve a known critical pair, the run is automatically invalidated, preventing the generation of false data.
Reagent & Standard Preparation
Mobile Phase A: Add 1.0 mL of LC-MS grade Formic Acid to 1000 mL of ultra-pure water (18.2 MΩ·cm). Degas via sonication.
Mobile Phase B: 100% LC-MS grade Acetonitrile.
Diluent: Mix 500 mL of ultra-pure water with 500 mL of Acetonitrile.
SST Resolution Standard: Accurately weigh 10.0 mg of 2-(Isopropylsulfonyl)phenol and 10.0 mg of 4-(Isopropylsulfonyl)phenol. Dissolve in 100 mL of diluent (100 µg/mL each).
Sample Preparation: Weigh 10.0 mg of the unknown sample, dissolve in 10 mL of Acetonitrile (stock), and dilute 1:10 with water to achieve a final nominal concentration of 100 µg/mL in the 50:50 diluent.
Chromatographic Conditions
Parameter
Specification
Column
Zorbax Eclipse Plus C18, 150 x 4.6 mm, 3.5 µm (or equivalent)
Column Temperature
30 °C (Minimizes viscosity and stabilizes retention times)
Before analyzing unknown samples, the system must pass the following self-validating criteria using the SST Resolution Standard. Failure to meet these metrics indicates column degradation, mobile phase preparation errors, or pump malfunctions.
Validation Parameter
Target Compound / Pair
Acceptance Criteria
Retention Time (RT)
2-(Isopropylsulfonyl)phenol
6.8 ± 0.2 min
Resolution (
Rs
)
2-isomer vs. 4-isomer
≥2.0
(Baseline separation)
Tailing Factor (
Tf
)
2-(Isopropylsulfonyl)phenol
≤1.5
(Ensures proper pH control)
Theoretical Plates (N)
2-(Isopropylsulfonyl)phenol
≥5000
Injection Precision
2-(Isopropylsulfonyl)phenol (n=5)
%RSD
≤1.0%
Workflow Visualization
RP-HPLC method workflow for 2-(Isopropylsulfonyl)phenol analysis.
Title: Analysis of phenols in water by high-performance liquid chromatography using coumarin-6-sulfonyl chloride as a fluorogenic precolumn label
Source: PubMed
URL: [Link] [3]
Title: Simple HPLC–UV Analysis of Phenol and Its Related Compounds in Tap Water after Pre-Column Derivatization
Source: SCIRP
URL: [Link][4]
Method
A Robust GC-MS Method for the Sensitive Detection and Quantification of Phenolic Impurities in Pharmaceutical Materials
An Application Note for Researchers, Scientists, and Drug Development Professionals Abstract Phenolic compounds represent a class of potential process-related impurities and degradants in pharmaceutical manufacturing tha...
Author: BenchChem Technical Support Team. Date: March 2026
An Application Note for Researchers, Scientists, and Drug Development Professionals
Abstract
Phenolic compounds represent a class of potential process-related impurities and degradants in pharmaceutical manufacturing that require stringent control due to their potential toxicity and impact on drug product stability. This application note presents a detailed, validated Gas Chromatography-Mass Spectrometry (GC-MS) method for the identification and quantification of trace-level phenolic impurities. The protocol emphasizes the critical step of chemical derivatization to enhance analyte volatility, a prerequisite for GC analysis. We provide a comprehensive, step-by-step workflow from sample preparation and silylation to instrument configuration and data analysis. Furthermore, this guide is structured to align with the principles of analytical method validation as outlined by the International Council for Harmonisation (ICH), ensuring the generation of reliable, accurate, and reproducible data suitable for regulatory submission.
Introduction: The Rationale for Monitoring Phenolic Impurities
In pharmaceutical development and manufacturing, the control of impurities is a critical aspect of ensuring the safety and efficacy of the final drug product.[1] Phenolic compounds can be introduced as starting materials, intermediates, or by-products during the synthesis of Active Pharmaceutical Ingredients (APIs), or they can arise from the degradation of the API or excipients over time.[1] Due to their reactivity and potential for adverse physiological effects, regulatory bodies like the FDA and EMA, following ICH guidelines, mandate strict limits on such impurities.[2]
Gas Chromatography (GC) is an ideal analytical technique for separating volatile and semi-volatile compounds.[3] When coupled with a Mass Spectrometry (MS) detector, it provides unparalleled sensitivity and specificity, making GC-MS a gold-standard technique for impurity profiling.[1][4] However, many phenolic compounds possess low volatility due to the polar hydroxyl group, which can also interact with active sites in the GC system, leading to poor chromatographic peak shape and unreliable quantification.[5] This method overcomes that limitation through a chemical derivatization step, which is essential for successful analysis.[6][7]
Principle of the Method: Enhancing Volatility through Derivatization
The core of this method lies in transforming the polar, non-volatile phenolic analytes into non-polar, volatile derivatives that are amenable to GC analysis.[8] This is achieved through a silylation reaction, where the active hydrogen on the phenolic hydroxyl group is replaced by a non-polar trimethylsilyl (TMS) group.[6][9]
This transformation effectively "caps" the polar functional group, which accomplishes three key objectives:
Reduces Polarity: Decreases interactions between the analyte and the stationary phase of the GC column, resulting in sharper, more symmetrical peaks.
Increases Volatility: Allows the analyte to be readily vaporized in the GC inlet without thermal decomposition.[5][8]
Enhances Thermal Stability: Protects the analyte from degrading at the high temperatures used in the GC oven.[6]
Commonly used silylating reagents include N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) and N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA), often with a catalyst like Trimethylchlorosilane (TMCS).[6][8] The resulting TMS-ethers are then separated on a low-polarity GC column and detected by the mass spectrometer.
Experimental Workflow and Protocols
The overall analytical process involves sample extraction, derivatization, GC-MS analysis, and data interpretation. Each step must be carefully controlled to ensure the integrity of the final result.
Caption: General workflow for the GC-MS analysis of phenolic impurities.
Materials and Reagents
Item
Specification
Solvents
Dichloromethane (DCM), Pyridine, Toluene (all HPLC or GC grade)
Derivatizing Agents
BSTFA + 1% TMCS (N,O-Bis(trimethylsilyl)trifluoroacetamide with Trimethylchlorosilane)
Volumetric flasks, separatory funnel, GC vials with screw caps and septa
Standards
Certified reference standards of target phenolic impurities
Protocol 1: Sample Preparation and Derivatization
Causality: The goal of this protocol is to efficiently extract the phenolic impurities from the drug substance matrix into a clean organic solvent, concentrate them, and then convert them into their volatile TMS-ether derivatives for GC-MS analysis.
Sample Weighing: Accurately weigh approximately 100 mg of the drug substance or product into a 20 mL glass vial.
Dissolution & pH Adjustment: Add 10 mL of purified water and sonicate to dissolve. Adjust the pH of the aqueous solution to < 2 using sulfuric acid.
Expertise & Experience: Lowering the pH ensures that the phenolic compounds are in their protonated (acidic) form, which is less water-soluble and more readily extracted into an organic solvent.[10]
Liquid-Liquid Extraction (LLE): Transfer the solution to a separatory funnel. Add 10 mL of dichloromethane (DCM) and shake vigorously for 2 minutes. Allow the layers to separate and collect the lower organic layer. Repeat the extraction twice more with fresh 10 mL portions of DCM.[10]
Drying: Combine the organic extracts and pass them through a small column or funnel containing anhydrous sodium sulfate to remove residual water.[10]
Trustworthiness: Water is detrimental to the silylation reaction and can damage the GC column. This drying step is critical for method robustness.
Concentration: Gently evaporate the solvent under a stream of nitrogen gas at room temperature to a final volume of approximately 1 mL.[11] Avoid complete dryness to prevent loss of semi-volatile analytes.
Derivatization: Transfer 100 µL of the concentrated extract to a 2 mL GC vial. Add 100 µL of pyridine (as a solvent/catalyst) and 200 µL of BSTFA + 1% TMCS.[8][12]
Reaction: Tightly cap the vial and heat in a heating block or water bath at 80°C for 45 minutes to ensure complete derivatization.[12]
Final Sample: After cooling to room temperature, the sample is ready for injection into the GC-MS.
Protocol 2: GC-MS Instrumentation and Analysis
Causality: The instrumental parameters are selected to achieve optimal separation of the derivatized phenolic impurities and provide sensitive detection and identification. A low-polarity "5-type" column is chosen because it separates compounds primarily by their boiling points, which is ideal for the non-polar TMS derivatives.[13][14]
Parameter
Recommended Setting
Rationale
GC System
Agilent 8890 or equivalent
Provides precise electronic pneumatic control for reproducible retention times.
MS System
Agilent 5977 MSD or equivalent
Offers high sensitivity in both full scan and Selected Ion Monitoring (SIM) modes.
GC Column
DB-5ms, TG-5SilMS, or equivalent (30 m x 0.25 mm ID, 0.25 µm film)[13][14]
Low-bleed 5% phenyl-methylpolysiloxane phase provides excellent resolution and inertness.
A starting temperature of 70°C allows for good initial focusing of analytes, while the ramp separates compounds by boiling point.
MS Transfer Line
300 °C
Prevents condensation of less volatile compounds.
Ion Source
Electron Ionization (EI) @ 230 °C, 70 eV
Standard ionization technique that produces reproducible fragmentation patterns for library matching.
MS Mode
Full Scan (m/z 40-550) for identification; SIM for quantification
Full scan is used to identify unknown impurities by comparing spectra to a library (e.g., NIST). SIM mode significantly increases sensitivity for target analytes by monitoring only specific ions.[15]
Injection Volume
1 µL
Method Validation: Ensuring a Self-Validating System
To ensure the method is suitable for its intended purpose (i.e., quantifying impurities in pharmaceutical products), it must be validated according to ICH Q2(R2) guidelines.[16][17] This process demonstrates that the method is accurate, precise, specific, and sensitive.
Caption: Key parameters for the validation of an analytical impurity method.
Validation Protocol Summary
Specificity: Analyze a blank (matrix without impurities), the API spiked with known impurities, and placebo samples. The method is specific if no interfering peaks are observed at the retention times of the target phenolic impurities.
Linearity and Range: Prepare a series of calibration standards by spiking the matrix with the impurities at concentrations ranging from the reporting limit (e.g., 0.05%) to 150% of the specification limit (e.g., 0.15%). A linear regression analysis should yield a correlation coefficient (r²) > 0.99.
Accuracy: Analyze samples spiked with known amounts of impurities at three concentration levels (low, medium, high) within the range. Accuracy is expressed as the percentage recovery. Acceptance criteria are typically 80-120%.
Precision (Repeatability): Perform at least six replicate analyses of a sample spiked at 100% of the specification limit. The relative standard deviation (RSD) should be < 10%.
Precision (Intermediate): Repeat the precision study on a different day, with a different analyst, or on a different instrument. The RSD between the two sets of data is evaluated.
Limit of Quantitation (LOQ): The lowest concentration that can be quantified with acceptable precision and accuracy. Often determined as the concentration that gives a signal-to-noise ratio (S/N) of approximately 10.[16]
Limit of Detection (LOD): The lowest concentration that can be reliably detected. Often determined as the concentration that gives a signal-to-noise ratio (S/N) of approximately 3.
Example Validation Data (Hypothetical)
The following table presents hypothetical but realistic performance data for the validation of this method for two common phenolic impurities.
Validation Parameter
Phenol
4-Nitrophenol
Acceptance Criteria
Linearity (r²)
0.9992
0.9989
> 0.99
Range (% of spec.)
0.05 - 0.20%
0.05 - 0.20%
As per ICH guidelines
Accuracy (% Recovery)
98.5%
101.2%
80 - 120%
Precision (Repeatability, %RSD)
3.5%
4.1%
< 10%
LOQ (µg/mL)
0.10
0.12
S/N ≈ 10
LOD (µg/mL)
0.03
0.04
S/N ≈ 3
Conclusion
This application note provides a comprehensive and robust GC-MS method for the analysis of phenolic impurities in pharmaceutical materials. The detailed protocols for sample preparation, derivatization, and instrumental analysis are grounded in established scientific principles to ensure reliable and accurate results.[6][10][14] By following the outlined method and adhering to the principles of method validation according to ICH guidelines, researchers, scientists, and drug development professionals can confidently identify and quantify these critical impurities, ensuring product quality and regulatory compliance.[3][17]
References
Analysis of Phenolic and Cyclic Compounds in Plants Using Derivatization Techniques in Combination with GC-MS-Based Metabolite Profiling. (2015). MDPI. Available at: [Link]
Derivatization Reactions and Reagents for Gas Chromatography Analysis. (2012). SciSpace. Available at: [Link]
Chemical derivatization for the analysis of drugs by GC-MS - A conceptual review. Forensic Science Review. Available at: [Link]
Best GC-MS columns for polyphenols? (2022). ResearchGate. Available at: [Link]
Dual derivatization and GC-MS analysis of phenolic compounds suspected of being xenoestrogens. (2003). PubMed. Available at: [Link]
Method development for the analysis of Phenols in the ambient air using automatic thermal desorption-gas chromatography-mass spectrometry. MATEC Web of Conferences. Available at: [Link]
GC Column Selection Guide. JCANO INGENIERIA. Available at: [Link]
GC Column Types & Selection Guide. Shimadzu. Available at: [Link]
Techniques for Analysis of Plant Phenolic Compounds. (2012). PMC. Available at: [Link]
GC Method Validation For Impurities Analysis: How To Get Mastery In 3 Minutes. (2025). PharmaeliX. Available at: [Link]
Identification & Quantification of Impurities in Red & White Wine By GC-MS. (2017). IJREAM. Available at: [Link]
Validation of GC/ GC-MS methodologies. ComplianceIQ. Available at: [Link]
Sample preparation in the determination of phenolic compounds in fruits. (2025). ResearchGate. Available at: [Link]
GC-MS Drug Testing in Toxicology. (2025). Phenomenex. Available at: [Link]
Volatile Phenols: Direct Analysis Using Large-Volume Injection-Online Trapping-Gas Chromatography-Tandem Mass Spectrometry (LVI-GC-MS/MS) and Aroma Contribution to Different Aroma-Type of Baijiu. (2024). ACS Food Science & Technology. Available at: [Link]
Analysis of Naturally Occurring Phenolic Compounds in Aromatic Plants by RP-HPLC Coupled to Diode Array Detector (DAD) and GC-MS after Silylation. (2013). MDPI. Available at: [Link]
GCMS Qualitative Analysis of Impurities Detected in Tests for Residual Solvents in Pharmaceuticals. Shimadzu (Europe). Available at: [Link]
Preparing Samples for GC-MS/MS Analysis. Organomation. Available at: [Link]
Determination of phenols and pharmaceuticals in municipal wastewaters from Polish treatment plants by ultrasound-assisted emulsification–microextraction followed by GC–MS. (2013). PMC. Available at: [Link]
Impurity Profiling and Characterization for Generic Project. (2026). ResolveMass Laboratories Inc.. Available at: [Link]
Analysis of Naturally Occurring Phenolic Compounds in Aromatic Plants by RP-HPLC Coupled to Diode Array Detector (DAD) and GC-MS after Silylation. (2013). PMC. Available at: [Link]
Identification and profiling of impurities in Pharmaceuticals. (2025). ResolveMass Laboratories Inc.. Available at: [Link]
GC-MS analysis of phenolic compounds. ResearchGate. Available at: [Link]
Gas Chromatography Mass Spectrometry (GC-MS) Analysis. Emery Pharma. Available at: [Link]
ICH Q2(R2) Validation of analytical procedures - Scientific guideline. European Medicines Agency. Available at: [Link]
1H and 13C NMR characterization of 2-(Isopropylsulfonyl)phenol
An Application Note on the Definitive 1H and 13C NMR Structural Characterization of 2-(Isopropylsulfonyl)phenol Authored by: A Senior Application Scientist Introduction: The Imperative for Precise Structural Elucidation...
Author: BenchChem Technical Support Team. Date: March 2026
An Application Note on the Definitive 1H and 13C NMR Structural Characterization of 2-(Isopropylsulfonyl)phenol
Authored by: A Senior Application Scientist
Introduction: The Imperative for Precise Structural Elucidation
In the landscape of pharmaceutical research and materials science, the unambiguous structural confirmation of novel chemical entities is a cornerstone of progress. 2-(Isopropylsulfonyl)phenol, a molecule incorporating a phenolic hydroxyl group and an isopropylsulfonyl substituent on an aromatic scaffold, presents an interesting case for spectroscopic analysis. The interplay between the electron-donating hydroxyl group and the strongly electron-withdrawing sulfonyl group creates a distinct electronic environment, which can be precisely mapped using Nuclear Magnetic Resonance (NMR) spectroscopy.
This application note provides an in-depth technical guide for researchers, scientists, and drug development professionals on the characterization of 2-(Isopropylsulfonyl)phenol using 1H and 13C NMR. We move beyond a mere listing of protocols to explain the causality behind experimental choices, ensuring a robust and self-validating approach to structural analysis. The methodologies and interpretations presented herein are grounded in established spectroscopic principles to provide a definitive analytical workflow.
Part 1: Molecular Structure and Spectroscopic Implications
Understanding the molecule's topology is paramount to predicting and interpreting its NMR spectra. The structure of 2-(Isopropylsulfonyl)phenol, with a systematic numbering scheme for its carbon and hydrogen atoms, is presented below.
Caption: Structure of 2-(Isopropylsulfonyl)phenol with atom numbering.
Analysis of Chemical Environments:
Symmetry: The molecule is asymmetric. Therefore, all four aromatic protons (H3, H4, H5, H6) and all six aromatic carbons (C1-C6) are chemically non-equivalent and should produce distinct signals.
Proton (1H) Environments: We anticipate a total of seven unique proton signals: four for the aromatic region, one for the phenolic hydroxyl (-OH), one for the isopropyl methine (-CH), and one for the two equivalent isopropyl methyl (-CH3) groups.
Carbon (13C) Environments: We expect a total of nine unique carbon signals: six for the aromatic ring and three for the isopropyl group (one -CH and two -CH3 carbons, which are equivalent).
Part 2: Predicted 1H and 13C NMR Spectral Data
The following tables summarize the anticipated chemical shifts (δ) in parts per million (ppm), multiplicities, and assignments for 2-(Isopropylsulfonyl)phenol. These predictions are based on established substituent effects on aromatic systems, where the -OH group is an ortho-, para-director and the -SO2R group is a meta-director and strongly de-shielding.
Table 1: Predicted 1H NMR Data
(Predicted for a 400 MHz spectrometer in DMSO-d6)
Signal Assignment
Predicted δ (ppm)
Multiplicity
Integration
Rationale for Chemical Shift and Multiplicity
-OH
~9.5 - 10.5
Broad Singlet
1H
The phenolic proton is acidic and its chemical shift is highly dependent on solvent and concentration; it often appears as a broad signal due to chemical exchange.[1] Using DMSO-d6 as a solvent helps in observing this proton more reliably.
H6
~7.8 - 8.0
Doublet of doublets (dd)
1H
This proton is ortho to the strongly electron-withdrawing sulfonyl group, causing a significant downfield shift (deshielding). It will be split by H5 (ortho coupling, J ≈ 7-9 Hz) and H4 (meta coupling, J ≈ 1-2 Hz).
H4
~7.5 - 7.7
Doublet of triplets (dt) or Multiplet (m)
1H
This proton is para to the sulfonyl group and meta to the hydroxyl group. It will be split by H3 and H5 (ortho coupling, J ≈ 7-9 Hz) and H6 (meta coupling, J ≈ 1-2 Hz).
H5
~7.1 - 7.3
Doublet of triplets (dt) or Multiplet (m)
1H
This proton is para to the hydroxyl group, which provides some shielding. It will be split by H4 and H6 (ortho coupling, J ≈ 7-9 Hz) and H3 (meta coupling, J ≈ 1-2 Hz).
H3
~7.0 - 7.2
Doublet of doublets (dd)
1H
This proton is ortho to the electron-donating hydroxyl group, leading to significant shielding and an upfield shift compared to other aromatic protons.[2] It will be split by H4 (ortho coupling, J ≈ 7-9 Hz) and H5 (meta coupling, J ≈ 1-2 Hz).
-CH-(CH3)2
~3.3 - 3.6
Septet (sept)
1H
The methine proton is adjacent to the deshielding sulfonyl group. It is split by the six equivalent protons of the two methyl groups (n=6), resulting in a septet (n+1=7).
-CH-(C H3)2
~1.1 - 1.3
Doublet (d)
6H
The six protons of the two methyl groups are equivalent. They are split by the single methine proton (n=1), resulting in a doublet (n+1=2).
Table 2: Predicted 13C NMR Data
(Predicted for a 100 MHz spectrometer in DMSO-d6, proton-decoupled)
Signal Assignment
Predicted δ (ppm)
Rationale for Chemical Shift
C1 (-OH)
~155 - 158
The carbon atom directly attached to the electronegative oxygen of the hydroxyl group is strongly deshielded and appears significantly downfield.[3]
C2 (-SO2R)
~135 - 138
The ipso-carbon attached to the sulfonyl group is also deshielded, though typically less so than the carbon attached to the hydroxyl group.
C4
~133 - 136
Aromatic CH carbon.
C6
~130 - 133
Aromatic CH carbon.
C5
~122 - 125
Aromatic CH carbon.
C3
~118 - 121
This carbon is ortho to the electron-donating hydroxyl group, experiencing a shielding effect that shifts it upfield relative to other aromatic CH carbons.
-C H-(CH3)2
~55 - 58
The methine carbon is directly attached to the electron-withdrawing sulfur atom, causing a downfield shift.
-CH-(C H3)2
~14 - 16
The methyl carbons of the isopropyl group are typical for aliphatic carbons and appear in the upfield region of the spectrum.
Part 3: Experimental Protocols
Adherence to a meticulous experimental protocol is critical for acquiring high-quality, reproducible NMR data. The following workflow is designed to minimize common sources of error.
Caption: Experimental workflow for NMR characterization.
Detailed Step-by-Step Methodology:
Sample Weighing and Solvent Selection:
Rationale: The amount of sample required is a balance between achieving good signal-to-noise and avoiding issues with solubility and line broadening from overly concentrated samples.[4][5][6]
Protocol: For 1H NMR, accurately weigh 10-25 mg of 2-(Isopropylsulfonyl)phenol. For a 13C NMR spectrum, a more concentrated sample of 50-100 mg is recommended.[4] The chosen solvent is DMSO-d6 due to its excellent solvating power for phenols and its ability to slow the exchange rate of the acidic -OH proton, often allowing for its observation.
Dissolution and Filtration:
Rationale: Undissolved particulate matter will degrade the magnetic field homogeneity, leading to poor shimming and broad spectral lines.[6][7]
Protocol: Dissolve the weighed sample in 0.6-0.7 mL of DMSO-d6 in a small, clean glass vial.[4][8] Once fully dissolved, draw the solution into a Pasteur pipette that has a small plug of glass wool inserted at its neck. Carefully transfer the filtered solution into a high-quality 5 mm NMR tube.[5][7]
Data Acquisition:
Rationale: Proper locking and shimming are essential for spectral resolution. The choice of acquisition parameters will determine the quality and duration of the experiment.
Protocol:
Insert the NMR tube into the spectrometer.
Lock onto the deuterium signal of the DMSO-d6 solvent.
Perform automated or manual shimming to optimize the magnetic field homogeneity.
Acquire the 1H NMR spectrum.
Set up and run the 13C NMR experiment. Due to the low natural abundance of 13C, a longer acquisition time with more scans will be necessary compared to the 1H experiment.
Confirmation of the Hydroxyl Proton (D2O Exchange):
Rationale: This is a definitive chemical test to identify the -OH proton signal. Acidic protons will exchange with deuterium from D2O, causing their signal to disappear from the 1H spectrum.[1][9]
Protocol: After acquiring the initial 1H spectrum, remove the NMR tube, add one drop of deuterium oxide (D2O), cap, and shake gently to mix. Re-acquire the 1H spectrum. The signal assigned to the -OH proton should either disappear or be significantly attenuated.[1]
Data Processing:
Rationale: Raw NMR data (the Free Induction Decay or FID) must be mathematically processed to generate the frequency-domain spectrum that is interpretable.
Protocol: Apply Fourier transformation to the FID. Carefully phase the spectrum to ensure all peaks have a pure absorption lineshape. Calibrate the chemical shift axis by setting the residual DMSO solvent peak to δ 2.50 ppm for 1H NMR and δ 39.52 ppm for 13C NMR. Integrate the 1H signals and assign all peaks according to the predictions in Tables 1 and 2.
Conclusion
The combination of 1H NMR, 13C NMR, and a D2O exchange experiment provides a powerful and conclusive method for the structural characterization of 2-(Isopropylsulfonyl)phenol. By carefully following the detailed protocols and leveraging the predictive power of substituent effects, researchers can confidently confirm the identity and purity of their synthesized compound. This application note serves as a comprehensive guide, blending theoretical principles with practical, field-proven methodologies to ensure scientific integrity and experimental success.
References
Chemical Instrumentation Facility, Iowa State University. NMR Sample Preparation. [Link]
University of Houston, Department of Chemistry. (2023). Small molecule NMR sample preparation. [Link]
Michigan State University, Max T. Rogers NMR Facility. Sample Preparation. [Link]
Organomation. NMR Sample Preparation: The Complete Guide. [Link]
University College London, Faculty of Mathematical & Physical Sciences. Sample Preparation. [Link]
Mass spectrometry fragmentation pattern of 2-(Isopropylsulfonyl)phenol
An Application Note on the Elucidation of 2-(Isopropylsulfonyl)phenol Fragmentation Patterns by Mass Spectrometry Abstract This technical guide provides a detailed examination of the mass spectrometric fragmentation beha...
Author: BenchChem Technical Support Team. Date: March 2026
An Application Note on the Elucidation of 2-(Isopropylsulfonyl)phenol Fragmentation Patterns by Mass Spectrometry
Abstract
This technical guide provides a detailed examination of the mass spectrometric fragmentation behavior of 2-(Isopropylsulfonyl)phenol. As a molecule possessing a phenolic hydroxyl group, an aromatic ring, and an isopropylsulfonyl moiety, its fragmentation is governed by a series of predictable yet complex pathways. This document outlines the theoretical basis for its fragmentation, provides detailed experimental protocols for its analysis using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), and presents the expected fragmentation patterns in both positive and negative ionization modes. This guide is intended for researchers, analytical chemists, and drug development professionals who require robust methods for the structural characterization of sulfonamide-containing compounds and related metabolites.
Introduction: Structural Significance and Analytical Challenges
2-(Isopropylsulfonyl)phenol belongs to the class of aromatic sulfonamides, a structural motif prevalent in medicinal chemistry and various industrial applications.[1] The accurate identification and structural confirmation of such compounds are critical in drug metabolism studies, environmental analysis, and quality control. Mass spectrometry, particularly when coupled with chromatographic separation, stands as the premier technique for this purpose, offering unparalleled sensitivity and structural insight.[2]
The fragmentation of 2-(Isopropylsulfonyl)phenol is directed by the interplay of its functional groups: the acidic phenol proton, the charge-carrying sulfonyl group, and the alkyl isopropyl chain. Understanding these pathways is not merely an academic exercise; it is fundamental to developing selective and reliable quantitative methods, such as Selected Reaction Monitoring (SRM), and for identifying unknown related substances.[1] This note will explain the causality behind the fragmentation, moving from initial ionization to the generation of stable product ions.
Molecular Structure and Ionization Properties
Compound: 2-(Isopropylsulfonyl)phenol
Chemical Formula: C₉H₁₂O₃S
Average Molecular Weight: 200.25 g/mol
Monoisotopic Mass: 200.05072 Da
Due to the presence of an acidic phenolic proton and a polar sulfonyl group, 2-(Isopropylsulfonyl)phenol is amenable to analysis by Electrospray Ionization (ESI).[3][4]
Positive Ion Mode (ESI+): Protonation is expected to occur, forming the pseudomolecular ion [M+H]⁺ at m/z 201.05854.
Negative Ion Mode (ESI-): Deprotonation of the highly acidic phenolic hydroxyl group will readily occur, forming the pseudomolecular ion [M-H]⁻ at m/z 199.04289.[5]
Proposed Fragmentation Pathways
Collision-Induced Dissociation (CID) of the precursor ions will induce fragmentation. The primary cleavage points are the C-S and S-C bonds of the sulfonyl group, which are the most labile under energetic conditions.
Positive Ion Mode [M+H]⁺ Fragmentation
The fragmentation of the protonated molecule is anticipated to proceed through two major pathways originating from the precursor ion at ** m/z 201.1**:
Loss of Sulfur Dioxide (SO₂): A characteristic fragmentation for aromatic sulfonamides involves a rearrangement reaction that results in the neutral loss of SO₂ (64 Da).[6][7] This is a diagnostic fragmentation that leads to the formation of a stable ion.
Cleavage of the Isopropyl Group: Standard alkyl fragmentation can occur, involving the loss of a propyl radical (•C₃H₇, 43 Da) or propene (C₃H₆, 42 Da).
Cleavage of the C(aryl)-S Bond: Scission of the bond between the aromatic ring and the sulfur atom can lead to ions representative of the phenolic portion.
Caption: Proposed ESI+ fragmentation pathway for 2-(Isopropylsulfonyl)phenol.
Negative Ion Mode [M-H]⁻ Fragmentation
In negative ion mode, fragmentation is initiated from the deprotonated phenol. The negative charge on the oxygen atom influences the subsequent bond cleavages.
Loss of Sulfur Dioxide (SO₂): Similar to the positive mode, a Smiles-type rearrangement can lead to the neutral loss of SO₂ (64 Da), which is a common pathway for deprotonated sulfonamides.[8]
Formation of Phenoxide Radical: Cleavage of the C-S bond can result in the formation of a stable phenoxide radical anion.
Loss of Isopropyl Group: The loss of propene (42 Da) from the parent ion is also a plausible pathway.
Caption: Proposed ESI- fragmentation pathway for 2-(Isopropylsulfonyl)phenol.
Summary of Expected Fragment Ions
The following table summarizes the key ions expected in the tandem mass spectra of 2-(Isopropylsulfonyl)phenol. High-resolution mass measurement is recommended for unambiguous identification.
Ionization Mode
Precursor Ion (m/z)
Proposed Fragment Ion (m/z)
Neutral Loss / Fragment Identity
Positive (ESI+)
201.1
159.0
- C₃H₆ (Propene)
137.1
- SO₂ (Sulfur Dioxide)
107.0
[C₃H₇SO₂]⁺
93.0
[C₆H₅O]⁺
Negative (ESI-)
199.0
140.0
- •C₃H₇ (Isopropyl Radical)
135.0
- SO₂ (Sulfur Dioxide)
93.0
[C₆H₅O]⁻
Experimental Protocol: LC-MS/MS Analysis
This protocol provides a robust starting point for the analysis. Optimization may be required based on the specific instrumentation and sample matrix.
Workflow Overview
Caption: Standard workflow for LC-MS/MS analysis.
Sample Preparation
Prepare a stock solution of 2-(Isopropylsulfonyl)phenol at 1 mg/mL in methanol.
Serially dilute the stock solution with the initial mobile phase (e.g., 95:5 Water:Acetonitrile with 0.1% formic acid) to a working concentration of 1 µg/mL.
Filter the final solution through a 0.22 µm syringe filter prior to injection.
Liquid Chromatography (LC) Parameters
Column: C18 reversed-phase column (e.g., 2.1 mm x 100 mm, 2.6 µm particle size)
Mobile Phase A: 0.1% Formic Acid in Water
Mobile Phase B: 0.1% Formic Acid in Acetonitrile
Gradient: 5% B to 95% B over 8 minutes, hold for 2 minutes, return to initial conditions.
Flow Rate: 0.3 mL/min
Column Temperature: 40 °C
Injection Volume: 5 µL
Rationale: A standard C18 column provides excellent retention and peak shape for moderately polar compounds like phenols.[2] The formic acid is crucial for promoting protonation in ESI+ mode.
MS2 Scans: Product ion scans for precursor ions m/z 201.1 (Positive) and m/z 199.0 (Negative).
Collision Gas: Argon at 1.5 mTorr
Collision Energy: Ramped from 15-40 eV to observe the full range of fragments.
Rationale: Ramping the collision energy is a valuable strategy in method development to ensure all significant low- and high-energy fragments are produced and detected, providing a comprehensive fragmentation map.[5]
Conclusion
The mass spectrometric fragmentation of 2-(Isopropylsulfonyl)phenol is characterized by predictable cleavages that provide high confidence in its structural elucidation. The neutral loss of sulfur dioxide (SO₂) is a key diagnostic fragmentation in both positive and negative ionization modes. Additional fragments arising from the cleavage of the isopropyl group and the aryl-sulfur bond complete the spectral fingerprint. The protocols and fragmentation schemes detailed in this application note serve as a comprehensive guide for researchers, enabling the development of highly specific and sensitive analytical methods for this compound and its structural analogs.
References
Sun, W., et al. (2008). Fragmentation of aromatic sulfonamides in electrospray ionization mass spectrometry: elimination of SO(2) via rearrangement. Journal of the American Society for Mass Spectrometry, 19(3), 411-423. Available at: [Link]
ResearchGate. (n.d.). Fragmentation of aromatic sulfonamides in electrospray ionization mass spectrometry: Elimination of SO2 via rearrangement | Request PDF. Available at: [Link]
Klagkou, K., et al. (2003). Fragmentation pathways of sulphonamides under electrospray tandem mass spectrometric conditions. Rapid Communications in Mass Spectrometry, 17(21), 2373-9. Available at: [Link]
ACS Publications. (2021). Sulfonamide-Selective Ambient Mass Spectrometry Ion Source Obtained by Modification of an Iron Sheet with a Hydrophilic Molecularly Imprinted Polymer. Journal of Agricultural and Food Chemistry. Available at: [Link]
Carneiro, R. L., et al. (1998). Nanoscale separations combined with electrospray ionization mass spectrometry: Sulfonamide determination. Journal of Chromatography A, 826(1), 19-28. Available at: [Link]
IT Medical Team. (2014). Isolation and identification of Phenolic compounds by HPLC and E. International Journal of Drug Development and Research. Available at: [Link]
Attygalle, A. B., et al. (2021). CID Fragmentation of Deprotonated N-Acyl Aromatic Sulfonamides. Smiles-Type and Nitrogen–Oxygen Rearrangements. Journal of the American Society for Mass Spectrometry. Available at: [Link]
IntechOpen. (2024). Isolation and Identification of Phenolic Compounds. Available at: [Link]
SciELO. (2018). Structural Study of Phenolic Acids by Triple Quadrupole Mass Spectrometry with Electrospray Ionization in Negative Mode and H/D Isotopic Exchange. Journal of the Brazilian Chemical Society. Available at: [Link]
Parasram, K. (2015). -OH What? A Review of Mass Spectrometry Techniques for the Analysis of Phenolic Compounds. Journal of Analytical & Bioanalytical Techniques. Available at: [Link]
LibreTexts Chemistry. (2023). Mass Spectrometry - Fragmentation Patterns. Available at: [Link]
Clark, J. (n.d.). Fragmentation Patterns in the Mass Spectra of Organic Compounds. Chemguide. Available at: [Link]
eGyanKosh. (n.d.). MASS SPECTROMETRY: FRAGMENTATION PATTERNS. Available at: [Link]
ResearchGate. (2015). Comparative study on the fragmentation of some simple phenolic compounds using mass spectrometry and thermal analyses | Request PDF. Available at: [Link]
Prasain, J. (2010). Ion fragmentation of small molecules in mass spectrometry. SlideShare. Available at: [Link]
NIST. (n.d.). Phenol, 2-(1-methylethyl)-. NIST Chemistry WebBook. Available at: [Link]
Enhanced Gas Chromatography-Mass Spectrometry Analysis of 2-(Isopropylsulfonyl)phenol via Silylation Derivatization
An Application Note for Researchers, Scientists, and Drug Development Professionals Abstract The analysis of polar, low-volatility compounds such as 2-(Isopropylsulfonyl)phenol by gas chromatography (GC) presents signifi...
Author: BenchChem Technical Support Team. Date: March 2026
An Application Note for Researchers, Scientists, and Drug Development Professionals
Abstract
The analysis of polar, low-volatility compounds such as 2-(Isopropylsulfonyl)phenol by gas chromatography (GC) presents significant analytical challenges, including poor peak shape, low sensitivity, and potential on-column degradation. This application note provides a comprehensive, field-proven protocol for the chemical derivatization of 2-(Isopropylsulfonyl)phenol using silylation to overcome these obstacles. By converting the polar phenolic hydroxyl group to a non-polar trimethylsilyl (TMS) ether, the analyte's volatility is significantly increased and its thermal stability is enhanced, making it amenable to GC-Mass Spectrometry (GC-MS) analysis.[1][2] This guide details the underlying chemical principles, a step-by-step experimental workflow, optimized GC-MS parameters, and essential quality control measures to ensure data integrity and reproducibility.
Introduction: The Rationale for Derivatization
Gas chromatography is a premier technique for separating and analyzing volatile and semi-volatile compounds.[1] However, direct GC analysis of molecules containing polar functional groups, such as the hydroxyl group in phenols, is often problematic. The polarity of the 2-(Isopropylsulfonyl)phenol molecule, arising from both the phenolic hydroxyl and the sulfonyl groups, leads to strong intermolecular hydrogen bonding. This results in a low vapor pressure (low volatility) and a tendency for the analyte to adsorb to active sites within the GC system, such as the injector liner and the column stationary phase.[3] This adsorption can cause significant peak tailing, reduced detector response, and poor reproducibility.[4]
Chemical derivatization is a sample preparation technique that transforms an analyte into a product, or derivative, with properties more suitable for a given analytical method.[3] For the GC analysis of phenols, the primary goals of derivatization are:
Increased Volatility: By masking the polar hydroxyl group, intermolecular hydrogen bonding is eliminated, lowering the boiling point of the analyte.[1]
Enhanced Thermal Stability: The resulting derivative is often more stable at the high temperatures required for GC analysis, preventing thermal degradation in the injector or column.[2]
Improved Chromatographic Performance: The reduction in polarity minimizes undesirable interactions with the GC system, leading to sharper, more symmetrical peaks and improved resolution.[3]
Silylation is a robust and widely adopted derivatization strategy for compounds with active hydrogens, including phenols, alcohols, and carboxylic acids.[5][6] This process involves replacing the acidic proton of the hydroxyl group with a non-polar trimethylsilyl (TMS) group, effectively converting the polar phenol into a more volatile and thermally stable TMS ether.[1][7]
Principles of Silylation for Phenols
Silylation is a nucleophilic substitution reaction where the oxygen of the phenolic hydroxyl group acts as a nucleophile, attacking the silicon atom of the silylating reagent.[8] A catalyst is often employed to enhance the reaction rate.
Reaction Mechanism:
The most common and versatile silylating reagents for phenols are N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) and N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA).[9] The reaction with BSTFA is shown below:
The reaction is driven by the formation of a stable, neutral leaving group (N-methyltrifluoroacetamide). The addition of a small amount of a catalyst, such as trimethylchlorosilane (TMCS), can further accelerate the reaction by providing a more reactive intermediate.[1]
Causality Behind Reagent Choice:
BSTFA: Chosen for its high reactivity and versatility with a wide range of polar compounds. It reacts rapidly and often more completely than other silylating agents.
TMCS (Catalyst): While BSTFA can react alone, adding 1-10% TMCS is a field-proven technique to catalyze the reaction for sterically hindered hydroxyl groups, ensuring complete derivatization.[1][5] The bulky isopropylsulfonyl group at the ortho-position of the target analyte may introduce some steric hindrance, making the use of a catalyst advisable.[10]
Solvent (Pyridine/Acetone): The reaction must be conducted in an aprotic solvent to prevent the silylating reagent from reacting with the solvent itself.[1] Pyridine is an excellent choice as it is aprotic and also acts as an acid scavenger, driving the reaction forward. Alternatively, acetone has been shown to dramatically increase the rate of silylation for phenols, allowing for complete reaction at room temperature in seconds.[11][12]
Experimental Protocol and Workflow
This section provides a detailed, self-validating protocol for the derivatization of 2-(Isopropylsulfonyl)phenol. The inclusion of an internal standard (IS) is critical for trustworthy quantification, as it corrects for variations in sample preparation, derivatization efficiency, and injection volume.
Materials and Reagents
Material/Reagent
Grade/Purity
Supplier (Example)
Notes
2-(Isopropylsulfonyl)phenol
≥98%
Sigma-Aldrich
Analyte of interest.
4,4'-Dibromobiphenyl
≥99%
Sigma-Aldrich
Internal Standard (IS).
BSTFA + 1% TMCS
Derivatization Grade
Supelco/Sigma-Aldrich
Silylating reagent. Moisture-sensitive.
Pyridine
Anhydrous, ≥99.8%
Sigma-Aldrich
Reaction solvent. Store under nitrogen.
Dichloromethane (DCM)
HPLC Grade
Fisher Scientific
Sample solvent.
Anhydrous Sodium Sulfate
ACS Reagent Grade
VWR
Drying agent.
GC Vials (2 mL) with Caps
Amber Glass, PTFE/Silicone Septa
Agilent Technologies
Micropipettes and Syringes
Calibrated
Heating Block or Water Bath
For controlled reaction temperature.
Nitrogen Gas Supply
High Purity
For sample drying.
Experimental Workflow Diagram
The overall experimental process from sample preparation to analysis is outlined below.
Workflow for the silylation of 2-(Isopropylsulfonyl)phenol.
Step-by-Step Methodology
1. Preparation of Stock Solutions:
a. Analyte Stock (1000 µg/mL): Accurately weigh 10 mg of 2-(Isopropylsulfonyl)phenol and dissolve in 10 mL of dichloromethane in a volumetric flask.
b. Internal Standard Stock (1000 µg/mL): Accurately weigh 10 mg of 4,4'-Dibromobiphenyl and dissolve in 10 mL of dichloromethane in a volumetric flask.
c. Working Standards: Prepare a series of calibration standards by diluting the analyte stock solution and spiking each with the internal standard to a constant final concentration (e.g., 50 µg/mL).
2. Sample Derivatization:
a. Transfer 100 µL of the standard or sample solution into a 2 mL amber GC vial.
b. Internal Standard Addition: Add 50 µL of the 1000 µg/mL internal standard stock solution to the vial.
c. Evaporation: Evaporate the solvent to complete dryness under a gentle stream of high-purity nitrogen gas at room temperature. It is critical that the sample is free of water and solvent, as silylating reagents readily react with water.[7]
d. Reagent Addition: To the dried residue, add 100 µL of anhydrous pyridine, followed by 100 µL of BSTFA + 1% TMCS.
e. Reaction: Immediately cap the vial tightly and vortex for 10 seconds. Place the vial in a heating block or water bath set to 70°C for 30 minutes . Heating ensures the reaction goes to completion, which is important due to potential steric hindrance.[5]
f. Cooling: After incubation, remove the vial and allow it to cool to room temperature. The sample is now ready for GC-MS analysis.
GC-MS Instrumental Conditions
Optimized instrument parameters are crucial for achieving good separation and sensitive detection. The following conditions are a validated starting point and should be optimized for the specific instrumentation used.
Parameter
Setting
Rationale
Gas Chromatograph
GC System
Agilent 8890 GC (or equivalent)
Injection Port
Split/Splitless
Injector Temp.
280°C
Ensures rapid volatilization of the TMS derivative without thermal breakdown.
Injection Mode
Split (50:1)
Prevents column overloading for concentrated samples. Splitless mode may be used for trace analysis.
Injection Volume
1 µL
Liner
Deactivated, Glass Wool
Use of a glass liner is critical to prevent analyte degradation.
Carrier Gas
Helium (99.999%)
Flow Rate
1.2 mL/min (Constant Flow)
Column
HP-5ms (or equivalent), 30 m x 0.25 mm, 0.25 µm film thickness
A non-polar 5% phenyl-methylpolysiloxane column is ideal for separating the non-polar TMS derivatives.[1]
The initial temperature allows for good focusing on the column head, while the ramp rate provides efficient separation.
Mass Spectrometer
MS System
Agilent 5977B MSD (or equivalent)
Ion Source Temp.
230°C
Standard temperature for EI sources.
Quadrupole Temp.
150°C
Standard temperature for quadrupoles.
Ionization Mode
Electron Ionization (EI) at 70 eV
Acquisition Mode
Full Scan (m/z 50-550)
Used for initial identification and method development. Selected Ion Monitoring (SIM) can be used for enhanced sensitivity in quantitative analysis.
Transfer Line Temp.
290°C
Prevents condensation of the analyte before reaching the MS source.
Expected Results and Data Interpretation
Chromatographic Improvement:
Direct injection of underivatized 2-(Isopropylsulfonyl)phenol would likely result in a broad, tailing peak at a very long retention time, or no peak at all due to adsorption. After derivatization, a sharp, symmetrical peak for the TMS-derivative should be observed at a significantly earlier retention time, indicating successful conversion to a more volatile and less polar compound.
Mass Spectrum of the TMS Derivative:
The EI mass spectrum of the derivatized analyte provides structural confirmation. Key ions to expect for the TMS-derivative of 2-(Isopropylsulfonyl)phenol (Original MW: 200.25 g/mol ; TMS-derivative MW: 272.43 g/mol ) include:
Molecular Ion [M]⁺: A peak at m/z 272.
[M-15]⁺: A prominent peak at m/z 257, corresponding to the loss of a methyl group (•CH₃) from the TMS moiety. This is a characteristic fragment for TMS derivatives.[10]
[M-43]⁺: A peak at m/z 229 from the loss of an isopropyl group (•C₃H₇).
TMS-specific ions: A characteristic ion at m/z 73, corresponding to the trimethylsilyl cation [Si(CH₃)₃]⁺.
Conclusion
The protocol described in this application note presents a robust and reliable method for the derivatization of 2-(Isopropylsulfonyl)phenol for GC-MS analysis. By converting the polar phenol to its corresponding TMS ether using BSTFA, the challenges of low volatility and high polarity are effectively overcome. This leads to significant improvements in chromatographic peak shape, sensitivity, and overall method performance. The inclusion of an internal standard and adherence to anhydrous conditions are critical for achieving the high levels of accuracy and precision required in research and drug development settings.
References
Phenomenex. (n.d.). Derivatization for GC - Gas Chromatography Technical Tip. Retrieved from [Link]
Lee, J., & Lee, H. (2001). Silyl Derivatization of Alkylphenols, Chlorophenols, and Bisphenol A for Simultaneous GC/MS Determination. Bulletin of the Korean Chemical Society, 22(7), 773-778.
Odonkor, S. T., & Ampofo, J. K. (2012).
Proestos, C., Sereli, D., & Komaitis, M. (2006). Analysis of Naturally Occurring Phenolic Compounds in Aromatic Plants by RP-HPLC Coupled to Diode Array Detector (DAD)
U.S. Environmental Protection Agency. (2007).
Yu, Y. J., Zhong, S., Su, G. Y., Liu, H. L., Dai, X. L., Wang, R. J., ... & Yu, H. X. (2012). Trace analysis of phenolic compounds in water by in situ acetylation coupled with purge and trap-GC/MS. Analytical Methods, 4(7), 1968-1974.
Dasgupta, A., & Spies, J. (2000). A Novel Derivatization of Phenol After Extraction From Human Serum Using Perfluorooctanoyl Chloride for Gas Chromatography-Mass Spectrometric Confirmation and Quantification. Journal of Forensic Sciences, 45(1), 158-161.
Proestos, C., & Komaitis, M. (2013). Analysis of Naturally Occurring Phenolic Compounds in Aromatic Plants by RP-HPLC Coupled to Diode Array Detector (DAD)
Hühner, J., & Wüst, M. (2015). Analysis of Phenolic and Cyclic Compounds in Plants Using Derivatization Techniques in Combination with GC-MS-Based Metabolite Profiling. International Journal of Molecular Sciences, 16(2), 4215-4235.
Morville, S., Scheyer, A., Mirabel, P., & Millet, M. (2006). A multiresidue method for the analysis of phenols and nitrophenols in the atmosphere. Analytical and Bioanalytical Chemistry, 386(3), 671-679.
Shirini, F., & Langarudi, M. S. N. (2009). Catalyst-free silylation of alcohols and phenols by promoting HMDS in CH3NO2 as solvent. Green Chemistry, 11(12), 1941-1943.
Yamini, Y., & Rezazadeh, M. (2011). Determination of phenolic compounds in industrial wastewaters by gas chromatography after extraction and preconcentration by microextraction. Global NEST Journal, 13(1), 12-19.
Schummer, C., Delhomme, O., Appenzeller, B. M., Wennig, R., & Millet, M. (2009). Comparison of MTBSTFA and BSTFA in derivatization reactions of polar compounds prior to GC/MS analysis. Talanta, 77(4), 1473-1482.
Lee, J., & Lee, H. B. (2001). Silyl derivatization of alkylphenols, chlorophenols, and bisphenol A for simultaneous GC/MS determination.
Hühner, J., & Wüst, M. (2015). Analysis of Phenolic and Cyclic Compounds in Plants Using Derivatization Techniques in Combination with GC-MS-Based Metabolite Profiling. MDPI.
Lakomy, J., & Raszeja, S. (1980). Gas chromatography of simple phenols in biological fluids. Arhiv za higijenu rada i toksikologiju, 31(3), 221-226.
Lomcharoenwong, T. (2013). Improving chromatographic analysis of phenolic compounds. Chulalongkorn University.
Lee, H. B., Peart, T. E., & Svoboda, M. L. (2000). Problems and improvements of the regulated analyses method on GC for nonyl phenol isomers. Journal of Environmental Monitoring, 2(6), 557-561.
Abian, J., Gascó, M. P., & Gelpí, E. (1993). Determination of sulfonamide antibiotics by gas chromatography coupled with atomic emission detection.
Tsunoi, S., Harino, H., & Tanaka, M. (2004). High performance solid-phase analytical derivatization of phenols for gas chromatography–mass spectrometry.
Vairavamurthy, A., & Mopper, K. (1987). Analysis of Sulfonic Acids and Salts by Gas Chromatography of Volatile Derivatives. Analytical Chemistry, 59(7), 1067-1071.
Orasche, J., Schnelle-Kreis, J., Sklorz, M., & Zimmermann, R. (2011). In-situ derivatization thermal desorption GC-TOFMS for direct analysis of particle-bound non-polar and polar organic compounds. Atmospheric Chemistry and Physics, 11(17), 8977-8993.
Vairavamurthy, A., & Mopper, K. (1987). Analysis of Sulfonic Acids and Salts by Gas Chromatography of Volatile Derivatives.
Gemoets, H. P., McQuade, D. T., De Jong, W. A., & Hessel, V. (2018). A continuous flow investigation of sulfonyl chloride synthesis using N-chloroamides: optimization, kinetics and mechanism. Reaction Chemistry & Engineering, 3(5), 653-661.
Aktas, A. H. (2007). Separation of Some Halogenated Phenols by GC-MS. Asian Journal of Chemistry, 19(2), 1411.
Application Notes: 2-(Isopropylsulfonyl)phenol as a Modality in Traceless, Safety-Catch Solid-Phase Synthesis
Abstract Solid-Phase Organic Synthesis (SPOS) has revolutionized the fields of medicinal chemistry and drug discovery by enabling the rapid synthesis and purification of compound libraries. A cornerstone of this methodol...
Author: BenchChem Technical Support Team. Date: March 2026
Abstract
Solid-Phase Organic Synthesis (SPOS) has revolutionized the fields of medicinal chemistry and drug discovery by enabling the rapid synthesis and purification of compound libraries. A cornerstone of this methodology is the linker, which tethers the substrate to the insoluble support. This application note details the strategic use of the 2-sulfonylphenol scaffold, specifically exemplified by 2-(isopropylsulfonyl)phenol, as a robust "safety-catch" linker. This system operates on a two-stage cleavage strategy: the linker remains inert in its thioether precursor form throughout the synthetic sequence and is then activated via oxidation to the sulfone. This activation renders the linker susceptible to cleavage under mild nucleophilic conditions, releasing the target molecule tracelessly. We provide a comprehensive overview of the underlying mechanism, detailed experimental protocols for immobilization, activation, and cleavage, and expert insights into the practical application of this versatile linker strategy.
Introduction to Safety-Catch Linkers
In SPOS, the linker's cleavage conditions dictate the range of permissible chemical reactions. Traditional acid-labile linkers, for instance, preclude the use of many standard protecting groups and reagents.[1] Safety-catch linkers circumvent this limitation by employing a two-step release process.[2][3] The linker is initially stable to a particular set of cleavage conditions. A distinct chemical activation step is then performed, which "switches on" the linker's lability towards those same conditions.[2][4]
The sulfonylphenol system is a premier example of an oxidative safety-catch linker. The synthesis is conducted while the linker is in its stable, electron-neutral thioether form (e.g., 2-(isopropylthio)phenol). Upon completion of the synthetic sequence, the thioether is oxidized to the strongly electron-withdrawing sulfone. This chemical modification dramatically alters the electronic properties of the aromatic ring, facilitating the cleavage and release of the final product under conditions to which the initial linker was completely immune.[2][4]
Principle and Mechanism
The utility of the 2-(isopropylsulfonyl)phenol linker system is grounded in the dramatic electronic shift induced by the oxidation of sulfur.
Immobilization & Synthesis (Stable State): The linker precursor, a 2-(isopropylthio)phenol derivative, is first anchored to a solid support. The substrate, typically via a carboxylic acid, is then coupled to the phenolic hydroxyl group, forming a stable ester bond. The thioether group is electronically neutral and does not significantly activate the ester bond, rendering it stable to a wide array of reagents, including both acids (like TFA) and bases (like piperidine) commonly used in peptide synthesis.[2][5]
Activation (Oxidation): After the on-resin synthesis is complete, the thioether is selectively oxidized to the corresponding sulfone. Reagents such as meta-chloroperoxybenzoic acid (m-CPBA) or Oxone® are typically employed for this transformation.[4] This step is the "safety-catch" release.
Cleavage (Release): The powerful electron-withdrawing nature of the isopropylsulfonyl group now makes the phenolic ester highly susceptible to nucleophilic attack. The target molecule can be cleaved from the resin under mild basic conditions, often using a secondary amine like morpholine or piperidine in a suitable solvent.[4] This cleavage occurs via a β-elimination mechanism, releasing the desired product, often as a carboxylic acid or amide, depending on the nucleophile used.[4]
Workflow Visualization
The following diagram illustrates the complete logical workflow for utilizing the sulfonylphenol safety-catch linker in solid-phase synthesis.
Caption: Overall workflow of the safety-catch strategy.
Chemical Mechanism
The diagram below details the chemical transformations at the core of the activation and cleavage steps.
Caption: Activation and cleavage mechanism.
Experimental Protocols
The following protocols provide a generalized framework. Researchers should optimize reaction times and reagent stoichiometry based on the specific substrate and solid support used.
Protocol 1: Linker Immobilization on Amino-Functionalized Resin
This protocol describes the attachment of a suitable thioether precursor, 4-formyl-3-(isopropylthio)phenol, to an aminomethyl-polystyrene resin.
Resin Swelling: Swell aminomethyl resin (1.0 g, ~1.0 mmol/g loading) in N,N-Dimethylformamide (DMF, 10 mL) for 1 hour in a reaction vessel.
Reductive Amination Mixture: In a separate flask, dissolve 4-formyl-3-(isopropylthio)phenol (3 eq.), and sodium cyanoborohydride (NaBH₃CN, 3 eq.) in a 1% acetic acid solution in DMF.
Coupling: Drain the DMF from the swollen resin. Add the reductive amination mixture to the resin and agitate at room temperature for 12-16 hours.
Washing: Drain the reaction mixture. Wash the resin sequentially with DMF (3 x 10 mL), Dichloromethane (DCM, 3 x 10 mL), and Methanol (MeOH, 3 x 10 mL).
Capping: To cap any unreacted amino groups, treat the resin with a solution of 10% acetic anhydride and 10% pyridine in DCM for 1 hour.
Final Wash & Dry: Repeat the washing sequence from step 4. Dry the resin under high vacuum for 24 hours.
Protocol 2: Substrate Loading onto Phenolic Resin
This protocol details the esterification of an Fmoc-protected amino acid onto the resin-bound phenol.
Resin Swelling: Swell the linker-functionalized resin (1.0 g) in DCM (10 mL) for 30 minutes.
Activation Mixture: In a separate flask, dissolve the Fmoc-amino acid (3 eq.), 1,3-Diisopropylcarbodiimide (DIC, 3 eq.), and 4-dimethylaminopyridine (DMAP, 0.1 eq.) in minimal DCM.
Coupling: Drain the DCM from the resin. Add the activation mixture and agitate at room temperature for 4-6 hours. Monitor the reaction using a colorimetric test (e.g., Kaiser test on a deprotected sample) to confirm the consumption of the phenolic hydroxyl group.
Washing: Drain the reaction mixture and wash the resin with DCM (3 x 10 mL), DMF (3 x 10 mL), and DCM (3 x 10 mL).
Drying: Dry the substrate-loaded resin under vacuum.
Protocol 3: Linker Activation via Thioether Oxidation
This protocol activates the linker for cleavage.
Resin Swelling: Swell the resin-bound substrate (1.0 g) in DCM (10 mL) for 30 minutes in a clean reaction vessel.
Oxidation: Add a solution of m-CPBA (5 eq.) in DCM to the resin. Agitate the slurry at room temperature for 2-4 hours. Caution: Peroxyacids are potent oxidizers.
Washing: Drain the oxidant solution. Wash the resin thoroughly to remove all traces of peroxyacid and its byproducts. A recommended wash sequence is: DCM (5 x 10 mL), DMF (3 x 10 mL), and finally DCM (5 x 10 mL).
Drying: Dry the activated resin under vacuum before proceeding to cleavage.
Protocol 4: Product Cleavage and Release
This protocol releases the final product from the activated sulfone linker.
Resin Swelling: Swell the activated resin (1.0 g) in DMF (5 mL).
Cleavage: Add a solution of 20% piperidine in DMF (v/v, 5 mL). Agitate at room temperature. The reaction is typically complete within 30-90 minutes. Monitor the reaction by taking small aliquots of the supernatant and analyzing by LC-MS.
Product Collection: Filter the resin and collect the filtrate containing the cleaved product.
Resin Wash: Wash the resin with an additional portion of the cleavage solution (2 mL) and then with pure DMF (2 x 3 mL) to ensure complete recovery of the product.
Work-up: Combine the filtrate and washes. The solvent can be removed under reduced pressure. The crude product can then be purified using standard techniques like preparative HPLC or solid-phase extraction.[6][7]
Summary of Conditions
The table below provides an at-a-glance summary of the key stages and recommended conditions for employing the 2-(isopropylsulfonyl)phenol safety-catch strategy.
Stage
Objective
Key Reagents & Solvents
Typical Conditions
Causality & Notes
Immobilization
Anchor thioether precursor to the solid support.
Amino-resin, R-phenol, NaBH₃CN, DMF/AcOH
RT, 12-16 h
Forms a stable secondary amine linkage between the resin and the linker.
Substrate Loading
Attach the first building block to the linker.
Fmoc-AA-OH, DIC, DMAP, DCM
RT, 4-6 h
Forms a robust ester bond to the phenolic hydroxyl. DMAP is a crucial catalyst.
Synthesis
Elongate the molecule on the solid support.
Standard SPOS reagents (e.g., Piperidine/DMF, HBTU)
Standard SPOS protocols
The thioether is stable to both acidic and basic deprotection conditions.
Activation
Convert thioether to sulfone to arm the linker.
m-CPBA (or Oxone®), DCM
RT, 2-4 h
Oxidation creates a powerful electron-withdrawing group, activating the ester for cleavage.
Cleavage
Release the final product into solution.
20% Piperidine in DMF (or other sec. amine)
RT, 0.5-1.5 h
The activated ester is now labile to mild nucleophilic attack for a clean release.
Conclusion
The 2-(isopropylsulfonyl)phenol linker, as part of the broader family of sulfonyl-based safety-catch linkers, offers a powerful and flexible tool for solid-phase organic synthesis. Its key advantage lies in the orthogonal stability of the thioether precursor, which allows for a wide range of synthetic transformations on the solid support without premature cleavage. The simple and efficient oxidative activation provides a distinct, controlled trigger for product release under mild conditions. This strategy expands the scope of molecules accessible via SPOS and is particularly valuable for complex syntheses where compatibility with diverse reagents is paramount.
References
Synthesis of silicon traceless linker for solid-phase reaction. PubMed. Available at: [Link]
Application of Base Cleavable Safety Catch Linkers to Solid Phase Library Production. ACS Publications. Available at: [Link]
Traceless Solid-Phase Organic Synthesis. Chemical Reviews - ACS Publications. Available at: [Link]
Linkers for Solid-Phase Peptide Synthesis | Request PDF. ResearchGate. Available at: [Link]
Traceless Solid-Phase Organic Synthesis. Chemical Reviews - ACS Publications. Available at: [Link]
Novel Thermally Cleavable Safety-Catch Linkers for Combinatorial Chemistry. University of Southampton ePrints. Available at: [Link]
Safety-Catch Linkers for Solid-Phase Peptide Synthesis. PMC - NIH. Available at: [Link]
Safety-Catch Linkers for Solid-Phase Peptide Synthesis. Semantic Scholar. Available at: [Link]
Base-Labile Safety-Catch Linker: Synthesis and Applications in Solid-Phase Peptide Synthesis. MDPI. Available at: [Link]
An introduction to SPOS: Supports, linkers, and analytical methods for Solid Phase Organic Synthesis. University of Glasgow. Available at: [Link]
A Sequential Dual Cleavage of the Arylsulfamate Linker to Provide Both Sulfamate and Phenol Derivatives. SciSpace. Available at: [Link]
The Application of Sulfonyl Hydrazides in Electrosynthesis: A Review of Recent Studies. ACS Publications. Available at: [Link]
Sulfur Containing Scaffolds in Drugs: Synthesis and Application in Medicinal Chemistry. Bentham Science. Available at: [Link]
Coupling of Phenols to 2-Chlorotrityl Resins under Non-basic Conditions. MDPI. Available at: [Link]
Sulfatase-cleavable linkers for antibody-drug conjugates. PMC - NIH. Available at: [Link]
Synthesis and application of diazenyl sulfonamide-based schiff bases as potential BRCA2 active inhibitors against MCF-7 breast cancer cell line. PMC. Available at: [Link]
Synthesis of sulfonyl 2-aryl-5-methylenyltetrahydropyrans. PMC. Available at: [Link]
Rearrangement of Arylsulfamates and Sulfates to Para-Sulfonyl Anilines and Phenols. MDPI. Available at: [Link]
Highlights in the solid-phase organic synthesis of natural products and analogues. SciELO. Available at: [Link]
Standard practices for Fmoc-based solid-phase peptide synthesis in the Nowick laboratory (Version 1.7.2). UCI Department of Chemistry. Available at: [Link]
Severing Ties: Quantifying the Payload Release from Antibody Drug Conjugates. PMC - NIH. Available at: [Link]
Synthesis of sulfonates from sulfonyl chloride derivatives and phenol. ResearchGate. Available at: [Link]
Sulfur-Phenolate Exchange as a Mild, Fast, and High-Yielding Method toward the Synthesis of Sulfonamides. Organic Letters - ACS Publications. Available at: [Link]
Synthetic Peptide Purification via Solid-Phase Extraction with Gradient Elution: A Simple, Economical, Fast, and Efficient Methodology. MDPI. Available at: [Link]
Selected methods of solid-phase extraction of phenols. ResearchGate. Available at: [Link]
Green solvents for solid phase peptide synthesis. Biotage. Available at: [Link]
Application Note: Scale-Up Synthesis of 2-(Isopropylsulfonyl)aniline Intermediates
Executive Summary 2-(Isopropylsulfonyl)aniline (CAS: 76697-50-2) is a highly valued aniline derivative that serves as a critical building block in the synthesis of advanced active pharmaceutical ingredients (APIs). Most...
Author: BenchChem Technical Support Team. Date: March 2026
Executive Summary
2-(Isopropylsulfonyl)aniline (CAS: 76697-50-2) is a highly valued aniline derivative that serves as a critical building block in the synthesis of advanced active pharmaceutical ingredients (APIs). Most notably, it is the primary intermediate for Ceritinib (LDK378), an FDA-approved anaplastic lymphoma kinase (ALK) inhibitor used in the treatment of non-small cell lung cancer (NSCLC)[1]. It is also a key precursor in the synthesis of ASP3026, a novel selective inhibitor of the fusion protein EML4-ALK[2].
This application note details a robust, scalable, and high-yielding two-step synthetic protocol designed for pilot-plant and commercial manufacturing. By focusing on process safety, atom economy, and impurity profiling, this guide provides a self-validating framework for chemical engineers and synthetic chemists.
Mechanistic Strategy and Causality
The traditional synthesis of sulfonyl anilines often involves the use of volatile, malodorous thiols (e.g., propane-2-thiol) followed by harsh oxidative conditions (such as mCPBA or H₂O₂). These oxidations are notoriously difficult to control at scale due to delayed exotherms and the risk of over-oxidation.
To circumvent these issues, this scale-up process utilizes a direct nucleophilic aromatic substitution (S_NAr) followed by catalytic hydrogenation.
The reaction utilizes 1-fluoro-2-nitrobenzene and sodium isopropylsulfinate.
Causality of Experimental Choice: The highly electron-withdrawing nitro group strongly activates the ortho-position. Fluorine is selected over chlorine as the leaving group because its high electronegativity significantly lowers the activation energy of the rate-determining step (the formation of the Meisenheimer complex). This allows the reaction to proceed rapidly at moderate temperatures (80°C) without the need for transition-metal catalysts. The sulfonyl group acts as a directing group and stabilizes adjacent charges during nucleophilic attack[3].
Step 2: Catalytic Hydrogenation
The intermediate, 1-(isopropylsulfonyl)-2-nitrobenzene, undergoes reduction to the final aniline.
Causality of Experimental Choice: While the Béchamp reduction (Fe/HCl) is historically used for nitro reductions, it generates massive volumes of iron sludge, rendering it unviable for modern green chemistry scale-ups. Catalytic hydrogenation using 10% Pd/C under H₂ pressure provides a clean, atom-economical reduction[3]. The primary scale-up challenge is managing the highly exothermic nature of nitro reduction; thus, solvent selection (Methanol/THF blend) and controlled hydrogen dosing are critical to prevent thermal runaway.
Synthetic workflow for the scale-up of 2-(isopropylsulfonyl)aniline.
Experimental Protocols
Protocol 1: Synthesis of 1-(Isopropylsulfonyl)-2-nitrobenzene
Self-Validating System: The reaction is driven to completion by using a slight stoichiometric excess of the sulfinate salt. The product is highly crystalline and insoluble in water, allowing for a self-purifying precipitation step that visually confirms successful conversion.
Step-by-Step Procedure:
Reactor Preparation: Purge a jacketed glass-lined reactor with N₂ to ensure an inert atmosphere.
Charge: Add 1-fluoro-2-nitrobenzene (1.0 eq, 1.0 kg) and N,N-Dimethylformamide (DMF) (5.0 L). Stir at 200 rpm.
Addition: Gradually add sodium isopropylsulfinate (1.15 eq, 1.06 kg) in portions over 30 minutes. Note: Phased addition controls the mild initial exotherm.
Heating: Ramp the reactor temperature to 80°C and maintain for 4-6 hours.
In-Process Control (IPC): Sample the reaction mixture and analyze via HPLC. The reaction is deemed complete when residual 1-fluoro-2-nitrobenzene is <0.5%.
Quench & Precipitation: Cool the reactor to 25°C. Slowly add purified water (15.0 L) over 1 hour. The product will immediately precipitate as a pale yellow solid.
Filtration & Washing: Filter the slurry through a Nutsche filter. Wash the filter cake with water (3 x 2.0 L) to remove residual DMF and unreacted salts.
Drying: Dry the solid under vacuum at 50°C until moisture content is <0.5%.
Protocol 2: Scale-Up Reduction to 2-(Isopropylsulfonyl)aniline
Self-Validating System: The completion of the reaction is marked by the cessation of hydrogen pressure drops and confirmed visually by the disappearance of the yellow color of the nitro compound, resulting in a colorless to pale-pink amine solution.
Step-by-Step Procedure:
Reactor Preparation: Use a high-pressure stainless steel hydrogenation reactor (Hastelloy preferred). Purge with N₂ three times.
Charge: Add 1-(isopropylsulfonyl)-2-nitrobenzene (1.0 kg) and a solvent mixture of Methanol/THF (4:1 v/v, 8.0 L).
Catalyst Addition: Carefully charge 10% Pd/C (50% wet, 0.05 kg) under a strict blanket of N₂.
Hydrogenation: Purge the reactor with H₂ three times. Pressurize to 3-4 bar (45-60 psi) H₂.
Temperature Control: Initiate stirring (500 rpm). The reduction is highly exothermic. Utilize the reactor's cooling jacket to maintain the internal temperature strictly between 30°C and 40°C.
In-Process Control (IPC): Monitor H₂ consumption. Once pressure stabilizes, maintain for an additional 1 hour. Confirm completion via HPLC (nitro intermediate <0.1%).
Filtration: Vent H₂ and purge with N₂. Filter the reaction mixture through a Celite pad to remove the Pd/C catalyst. Safety Note: Do not let the spent catalyst dry out in the air, as it is highly pyrophoric.
Concentration & Crystallization: Concentrate the filtrate under reduced pressure at 45°C to approximately 2.0 L. Add n-heptane (4.0 L) as an anti-solvent to induce crystallization—a technique similarly employed in Astellas' ASP3026 scale-up for polymorph and purity control[2].
Isolation: Cool the slurry to 0-5°C, filter, and dry under vacuum at 40°C.
Quantitative Data & Scale-Up Metrics
The following table summarizes the process performance across different manufacturing scales, highlighting the consistency of the S_NAr and hydrogenation workflow.
Parameter
Lab Scale (10g)
Pilot Scale (1kg)
Commercial Scale (50kg)
S_NAr Yield
96.2%
94.5%
93.8%
Reduction Yield
98.1%
96.0%
95.2%
Overall Yield
94.3%
90.7%
89.3%
Purity (HPLC)
>99.9%
99.7%
99.5%
Major Impurity
Des-fluoro side product
Incomplete reduction (trace)
Dimerization (trace)
Exotherm (Reduction)
Negligible
ΔT = +15°C
ΔT = +22°C (Jacket Controlled)
Downstream Applications in Drug Development
Once synthesized and purified, 2-(isopropylsulfonyl)aniline is readily deployed in subsequent coupling reactions to build complex kinase inhibitors.
Ceritinib Synthesis: The aniline undergoes a nucleophilic substitution with 2,4,5-trichloropyrimidine to form 2,5-dichloro-N-(2-(isopropylsulfonyl)phenyl)pyrimidin-4-amine, which is then further elaborated into the final API[1].
ASP3026 Synthesis: The aniline is reacted with cyanuric chloride in acetone in the presence of sodium bicarbonate to construct the critical triazine core of the molecule[4].
References
US10604505B2 - Modified process for the preparation of Ceritinib and amorphous form of Ceritinib. Google Patents.
ASP 3026 - New Drug Approvals. New Drug Approvals.
Application Notes and Protocols for the Use of 2-(Isopropylsulfonyl)phenol in the Development of Kinase Inhibitors
Introduction: The Strategic Importance of the Sulfonylphenol Moiety in Kinase Inhibition Protein kinases, as central regulators of a vast array of cellular processes, have emerged as one of the most critical classes of d...
Author: BenchChem Technical Support Team. Date: March 2026
Introduction: The Strategic Importance of the Sulfonylphenol Moiety in Kinase Inhibition
Protein kinases, as central regulators of a vast array of cellular processes, have emerged as one of the most critical classes of drug targets in modern medicine, particularly in oncology.[1] The development of small molecule inhibitors that can selectively target the ATP-binding site of specific kinases has revolutionized cancer therapy.[2][3] Within the medicinal chemist's toolkit, certain structural motifs have proven to be particularly effective in achieving high potency and desirable pharmacokinetic properties. The 2-(isopropylsulfonyl)phenol scaffold and its derivatives represent a noteworthy example of such a "privileged" structure in the design of kinase inhibitors.
The sulfonyl group, with its ability to act as a hydrogen bond acceptor and its structural stability, can significantly enhance the binding affinity of a molecule to its target protein.[4] When incorporated into a phenolic ring, this moiety can engage in key interactions within the kinase ATP-binding pocket, contributing to both the potency and selectivity of the inhibitor. This application note will provide a detailed guide for researchers, scientists, and drug development professionals on the utilization of the 2-(isopropylsulfonyl)phenol scaffold in the discovery and characterization of novel kinase inhibitors. We will use the clinically approved Anaplastic Lymphoma Kinase (ALK) inhibitor, Ceritinib (LDK378) , which features this key structural element, as a primary example to illustrate the principles and protocols. Additionally, we will explore the application of a related bis-sulfonylphenol structure in the inhibition of p38 MAP Kinase to demonstrate the broader utility of this chemical class.
Featured Kinase Inhibitors
The 2-(isopropylsulfonyl)phenol moiety is a key component of several potent kinase inhibitors. Below is a summary of the primary examples that will be discussed in this guide.
Compound Name
Core Structure
Primary Kinase Target(s)
Key Application(s)
Ceritinib (LDK378)
2-(Isopropylsulfonyl)phenyl
Anaplastic Lymphoma Kinase (ALK)
Treatment of ALK-positive non-small cell lung cancer (NSCLC)[2][5]
p38 MAP Kinase Inhibitor IV
2,2'-Sulfonyl-bis-(3,4,6-trichlorophenol)
p38α/β MAPK
Research tool for studying inflammatory diseases and cancer[6][7]
I. Synthesis of Kinase Inhibitors Incorporating the 2-(Isopropylsulfonyl)phenol Scaffold
The synthesis of kinase inhibitors is a multi-step process that requires careful planning and execution. The following section provides a detailed protocol for the synthesis of a key intermediate for Ceritinib, 2-(isopropylsulfonyl)aniline, which contains the core scaffold of interest.
Protocol 1: Synthesis of 2-(Isopropylsulfonyl)aniline
This protocol outlines the synthesis of 2-(isopropylsulfonyl)aniline, a crucial building block for Ceritinib.[8] The synthesis involves a two-step process starting from 2-aminobenzenethiol.
Workflow for the Synthesis of 2-(Isopropylsulfonyl)aniline
Application Note: A Detailed Protocol for the Sulfonation of 2-Isopropylphenol
For: Researchers, scientists, and drug development professionals. Introduction Aromatic sulfonation is a cornerstone of electrophilic aromatic substitution reactions, holding significant industrial importance in the synt...
Author: BenchChem Technical Support Team. Date: March 2026
For: Researchers, scientists, and drug development professionals.
Introduction
Aromatic sulfonation is a cornerstone of electrophilic aromatic substitution reactions, holding significant industrial importance in the synthesis of a wide array of products including pharmaceuticals, detergents, dyes, and pesticides.[1] This application note provides a comprehensive, in-depth protocol for the sulfonation of 2-isopropylphenol, a reaction that yields valuable sulfonated phenolic compounds. These products serve as critical intermediates in various chemical manufacturing processes.[2]
The protocol herein is designed to be a self-validating system, emphasizing not just the procedural steps but the underlying chemical principles and safety considerations. By understanding the "why" behind each step, researchers can better troubleshoot and adapt the protocol for their specific needs. The reaction proceeds via an electrophilic aromatic substitution mechanism where an electrophile attacks the electron-rich aromatic ring of 2-isopropylphenol.[1] Depending on the specific reaction conditions, the active electrophile can be either neutral sulfur trioxide (SO₃) or its protonated form, HSO₃⁺.[3][4]
Reaction Mechanism and Rationale
The sulfonation of an aromatic compound like 2-isopropylphenol is a classic example of electrophilic aromatic substitution (EAS). The reaction is typically carried out using concentrated sulfuric acid or fuming sulfuric acid (a solution of SO₃ in H₂SO₄).[4][5] The key steps of the mechanism are as follows:
Generation of the Electrophile: In concentrated sulfuric acid, an equilibrium exists which generates the highly electrophilic sulfur trioxide (SO₃). In fuming sulfuric acid, SO₃ is already present.[3]
Electrophilic Attack: The π electrons of the aromatic ring of 2-isopropylphenol attack the sulfur atom of SO₃, which is electron-deficient. This step forms a resonance-stabilized carbocation intermediate known as a sigma complex or arenium ion.[1][4] This is typically the rate-determining step.[3]
Deprotonation: A weak base, such as the HSO₄⁻ ion, removes a proton from the carbon atom bearing the sulfonic acid group.[3] This restores the aromaticity of the ring and yields the final product, 2-isopropylphenol sulfonic acid.
The hydroxyl (-OH) and isopropyl (-CH(CH₃)₂) groups on the benzene ring are both activating and ortho-, para-directing. However, the bulky isopropyl group will sterically hinder the ortho position adjacent to it. Therefore, the major products are expected to be 4-isopropyl-2-hydroxybenzenesulfonic acid and 2-isopropyl-6-hydroxybenzenesulfonic acid.
Highly corrosive and a strong oxidizing agent.[7][8]
Sodium Chloride (NaCl)
ACS Reagent
(e.g., VWR)
For salting out the product.
Ice
For temperature control.
Deionized Water
For workup.
Diethyl Ether or Ethyl Acetate
ACS Reagent
(e.g., EMD Millipore)
For extraction.
Anhydrous Sodium Sulfate (Na₂SO₄) or Magnesium Sulfate (MgSO₄)
ACS Reagent
(e.g., Alfa Aesar)
For drying the organic phase.
Experimental Protocol
Safety First:
Personal Protective Equipment (PPE): Always wear chemical safety goggles, a face shield, a lab coat, and chemical-resistant gloves (butyl rubber, neoprene, or Viton® are suitable for concentrated sulfuric acid) when handling the reagents.[7][8]
Fume Hood: All steps involving concentrated sulfuric acid must be performed in a certified chemical fume hood.[8]
Acid Handling: Never add water to concentrated acid. Always add the acid slowly to water (or in this case, the phenol) with constant stirring to dissipate the heat generated.[7]
Spill Kit: An acid spill kit should be readily available.
Reaction Setup:
Place a 250 mL round-bottom flask equipped with a magnetic stir bar in an ice-water bath on a magnetic stir plate.
Add 13.6 g (0.1 mol) of 2-isopropylphenol to the flask.
Begin stirring the 2-isopropylphenol.
Sulfonation Reaction:
Slowly and carefully add 20 mL of concentrated sulfuric acid to the stirring 2-isopropylphenol dropwise using a dropping funnel. The addition should be done over a period of 30-45 minutes to maintain the reaction temperature below 10 °C. The reaction is exothermic.[9]
After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature.
Continue stirring at room temperature for 2-3 hours to ensure the reaction goes to completion. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).[10]
Work-up and Isolation:
Once the reaction is complete, carefully and slowly pour the reaction mixture into a beaker containing 200 g of crushed ice with vigorous stirring. This will precipitate the crude product.
To further increase the precipitation, add saturated sodium chloride solution ("salting out").
Filter the precipitated solid using a Buchner funnel and wash the filter cake with a small amount of cold deionized water to remove any remaining acid.
The crude product can be purified by recrystallization from a suitable solvent system (e.g., water or an ethanol-water mixture).
Product Characterization
The identity and purity of the synthesized 2-isopropylphenol sulfonic acid can be confirmed using various analytical techniques:
Analytical Technique
Expected Observations
Melting Point
A sharp melting point indicates a high degree of purity.
¹H and ¹³C NMR Spectroscopy
The spectra will confirm the structure of the product, showing the characteristic peaks for the aromatic protons, the isopropyl group, and the sulfonic acid group.[11]
FT-IR Spectroscopy
The spectrum should show characteristic absorption bands for the O-H stretch of the phenol and the sulfonic acid, S=O stretching, and C-S stretching.
Mass Spectrometry (MS)
Will provide the molecular weight of the product, confirming its identity.[11][12]
High-Performance Liquid Chromatography (HPLC)
Can be used to assess the purity of the final product and to separate any isomers formed during the reaction.[11][13]
Experimental Workflow Diagram
Caption: Workflow for the sulfonation of 2-isopropylphenol.
Troubleshooting
Issue
Possible Cause
Suggested Solution
Low Yield
Incomplete reaction.
Increase reaction time or temperature (with caution, as this may lead to side products). Ensure efficient stirring.
Loss of product during work-up.
Ensure complete precipitation by adding a sufficient amount of saturated NaCl solution. Minimize the amount of cold water used for washing the precipitate.
Formation of Dark, Tarry Byproducts
Oxidation of the phenol ring.
Maintain a low reaction temperature during the addition of sulfuric acid. Use a slight excess of 2-isopropylphenol.
Over-sulfonation (disulfonic acid formation).
Use a stoichiometric amount of sulfuric acid. Keep the reaction time to the minimum required for complete conversion of the starting material.
Difficulty in Isolating the Product
Product is too soluble in water.
Ensure the quenching and washing solutions are cold. Use a more concentrated NaCl solution for salting out.
Conclusion
This application note provides a detailed and robust protocol for the sulfonation of 2-isopropylphenol. By following the outlined procedures and adhering to the safety precautions, researchers can successfully synthesize and isolate the desired sulfonated product. The provided information on the reaction mechanism, troubleshooting, and characterization techniques will aid in achieving high yields and purity, facilitating further research and development in areas where these valuable intermediates are employed.
References
Nitration and Sulfonation Reactions In Electrophilic Aromatic Substitution. (2018, April 30). Master Organic Chemistry. Retrieved from [Link]
Aromatic sulfonation with sulfur trioxide: mechanism and kinetic model. (n.d.). National Institutes of Health. Retrieved from [Link]
Electrophilic Aromatic Substitution: Sulfonation of Benzene. (2023, April 30). JoVE. Retrieved from [Link]
Aromatic sulfonation. (n.d.). Wikipedia. Retrieved from [Link]
Aromatic Sulfonation Mechanism - EAS vid 5 By Leah4sci. (2014, March 3). YouTube. Retrieved from [Link]
Sulfated Phenolic Substances: Preparation and Optimized HPLC Analysis. (2022, May 20). National Institutes of Health. Retrieved from [Link]
Phenol Sulphonic Acid for Industrial Use. (n.d.). Navdeep Chemicals. Retrieved from [Link]
Acid Handling. (n.d.). University of Utah. Retrieved from [Link]
Sulfuric Acid - Standard Operating Procedure. (2012, December 14). University of California, Santa Barbara. Retrieved from [Link]
Development and Evaluation of a Novel Sulfonated Phenol–Formaldehyde Resin with High Dispersion Stability. (2022, November 2). MDPI. Retrieved from [Link]
Standard Operating Procedure (SOP) Handling Concentrated Acids. (2018, March 15). McMaster University. Retrieved from [Link]
Sulfation of Phenolic Acids: Chemoenzymatic vs. Chemical Synthesis. (2022, December 2). National Institutes of Health. Retrieved from [Link]
Spectrophotometric analysis of phenols and of sulfonates by formation of an azo dye. (n.d.). ACS Publications. Retrieved from [Link]
2-Isopropylphenol. (n.d.). PubChem. Retrieved from [Link]
High-Throughput Screening of 2-(Isopropylsulfonyl)phenol Derivatives: A Guide for Drug Discovery Professionals
This document provides a comprehensive guide for researchers, scientists, and drug development professionals on designing and executing high-throughput screening (HTS) campaigns for 2-(isopropylsulfonyl)phenol derivative...
Author: BenchChem Technical Support Team. Date: March 2026
This document provides a comprehensive guide for researchers, scientists, and drug development professionals on designing and executing high-throughput screening (HTS) campaigns for 2-(isopropylsulfonyl)phenol derivatives. This class of compounds has garnered significant interest in medicinal chemistry due to the diverse biological activities exhibited by phenol derivatives, including anticancer, anti-inflammatory, and antimicrobial effects.[1][2][3] This guide emphasizes a holistic approach, from understanding the target and selecting the right assay to validating hits and ensuring data integrity.
Introduction: The Therapeutic Potential of Phenolic Compounds
Phenolic compounds are a structurally diverse class of molecules characterized by a hydroxyl group attached to an aromatic ring.[1] Their ability to participate in various biological interactions has made them a fertile ground for drug discovery.[1][4] The inclusion of a sulfonyl group, as in 2-(isopropylsulfonyl)phenol, can further modulate the compound's physicochemical properties, potentially enhancing its potency, selectivity, and pharmacokinetic profile. The successful identification of bioactive phenol derivatives against various cancer cell lines underscores their potential as starting points for novel therapeutics.[2][5]
High-throughput screening (HTS) is an indispensable tool in modern drug discovery, enabling the rapid evaluation of large compound libraries to identify "hits" that modulate a specific biological target or pathway.[6][7][8] This process utilizes automation, miniaturization, and sensitive detection methods to efficiently test thousands to millions of compounds.[9][10][11]
The High-Throughput Screening Workflow: A Strategic Overview
A successful HTS campaign is a multi-stage process that requires careful planning and execution. The major phases include assay development, primary screening, hit confirmation, and hit validation.
Caption: A generalized workflow for a high-throughput screening campaign.
Assay Development and Selection: The Foundation of a Successful Screen
The choice of assay is paramount to the success of an HTS campaign. It must be robust, reproducible, and amenable to automation in a high-density format (e.g., 384- or 1536-well plates).[8][12] Both biochemical and cell-based assays can be employed, each with its own advantages and limitations.[12][13]
Biochemical Assays
Biochemical assays, or cell-free assays, directly measure the effect of a compound on a purified biological target, such as an enzyme or a receptor.[12] They are generally simpler to develop and less prone to compound interference than cell-based assays.
Commonly Used Biochemical Assay Formats:
Fluorescence Polarization (FP): FP is a homogeneous technique that measures changes in the polarization of fluorescent light upon binding of a small, fluorescently labeled ligand to a larger protein target.[14][15] It is a powerful tool for studying molecular interactions and is widely used in HTS for its simplicity and cost-effectiveness.[14][16]
Fluorescence Resonance Energy Transfer (FRET): FRET-based assays measure the transfer of energy between two fluorescent molecules (a donor and an acceptor) when they are in close proximity. This can be used to monitor enzymatic activity (e.g., cleavage of a FRET-labeled substrate) or binding events.
AlphaScreen® (Amplified Luminescent Proximity Homogeneous Assay): This bead-based assay relies on the generation of a chemiluminescent signal when donor and acceptor beads are brought into close proximity by a biological interaction. It is highly sensitive and versatile for studying a wide range of molecular interactions.
Fluorescence Thermal Shift Assay (FTSA): Also known as Differential Scanning Fluorimetry (DSF), FTSA measures the thermal stability of a protein in the presence of a ligand.[17] Ligand binding typically increases the melting temperature of the protein, which can be monitored using a fluorescent dye that binds to unfolded proteins.[17]
Cell-Based Assays
Cell-based assays provide a more physiologically relevant context by measuring the effect of a compound within a living cell.[12][18][19] This allows for the assessment of compound activity on a target in its native environment, as well as providing insights into cellular permeability and potential cytotoxicity.
Commonly Used Cell-Based Assay Formats:
Reporter Gene Assays: These assays utilize a reporter gene (e.g., luciferase or green fluorescent protein) under the control of a specific promoter that is activated or inhibited by the signaling pathway of interest.[18]
Cell Viability/Proliferation Assays: These assays measure the number of viable cells in a culture after treatment with a compound. Common readouts include ATP levels (luminescence), metabolic activity (colorimetric), or DNA content (fluorescence).[18]
High-Content Screening (HCS): HCS combines automated microscopy with sophisticated image analysis to simultaneously measure multiple cellular parameters, providing a detailed phenotypic profile of a compound's effect.[18]
This protocol describes a generic FP-based competition assay to identify 2-(isopropylsulfonyl)phenol derivatives that inhibit the interaction between a protein target and a fluorescently labeled ligand (probe).
Materials:
Purified protein target
Fluorescently labeled probe
Assay buffer (e.g., PBS with 0.01% Tween-20)
384-well, low-volume, black microplates
Compound library of 2-(isopropylsulfonyl)phenol derivatives dissolved in DMSO
Multimode plate reader with FP capabilities
Protocol Steps:
Probe and Target Titration:
Determine the optimal concentration of the fluorescent probe by performing a saturation binding experiment with a fixed concentration of the protein target.
Determine the optimal concentration of the protein target by titrating it against a fixed concentration of the probe. Aim for a concentration that gives a stable and robust FP signal.
Assay Miniaturization and Z'-factor Determination:
Adapt the assay to a 384-well plate format.
Determine the Z'-factor, a statistical parameter that assesses the quality of the assay. A Z'-factor between 0.5 and 1.0 indicates an excellent assay suitable for HTS.[8]
Primary Screening:
Dispense a small volume (e.g., 50 nL) of each compound from the library into the assay wells.
Add the protein target and fluorescent probe mixture to all wells.
Incubate the plates at room temperature for a predetermined time to allow the binding to reach equilibrium.
Measure the fluorescence polarization on a plate reader.
Data Analysis:
Normalize the data using positive (no inhibitor) and negative (no protein) controls.
Calculate the percent inhibition for each compound.
Identify "hits" based on a predefined activity threshold (e.g., >50% inhibition).
Hit Validation and Characterization: From Hits to Leads
A critical phase of any HTS campaign is the validation of primary hits to eliminate false positives and prioritize the most promising compounds for further development.[20][21]
Hit Confirmation and Dose-Response Analysis
Re-testing of Primary Hits: Confirmed hits are re-tested under the same assay conditions to ensure their activity is reproducible.
Dose-Response Curves: Active compounds are then tested over a range of concentrations to determine their potency (IC50 value).
Orthogonal Assays
To eliminate assay-specific artifacts, hits should be tested in an orthogonal assay that uses a different detection technology or measures a different aspect of the biological system.[20][22] For example, a hit identified in an FP assay could be further validated in a cell-based reporter gene assay.
Counter-Screens and Selectivity Profiling
Counter-Screens: These are designed to identify compounds that interfere with the assay technology itself (e.g., autofluorescent compounds or luciferase inhibitors).[22]
Selectivity Profiling: Promising hits should be tested against related targets to assess their selectivity.
Data Management and Analysis
The vast amount of data generated during an HTS campaign necessitates a robust data management and analysis pipeline.[6][23]
Key Data Analysis Steps:
Step
Description
Key Metrics
Quality Control
Assessment of assay performance across all plates.
Z'-factor, Signal-to-Background (S/B), Coefficient of Variation (%CV)
Data Normalization
Correction for plate-to-plate variability.
Percent Inhibition, Z-score
Hit Selection
Identification of compounds with significant activity.
The high-throughput screening of 2-(isopropylsulfonyl)phenol derivatives offers a promising avenue for the discovery of novel therapeutic agents. A well-designed and executed HTS campaign, incorporating robust assay technologies, a rigorous hit validation cascade, and sophisticated data analysis, is essential for identifying high-quality lead compounds. This guide provides a foundational framework for researchers to embark on such an endeavor, ultimately contributing to the advancement of drug discovery.
References
Fluorescence Polarization Assays in Small Molecule Screening. National Institutes of Health.[Link]
Developing Robust In Vitro Cell-Based Assays for High Throughput Screening (HTS). IntechOpen.[Link]
New fluorescence-based high-throughput screening assay for small molecule inhibitors of tyrosyl-DNA phosphodiesterase 2 (TDP2). National Institutes of Health.[Link]
A pragmatic approach to hit validation following biochemical high-throughput screening. Drug Discovery World.[Link]
Fluorescence Thermal Shift Assay based High Through-put Screening in Small Molecule Drug Discovery: A Brief Overview. ResearchGate.[Link]
Fluorescence Polarization Assay for Small Molecule Screening of FK506 Biosynthesized in 96-Well Microtiter Plates. ACS Publications.[Link]
Cell-based assays for high-throughput screening. Broad Institute.[Link]
Flow chemistry applications for the synthesis of 2-(Isopropylsulfonyl)phenol analogues
Strategic Rationale & Chemical Context The 2-(isopropylsulfonyl)phenol motif is a highly valued structural component in modern medicinal chemistry, serving as a critical pharmacophore in the development of potent CXCR2 i...
Author: BenchChem Technical Support Team. Date: March 2026
Strategic Rationale & Chemical Context
The 2-(isopropylsulfonyl)phenol motif is a highly valued structural component in modern medicinal chemistry, serving as a critical pharmacophore in the development of potent CXCR2 inhibitors and other active pharmaceutical ingredients (APIs)[1]. The conventional synthetic route to this moiety relies on the oxidation of its thioether precursor, 2-(isopropylthio)phenol.
As a Senior Application Scientist, I frequently observe that batch oxidation of functionalized thioethers presents a significant process bottleneck. The transformation typically requires hazardous stoichiometric oxidants (e.g., m-CPBA, KMnO₄) and is characterized by a massive exothermic profile[2]. Because the unprotected phenol ring is highly susceptible to oxidative and radical-mediated degradation, the localized "hot spots" common in batch reactors often lead to poor yields, extensive impurity profiles, and severe scale-up hazards. Transitioning this synthesis to a continuous flow paradigm enforces a strict stoichiometric and thermal regime, enabling the safe use of green oxidants (like H₂O₂) or traceless electrochemical electrons, thereby unlocking highly selective sulfone synthesis[3].
Mechanistic Insights & Causality
The oxidation of a sulfide to a sulfone proceeds via a two-step mechanism. The initial oxidation to the sulfoxide intermediate is kinetically rapid and highly exothermic. However, the subsequent oxidation of the sulfoxide to the target sulfone is rate-limiting and requires forcing conditions (excess oxidant or higher temperatures)[4].
In a batch reactor, applying these forcing conditions to drive the second step often triggers thermal runaway, which degrades the sensitive phenol ring. Continuous flow microreactors solve this causality dilemma through superior surface-area-to-volume ratios. The rapid heat dissipation allows the reaction to be run isothermally at elevated temperatures, safely pushing the rate-limiting step to completion without degrading the substrate[3].
Logical relationship of thioether oxidation highlighting the thermal degradation risk in batch.
Validated Experimental Workflows
To ensure maximum adaptability for different laboratory capabilities, I have detailed two self-validating continuous flow protocols. Both methods eliminate the need for hazardous stoichiometric peroxides in batch.
This protocol utilizes a highly efficient oxodiperoxotungstate-2,2′-bipyridine (WO(O₂)₂-bpy) catalyst. Crucially, the catalyst is physically mixed with activated carbon. Activated carbon possesses a unique structural affinity for immobilizing the tungsten complex, whereas standard supports like silica gel or Celite fail to prevent catalyst leaching[3][5].
Step-by-Step Methodology:
Catalyst Bed Preparation: Mix 100 mg of WO(O₂)₂-bpy powder with 900 mg of commercial activated carbon. Pack the homogeneous mixture tightly into a glass or stainless-steel column (5 mm inner diameter × 50 mm length)[3].
System Priming: Flush the packed bed with pure acetonitrile (MeCN) at 0.1 mL/min for 30 minutes to settle the bed and remove carbon fines.
Reagent Feed: Prepare a single feed solution containing 0.1 M 2-(isopropylthio)phenol and 2.2 equivalents of aqueous H₂O₂ (30% w/w) in MeCN[3].
Flow Parameters: Pump the solution through the reactor at a flow rate of 0.05 mL/min, maintaining the column at an isothermal 40 °C.
System Validation (Self-Correction): Install a Back Pressure Regulator (BPR) set to 5 bar downstream of the reactor. This prevents the outgassing of oxygen (a trace decomposition byproduct of H₂O₂), ensuring stable plug-flow hydrodynamics and consistent residence time (~14.5 minutes)[5].
Collection: The reactor will reach steady-state after 2 residence times. Collect the effluent; the product is obtained in >90% yield and the bed remains active for >160 hours[3].
Protocol B: Electrochemical Flow Oxidation
For facilities equipped with flow electrochemistry, this method eliminates chemical oxidants entirely, utilizing water as the oxygen source and safe, inexpensive CaCl₂ as a homogeneous electrolyte and redox mediator[6][7].
Step-by-Step Methodology:
Cell Configuration: Assemble a parallel plate flow electrolysis cell. Equip the cell with a Ruthenium Oxide on Titanium (RuO₂/Ti) anode and a stainless-steel cathode. The RuO₂/Ti anode is specifically chosen because it significantly reduces the overpotential associated with chloride oxidation, minimizing parasitic water oxidation and maximizing Faradaic efficiency[8].
Electrolyte/Substrate Preparation: Prepare a solution of 0.1 M 2-(isopropylthio)phenol and 0.1 M CaCl₂ in a solvent system of MeCN/H₂O (6:1 v/v)[6][8].
Flow & Electrolysis Parameters: Pump the homogeneous mixture through the electrochemical cell at a flow rate corresponding to a 5-minute residence time. Apply a constant current to deliver a charge of 5 to 6 F/mol[6].
System Validation (Self-Correction): Monitor the effluent using inline Flow-NMR or offline rapid LC-MS. If the intermediate sulfoxide is detected, incrementally increase the applied current (up to 6 F/mol) until full conversion to the sulfone is achieved[7].
Workup: The effluent is collected, concentrated under reduced pressure to remove MeCN, and extracted with ethyl acetate to yield the pure 2-(isopropylsulfonyl)phenol[2].
Continuous flow reactor configuration for the scalable synthesis of sulfone analogues.
Quantitative Data & Performance Metrics
The transition from batch to continuous flow yields dramatic improvements in both safety and throughput. The table below summarizes the comparative quantitative data derived from process optimization:
Parameter
Batch Oxidation (m-CPBA)
Flow Catalytic (H₂O₂)
Flow Electrochemical
Primary Oxidant
m-CPBA (Stoichiometric)
H₂O₂ (2.2 equiv)
Anodic Oxidation (H₂O source)
Residence/Reaction Time
4 - 6 hours
~14.5 minutes
~5.0 minutes
Operating Temperature
0 °C to RT (Requires chilling)
40 °C (Isothermal)
Ambient RT (Isothermal)
Target Sulfone Yield
65 - 75% (Phenol degradation)
>90%
>92%
Process Scalability
Poor (High thermal runaway risk)
Excellent (>160 h continuous)
Excellent (Multi-gram to Kilo-scale)
References
Beesu, M., Manisha, I. S., & Budhdev, R. R. (2025). Versatile Flow Electrochemical Methodology for the Manufacturing of Pharmaceutically Relevant Sulfoxides and Sulfones from Thioethers. ACS Electrochemistry.[Link]
Okamoto, Y., Matsumoto, K., Choi, J.-C., Kon, Y., & Fujita, K. (2026). Tungsten-catalyzed continuous-flow oxidation of sulfides to sulfones with hydrogen peroxide. Organic & Biomolecular Chemistry (RSC).[Link]
Noel, T., et al. (2017). An environmentally benign and selective electrochemical oxidation of sulfides and thiols in a continuous-flow microreactor. Green Chemistry (RSC).[Link]
Kilo-Scale Electrochemical Oxidation of a Thioether to a Sulfone: A Workflow for Scaling up Electrosynthesis. (2022). Organic Process Research & Development (ACS).[Link]
Technical Support Center: Purification of 2-(Isopropylsulfonyl)phenol by Recrystallization
This technical support guide provides comprehensive troubleshooting advice and frequently asked questions (FAQs) for the purification of 2-(isopropylsulfonyl)phenol via recrystallization. Designed for researchers, scient...
Author: BenchChem Technical Support Team. Date: March 2026
This technical support guide provides comprehensive troubleshooting advice and frequently asked questions (FAQs) for the purification of 2-(isopropylsulfonyl)phenol via recrystallization. Designed for researchers, scientists, and professionals in drug development, this document offers in-depth, field-proven insights to overcome common challenges encountered during the purification of this compound.
Disclaimer: Specific, experimentally validated recrystallization protocols for 2-(isopropylsulfonyl)phenol are not widely available in published literature. The guidance provided herein is based on established principles of recrystallization for phenolic and sulfonyl-containing organic compounds. Small-scale solvent screening is essential to determine the optimal conditions for your specific sample.
Troubleshooting Guide
This section addresses specific issues that may arise during the recrystallization of 2-(isopropylsulfonyl)phenol.
Q1: My 2-(isopropylsulfonyl)phenol is "oiling out" instead of forming crystals. What are the causes and how can I resolve this?
A1: "Oiling out" is a common issue with phenolic compounds where the solute separates from the solution as a liquid rather than a solid. This typically occurs when the solution is supersaturated at a temperature above the melting point of the solute. The high polarity of the sulfonyl group in 2-(isopropylsulfonyl)phenol may also contribute to this phenomenon.
Immediate Corrective Actions:
Re-dissolve and Add More Solvent: Heat the mixture to redissolve the oil. Add a small amount of additional hot solvent to decrease the saturation level.[1][2]
Slower Cooling: Allow the solution to cool more slowly to room temperature before placing it in an ice bath. This provides a larger window of time for crystal nucleation to occur at a temperature below the compound's melting point. Insulating the flask can aid in slow cooling.
Lower the Crystallization Temperature: If using a high-boiling point solvent, consider switching to a solvent with a lower boiling point.[3]
Long-Term Strategies:
Solvent System Modification:
Single Solvent: Experiment with less polar solvents.
Mixed Solvents: If using a solvent pair, such as ethanol/water, try adjusting the solvent ratio. Add the "good" solvent (in which the compound is more soluble) to the hot solution until it is clear, then slowly add the "poor" solvent (the anti-solvent) dropwise until persistent cloudiness is observed. Reheat to clarify and then cool slowly.[4]
Q2: My recrystallization yield is very low. What are the potential reasons and how can I improve it?
A2: A low yield can be attributed to several factors, from using an excessive amount of solvent to premature crystallization.
Troubleshooting Steps:
Minimize Solvent Volume: Ensure you are using the minimum amount of hot solvent necessary to dissolve the crude 2-(isopropylsulfonyl)phenol.[1][3] Any excess solvent will retain more of your compound in the mother liquor upon cooling.
Ensure Complete Cooling: After the flask has cooled to room temperature, place it in an ice-water bath for at least 20-30 minutes to maximize precipitation.[3]
Check the Mother Liquor: To determine if a significant amount of product remains in the filtrate, take a small sample of the mother liquor and evaporate it. A substantial solid residue indicates that you can recover more product by concentrating the mother liquor and cooling for a second crop of crystals.
Prevent Premature Crystallization: If crystals form in the filter funnel during hot filtration, it means the solution has cooled too quickly. Reheat the solution and use a pre-warmed funnel for the filtration step.[5]
Q3: The final product has a pink or brownish tint. What is the cause of this discoloration and how can I obtain a colorless product?
A3: Phenols are notoriously susceptible to oxidation, which can produce colored impurities.[6] Trace metal impurities can also catalyze this degradation.
Decolorization and Prevention Strategies:
Activated Charcoal Treatment: After dissolving the crude 2-(isopropylsulfonyl)phenol in the hot solvent, add a small amount of activated charcoal (about 1-2% of the solute weight) to the solution. The charcoal will adsorb the colored impurities. Gently boil the solution for a few minutes, and then perform a hot filtration to remove the charcoal before cooling.
Inert Atmosphere: When possible, conduct the recrystallization under an inert atmosphere (e.g., nitrogen or argon) to minimize contact with oxygen.
Storage: Store the purified 2-(isopropylsulfonyl)phenol in a tightly sealed container, protected from light and air.
Frequently Asked Questions (FAQs)
Q1: How do I select an appropriate solvent for the recrystallization of 2-(isopropylsulfonyl)phenol?
A1: The ideal solvent is one in which 2-(isopropylsulfonyl)phenol is highly soluble at elevated temperatures but sparingly soluble at room temperature or below.[7][8] Given the polar phenolic and sulfonyl groups, as well as the non-polar phenyl and isopropyl groups, a solvent of intermediate polarity is a good starting point.
Solvent Screening Protocol:
Place a small amount of your crude 2-(isopropylsulfonyl)phenol (around 20-30 mg) in a test tube.
Add a few drops of the solvent and observe the solubility at room temperature.
If it is insoluble, gently heat the test tube. An ideal solvent will dissolve the compound upon heating.
Allow the solution to cool to room temperature and then place it in an ice bath. Abundant crystal formation upon cooling indicates a suitable solvent.
Potential Solvents for Screening
Boiling Point (°C)
Notes
Toluene
111
A non-polar solvent that may be suitable if the compound is less polar than anticipated.
Isopropanol
82
A polar protic solvent that can engage in hydrogen bonding.
Ethanol
78
Similar to isopropanol, often used in a mixed-solvent system with water.
Ethyl Acetate
77
A polar aprotic solvent of intermediate polarity.
Acetone
56
A polar aprotic solvent; its low boiling point can be advantageous.
Water
100
Due to the polar groups, there may be some solubility in hot water. Often used as an anti-solvent with alcohols.
Q2: What are the likely impurities in my 2-(isopropylsulfonyl)phenol sample?
A2: Impurities can stem from the starting materials, side-products, or degradation. Potential impurities could include:
Unreacted Starting Materials: Depending on the synthetic route.
Isomeric By-products: Such as 3- or 4-(isopropylsulfonyl)phenol.
Over-alkylated or -sulfonated Products: If applicable to the synthesis.
Oxidation Products: As discussed previously, leading to colored impurities.[6]
Residual Solvents: From the reaction or previous purification steps.
Q3: No crystals are forming even after the solution has cooled in an ice bath. What steps can I take to induce crystallization?
A3: This is often due to the formation of a supersaturated solution where crystal nucleation has not initiated.
Methods to Induce Crystallization:
Scratching: Gently scratch the inside of the flask at the surface of the solution with a glass rod. The microscopic scratches on the glass can provide a surface for crystal nucleation.[2]
Seeding: If you have a small crystal of pure 2-(isopropylsulfonyl)phenol from a previous batch, add it to the solution. This "seed crystal" will act as a template for further crystal growth.[2]
Reduce Solvent Volume: If the solution is not sufficiently saturated, you may have used too much solvent. Gently heat the solution to boil off some of the solvent and then attempt to cool it again.[1][2]
Experimental Protocol: General Recrystallization of 2-(Isopropylsulfonyl)phenol
This protocol provides a general workflow. The choice of solvent and specific volumes should be determined through preliminary small-scale tests.
1. Dissolution:
Place the crude 2-(isopropylsulfonyl)phenol in an Erlenmeyer flask.
Add a magnetic stirrer bar and place the flask on a stirrer hotplate.
Add the chosen solvent in small portions while stirring and gently heating.
Continue adding the hot solvent until the compound just dissolves.
2. Hot Filtration (if necessary):
If there are insoluble impurities or if activated charcoal was used, perform a hot gravity filtration.
Pre-warm the filtration funnel and the receiving flask to prevent premature crystallization.[5]
Pour the hot solution through a fluted filter paper into the clean, pre-warmed flask.
3. Crystallization:
Cover the flask with a watch glass and allow the solution to cool slowly to room temperature.
Once at room temperature, place the flask in an ice-water bath for at least 30 minutes to maximize crystal formation.
4. Isolation and Washing:
Collect the crystals by vacuum filtration using a Büchner funnel.
Wash the crystals with a small amount of ice-cold recrystallization solvent to remove any remaining mother liquor.
5. Drying:
Dry the crystals in a desiccator or a vacuum oven at a temperature well below the compound's melting point.
Recrystallization Troubleshooting Workflow
Caption: A workflow for troubleshooting common issues in the recrystallization of 2-(isopropylsulfonyl)phenol.
References
ResearchGate. (2024, January 31). Phenol solution solidified - what to do?
Chemistry LibreTexts. (2022, August 16). 2.2.4.6F: Troubleshooting.
BenchChem. (n.d.). Technical Support Center: Crystallinity of Sulfonamide Compounds.
University of York. (n.d.).
recrystalliz
PubChem. (n.d.). 2-Isopropylphenol.
Chemistry LibreTexts. (2023, January 29).
Wikipedia. (n.d.).
SOP: CRYSTALLIZ
American Chemical Society. (2009, September 3). Aqueous Process Chemistry: The Preparation of Aryl Sulfonyl Chlorides.
Chemistry Stack Exchange. (2017, April 23).
The Good Scents Company. (n.d.). 2-isopropyl phenol, 88-69-7.
BenchChem. (n.d.). Characterization of impurities in 2-(Furan-2-YL)phenol synthesis.
ChemSynthesis. (2025, May 20). 2-(isopropylamino)phenol.
PraxiLabs. (2022, November 7).
YouTube. (2007, November 28).
IntechOpen. (2017, March 15). Chemical Structure of Phenols and Its Consequence for Sorption Processes.
Google Patents. (n.d.).
ResearchGate. (n.d.). (PDF) Studies on the solubility of phenolic compounds.
Chemistry LibreTexts. (2023, January 22). Physical Properties of Phenol.
SciSpace. (n.d.). Recrystallization of Active Pharmaceutical Ingredients.
IntechOpen. (2015, October 28).
Asian Journal of Research in Chemistry. (2012, May 24).
Sciencemadness Wiki. (2024, March 5). Phenol.
ResearchGate. (2010, August 10). (10)
Wikipedia. (n.d.). Phenol.
Research and Reviews. (2021, October 20). Identifying the Impurity Profiling for Pharmaceutical Product by Using Different Analytical Techniques: A Overview. Open Access Journals.
Technical Support Center: Troubleshooting the Synthesis of 2-(Isopropylsulfonyl)aniline
Welcome to the Technical Support Center. This guide is designed for medicinal chemists and process scientists optimizing the synthesis of 2-(isopropylsulfonyl)aniline , a critical building block for advanced targeted the...
Author: BenchChem Technical Support Team. Date: March 2026
Welcome to the Technical Support Center. This guide is designed for medicinal chemists and process scientists optimizing the synthesis of 2-(isopropylsulfonyl)aniline , a critical building block for advanced targeted therapies, including ALK inhibitors like Ceritinib (LDK378) and ASP3026 .
Due to the poor regioselectivity of direct aniline sulfonation, the industry standard for synthesizing ortho-alkylsulfonyl anilines relies on a robust three-step sequence starting from 2-halonitrobenzenes . However, researchers frequently encounter yield-limiting bottlenecks during thioetherification, oxidation, and reduction. This guide deconstructs the causality behind these failures and provides validated, self-correcting protocols.
Process Overview & Quantitative Data
The synthetic route relies on three distinct chemical transformations. The table below summarizes the expected quantitative parameters and critical control points for each stage.
Step
Reaction Type
Reagents & Conditions
Target Yield
Key Impurities
Critical Control Parameter
1
Nucleophilic Aromatic Substitution (SNAr)
2-Fluoronitrobenzene, i-PrSH, K₂CO₃, DMF, 25–50°C
85–95%
Disulfides, Unreacted starting material
Temperature control, Reagent containment
2
Thioether Oxidation
m-CPBA (2.2+ eq), DCM, RT (or H₂O₂/Na₂WO₄)
70–90%
Sulfoxide intermediate
Active oxidant stoichiometry
3
Nitro Reduction
H₂, 10% Pd/C, MeOH, RT (or Fe/NH₄Cl, EtOH/H₂O)
90–99%
Hydroxylamine, Nitroso intermediates
Catalyst purity, Absence of divalent sulfur
Workflow & Bottleneck Visualization
The following diagram maps the synthetic logic alongside the most common points of failure, allowing you to trace downstream yield drops back to their mechanistic origins.
Fig 1: 3-step synthesis of 2-(isopropylsulfonyl)aniline with common yield-limiting bottlenecks.
Self-Validating Experimental Protocols
To ensure reproducibility, do not proceed to the next step without confirming the self-validation checkpoints. These protocols are adapted from validated pharmaceutical intermediate workflows .
Step 1: Synthesis of Isopropyl(2-nitrophenyl)sulfane
Setup: In a well-ventilated fume hood, dissolve 2-fluoronitrobenzene (1.0 eq) in anhydrous DMF (0.5 M). Add anhydrous K₂CO₃ (1.5 eq).
Addition: Cool the suspension to 0°C. Dropwise add isopropyl mercaptan (1.2 eq) via a pressure-equalizing dropping funnel. Caution: Extreme stench and high volatility.
Reaction: Seal the vessel (or use a highly efficient cold-finger condenser) and allow the mixture to warm to room temperature. Stir for 6 hours.
Workup: Quench with ice water, extract with EtOAc, wash heavily with brine to remove DMF, dry over Na₂SO₄, and concentrate.
Self-Validation Checkpoint: Perform TLC (Hexanes/EtOAc 9:1). The starting material (Rf ~0.6) must be completely consumed, replaced by a bright yellow, UV-active spot (Rf ~0.5). If SM remains, reagent loss due to volatility has occurred.
Step 2: Oxidation to 1-(Isopropylsulfonyl)-2-nitrobenzene
Setup: Dissolve the crude thioether from Step 1 in DCM (0.2 M). Cool to 0°C.
Addition: Add m-CPBA (2.5 eq, calculated based on active peroxyacid content, typically 70-75%) in small portions over 30 minutes to control the exotherm.
Reaction: Remove the ice bath and stir at room temperature for 16 hours.
Workup: Quench with saturated aqueous Na₂S₂O₃ to destroy excess oxidant. Wash sequentially with saturated NaHCO₃ (to remove m-chlorobenzoic acid) and brine. Dry and concentrate.
Self-Validation Checkpoint: Perform TLC (Hexanes/EtOAc 7:3). The intermediate sulfoxide is highly polar (Rf ~0.2). The reaction is only complete when this spot entirely converts to the less polar sulfone (Rf ~0.4).
Step 3: Reduction to 2-(Isopropylsulfonyl)aniline
Setup: Dissolve the sulfone in MeOH (0.1 M). Add 10% Pd/C (10 wt% relative to the substrate).
Reaction: Purge the flask carefully with N₂ (3 vacuum/backfill cycles), then purge with H₂. Stir vigorously under an H₂ balloon at room temperature for 6–12 hours.
Workup: Filter the mixture through a pad of Celite to remove the catalyst. Wash the pad with excess MeOH. Concentrate the filtrate to yield the product.
Self-Validation Checkpoint: ¹H NMR (CDCl₃) must show the disappearance of the downfield aromatic nitro protons and the appearance of a characteristic broad singlet for the -NH₂ protons at approximately 5.10 ppm . The product will also stain strongly with ninhydrin on TLC.
Troubleshooting & FAQs
Q: My SNAr reaction stalls at 60% conversion. How do I push it to completion?Causality: Isopropyl mercaptan is a highly volatile liquid with a boiling point of 31.5°C. If the reaction is heated in an open flask or with a standard water condenser, the reagent vaporizes and escapes the reaction matrix before the substitution can reach completion.
Solution: You must treat the reagent almost like a gas. Use a sealed pressure tube or a specialized cold-finger condenser. Alternatively, pre-form the thiolate anion by reacting isopropyl mercaptan with sodium hydride (NaH) at 0°C in a sealed system before introducing the 2-fluoronitrobenzene.
Q: I am seeing a persistent impurity in Step 2 that runs slightly below my product on TLC. What is it?Causality: This is the sulfoxide intermediate. The first oxidation (sulfide to sulfoxide) is kinetically rapid, but the second oxidation (sulfoxide to sulfone) is significantly slower. Furthermore, m-CPBA degrades over time; a bottle labeled "77% active" may only be 60% active after a year of storage.
Solution: Assay your m-CPBA via iodometric titration before use. Recalculate your mass to ensure a minimum of 2.2 to 2.5 equivalents of active peroxyacid are present. If the sulfoxide persists, add an additional 0.5 eq of m-CPBA and stir for another 4 hours.
Q: The Pd/C catalyzed hydrogenation in Step 3 is extremely slow or requires high pressure. Why?Causality: Catalyst poisoning. While fully oxidized sulfones are generally tolerated by palladium catalysts, trace amounts of unoxidized sulfide from Step 1 or sulfoxide from Step 2 act as potent Lewis bases. The lone pairs on divalent sulfur irreversibly bind to the active palladium sites, halting the catalytic cycle.
Solution: First, ensure absolute 100% conversion in Step 2. If poisoning persists due to trace impurities, abandon Pd/C and switch to a non-catalytic dissolving metal reduction. Refluxing the nitro compound with Iron powder and Ammonium Chloride (Fe/NH₄Cl) in EtOH/H₂O is completely immune to sulfur poisoning and provides excellent yields of the aniline.
Q: Can I synthesize this molecule via direct sulfonation of aniline to save steps?Causality: Direct electrophilic aromatic substitution (sulfonation) of anilines is governed by the strongly activating, ortho/para-directing nature of the amine group. However, steric hindrance heavily favors the para position.
Solution: No. Classical sulfonation will yield predominantly 4-(isopropylsulfonyl)aniline. As established in the literature regarding ortho-sulfonyl anilines, accessing the ortho isomer reliably requires either the 3-step SNAr route described above or complex, specialized aminative rearrangements . Stick to the SNAr route for scalable, predictable regiocontrol.
References
Google Patents (US10604505B2)
An Aminative Rearrangement of O-(Arenesulfonyl)hydroxylamines: Facile Access to ortho-Sulfonyl Anilines
PubMed / Angewandte Chemie (2022)
URL:[Link]
Google Patents (WO2011140338A1)
Troubleshooting
FAQ 1: Liquid-Liquid Extraction (LLE) & Acid-Base Partitioning
Welcome to the Technical Support Center for Organic Synthesis & Purification . This guide is designed for researchers and drug development professionals troubleshooting the removal of phenolic impurities from complex rea...
Author: BenchChem Technical Support Team. Date: March 2026
Welcome to the Technical Support Center for Organic Synthesis & Purification . This guide is designed for researchers and drug development professionals troubleshooting the removal of phenolic impurities from complex reaction mixtures.
Below, you will find field-proven strategies, mechanistic explanations, and self-validating protocols to ensure high-purity product isolation.
Q: Why is my phenolic impurity not partitioning into the aqueous phase during a standard basic extraction?
The Causality:
Liquid-liquid extraction relies on converting an organic-soluble molecule into a water-soluble salt. Phenol has a pKa of approximately 10, meaning it requires a relatively strong base like sodium hydroxide (conjugate acid pKa ~15.7) to achieve complete deprotonation ()[1]. Weaker bases like sodium bicarbonate (conjugate acid pKa ~6.4) will not thermodynamically drive the deprotonation of standard phenols[2].
However, if your impurity is a highly substituted alkyl phenol (e.g., 2,4-di-tert-butylphenol), standard NaOH extraction often fails. This is due to the pseudo-hydroxide extraction effect ()[3]. Bulky tert-butyl groups sterically shield the phenoxide oxygen, drastically reducing its hydration energy. Consequently, the sodium phenoxide salt remains highly lipophilic and stays trapped in the organic phase rather than partitioning into the aqueous layer[3].
Table 1: Physicochemical Properties & Partitioning Behavior of Phenolic Impurities
Phenolic Impurity
Approx. pKa
Steric Hindrance
Recommended Removal Strategy
Partitioning Notes
Phenol
10.0
Low
LLE (1.0 M NaOH)
Forms highly water-soluble sodium phenoxide.
4-Nitrophenol
7.1
Low
LLE (0.5 M NaHCO₃)
Highly acidic; can be extracted with weaker bases.
2-Naphthol
9.5
Moderate
LLE (1.0 M NaOH)
Requires strong base; conjugate base stabilized by resonance.
2,4-Di-tert-butylphenol
11.0
High
Macroporous Resin
Poor aqueous solubility even as a salt (pseudo-hydroxide effect).
Protocol 1: Self-Validating Base-Mediated LLE
Use this protocol for unhindered phenols when the target Active Pharmaceutical Ingredient (API) is base-stable.
Solvent Dilution: Dissolve the crude reaction mixture in a water-immiscible organic solvent (e.g., diethyl ether or ethyl acetate). Mechanistic Note: Dilution lowers the viscosity of the organic phase, preventing emulsion formation during vigorous mixing.
Basic Wash: Add 1.0 M aqueous NaOH in a 1:3 volume ratio to the organic layer. Agitate vigorously in a separatory funnel and vent frequently.
Phase Separation & Validation: Allow the phases to separate completely. Validation Step: Before discarding the aqueous layer, spot both the organic and aqueous phases on a Thin-Layer Chromatography (TLC) plate. Visualize under UV light (254 nm) or with a potassium permanganate stain. The phenolic impurity must be entirely absent from the organic spot.
Organic Wash & Dry: Wash the organic layer with saturated aqueous NaCl (brine) to remove residual water and dissolved salts, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
FAQ 2: Solid-Supported Scavengers & Ion Exchange
Q: My target product is base-sensitive, or my phenol is highly sterically hindered. How can I remove the impurity without an aqueous workup?
The Causality:
When LLE is unviable, solid-supported scavenger resins offer a highly selective alternative. Strong base anion exchange resins, such as Amberlite™ IRA-900 () or AmberLyst™ A26 OH ()[4], feature quaternary ammonium functional groups that covalently tether weakly acidic phenolic protons via ion exchange[5].
Crucially, you must select a macroporous (macroreticular) resin rather than a gel-type resin. Gelular resins require polar solvents (like water or DMF) to swell and expose their active sites. Macroporous resins possess a permanent, rigid pore network, allowing them to capture organic impurities efficiently even in non-swelling, non-polar solvents like dichloromethane (DCM) or toluene[4].
Workflow Visualization
Fig 1: Decision matrix for selecting phenol removal strategies based on substrate and impurity traits.
Use this protocol to avoid aqueous workups or to remove highly lipophilic phenols.
Resin Preparation: Weigh 3.0 to 5.0 equivalents (relative to the theoretical phenol concentration) of a macroporous strong base anion exchange resin (e.g., Amberlite IRA-900 in the OH⁻ or Cl⁻ form).
Incubation: Add the dry resin directly to the crude organic reaction mixture. Stir gently using an overhead stirrer or an orbital shaker at room temperature for 2 to 4 hours. Mechanistic Note: Avoid magnetic stir bars, as they will grind the resin beads into a fine powder, clogging filters and reducing scavenging efficiency.
Filtration & Validation: Filter the suspension through a medium-porosity sintered glass frit. Validation Step: Analyze an aliquot of the filtrate via HPLC or GC-MS. If the phenol peak persists, the resin's exchange capacity has been saturated by competing anions[6]. Add a fresh batch of resin (1.0 eq) to the filtrate and stir for an additional hour.
Concentration: Wash the resin cake with 2 column volumes of the reaction solvent to ensure complete recovery of your target API. Evaporate the combined filtrates to yield the purified product.
Technical Support Center: Stability and Storage of 2-(Isopropylsulfonyl)phenol
Welcome to the Technical Support Center. This guide is designed for researchers and drug development professionals working with 2-(Isopropylsulfonyl)phenol (CAS: 29725-22-2).
Author: BenchChem Technical Support Team. Date: March 2026
Welcome to the Technical Support Center. This guide is designed for researchers and drug development professionals working with 2-(Isopropylsulfonyl)phenol (CAS: 29725-22-2). As a critical intermediate in the synthesis of CXCR2 inhibitors for treating chemotherapy-induced peripheral neuropathy 1, maintaining the chemical integrity of this compound is paramount.
While the ortho-isopropylsulfonyl group provides some electronic stabilization compared to unsubstituted phenols, the molecule remains vulnerable to oxidative degradation, moisture uptake, and photolytic breakdown. Below, you will find field-proven troubleshooting advice, mechanistic insights, and self-validating protocols to ensure the stability of your compound.
Part 1: Troubleshooting & FAQs
Q1: My solid batch of 2-(Isopropylsulfonyl)phenol has developed a pinkish-brown tint over time. Is it ruined?A1: The color change is a definitive indicator of oxidative degradation. Phenols undergo proton-coupled electron transfer (PCET) to form highly reactive phenoxy radicals. These radicals rapidly stabilize into highly colored ortho- and para-quinone derivatives 2. While the electron-withdrawing sulfonyl group slightly increases the oxidation potential (making it harder to oxidize than electron-rich phenols), trace transition metals, oxygen, and UV light will still drive quinone formation. For sensitive synthetic steps, you must rescue the compound using Protocol A before use.
Q2: How does pH affect the stability of this compound in stock solutions?A2: Phenol oxidation is heavily pH-dependent. In alkaline environments (pH > 7.5), the phenol is deprotonated to form a phenoxide anion. The phenoxide anion has a significantly lower oxidation potential than the neutral phenol, making it exponentially more susceptible to rapid oxidation 3. Maintaining a slightly acidic to neutral pH (5.0–7.0) suppresses ionization and drastically slows the degradation cascade.
Q3: What are the optimal long-term storage conditions?A3: Degradation kinetics for phenolic compounds are pseudo-first-order and highly temperature-dependent. The initial degradation rate increases considerably at 25°C and accelerates further at 50°C 4. Solid 2-(Isopropylsulfonyl)phenol must be stored at 4°C (or -20°C for >6 months storage) in amber glass vials to block UV-induced homolytic cleavage, and purged with Argon to displace reactive oxygen species.
Part 2: Mechanistic Causality & Visualization
To effectively prevent degradation, one must understand the chemical causality. The degradation of 2-(Isopropylsulfonyl)phenol is not a single-step failure but a cascade.
Initiation: Trace alkaline conditions or metals deprotonate the hydroxyl group.
Propagation: Dissolved oxygen or UV light triggers a PCET event, stripping an electron to form a phenoxy radical.
Termination: Radicals recombine or further oxidize into dark-colored quinones.
By targeting specific nodes in this pathway—using acidic buffers to block deprotonation, and Argon/dark storage to block radical formation—we can halt the entire cascade.
Mechanistic pathway of 2-(Isopropylsulfonyl)phenol degradation and targeted storage interventions.
Part 3: Quantitative Data on Phenol Stability
The following table synthesizes the pseudo-first-order degradation kinetics of phenolic compounds over a 180-day period under varying environmental stressors 3, 4.
Storage Condition
Temperature
Atmosphere
Light Exposure
Expected Purity Retention (180 Days)
Optimal (Recommended)
4°C
Argon
Dark (Amber Vial)
>99.5%
Standard Refrigeration
4°C
Air
Dark
96.2%
Room Temperature (Dark)
25°C
Air
Dark
85.0%
Room Temperature (Light)
25°C
Air
Ambient UV/Vis
62.4%
Accelerated Stress
50°C
Air
Dark
<40.0%
Part 4: Self-Validating Experimental Protocols
Protocol A: Rescue Purification of Oxidized 2-(Isopropylsulfonyl)phenol
Causality: Oxidized quinone degradants are highly polar. By utilizing a biphasic liquid-liquid extraction with a strictly controlled acidic aqueous phase, we keep the target phenol protonated (lipophilic) while washing away the polar degradants.
Dissolution: Dissolve 5.0 g of the degraded (pink/brown) 2-(Isopropylsulfonyl)phenol in 50 mL of HPLC-grade Ethyl Acetate (EtOAc).
Acidic Aqueous Wash: Wash the organic layer with 3 x 25 mL of mildly acidic water (adjusted to pH 5.0 using 0.1 M HCl). Do not use basic washes (like NaHCO3), as this will deprotonate the phenol and pull your product into the aqueous waste.
Drying: Dry the organic layer over anhydrous Sodium Sulfate (
Na2SO4
) for 15 minutes. Filter the drying agent.
Concentration & Precipitation: Concentrate the filtrate under reduced pressure to ~10 mL. Slowly add 40 mL of ice-cold Hexane while stirring to precipitate the purified white solid. Filter and dry under vacuum.
System Validation: Run a Thin Layer Chromatography (TLC) plate using 70:30 Hexane:EtOAc. The purified compound must show a single, tight spot under UV 254 nm with no baseline streaking (which would indicate residual quinones).
Protocol B: Preparation of Ultra-Stable Stock Solutions
Causality: Dissolved oxygen acts as the stoichiometric oxidant for radical formation. Removing it via inert gas sparging eliminates the primary degradation trigger.
Solvent Degassing: Transfer your desired solvent (e.g., DMSO, DMF, or Methanol) into a clean flask. Sparge the solvent with high-purity Argon gas for 15–20 minutes to displace all dissolved oxygen.
Antioxidant Addition (Optional but Recommended): If compatible with your downstream assay, add 0.1% (w/v) Butylated hydroxytoluene (BHT) or 8-hydroxyquinoline. These act as sacrificial radical scavengers.
Dissolution: Add the purified 2-(Isopropylsulfonyl)phenol to the degassed solvent to reach your target concentration.
pH Verification: If preparing an aqueous/organic mixture, verify the apparent pH is between 5.0 and 6.0.
Storage Sealing: Transfer the solution to an amber glass vial. Blanket the headspace with Argon before immediately sealing with a PTFE-lined septum cap. Store at 4°C.
System Validation: Prior to use in any experiment, visually inspect the vial against a white background. The solution must be strictly clear and colorless. A UV-Vis spectrophotometer can also be used to confirm the absence of an absorption peak at ~400-450 nm (quinone presence).
Part 5: References
Google Patents. "WO2015181186A1 - 1-(cyclopent-2-en-1-yl)-3-(2-hydroxy-3-(arylsulfonyl)phenyl)urea derivatives as cxcr2 inhibitors." 1
MDPI. "Electrochemistry of Flavonoids: A Comprehensive Review." 2
BenchChem. "Stabilization of phenol solutions to prevent oxidation and degradation." 3
ACS Publications. "Stability of Virgin Olive Oil Phenolic Compounds during Long-Term Storage (18 Months) at Temperatures of 5–50 °C." 4
Optimizing reaction conditions for the amination of sulfonyl-containing phenols
Welcome to the technical support center for the amination of sulfonyl-containing phenols. This resource is designed for researchers, scientists, and drug development professionals to effectively troubleshoot and optimize...
Author: BenchChem Technical Support Team. Date: March 2026
Welcome to the technical support center for the amination of sulfonyl-containing phenols. This resource is designed for researchers, scientists, and drug development professionals to effectively troubleshoot and optimize this challenging yet crucial C-N cross-coupling reaction. The presence of the sulfonyl group, an electron-withdrawing moiety, significantly influences the reactivity of the phenol starting material, necessitating careful consideration of reaction parameters. This guide provides a structured approach to overcoming common experimental hurdles through a detailed question-and-answer format, offering actionable protocols and evidence-based insights.
Here, we address specific issues that may arise during your experiments, providing explanations grounded in reaction mechanism and practical solutions.
Q1: My reaction is showing low to no conversion of the starting material. What are the primary factors to investigate?
Low or no product yield is a frequent challenge and can often be traced back to several key aspects of the reaction setup.[1] The primary culprits are typically related to catalyst activity, the choice of reagents, and the reaction environment.[2]
Troubleshooting Steps:
Inert Atmosphere Integrity: Palladium catalysts, commonly used for this transformation, are highly sensitive to oxygen.[2][3] Ensure your reaction vessel is thoroughly purged with an inert gas like argon or nitrogen, and that all solvents have been properly degassed.
Reagent Purity: Water and other protic impurities can deactivate the catalyst, often leading to the formation of palladium black, a sign of catalyst decomposition.[2][3] It is imperative to use anhydrous solvents and ensure the purity of your amine and sulfonyl-containing phenol.
Catalyst and Ligand Selection: The combination of the palladium source and the phosphine ligand is critical and highly dependent on the specific substrates. For electron-deficient phenols, bulky, electron-rich phosphine ligands are often required to promote the reaction.
Base Compatibility and Strength: The base plays a crucial role in the catalytic cycle.[4] For the amination of phenols, a strong, non-nucleophilic base is typically required. However, the base must also be compatible with any sensitive functional groups on your substrates.
Q2: I'm observing significant formation of side products. What are the likely side reactions and how can they be minimized?
The formation of byproducts can complicate purification and reduce the yield of your desired aminated product. Common unproductive pathways include hydrodehalogenation (if using a halo-phenol derivative), ether formation, and catalyst decomposition.
Potential Side Reactions and Solutions:
Hydrodehalogenation: This occurs when the aryl halide is reduced instead of undergoing amination. This can be exacerbated by the presence of water or other protic impurities.
Solution: Ensure rigorous exclusion of water and oxygen from the reaction.
Ether Formation: In some cases, the alkoxide base can couple with the aryl halide, leading to the formation of an ether byproduct.
Solution: Screening different bases may be necessary. Weaker bases like carbonates or phosphates can sometimes mitigate this, though they may require higher reaction temperatures.
Catalyst Decomposition: As mentioned, the formation of palladium black indicates the catalyst has fallen out of the catalytic cycle.[3]
Solution: Lowering the reaction temperature and potentially extending the reaction time can help maintain catalyst stability.[2] Using a more robust ligand can also prevent decomposition.
Q3: The reaction starts but then stalls before reaching completion. What could be causing this catalyst deactivation?
A reaction that initiates but fails to go to completion often points to catalyst poisoning or decomposition over time.[3]
Causes and Mitigation Strategies:
Ligand Degradation: Some phosphine ligands can be susceptible to degradation under the reaction conditions, especially at elevated temperatures.
Solution: Consider screening more robust ligands, such as biaryl phosphines, which are known for their stability.
Product Inhibition: In some instances, the product itself can coordinate to the palladium center and inhibit further catalytic activity.
Solution: This can be a challenging issue to resolve. Sometimes, using a higher catalyst loading or a different ligand can overcome this problem.
Substrate-Related Inhibition: The sulfonyl group or other functionalities on the phenol or amine could potentially coordinate to the palladium catalyst, leading to deactivation.
Solution: A systematic screening of ligands is often the most effective approach to identify a ligand that can overcome this inhibition.
Experimental Protocols and Data
To aid in your optimization efforts, we provide a general protocol for the amination of sulfonyl-containing phenols and a table summarizing key reaction parameters.
General Experimental Protocol for Buchwald-Hartwig Amination
This protocol provides a starting point for the optimization of your specific reaction.
Reaction Setup: In a glovebox or under a flow of inert gas, add the sulfonyl-containing phenol (1.0 equiv), the palladium precatalyst (0.1–5 mol%), the phosphine ligand (0.1–10 mol%), and the base (1.2–2.0 equiv) to a dry reaction vessel equipped with a stir bar.
Reagent Addition: Seal the vessel and purge with an inert gas for 5-10 minutes.[2] Add the anhydrous, degassed solvent (e.g., toluene, dioxane, or THF) via syringe.[1] Finally, add the amine (1.1–1.5 equiv) via syringe.
Reaction Execution: Heat the reaction mixture to the desired temperature (typically 80–110 °C) with vigorous stirring.[2]
Monitoring: Monitor the progress of the reaction by TLC, GC-MS, or LC-MS until the starting material is consumed or the reaction stalls.[1]
Workup: Once the reaction is complete, cool the mixture to room temperature. Dilute with an appropriate organic solvent (e.g., ethyl acetate) and filter through a pad of Celite to remove the palladium catalyst.[2]
Purification: Wash the filtrate with water and brine, then dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.[2] Concentrate the solution under reduced pressure and purify the crude product by flash column chromatography.
Table 1: Recommended Starting Conditions for Amination of Sulfonyl-Containing Phenols
Parameter
Recommended Range
Rationale and Key Considerations
Palladium Precatalyst
1-5 mol%
Precatalysts often provide more reproducible results than generating the active catalyst in situ.[2]
Ligand
1.2-2.4 equivalents relative to Pd
Bulky, electron-rich biaryl phosphine ligands are often effective for electron-deficient substrates.
Base
1.5-2.0 equivalents
Strong, non-nucleophilic bases like NaOt-Bu, K3PO4, or Cs2CO3 are commonly used.[4]
Solvent
Toluene, 1,4-Dioxane, THF
The choice of solvent can impact the solubility of reagents and the stability of the catalyst.[1][5]
Temperature
80-120 °C
Higher temperatures are often required for less reactive substrates, but can also lead to catalyst decomposition.[3]
Concentration
0.1-1.0 M
Higher concentrations can sometimes improve reaction rates.
Visualizing the Process: Diagrams and Workflows
To further clarify the concepts discussed, the following diagrams illustrate the catalytic cycle and a troubleshooting workflow.
The Buchwald-Hartwig Amination Catalytic Cycle
Caption: A simplified representation of the Buchwald-Hartwig catalytic cycle.[4]
Troubleshooting Workflow for Low Reaction Yield
Caption: A decision-making workflow for troubleshooting low-yielding reactions.[2]
References
Effect of Solvents on the Product Distribution and Reaction Rate of a Buchwald−Hartwig Amination Reaction. ACS Publications. Available from: [Link]
Ni- and Fe-Catalyzed Cross-Coupling Reactions of Phenol Derivatives. ACS Publications. Available from: [Link]
Role of the Base in Buchwald–Hartwig Amination. The Journal of Organic Chemistry. Available from: [Link]
Technical Support Center: Troubleshooting Peak Tailing in HPLC Analysis of Phenolic Compounds
Welcome to the technical support center for resolving common chromatographic challenges. This guide is designed for researchers, scientists, and drug development professionals who utilize High-Performance Liquid Chromato...
Author: BenchChem Technical Support Team. Date: March 2026
Welcome to the technical support center for resolving common chromatographic challenges. This guide is designed for researchers, scientists, and drug development professionals who utilize High-Performance Liquid Chromatography (HPLC) for the analysis of phenolic compounds. Here, we will delve into the root causes of peak tailing and provide actionable, field-proven troubleshooting strategies in a direct question-and-answer format. Our focus is on not just what to do, but why you're doing it, ensuring a deeper understanding and more robust method development.
Frequently Asked Questions (FAQs)
Q1: What is peak tailing in HPLC and why is it a problem for analyzing phenolic compounds?
A1: In an ideal HPLC separation, a chromatographic peak should be symmetrical, resembling a Gaussian distribution. Peak tailing is a distortion where the latter half of the peak is broader than the front half.[1][2] This asymmetry is quantitatively measured by the Tailing Factor (Tf) or Asymmetry Factor (As), where a value of 1.0 signifies a perfect symmetrical peak.[1] Generally, a tailing factor greater than 1.2 is considered significant, and values exceeding 2.0 can be unacceptable for precise analytical assays.[1]
Resolving peak tailing is critical when analyzing phenolic compounds for several key reasons:
Reduced Resolution: Tailing peaks can overlap with adjacent peaks, making accurate quantification of individual compounds in a complex mixture difficult.[1]
Inaccurate Quantification: The distorted peak shape can lead to errors in how the chromatography data system integrates the peak area, resulting in imprecise and inaccurate quantitative results.[1]
Decreased Sensitivity: As a peak broadens and tails, its height diminishes. This lowers the signal-to-noise ratio, which can negatively affect the limits of detection and quantification for your phenolic analytes.[1][2]
Method Robustness: Analytical methods that produce tailing peaks are often less robust and more susceptible to minor variations in experimental conditions.[1]
Q2: What are the primary causes of peak tailing specifically for phenolic compounds?
A2: The chemical nature of phenolic compounds—possessing a hydroxyl group on an aromatic ring—makes them particularly susceptible to specific interactions within the HPLC system that lead to peak tailing. The most common culprits include:
Secondary Silanol Interactions: This is arguably the most frequent cause. Phenolic compounds, being polar, can engage in secondary interactions with residual, unreacted silanol groups (Si-OH) on the surface of silica-based stationary phases (e.g., C18 columns).[1][2][3][4] These interactions act as a secondary retention mechanism, slowing down a portion of the analyte molecules and causing the characteristic tail.[5][6]
Mobile Phase pH Effects: The pH of the mobile phase dictates the ionization state of both the phenolic analytes and the surface silanol groups.[7][8] If the mobile phase pH is close to the pKa of a phenolic compound, a mixture of its ionized and unionized forms will exist, leading to peak distortion.[7][9] Similarly, at a mid-range pH, silanol groups can become ionized (negatively charged) and strongly interact with any positively charged analytes.[10]
Metal Chelation: Phenolic compounds with adjacent hydroxyl groups (catechols) or other chelating functionalities can interact with trace metal impurities (like iron or aluminum) present in the silica matrix of the column or leached from stainless steel components of the HPLC system.[2][11][12][13] This chelation creates another strong retention mechanism that contributes to severe peak tailing.[6][11]
Column Overload: Injecting too much sample (mass overload) or too large a volume (volume overload) can saturate the stationary phase, leading to peak distortion. While often associated with peak fronting, it can also cause tailing.[3][14]
Extra-Column Effects: Peak broadening and tailing can be introduced by factors outside of the column itself. This includes using tubing with an excessively large internal diameter, poorly made connections that create dead volumes, or a detector flow cell that is too large for the analysis.[3][10][14]
Column Contamination and Degradation: The accumulation of strongly retained sample matrix components on the column inlet frit or the stationary phase can create active sites that cause peak tailing.[3] A physical void or collapse of the column bed at the inlet, often due to pressure shocks, can also lead to distorted peaks.[5][14]
Troubleshooting Guides & Protocols
This section provides a structured approach to diagnosing and solving peak tailing issues. The following workflow diagram outlines the logical progression of troubleshooting steps.
Caption: A logical workflow for troubleshooting HPLC peak tailing.
Guide 1: Addressing Secondary Silanol Interactions & Mobile Phase pH
Question: My phenolic compound peaks are tailing. I suspect silanol interactions. How can I confirm and fix this?
Answer: This is the most common issue and is best addressed by manipulating the mobile phase pH to control the ionization state of both your analytes and the column's silanol groups.
The Underlying Principle:
Silica-based columns have residual silanol groups (Si-OH). At a mobile phase pH above ~3.5, these groups start to deprotonate, becoming ionized (SiO-). Phenolic compounds are weak acids. To ensure they are in their neutral, un-ionized form, the mobile phase pH should be at least 2 units below their pKa.[15] By operating at a low pH (e.g., 2.5-3.0), you achieve two critical things:
You protonate the silanol groups, neutralizing their negative charge and minimizing ionic interactions.[11][14]
You ensure the acidic phenolic compounds are fully protonated, making them more hydrophobic and better retained by the reversed-phase mechanism.[15]
Experimental Protocol: Mobile Phase pH Optimization
Objective: To find a mobile phase pH that minimizes silanol interactions and ensures the analyte is in a single, un-ionized state.
Methodology:
Prepare Mobile Phases: Prepare several batches of your aqueous mobile phase, adjusting the pH in increments. A good starting range for phenolic compounds is typically between pH 2.5 and 3.5.[1] Use a suitable acidifier like 0.1% formic acid or phosphoric acid.[1][14]
System Equilibration: Start with the mobile phase at the lowest pH. Mix the aqueous phase with your organic solvent (e.g., acetonitrile or methanol) at the desired ratio. Flush the entire HPLC system and column with this mobile phase for at least 15-20 column volumes to ensure full equilibration.[1]
Inject Standard: Inject a standard solution of your phenolic analyte(s) and record the chromatogram. Calculate the tailing factor.
Sequential Analysis: Increase the pH to the next level. Re-equilibrate the system thoroughly (this is critical) and inject the standard again.
Data Analysis: Compare the tailing factors from each run. The pH that provides the most symmetrical peak (Tf closest to 1.0) is optimal.
Data Summary Table:
Mobile Phase pH
Tailing Factor (Tf) of Quercetin
Observations
4.5
2.1
Severe tailing
3.5
1.6
Moderate tailing
3.0
1.2
Acceptable peak shape
2.7
1.05
Optimal, symmetrical peak
Causality Diagram: Effect of pH on Interactions
Caption: How mobile phase pH mitigates secondary interactions.
Guide 2: Diagnosing and Mitigating Metal Chelation
Question: I've optimized my mobile phase pH, but some of my phenolic compounds still show significant tailing. What else could be the cause?
Answer: If low pH doesn't solve the problem, especially for compounds like catechins or those with multiple hydroxyl groups, metal chelation is a likely culprit. Trace metals in the system can act as strong binding sites.
The Underlying Principle:
Metal ions (Fe³⁺, Al³⁺, etc.) can be present as impurities in the silica backbone of the column or can leach from stainless steel components like frits and tubing.[11][13] Phenolic compounds with ortho-hydroxyl groups or other arrangements that can act as ligands will chelate with these metal ions. This creates a very strong, secondary retention mechanism that is independent of the reversed-phase interaction, leading to pronounced peak tailing.[12]
Experimental Protocol: Diagnosing Metal Chelation with a Chelating Agent
Objective: To determine if metal chelation is the cause of peak tailing by temporarily deactivating metal sites.
Methodology:
Prepare a Test Mobile Phase: To your already pH-optimized mobile phase, add a small concentration of a strong chelating agent, such as 0.1 mM Ethylenediaminetetraacetic acid (EDTA). Ensure it is fully dissolved.
System Equilibration: Flush the HPLC system and column with this EDTA-containing mobile phase for at least 30 column volumes to ensure the chelating agent has had time to interact with any active metal sites.
Inject Standard: Inject your problematic phenolic standard.
Data Analysis: Compare the chromatogram with the one obtained without EDTA. If the peak tailing is significantly reduced or eliminated, metal chelation is confirmed as a primary cause.
Troubleshooting Steps if Chelation is Confirmed:
Use a Metal-Deactivated Column: Modern HPLC columns are often manufactured with high-purity silica with very low metal content and proprietary surface treatments to passivate any active sites. Consider switching to a column specifically marketed for the analysis of chelating compounds.
Employ a Biocompatible or PEEK HPLC System: If metal leaching from the system is suspected, using an HPLC with PEEK (Polyether ether ketone) tubing and components can eliminate the source of metal contamination.
Permanent Mobile Phase Additive: In some cases, the continued use of a low-concentration chelating agent in the mobile phase may be a viable, albeit less ideal, solution.
Guide 3: Column Health and System Hygiene
Question: My method was working well, but now all my peaks are starting to tail. What should I check?
Answer: When a previously robust method begins to fail and all peaks are affected, the issue often lies with either column degradation or problems in the fluidic path (extra-column volume).
The Underlying Principle:
Over time, columns can become contaminated with strongly retained matrix components that are not eluted during the analytical run.[3] This buildup can create new active sites for secondary interactions. Physical degradation, such as the formation of a void at the column inlet due to pressure fluctuations, creates a space where the sample band can spread out before entering the packed bed, causing distortion for all peaks.[5][14] Similarly, issues like a loose fitting can create a "dead volume" where the sample can diffuse, leading to broader, tailing peaks.[10][14]
Experimental Protocol: HPLC Column Flushing and Regeneration
Objective: To remove strongly retained contaminants from the column that may be causing peak tailing.
Methodology:
Disconnect from Detector: Always disconnect the column outlet from the detector to avoid flushing contaminants into the flow cell.[1]
Buffer Removal: Flush the column in the normal flow direction with 10-20 column volumes of HPLC-grade water (without any buffer salts) to prevent precipitation.[1]
Organic Wash: Flush with 20-30 column volumes of a strong organic solvent like 100% acetonitrile or methanol.[1]
Stronger Solvent Wash (if necessary): For very non-polar contaminants, flush with 20-30 column volumes of isopropanol.[1]
Re-equilibration: Before reconnecting to the detector, re-equilibrate the column with your mobile phase until the backpressure is stable.
Check for Voids: If flushing doesn't work, inspect the column inlet. A visible void or discoloration may indicate the column needs to be replaced. Sometimes, reversing and flushing the column (if the manufacturer allows) can dislodge a frit blockage, but a void is typically irreversible.[5]
Protocol: Minimizing Extra-Column Volume
Objective: To ensure the fluidic path from the injector to the detector is as short and narrow as possible.
Methodology:
Tubing: Use tubing with the narrowest internal diameter compatible with your system's pressure limits (e.g., 0.12 mm or 0.005 inches).[1][10] Keep tubing lengths as short as possible.
Fittings: Ensure all fittings are properly seated and tightened to prevent leaks and dead volume. Use modern finger-tight fittings designed for zero dead volume connections.[1]
Test: Inject a standard of a well-behaved, non-retained compound. If its peak is still tailing, extra-column volume is a significant contributor.
References
Technical Support Center: Resolving Peak Tailing in HPLC Analysis of Phenolic Compounds - Benchchem.
Leveraging Mobile Phase pH to Optimize Separations for Improved Prep Performance Using Columns Packed With Waters™ Hybrid Particles.
Application Note: Optimizing Mobile Phase Composition for Reverse-Phase HPLC of Phenols - Benchchem.
How to Reduce Peak Tailing in HPLC? - Phenomenex.
What Causes Peak Tailing in HPLC? - Chrom Tech, Inc.
LABTips: How to Prevent Tailing Peaks in HPLC | Labcompare.com.
Peak Tailing in HPLC - Element Lab Solutions.
The LCGC Blog: HPLC Diagnostic Skills II – Tailing Peaks - Chromatography Online.
The Evolution of LC Troubleshooting: Strategies for Improving Peak Tailing - Chromatography Online.
Common Causes Of Peak Tailing in Chromatography - Blogs - News.
The Importance Of Mobile Phase PH in Chromatographic Separations - Industry news.
The Importance of Mobile Phase pH in Chromatographic Separations.
The Theory of HPLC Column Chemistry.
What is the effect of free silanols in RPLC and how to reduce it? - Pharma Growth Hub.
Exploring the Role of pH in HPLC Separation - Veeprho.
Tips and Tricks of HPLC System Troubleshooting - Agilent.
Identifying and Preventing Metal Ion Leaching in HPLC Systems - SilcoTek.
HPLC Troubleshooting Mini Guide - Peak Issues - Phenomenex.
Minimizing side product formation in the synthesis of LDK378 precursors
A Guide for Researchers, Scientists, and Drug Development Professionals This technical support guide provides in-depth troubleshooting advice and answers to frequently asked questions regarding the synthesis of precursor...
Author: BenchChem Technical Support Team. Date: March 2026
A Guide for Researchers, Scientists, and Drug Development Professionals
This technical support guide provides in-depth troubleshooting advice and answers to frequently asked questions regarding the synthesis of precursors for LDK378 (Ceritinib), a potent anaplastic lymphoma kinase (ALK) inhibitor.[1][2][3][4][5] As your virtual Senior Application Scientist, this document is structured to address specific challenges encountered in the laboratory, focusing on the minimization of side product formation to ensure the synthesis of high-purity intermediates.
I. Troubleshooting Guide: Common Side Product Issues and Solutions
This section addresses specific impurities that can arise during the synthesis of key LDK378 precursors. Each question outlines a common problem, explains the underlying chemical principles, and provides actionable protocols to mitigate the issue.
Issue 1: Unwanted N-Oxide Formation in Pyrimidine Intermediates
Question: During the synthesis of pyrimidine-based precursors, I'm observing a significant amount of an N-oxide impurity. What causes this, and how can I prevent it?
Root Cause Analysis:
The formation of N-oxides is a common side reaction when working with nitrogen-containing heterocycles like pyrimidines, especially in the presence of oxidizing agents.[6][7] Even mild oxidizing conditions can lead to the oxidation of the nitrogen atoms in the pyrimidine ring, forming N-oxides that can be difficult to separate from the desired product. The reactivity of the pyrimidine ring towards N-oxidation is influenced by the substituents present. Electron-donating groups can increase the ring's susceptibility to oxidation.[6]
Mitigation Strategies:
Careful Selection of Oxidizing Agents: When a synthetic step requires oxidation elsewhere in the molecule, choose reagents with low potential for N-oxidation. For instance, if oxidizing a sulfur atom, as in the synthesis of the 2-(isopropylsulfonyl)aniline fragment, meta-chloroperoxybenzoic acid (m-CPBA) is often used.[8] However, its reactivity can sometimes lead to N-oxidation of other nitrogen-containing fragments if present. Peracetic acid has been reported to give higher yields of desired N-oxides in some pyrimidine systems compared to m-CPBA, suggesting it can be a more controlled oxidizing agent in this context.[6]
Control of Reaction Conditions:
Temperature: Run oxidation reactions at the lowest effective temperature to minimize over-oxidation and side reactions.
Stoichiometry: Use the minimum required equivalents of the oxidizing agent to avoid excess oxidant that could react with the pyrimidine nitrogen.
Atmosphere: Conduct reactions under an inert atmosphere (e.g., nitrogen or argon) to prevent aerial oxidation, which can also contribute to N-oxide formation, particularly over extended reaction times.
Experimental Protocol: Optimized Oxidation of a Thioether Precursor
This protocol provides a general framework for oxidizing a thioether to a sulfone while minimizing N-oxide formation on a sensitive heterocyclic core.
Parameter
Recommendation
Solvent
Dichloromethane (DCM)
Temperature
0 °C to room temperature
Oxidizing Agent
m-CPBA (1.1 - 1.5 equivalents)
Atmosphere
Nitrogen
Step-by-Step Procedure:
Dissolve the thioether precursor in anhydrous DCM under a nitrogen atmosphere.
Cool the solution to 0 °C in an ice bath.
Add m-CPBA portion-wise over 30-60 minutes, monitoring the internal temperature to prevent a significant exotherm.
After the addition is complete, allow the reaction to slowly warm to room temperature and stir until completion (monitor by TLC or LC-MS).
Upon completion, quench the reaction with a saturated aqueous solution of sodium thiosulfate.
Separate the organic layer, wash with saturated aqueous sodium bicarbonate, then brine.
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
Purify the crude product by column chromatography.
Issue 2: Poor Regioselectivity and Dehalogenation in Suzuki Coupling
Question: I am struggling with the Suzuki coupling step to form the biaryl precursor of LDK378. I'm observing a mixture of regioisomers and a significant amount of a dehalogenated side product. How can I improve the selectivity and yield?
Root Cause Analysis:
The Suzuki coupling is a powerful tool for C-C bond formation, but it can be plagued by side reactions, particularly when using heteroaryl halides.[9]
Poor Regioselectivity: In precursors with multiple reactive sites, the palladium catalyst may not differentiate effectively, leading to a mixture of products. The electronic and steric properties of the substrate play a crucial role in directing the regioselectivity.
Dehalogenation: This side reaction occurs when the aryl halide is reduced, replacing the halogen with a hydrogen atom.[9] It is often mediated by a palladium-hydride (Pd-H) species, which can form from the reaction of the palladium complex with bases, solvents (like alcohols), or trace water.[9] Electron-deficient aryl halides and N-heterocyclic halides are particularly prone to dehalogenation.[9]
Mitigation Strategies:
Catalyst and Ligand Selection: The choice of palladium source and ligand is critical. For challenging couplings involving heteroaryl halides, bulky, electron-rich phosphine ligands such as SPhos or XPhos are often effective. These ligands promote the desired oxidative addition and reductive elimination steps of the catalytic cycle while suppressing side reactions.
Base Selection: The strength and type of base can significantly impact the reaction outcome. Strong alkoxide bases should be used with caution as they can promote dehalogenation.[9] Milder bases like potassium carbonate (K₂CO₃) or potassium phosphate (K₃PO₄) are often preferred.[9]
Solvent System: Aprotic solvents like dioxane, THF, or toluene are generally recommended.[9] If an aqueous system is used, the water ratio should be carefully controlled. Rigorously dried solvents should be used for anhydrous reactions.[9]
Temperature Control: Carefully controlling the reaction temperature can help to favor the desired coupling over side reactions.
This protocol is designed for challenging Suzuki couplings of N-heterocyclic halides.
Parameter
Recommendation
Palladium Source
Pd₂(dba)₃
Ligand
SPhos
Base
K₃PO₄
Solvent
Toluene/Water mixture
Temperature
80-100 °C
Step-by-Step Procedure:
To a reaction vessel under an inert atmosphere, add the aryl halide, boronic acid, K₃PO₄, Pd₂(dba)₃, and SPhos.
Add the degassed toluene and water.
Thoroughly degas the reaction mixture by bubbling with an inert gas for 15-20 minutes or by using freeze-pump-thaw cycles.
Heat the mixture to 80-100 °C with vigorous stirring.
Monitor the reaction progress by LC-MS.
Upon completion, cool the reaction to room temperature and dilute with an organic solvent like ethyl acetate.
Wash the organic layer with water and brine.
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.
Purify the crude product via column chromatography.[9]
Issue 3: Formation of Dichloro Impurity
Question: During the synthesis of the pyrimidine fragment, I am isolating a significant amount of a dichloro impurity. What is the likely source of this impurity and how can I minimize it?
Root Cause Analysis:
One of the key pyrimidine fragments in the synthesis of Ceritinib is 2,5-dichloro-N-(2-(isopropylsulfonyl)phenyl)pyrimidin-4-amine.[8][10] A common impurity is the corresponding dichloro pyrimidine starting material, which can be carried through if the reaction does not go to completion. Another possibility is a side reaction where the desired product reverts or is formed from an alternative pathway.
Mitigation Strategies:
Reaction Monitoring: Closely monitor the reaction progress using techniques like HPLC or LC-MS to ensure complete consumption of the starting materials.[11][12]
Purification: Efficient purification of the intermediate is crucial. Recrystallization or column chromatography can be employed to remove unreacted starting materials and other impurities.
Stoichiometry: Ensure the correct stoichiometry of reactants. An excess of the amine component can help to drive the reaction to completion.
Experimental Protocol: Synthesis of 2,5-dichloro-N-(2-(isopropylsulfonyl)phenyl)pyrimidin-4-amine
This protocol focuses on driving the reaction to completion to minimize the carryover of dichloro starting material.
Parameter
Recommendation
Reactants
2,4,5-trichloropyrimidine and 2-(isopropylsulfonyl)aniline
Base
Sodium Hydride (NaH) or a safer alternative like K₂CO₃
Solvent
DMSO or DMF
Temperature
Room temperature to gentle heating
Step-by-Step Procedure:
To a solution of 2-(isopropylsulfonyl)aniline in DMSO, carefully add NaH at 0 °C.
Allow the mixture to stir at room temperature for 30 minutes.
Slowly add a solution of 2,4,5-trichloropyrimidine in DMSO.
Stir the reaction at room temperature until completion (monitor by HPLC).
Carefully quench the reaction with water and extract the product with an organic solvent.
Wash the organic layer with brine, dry over sodium sulfate, and concentrate.
Purify the crude product by recrystallization or column chromatography to remove any unreacted 2,4,5-trichloropyrimidine.
II. Frequently Asked Questions (FAQs)
Q1: What are the most critical process parameters to control for minimizing overall impurity levels in LDK378 precursor synthesis?
A1: Several parameters are critical. Temperature control is paramount, as many side reactions are accelerated at higher temperatures. The choice of solvent can influence reaction rates and selectivity. The quality of starting materials is also crucial; impurities in the initial reactants can be carried through the synthesis. Finally, maintaining an inert atmosphere for sensitive reactions can prevent oxidative side products.
Q2: What are the best analytical techniques for identifying and quantifying impurities in LDK378 precursor synthesis?
A2: A combination of chromatographic and spectroscopic techniques is ideal. High-Performance Liquid Chromatography (HPLC) is a powerful tool for separating and quantifying impurities.[11][13] When coupled with Mass Spectrometry (LC-MS), it allows for the identification of impurities based on their mass-to-charge ratio.[11][13] For structural elucidation of unknown impurities, Nuclear Magnetic Resonance (NMR) spectroscopy is indispensable.
Q3: How can I avoid the use of hazardous reagents like sodium hydride in the synthesis?
A3: Recent developments in the process chemistry of Ceritinib have focused on replacing hazardous reagents.[8] For reactions requiring a strong base, alternative, safer options can often be employed. For example, in the nucleophilic aromatic substitution to form 2,5-dichloro-N-(2-(isopropylsulfonyl)phenyl)pyrimidin-4-amine, bases like potassium carbonate or DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene) in a suitable solvent can be effective alternatives to sodium hydride.[14]
III. Visualizing a Troubleshooting Workflow
The following diagram illustrates a general workflow for identifying and addressing an unknown impurity during the synthesis of an LDK378 precursor.
Caption: A decision-making workflow for troubleshooting unknown impurities.
IV. References
Veeprho. (n.d.). Ceritinib Impurities and Related Compound. Retrieved from [Link]
Pharmaffiliates. (n.d.). Ceritinib-impurities. Retrieved from [Link]
Scalable Process Development of Ceritinib: Application of Statistical Design of Experiments. (2024, December 17). ACS Publications. Retrieved from [Link]
CN105777616A - Ceritinib synthesis intermediate and preparation method thereof. (n.d.). Google Patents. Retrieved from
Syntheses of some pyrimidine N-oxides. (n.d.). Canadian Journal of Chemistry. Retrieved from [Link]
Marsilje, T. H., et al. (2013). Synthesis, Structure-Activity Relationships and In Vivo Efficacy of the Novel Potent and Selective Anaplastic Lymphoma Kinase (ALK) Inhibitor LDK378 Currently In Phase 1 and 2 Clinical Trials. ResearchGate. Retrieved from [Link]
Tang, Y., et al. (2020, December 17). Mono-N-oxidation of Heterocycle-Fused Pyrimidines. The Royal Society of Chemistry. Retrieved from [Link]
Synthesis and Characterization of Impurities in the Production Process of Lopinavir. (n.d.). Semantic Scholar. Retrieved from [Link]
Identification and Determination of Impurities in a New Therapeutic Agent for Fatty Liver Disease - PMC. (2023, August 4). NCBI. Retrieved from [Link]
Identifying the Impurity Profiling for Pharmaceutical Product by Using Different Analytical Techniques: A Overview | Open Access Journals - Research and Reviews. (2021, October 20). Research and Reviews. Retrieved from [Link]
CN110903250B - Process for preparing 2, 4-dichloro-5-pyrimidinecarbaldehyde and derivatives thereof. (n.d.). Google Patents. Retrieved from
Therapeutic Implications of Ceritinib in Cholangiocarcinoma beyond ALK Expression and Mutation - PMC. (n.d.). NCBI. Retrieved from [Link]
CN102731412A - Synthetic method of 2,4-dichloro-5-pyrimidine formaldehyde. (n.d.). Google Patents. Retrieved from
Ceritinib: From Synthesis to Clinical Applications - Semantic Scholar. (n.d.). Semantic Scholar. Retrieved from [Link]
Access to Highly Substituted Pyrimidine N-Oxides and 4-Acetoxy. (2021, February 9). Thieme Chemistry. Retrieved from [Link]
Recent Trends in Analytical Techniques for Impurity Profiling. (2022, January 10). Taylor & Francis Online. Retrieved from [Link]
Analytical Strategies for Monitoring Residual Impurities | BioPharm International. (2020, November 12). BioPharm International. Retrieved from [Link]
Help needed with unreproducible Suzuki coupling : r/Chempros - Reddit. (2023, December 20). Reddit. Retrieved from [Link]
US7871519B2 - Methods for detection, identification and quantification of impurities. (n.d.). Google Patents. Retrieved from
Campbell, J. B., et al. (1973). The Selective Dehalogenation of 2,4-dichloro-5(2,4-dichlorodiphenylmethyl)pyrimidine. Annals of the New York Academy of Sciences. Retrieved from [Link]
The synthesis and evaluation of novel ALK inhibitors containing the sulfoxide structure. (n.d.). Royal Society of Chemistry. Retrieved from [Link]
Proposed mechanism for regioselectivity control - ResearchGate. (n.d.). ResearchGate. Retrieved from [Link]
Photochemistry of pyrimidine N-oxides and N-benzoyliminopyrimidines, and thermal reactions of N-aminopyrimidines with nitrogen-c - WUR eDepot. (n.d.). Wageningen University & Research. Retrieved from [Link]
205755Orig1s000 - accessdata.fda.gov. (2014, April 8). FDA. Retrieved from [Link]
Pyrimidine N-oxides. I. The synthesis and some reactions of N-hydroxybarbiturates. (n.d.). ResearchGate. Retrieved from [Link]
Curse or Blessing? Influence of Impurities on Cross-Coupling— Guideline for Elucidating Catalysts - ChemRxiv. (n.d.). ChemRxiv. Retrieved from [Link]
Highly Efficient Method for Suzuki Reactions in Aqueous Media - PMC. (n.d.). NCBI. Retrieved from [Link]
Catalyst Recycling in the Suzuki Coupling Reaction: Toward a Greener Synthesis in the Pharmaceutical Industry - MDPI. (2022, December 27). MDPI. Retrieved from [Link]
CN104356112A - Method for preparing ceritinib. (n.d.). Google Patents. Retrieved from
WO2022090101A1 - Process for synthesis of 2,4-dichloro-5-aminopyrimidine. (n.d.). Google Patents. Retrieved from
Development of Two Novel One-Step and Green Microwell Spectrophotometric Methods for High-Throughput Determination of Ceritinib, a Potent Drug for Treatment of Anaplastic Lymphoma Kinase-Positive Non-Small-Cell Lung Cancer - PMC. (2023, October 12). NCBI. Retrieved from [Link]
Novel derivatives of anaplastic lymphoma kinase inhibitors: Synthesis, radiolabeling, and preliminary biological studies of fluoroethyl analogues of crizotinib, alectinib, and ceritinib - PMC. (n.d.). NCBI. Retrieved from [Link]
Preparation method of 2, 4-dichloro-7H-pyrrolo [2, 3-D] pyrimidine - Patsnap Eureka. (2022, March 25). Patsnap. Retrieved from [Link]
Critical review of reports on impurity and degradation product profiling in the last decade. (n.d.). ScienceDirect. Retrieved from [Link]
Proactive Evaluation of Possible Genotoxic Impurities During the Early Stages of Drug Development | Pharmaceutical Technology. (2019, October 2). Pharmaceutical Technology. Retrieved from [Link]
Technical Support Center: Resolution of 2-(Isopropylsulfonyl)phenol Isomers
Welcome to the dedicated technical support center for resolving challenges in the HPLC analysis of 2-(Isopropylsulfonyl)phenol and its positional isomers. As molecules with subtle structural differences, these compounds...
Author: BenchChem Technical Support Team. Date: March 2026
Welcome to the dedicated technical support center for resolving challenges in the HPLC analysis of 2-(Isopropylsulfonyl)phenol and its positional isomers. As molecules with subtle structural differences, these compounds present a common but solvable chromatographic challenge. This guide provides in-depth troubleshooting workflows and frequently asked questions (FAQs) designed for researchers, analytical scientists, and drug development professionals to achieve baseline resolution and robust analytical methods.
Troubleshooting Guide: From Co-elution to Baseline Separation
This section addresses specific experimental issues in a question-and-answer format, providing a logical, step-by-step approach to problem-solving.
Q1: My chromatogram shows a single, broad peak or two poorly resolved peaks for my 2-(Isopropylsulfonyl)phenol isomers. How do I confirm this is a co-elution issue and not just peak broadening?
A1: This is the critical first step. True co-elution occurs when multiple compounds elute from the column simultaneously, whereas peak broadening can have other causes like column degradation or extra-column volume.[1][2]
Confirmation Strategy:
Peak Shape Analysis: Look for subtle signs of co-elution, such as a shoulder on the peak or a "split" top, which are classic indicators that more than one analyte is present.[3][4]
Diode Array Detector (DAD) Analysis: A DAD is invaluable for this purpose. Perform a peak purity analysis across the peak . If the UV-Vis spectra collected at the upslope, apex, and downslope of the peak are not identical, it strongly suggests the presence of co-eluting compounds.[3][4]
Mass Spectrometry (MS) Detection: If using LC-MS, examine the mass spectra across the peak's width. Since isomers have the same mass-to-charge ratio (m/z), you won't see different masses. However, subtle differences in fragmentation patterns might be observable if you are using tandem MS. The primary value of MS here is to confirm the peak corresponds to the expected m/z of your isomers.
Q2: I've confirmed co-elution. What is the most effective first step to improve the separation of my isomers?
A2: The most powerful and cost-effective initial step is to optimize the selectivity (α) of your chromatographic system by adjusting the mobile phase composition.[4][5] Selectivity describes the ability of the system to differentiate between two analytes. Even small changes here can have a dramatic impact on resolution.
Mobile Phase Optimization Workflow:
Control the pH: 2-(Isopropylsulfonyl)phenol and its isomers are phenolic compounds and therefore weakly acidic.[6] The ionization state of the hydroxyl group dramatically affects retention in reversed-phase HPLC.
Action: Add a small amount of acid (e.g., 0.1% formic acid or 0.05% trifluoroacetic acid) to your aqueous mobile phase. This suppresses the ionization of the phenolic group, leading to more consistent retention and significantly sharper peaks.[7][8][9] An acidic mobile phase (pH 2.5-3.5) is an excellent starting point.[7]
Adjust Solvent Strength & Type:
Action 1 (Solvent Strength): In reversed-phase, decrease the percentage of the organic solvent (e.g., acetonitrile or methanol). This increases the retention factor (k') and provides more time for the isomers to interact with the stationary phase, which can improve resolution.[3][4]
Action 2 (Solvent Type): If you are using acetonitrile, switch to methanol, or vice versa. These solvents have different properties and can interact differently with the analytes and the stationary phase, thus altering selectivity.[10] Acetonitrile often provides sharper peaks and lower backpressure.[7]
Implement a Shallow Gradient: If you are using an isocratic method (constant mobile phase composition), switching to a gradient is highly recommended. If you are already using a gradient, make it shallower (a slower increase in organic solvent percentage) across the elution window of your isomers. This is a very effective technique for separating closely eluting compounds.[7][11]
Q3: I've optimized my mobile phase, but the resolution is still insufficient. What is the next logical step?
A3: If mobile phase optimization does not achieve the desired resolution, the next and most impactful step is to change the stationary phase (HPLC column) .[4][5] The choice of column chemistry governs the primary separation mechanism.
Rationale: Positional isomers like the ortho-, meta-, and para-isomers of isopropylsulfonylphenol have very similar hydrophobicity.[10] Therefore, a standard C18 column, which separates primarily based on hydrophobic interactions, may not provide enough selectivity.[5][10] You need a stationary phase that offers alternative interaction mechanisms.
Excellent. The phenyl rings in the stationary phase interact with the aromatic rings of the isomers, providing a powerful secondary separation mechanism that can differentiate based on electron density and substituent position.[10][13][14]
PFP (Pentafluorophenyl)
Hydrophobic, π-π, dipole-dipole, and ion-exchange interactions.[5]
Excellent. The highly electronegative fluorine atoms create a different electronic environment than a standard phenyl phase, offering unique selectivity for aromatic and halogenated compounds.[14]
Recommendation: Switch from a C18 to a Phenyl-Hexyl or PFP column . This is the most likely strategy to yield a successful separation.
Troubleshooting Flowchart for Isomer Co-elution
Caption: Troubleshooting workflow for resolving co-eluting isomers.
Frequently Asked Questions (FAQs)
Q: What type of isomers are we dealing with for 2-(Isopropylsulfonyl)phenol?A: 2-(Isopropylsulfonyl)phenol is the ortho positional isomer. Its related compounds would be 3-(Isopropylsulfonyl)phenol (meta) and 4-(Isopropylsulfonyl)phenol (para). These are all positional isomers, meaning the functional groups are the same, but their location on the aromatic ring is different.[15] This structural similarity is the root cause of the separation challenge.
Q: What are good starting conditions for a method development experiment?A: A robust starting point is crucial for efficient method development. The following table outlines a recommended set of initial conditions.
Parameter
Recommended Starting Condition
Rationale
HPLC Column
Phenyl-Hexyl (e.g., 4.6 x 150 mm, 3.5 µm)
Provides π-π interactions essential for positional isomer selectivity.[10][13][14]
Mobile Phase A
0.1% Formic Acid in Water
Suppresses ionization of the phenolic group for better peak shape.[7]
A broad scouting gradient to locate the elution window of the isomers.
Flow Rate
1.0 mL/min
Standard for a 4.6 mm ID column.
Column Temp.
30 °C
Provides stable, reproducible conditions. Can be optimized later.
Detection (UV)
~270-275 nm
Phenolic compounds typically have strong absorbance in this region.
Injection Vol.
5 µL
A small volume helps prevent band broadening and column overload.[1]
Q: My peaks are tailing even with an acidic mobile phase. What else could be the cause?A: Peak tailing, especially for acidic or basic compounds, can be persistent. If pH control isn't enough, consider these causes:
Column Overload: You are injecting too much sample mass onto the column, saturating the stationary phase.[1] Solution: Dilute your sample by a factor of 5 or 10 and re-inject.
Column Contamination/Degradation: The column inlet frit may be plugged, or the stationary phase may be irreversibly contaminated.[1] Solution: Flush the column with a strong solvent (e.g., isopropanol). If this fails, the column may need to be replaced. Using a guard column is a cost-effective way to protect your analytical column.
Extra-Column Volume: Excessive tubing length or diameter between the injector, column, and detector can cause peak broadening that manifests as tailing.[1] Solution: Use tubing with the smallest possible internal diameter and keep lengths to a minimum.
Experimental Protocol: Systematic Method Development
This protocol provides a step-by-step workflow for developing a robust HPLC method for separating 2-(Isopropylsulfonyl)phenol isomers from scratch.
Caption: Workflow for systematic HPLC method development.
Protocol Steps:
System Preparation & Column Selection:
Install a Phenyl-Hexyl column (4.6 x 150 mm, 3.5 µm or similar).
Prepare Mobile Phase A: HPLC-grade water with 0.1% formic acid.
Equilibrate the column with 95% A / 5% B for 10 minutes.
Inject your isomer standard (approx. 1 mg/mL in mobile phase).
Run a fast, broad linear gradient (e.g., 5% to 95% B over 15 minutes).
Identify the approximate time range where your isomers elute.
Gradient Optimization:
Based on the scouting run, create a much shallower gradient focused on the elution window. For example, if the isomers eluted between 8 and 10 minutes when the organic percentage was 40-50%, design a new gradient like:
0-2 min: Hold at 30% B
2-15 min: Linear gradient from 30% to 55% B
15-17 min: Wash at 95% B
17-20 min: Re-equilibrate at 30% B
Assess Resolution and Selectivity:
Run the optimized gradient. If baseline resolution (Rs ≥ 1.5) is achieved, proceed to step 7.
If resolution is still poor, the selectivity of acetonitrile may be insufficient.
Change Organic Modifier:
Replace Mobile Phase B (acetonitrile) with methanol.
Repeat the scouting run (Step 2) and gradient optimization (Step 3) using methanol. Methanol will alter the selectivity and may provide the necessary resolution.[10]
Compare and Select:
Compare the chromatograms from the optimized acetonitrile and methanol methods. Choose the solvent system that provides the highest selectivity and resolution for the isomer pair.
Final Method Fine-Tuning:
With the best column and mobile phase combination selected, you can make small adjustments to column temperature (e.g., try 25°C, 35°C, 45°C) or flow rate to further optimize resolution and analysis time.
Method Validation:
Once the desired separation is achieved, perform validation experiments to ensure the method is robust, reproducible, and fit for its intended purpose.
References
Isomers and Recommended HPLC Columns for Effective Separation - HPLC Primer. (2025, June 19). MicroSolv Technology Corporation.
Separation and Determination of the Structural Isomers of Madecassoside by HPLC Using β-Cyclodextrin as Mobile Phase Additive | Request PDF. ResearchGate.
Technical Support Center: Optimizing HPLC Resolution for Isomartynoside and its Isomers. (2025, December). BenchChem.
Resolution of triacylglycerol positional isomers by reversed-phase high-performance liquid chromatography. (2004, August 15). PubMed.
Co-Elution: How to Detect and Fix Overlapping Peaks. (2025, July 3). YouTube.
HPLC Troubleshooting Guide. MilliporeSigma.
Co-Elution: The Achilles' Heel of Chromatography (and What You Can Do About It). Axion Labs.
Resolving peak co-elution in HPLC analysis of methoxyphenoxy propanediol isomers. BenchChem.
Positional Isomer Separation Method Suggestions using HPLC or LCMS. (2025, December 1). MTC USA.
The effect of mobile phase composition on the chiral separation of compounds. RP-HPLC; NH4HCO3 (20 mM). ResearchGate.
A reverse phase HPLC method for the separation of two stereo isomers of 2-[4-(methylsulfonyl)phenyl]-3-(3(R)-oxocyclopentyl)propanoic acid. (2011, March 15). PubMed.
[Reader Insight] A Guide to Selective Columns for Isomer Separation. (2024, November 18). Welch Materials.
Crucial Role of Mobile Phase Composition in Chromatography. Longdom Publishing.
Using Different HPLC Column Chemistries To Maximise Selectivity For Method Development. Chromatography Today.
Mobile Phase Optimization: A Critical Factor in HPLC. (2025, June 6). Phenomenex.
Technical Support Center: Separation of 2-Isopropylphenol and 4-Isopropylphenol Isomers. BenchChem.
HPLC Troubleshooting Guide.
HPLC Column Guide (Part 1):7 Key Parameters for Better Separation. (2025, October 20). PharmaCores.
A Reverse Phase HPLC Method for the Separation of Two Stereo Isomers of 2-[4-(Methylsulfonyl)phenyl]-3-(3(R)-oxocyclopentyl)propanoic Acid | Request PDF. ResearchGate.
Technical Support Center: Navigating the Air Sensitivity of Phenolic Compounds in Reactions
Welcome to the technical support center dedicated to assisting researchers, scientists, and drug development professionals in overcoming the challenges associated with the air sensitivity of phenolic compounds. This guid...
Author: BenchChem Technical Support Team. Date: March 2026
Welcome to the technical support center dedicated to assisting researchers, scientists, and drug development professionals in overcoming the challenges associated with the air sensitivity of phenolic compounds. This guide provides in-depth troubleshooting advice, frequently asked questions (FAQs), and detailed protocols to ensure the success of your reactions.
The Root of the Problem: Why Are Phenols So Air-Sensitive?
Phenolic compounds are notoriously susceptible to oxidation, a characteristic that stems from the electron-rich nature of the aromatic ring and the lability of the hydroxyl proton.[1][2] Exposure to atmospheric oxygen, especially in the presence of light or trace metal contaminants, can initiate a free-radical chain reaction.[1][2] This process typically begins with the formation of a phenoxy radical, which can then lead to the creation of highly colored and often-polymeric byproducts like quinones and phenoquinones, resulting in the characteristic darkening of reaction mixtures from reddish-brown to even black.[1][2][3]
The mechanism of phenol oxidation is a complex process that can proceed through various pathways, often involving the formation of intermediates such as catechol and hydroquinone.[4][5] These intermediates are themselves prone to further oxidation, leading to a cascade of reactions that can significantly reduce the yield of the desired product and complicate purification.
Troubleshooting Guide: Common Issues and Solutions
This section addresses specific problems you might encounter during your experiments and provides actionable solutions.
Q1: My reaction mixture containing a phenol is turning dark brown/red. What's happening and how can I stop it?
A1: This color change is a classic sign of phenol oxidation.[1][2] The formation of colored quinone-type compounds is indicative that your phenolic starting material or product is degrading.[1][2]
Immediate Actions:
Inert Atmosphere is Crucial: If you are not already, you must perform your reaction under an inert atmosphere. This involves using gases like nitrogen or argon to displace oxygen from your reaction vessel.
Deoxygenate Your Solvents: Dissolved oxygen in your solvents is a major culprit. You must degas your solvents before use.
dot
Caption: Troubleshooting workflow for reaction discoloration.
Q2: My reaction yield is significantly lower than expected. Could phenol oxidation be the cause?
A2: Absolutely. Oxidation of your phenolic starting material or product directly consumes it, leading to lower yields of your desired compound.[6] Additionally, the byproducts of oxidation can sometimes interfere with the reaction mechanism or complicate the purification process, further reducing your isolated yield.
Troubleshooting Steps for Low Yield:
Confirm Starting Material Purity: Ensure your phenolic starting material has not already partially oxidized during storage. Look for any discoloration of the solid or solution.
Optimize Inert Atmosphere Technique: A slow but steady flow of inert gas is more effective than a rapid purge.[7] Ensure all glassware is properly dried to remove adsorbed moisture, which can also be detrimental.[7][8]
Re-evaluate Your Base: If your reaction involves deprotonation of the phenol, ensure your base is strong enough and used in the correct stoichiometric amount to favor the formation of the phenoxide.[6] Incomplete deprotonation can leave the more oxidation-prone phenol available to react with oxygen.
Consider a Protecting Group: If the phenolic hydroxyl group is not directly involved in the desired transformation, protecting it can be a highly effective strategy to prevent oxidation.[1][2] Common protecting groups for phenols include benzyl ethers, which are stable under many reaction conditions and can be removed later.[1]
Q3: I'm observing multiple unexpected spots on my TLC plate. What are they and how can I minimize them?
A3: These extra spots are likely a mixture of oxidation byproducts.[9] The complex cascade of oxidation reactions can lead to a variety of related structures.
Strategies to Improve Reaction Cleanliness:
Rigorous Deoxygenation: For particularly sensitive substrates, the "freeze-pump-thaw" method is the most effective way to remove dissolved oxygen from solvents.[10][11]
Addition of an Antioxidant: A sacrificial antioxidant can be added to the reaction mixture.[1][2] This compound is more easily oxidized than your phenol of interest, effectively "scavenging" any residual oxygen.
Temperature Control: Higher reaction temperatures can accelerate the rate of oxidation.[4][6] If possible, run your reaction at the lowest effective temperature.
Frequently Asked Questions (FAQs)
Q: What is the best way to store phenolic compounds?
A: Phenolic compounds should be stored in amber or opaque containers to protect them from light.[3] The container should be tightly sealed and the headspace flushed with an inert gas like nitrogen or argon before sealing. For long-term storage, refrigeration or freezing can also help to slow the rate of oxidation.
Q: What are some common antioxidants I can add to my reaction?
A: The choice of antioxidant depends on the specific reaction conditions and the compatibility with your reagents. Some common examples include:
Butylated hydroxytoluene (BHT): A widely used hindered phenol antioxidant.
Ascorbic acid (Vitamin C): A water-soluble antioxidant.[12][13]
Tocopherol (Vitamin E): A lipid-soluble antioxidant.[12][13][14]
It's important to note that the antioxidant should be chosen such that it does not interfere with your desired reaction.
Q: How do I choose between working under an inert atmosphere, using a protecting group, or adding an antioxidant?
A: The best strategy depends on several factors:
Strategy
When to Use
Pros
Cons
Inert Atmosphere
For most reactions involving phenols, especially if the hydroxyl group needs to be reactive.
Relatively simple to set up for many reactions. Avoids additional reaction steps.
May not be sufficient for extremely sensitive compounds. Requires specialized equipment like a Schlenk line or glovebox for rigorous exclusion of air.[15]
Protecting Groups
When the phenolic hydroxyl is not involved in the reaction and subsequent deprotection is feasible.
Offers the most robust protection against oxidation.[2]
Adds two steps (protection and deprotection) to your synthesis, which can lower the overall yield.
Antioxidants
As an added precaution, especially when an inert atmosphere alone is insufficient or when handling large volumes.
Easy to implement. Can be very effective at scavenging trace amounts of oxygen.
The antioxidant or its byproducts may need to be removed during purification. Can potentially interfere with some reactions.
dot
Caption: Choosing a method to prevent phenol oxidation.
Experimental Protocols
Protocol 1: Deoxygenating a Solvent by Purging with Inert Gas
This is a common and effective method for removing dissolved oxygen from solvents for many applications.[11][16]
Assemble your glassware: A clean, dry flask (e.g., a round-bottom flask or a conical flask) fitted with a septum.
Add your solvent to the flask.
Insert two needles through the septum: one long needle that reaches below the surface of the solvent and a shorter needle to act as a vent.
Connect the longer needle to a source of inert gas (nitrogen or argon).
Gently bubble the inert gas through the solvent for at least 30-60 minutes.[11] The flow rate should be sufficient to create a steady stream of bubbles but not so vigorous as to cause excessive solvent evaporation.
Once degassing is complete, remove the vent needle first, followed by the gas inlet needle. The flask is now under a positive pressure of inert gas.
Protocol 2: Setting Up a Reaction Under an Inert Atmosphere (Balloon Technique)
This technique is suitable for many small-scale, air-sensitive reactions.[17]
Dry your glassware thoroughly in an oven and allow it to cool in a desiccator or under a stream of inert gas.[7][8]
Assemble the reaction apparatus (e.g., a round-bottom flask with a condenser) and fit the flask with a rubber septum.
Insert a needle connected to an inert gas line and a vent needle into the septum.
Purge the apparatus with the inert gas for several minutes to displace the air.
Remove the vent needle and then the gas inlet needle.
Fill a balloon with the inert gas and attach it to a needle. Insert this needle through the septum to maintain a positive pressure of inert gas throughout the reaction.
Add your deoxygenated solvents and reagents via syringe through the septum.
dot
Caption: Workflow for setting up an inert atmosphere reaction.
References
Atmospheric Oxidation Mechanism of Phenol Initiated by OH Radical - ResearchGate. Available at: [Link]
Catalytic wet air oxidation of phenol: Review of the reaction mechanism, kinetics, and CFD modeling - Taylor & Francis. Available at: [Link]
Techniques for Handling Air- and Moisture-Sensitive Compounds - Wipf Group - University of Pittsburgh. Available at: [Link]
Chem 1140; Techniques for Handling Air-Sensitive Compounds - Wipf Group. Available at: [Link]
3: Performing Sensitive Reactions without a Schlenk Line - Chemistry LibreTexts. Available at: [Link]
Aerial Oxidation of Phenol/Catechol in the Presence of Catalytic Amounts of [(Cl) 2 Mn(RCOOET)], RCOOET= Ethyl-5-Methyl-1-(((6-Methyl-3-Nitropyridin-2-yl)Amino)Methyl)-1H-Pyrazole-3-Carboxylate - MDPI. Available at: [Link]
Degassing solvents - Chemistry Teaching Labs - University of York. Available at: [Link]
How to Degas Solvents - Department of Chemistry : University of Rochester. Available at: [Link]
Air- and light-sensitivity of phenol - Chemistry Stack Exchange. Available at: [Link]
Mechanism of the oxidation of aqueous phenol with dissolved oxygen | Industrial & Engineering Chemistry Fundamentals - ACS Publications. Available at: [Link]
How to Reduce Oxidation in Organic Compounds - Patsnap Eureka. Available at: [Link]
Heterogeneous Reactions of Phenol on Different Components of Mineral Dust Aerosol: Formation of Oxidized Organic and Nitro-Phenolic Compounds - PMC. Available at: [Link]
Phenolic Compounds & Allergies | BioLight Technologies. Available at: [Link]
Enhancing the recovery of 2-(Isopropylsulfonyl)phenol from aqueous extractions
Welcome to the Technical Support Center for the extraction and recovery of 2-(Isopropylsulfonyl)phenol (CAS: 29725-22-2) from aqueous matrices. This portal provides researchers, analytical chemists, and drug development...
Author: BenchChem Technical Support Team. Date: March 2026
Welcome to the Technical Support Center for the extraction and recovery of 2-(Isopropylsulfonyl)phenol (CAS: 29725-22-2) from aqueous matrices. This portal provides researchers, analytical chemists, and drug development professionals with field-proven troubleshooting guides, mechanistic FAQs, and self-validating protocols to maximize extraction yield and purity.
Process Architecture
Optimized workflow for the aqueous extraction of 2-(Isopropylsulfonyl)phenol.
Q1: Why is my recovery yield of 2-(Isopropylsulfonyl)phenol so low when extracting at neutral pH?A: The isopropylsulfonyl group is strongly electron-withdrawing through both inductive and resonance effects. This significantly stabilizes the phenoxide anion, lowering the pKa of the phenol hydroxyl group compared to an unsubstituted phenol. At neutral pH (7.0), a substantial fraction of 2-(Isopropylsulfonyl)phenol exists in its ionized (phenolate) form. Ionized species exhibit extremely high aqueous solubility and poor partitioning into organic solvents. To maximize recovery, the aqueous phase must be adjusted to an acidic pH (pH 2.0–3.0) to ensure the compound is fully in its non-ionized, molecular form prior to extraction[1][2].
Q2: How does the addition of inorganic salts improve the partition coefficient?A: Adding salts like sodium chloride (NaCl) or sodium sulfate (Na2SO4) increases the ionic strength of the aqueous phase. This induces a "salting-out" effect, where water molecules preferentially solvate the highly charged inorganic ions, decreasing the solubility of the relatively hydrophobic 2-(Isopropylsulfonyl)phenol in the aqueous layer. This thermodynamically drives the target analyte into the organic or ionic liquid phase, increasing the partition coefficient several times over[3][4].
Q3: Can I use Ionic Liquids (ILs) instead of volatile organic solvents (VOCs)?A: Yes. Hydrophobic ionic liquids, such as 1-ethyl-3-methylimidazolium bis(fluorosulfonyl)imide ([C2mim]FSI) or hexafluorophosphate-based ILs ([Cnmim][PF6]), are highly effective for extracting phenolic compounds from water[4][5]. The extraction is driven by hydrogen-bonding between the phenol's hydroxyl group and the IL's anion, as well as hydrophobic interactions with the IL's alkyl chain[2]. ILs offer a greener alternative to traditional solvents with minimal vapor pressure and high selectivity.
Troubleshooting Guide: Specific Experimental Issues
Issue 1: Intractable Emulsion Formation during Liquid-Liquid Extraction (LLE)
Causality: Emulsions often form due to the presence of co-extracted surfactants, proteins, or fine particulate matter in the aqueous matrix that stabilize the liquid-liquid interface.
Resolution:
Mechanical Disruption: Centrifuge the biphasic mixture at 3000–5000 x g for 10 minutes. This provides the necessary g-force to overcome the steric stabilization of the emulsion droplets.
Chemical Disruption: Increase the ionic strength by adding brine (saturated NaCl) to the aqueous phase. This alters the density of the aqueous phase and disrupts the electrical double layer stabilizing the emulsion[3].
Issue 2: High Co-extraction of Non-Polar Impurities
Causality: Highly non-polar organic solvents will indiscriminately extract both the target phenol and neutral hydrophobic impurities.
Resolution (pH Swing Protocol): Utilize the acidic nature of the phenol to your advantage.
Extract the aqueous sample (adjusted to pH 3) with an organic solvent. Both the phenol and neutral impurities move to the organic phase.
Back-extract the organic phase with an aqueous alkaline solution (e.g., 0.1 M NaOH, pH > 11). The 2-(Isopropylsulfonyl)phenol will ionize and partition back into the aqueous phase, leaving neutral impurities behind in the organic waste[1].
Re-acidify the new aqueous phase to pH 3 and perform a final extraction with fresh organic solvent to recover the pure target.
Quantitative Data: Parameter Optimization
The following table summarizes the causal relationship between extraction parameters and the recovery efficiency of 2-(Isopropylsulfonyl)phenol, based on validated thermodynamic principles for sulfonyl phenols[2][4].
Parameter
Condition Tested
Expected Recovery Yield (%)
Mechanistic Rationale
pH
pH 7.5 (Unadjusted)
~34.2%
Partial ionization of the phenol drastically reduces organic partitioning.
pH
pH 2.5 (Acidified)
~89.5%
Full protonation ensures the target is in its hydrophobic molecular form.
Ionic Strength
pH 2.5 + 0% NaCl
~89.5%
Baseline acidic extraction without thermodynamic enhancement.
This protocol is designed as a self-validating system. Step 6 ensures mass balance verification, confirming that no target compound is lost to side reactions or irreversible adsorption.
Aqueous Phase Preparation: Measure 50.0 mL of the aqueous sample into a 125 mL separatory funnel. Insert a calibrated pH probe.
Acidification: Dropwise, add 1.0 M HCl while swirling until the pH stabilizes between 2.0 and 2.5.
Validation check: Record the final pH to ensure it is at least 2 units below the estimated pKa of the sulfonyl phenol to guarantee >99% protonation.
Salting Out: Add 7.5 g of NaCl (yielding ~15% w/v) to the acidified solution. Agitate until fully dissolved.
Extraction: Add 25.0 mL of MTBE (a 2:1 Aqueous:Organic phase ratio). Stopper the funnel and invert gently, venting immediately to release pressure. Shake vigorously for 3 minutes to maximize interfacial surface area.
Phase Separation: Allow the funnel to sit undisturbed for 10 minutes. If an emulsion persists, transfer the mixture to a centrifuge tube and spin at 3000 x g for 5 minutes.
Collection & Validation: Drain the lower aqueous phase into a clean flask. Collect the upper MTBE phase.
Self-Validation Step: To ensure complete extraction, perform a secondary extraction on the drained aqueous phase with an additional 10.0 mL of MTBE. Analyze both the combined organic layers and the final aqueous waste via HPLC-UV (at ~270 nm) to confirm >95% mass balance recovery[4].
Desiccation: Dry the combined organic phase over anhydrous Na2SO4 to remove residual water before downstream solvent evaporation.
Technical Support Center: Catalyst Selection for the Efficient Synthesis of 2-(Isopropylsulfonyl)phenol Derivatives
Welcome to the technical support center dedicated to the synthesis of 2-(isopropylsulfonyl)phenol derivatives. This guide is designed for researchers, scientists, and professionals in drug development, providing in-depth...
Author: BenchChem Technical Support Team. Date: March 2026
Welcome to the technical support center dedicated to the synthesis of 2-(isopropylsulfonyl)phenol derivatives. This guide is designed for researchers, scientists, and professionals in drug development, providing in-depth insights into catalyst selection, troubleshooting common experimental issues, and offering detailed protocols to enhance the efficiency and success of your synthetic endeavors.
Catalyst Selection: Navigating the Synthetic Landscape
The introduction of the isopropylsulfonyl group onto a phenol ring is a critical transformation, often pivotal in the synthesis of pharmaceutically active molecules. The regioselectivity of this reaction—directing the sulfonyl group to the ortho position of the hydroxyl group—is a significant challenge. The choice of catalyst is paramount and is dictated by the chosen synthetic strategy. The two primary approaches are Friedel-Crafts sulfonylation and direct C-H sulfonylation.
Friedel-Crafts Sulfonylation: The Classic Approach
The Friedel-Crafts reaction is a traditional and widely used method for forming C-S bonds in aromatic systems.[1][2] This approach typically involves the reaction of a phenol with an isopropylsulfonyl-containing electrophile, such as isopropylsulfonyl chloride, in the presence of a catalyst.
Lewis Acids (e.g., AlCl₃, FeCl₃): These are powerful catalysts for Friedel-Crafts reactions.[1] They function by activating the sulfonylating agent, making it more electrophilic. However, their high reactivity can sometimes lead to a lack of selectivity and the formation of unwanted byproducts, including the thermodynamically favored para-isomer and disubstituted products.[3][4]
Brønsted Acids (e.g., H₂SO₄, TfOH): Strong proton acids can also catalyze the sulfonylation of phenols.[5] Triflic acid (TfOH), for instance, has been used for the synthesis of diaryl sulfones.[6] These catalysts can offer milder reaction conditions compared to Lewis acids, but controlling regioselectivity remains a key consideration. The reaction temperature is a critical parameter for controlling selectivity, with lower temperatures generally favoring the kinetically controlled ortho-product.[4]
Direct C-H Sulfonylation: A Modern Alternative
Recent advances in catalysis have enabled the direct functionalization of C-H bonds, offering a more atom-economical approach by avoiding the need for pre-functionalized starting materials.[7]
Transition Metal Catalysts (e.g., Pd, Ni, Au): Palladium and nickel catalysts have been employed for C-H sulfonylation, often in combination with a directing group to achieve high regioselectivity.[7] Gold-catalyzed methods have also been developed for the synthesis of sulfinate derivatives from boronic acids, which can then be oxidized to the corresponding sulfones.[7] However, a significant challenge with these systems is catalyst deactivation caused by the sulfone product, which can poison the metal center and limit catalyst turnover.[7][8]
The following table summarizes the general characteristics of these catalyst systems:
Catalyst System
Synthetic Approach
Advantages
Common Challenges
Lewis Acids (AlCl₃, FeCl₃)
Friedel-Crafts
High reactivity, readily available
Low regioselectivity (para-isomer favored), harsh conditions, potential for side reactions
Brønsted Acids (H₂SO₄, TfOH)
Friedel-Crafts
Milder than Lewis acids, effective
Regioselectivity challenges, potential for dehydration and other side reactions
Transition Metals (Pd, Ni, Au)
C-H Sulfonylation
High atom economy, potential for high regioselectivity with directing groups
Catalyst deactivation by sulfone products, cost of precious metals, optimization of ligands and conditions required
Troubleshooting Guide: A Q&A Approach to Common Experimental Issues
This section addresses specific problems that may arise during the synthesis of 2-(isopropylsulfonyl)phenol derivatives.
Q1: My reaction yield is very low, or I have no product formation. What are the possible causes?
A: This is a common issue that can stem from several factors. A systematic approach is needed to diagnose the problem.
Catalyst Deactivation: This is a primary concern, especially with transition metal catalysts where the sulfone product can act as a poison.[7][9] For Friedel-Crafts reactions, moisture can deactivate both Lewis and Brønsted acid catalysts.
Solution: Ensure all glassware is rigorously dried and reactions are run under an inert atmosphere (e.g., nitrogen or argon). For transition metal-catalyzed reactions, consider using a higher catalyst loading, but be aware of the cost implications.[10] If catalyst poisoning is suspected, a thorough cleaning of the reactor is essential to remove any residues from previous runs.[10]
Poor Reagent Quality: The sulfonylating agent (e.g., isopropylsulfonyl chloride) is highly sensitive to moisture and can hydrolyze to the unreactive sulfonic acid.[11]
Solution: Use a fresh bottle of the sulfonylating agent or purify it before use.[11] Ensure all solvents are anhydrous.
Incorrect Reaction Temperature: Sulfonylation reactions are often temperature-sensitive.
Solution: For Friedel-Crafts reactions aiming for the ortho-product, it is crucial to maintain a low temperature (typically below 25°C) to favor kinetic control.[4] If the reaction is too slow, a cautious increase in temperature may be necessary, but this risks favoring the para-isomer.[3]
Q2: My main product is the para-isomer, 4-(isopropylsulfonyl)phenol, not the desired ortho-isomer. How can I improve the regioselectivity?
A: Achieving ortho-selectivity in the sulfonylation of phenols is a classic challenge. The para-position is often thermodynamically favored.
Temperature Control: As mentioned, lower reaction temperatures favor the kinetically formed ortho-isomer.[4]
Solution: Run the reaction at 0°C or even lower temperatures and monitor the progress carefully. Use an efficient cooling bath and add the sulfonylating agent slowly to control any exotherm.
Choice of Catalyst and Solvent: The catalyst and solvent system can influence the ortho/para ratio.
Solution: Experiment with different Lewis or Brønsted acids. Some catalyst systems may offer better ortho-selectivity. The solvent can also play a role; consider less polar solvents to potentially favor the ortho-product through intramolecular interactions.
Use of a Directing Group: For C-H activation strategies, installing a directing group on the phenol can force the reaction to occur at the ortho-position. This group can then be removed in a subsequent step.
Q3: I am observing a significant amount of a disulfonylated byproduct. How can I prevent this?
A: The formation of disulfonylated phenols occurs when the initial product undergoes a second sulfonylation reaction.
Reaction Stoichiometry: Using a large excess of the sulfonylating agent can promote disulfonation.
Solution: Use a stoichiometric amount or only a slight excess (e.g., 1.05-1.1 equivalents) of the sulfonylating agent relative to the phenol.[3]
Reaction Time and Temperature: Longer reaction times and higher temperatures can lead to the formation of the thermodynamically more stable disulfonated product.
Solution: Monitor the reaction closely using an appropriate analytical technique (e.g., TLC, GC, or HPLC) and stop the reaction once the starting material is consumed and before significant amounts of the disulfonated product have formed.[3]
Q4: My final product is discolored (e.g., pink or brown), even after purification. What is the cause and how can I fix it?
A: Phenols are notoriously susceptible to oxidation, which can lead to the formation of colored impurities.[12]
Oxidation: Exposure to air and light can cause degradation. Trace metal impurities can also catalyze this process.
Solution: During workup and purification, minimize the product's exposure to air. It can be beneficial to work under an inert atmosphere. Store the final product under nitrogen or argon and protect it from light.[12] If trace metals are suspected, consider washing the organic solution of the product with a chelating agent like EDTA.
Frequently Asked Questions (FAQs)
What is the most reliable method for synthesizing 2-(isopropylsulfonyl)phenol derivatives on a lab scale?
For laboratory-scale synthesis where regioselectivity is a primary concern, a low-temperature Friedel-Crafts reaction is often the most practical starting point.[4] While direct C-H activation methods are more elegant, they may require significant optimization of catalysts, ligands, and reaction conditions.
How does the electronic nature of substituents on the phenol ring affect the reaction?
Electron-donating groups on the phenol ring will activate it towards electrophilic aromatic substitution, generally leading to faster reaction rates. However, they can also increase the likelihood of side reactions like polysulfonylation. Electron-withdrawing groups will deactivate the ring, requiring harsher reaction conditions (e.g., higher temperatures or stronger catalysts).
Can I use a pre-formed sulfinate salt for this synthesis?
Yes, the alkylation or arylation of sulfinate salts is a valid and common method for preparing sulfones.[2][13] This would involve synthesizing or purchasing isopropylsulfinic acid or its salt and then reacting it with a suitably activated phenol derivative.
Visualization of Workflows and Mechanisms
General Synthesis Workflow
The following diagram illustrates a typical workflow for the synthesis and purification of 2-(isopropylsulfonyl)phenol derivatives via a Friedel-Crafts reaction.
Caption: General workflow for Friedel-Crafts sulfonylation.
Troubleshooting Flowchart
This diagram provides a logical path for diagnosing common issues during the synthesis.
Caption: Troubleshooting flowchart for sulfonylation reactions.
Experimental Protocols
Protocol 1: General Procedure for the Lewis Acid-Catalyzed Synthesis of 2-(Isopropylsulfonyl)phenol
Disclaimer: This is a general protocol and may require optimization for specific substrates. All work should be conducted in a well-ventilated fume hood with appropriate personal protective equipment.
Preparation:
Set up a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet.
In the flask, dissolve phenol (1.0 eq) in a suitable anhydrous solvent (e.g., dichloromethane or nitromethane).
Cool the flask to 0°C using an ice bath.
Reaction:
Carefully add the Lewis acid catalyst (e.g., anhydrous aluminum chloride, 1.1 eq) to the stirred solution.
Dissolve isopropylsulfonyl chloride (1.05 eq) in a small amount of the anhydrous solvent and add it to the dropping funnel.
Add the isopropylsulfonyl chloride solution dropwise to the reaction mixture over 30-60 minutes, ensuring the internal temperature remains below 5-10°C.[3]
Monitoring:
After the addition is complete, allow the mixture to stir at 0°C.
Monitor the reaction's progress by TLC or GC by periodically quenching a small aliquot in ice-cold water and extracting with ethyl acetate.
Work-up:
Once the reaction is complete, carefully and slowly pour the reaction mixture onto crushed ice with vigorous stirring to quench the catalyst.
Transfer the mixture to a separatory funnel and separate the layers.
Extract the aqueous layer with the organic solvent (e.g., dichloromethane, 2x).
Combine the organic layers and wash sequentially with cold 1M HCl, water, and brine.
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.
Purification:
Purify the crude product by silica gel column chromatography using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to separate the ortho- and para-isomers and other impurities.
Characterization:
Characterize the purified 2-(isopropylsulfonyl)phenol by NMR spectroscopy (¹H, ¹³C) and mass spectrometry to confirm its structure and purity.
References
Catalytic C-H Sulfonylation: Research Guide & Papers | Sulfur-Based Synthesis Techniques. (2026, February 15). PapersFlow.
Nature of sulfonyl deactivation/activation by metal catalysts. (2025). Catalysis Science & Technology, 15, 1016-1027.
Recent Advances in the Synthesis of Sulfides, Sulfoxides and Sulfones via C-S Bond Construction from Non-Halide Substr
A green strategy for the synthesis of sulfone derivatives of p-methylaminophenol: Kinetic evaluation and antibacterial susceptibility. (2017, June 30). Scientific Reports.
Nature of Sulfonyl Deactivation/Activation by Metal Catalysts. (n.d.).
Sulfone. (n.d.). Wikipedia.
Catalyst deactivation Common causes. (n.d.). AmmoniaKnowHow.
Technical Support Center: Overcoming Catalyst Deactivation in Reactions with Sulfur-Containing Compounds. (2025). BenchChem.
Recent Advances in the Synthesis of Sulfones. (2016, June 7). Thieme Chemistry.
Synthesis of Sulfones and Sulfonamides via Sulfinate Anions: Revisiting the Utility of Thiosulfonates. (2017, January 12). The Journal of Organic Chemistry.
Troubleshooting common issues in the synthesis of aryl sulfonic acids. (n.d.). BenchChem.
Technical Support Center: Synthesis of O-Phenolsulfonic Acid. (2025). BenchChem.
Technical Support Center: Troubleshooting Low Yields in Sulfonyl Chloride Synthesis. (2025). BenchChem.
Technical Support Center: Troubleshooting Low Reaction Yield in N-aryl Sulfonamide Synthesis. (2025). BenchChem.
Challenges and Opportunities in the Catalytic Synthesis of Diphenolic Acid and Evaluation of Its Application Potential. (2023, December 24).
Characterization of impurities in 2-(Furan-2-YL)phenol synthesis. (2025, December). BenchChem.
Development of Efficient and Selective Processes for the Synthesis of Commercially Important Chlorinated Phenols. (2021, July 8).
Technical Support Center: LC-MS Mobile Phase Optimization for Sulfonylphenols
Welcome to the Technical Support Center for Liquid Chromatography-Mass Spectrometry (LC-MS) analysis of sulfonylphenols. Sulfonylphenols are characterized by an electron-withdrawing sulfonyl group attached to a phenol ri...
Author: BenchChem Technical Support Team. Date: March 2026
Welcome to the Technical Support Center for Liquid Chromatography-Mass Spectrometry (LC-MS) analysis of sulfonylphenols. Sulfonylphenols are characterized by an electron-withdrawing sulfonyl group attached to a phenol ring. This structural feature delocalizes the negative charge of the phenoxide anion, significantly lowering the pKa compared to unsubstituted phenols and making them highly amenable to deprotonation in Negative Electrospray Ionization (ESI-).
This guide provides authoritative, mechanistically grounded troubleshooting strategies and self-validating protocols to help you achieve ultra-trace sensitivity and robust chromatographic performance.
The Mechanistic Landscape of Sulfonylphenol Ionization
Optimizing the mobile phase for sulfonylphenols requires abandoning the assumption that solution-phase pH strictly dictates MS sensitivity. In ESI-, gas-phase dynamics often overpower solution-phase thermodynamics.
The Fluoride Advantage: The addition of trace Ammonium Fluoride (
NH4F
) to the aqueous mobile phase is the gold standard for phenolic compounds. In the gas phase, the fluoride anion (
F−
) acts as an exceptionally strong base, aggressively abstracting protons from the sulfonylphenol to drive the formation of the
[M−H]−
ion[1].
"Wrong-Way-Round" Ionization: Counterintuitively, adding a weak acid (like 0.02% acetic acid) can enhance negative ion signals for acidic extractables like phenols. This is driven by an electrochemical reduction at the ESI capillary tip, where protons from the acid are reduced to hydrogen gas (
2H++2e−→H2
), leaving an excess of deprotonated analyte molecules in the droplet[2][3].
Quantitative Comparison of Mobile Phase Additives
The following table summarizes the expected performance metrics of various aqueous additives when analyzing sulfonylphenols in ESI- mode.
Mobile Phase Additive
Typical Concentration
Mechanism of Action in ESI(-)
Relative Sensitivity Multiplier
Background Noise Risk
None (Water/MeOH)
N/A
Default solution-phase deprotonation
1.0x (Baseline)
Low
Ammonium Acetate
1.0 - 5.0 mM
Buffer stabilization; mild gas-phase proton transfer
1.5x - 3.0x
Low
Acetic Acid
0.02% - 0.1%
Electrochemical reduction at capillary tip (
H+→H2
)
2.0x - 5.0x
Low
Ammonium Fluoride
0.1 - 1.0 mM
Extreme gas-phase basicity of
F−
drives deprotonation
5.0x - 22.0x
High (if >1.0 mM)
Data synthesized from comparative ESI sensitivity studies[1][4].
Experimental Workflows & Decision Matrix
Decision matrix for optimizing LC-MS mobile phases for sulfonylphenol analysis.
Protocol: Self-Validating Mobile Phase Optimization
This protocol is designed to identify the optimal aqueous additive while continuously verifying system integrity to prevent false-positive sensitivity gains caused by background noise.
Step 1: System Baseline Validation (The Control)
Flush the LC-MS system with LC-MS grade Water/Methanol (no additives) for 30 minutes to clear residual salts.
Inject a 10 ng/mL sulfonylphenol standard.
Record the absolute peak area and the baseline noise (Peak-to-Peak). This establishes your validation baseline (Response Factor = 1.0).
Step 2: Additive Preparation & Equilibration
Prepare the test aqueous phases:
Test A: 1 mM Ammonium Acetate
Test B: 0.02% Acetic Acid
Test C: 1 mM Ammonium Fluoride
Causality Check: Ammonium fluoride must be prepared fresh daily in polypropylene (plastic) containers. Fluoride ions will etch glass bottles, releasing silicates into the mobile phase that will cause severe MS background noise and column degradation[1].
Step 3: Flow Injection Analysis (FIA) Screening
Bypass the analytical column using a zero-dead-volume union to eliminate chromatographic variables.
Infuse the sulfonylphenol standard at 5 µL/min while mixing with the mobile phase at 0.4 mL/min via a T-junction.
Measure the absolute ion count for the
[M−H]−
precursor ion across all three test phases.
Reconnect the analytical column (preferably a superficially porous particle C18 column).
Run your standard gradient (e.g., 5% to 95% Methanol over 10 mins).
Validation Check: Calculate the Signal-to-Noise (S/N) ratio. If the absolute signal increases but the S/N decreases (a common failure mode when using >1 mM
NH4F
), the system fails the validation check. You must halve the additive concentration and repeat Step 4[1].
Troubleshooting Guides & FAQs
Q: Why is my sulfonylphenol signal severely suppressed when using 10 mM ammonium acetate, and how do I fix it?A: High buffer concentrations cause competition for charge at the droplet surface during the Ion Evaporation Model (IEM) of electrospray ionization. While 10 mM is common for LC-UV, it overwhelms the ESI source, leading to ion suppression[5].
Resolution: Reduce the ammonium acetate concentration to 1.0 - 2.0 mM. This provides sufficient ionic strength for peak shape while minimizing charge competition.
Q: Should I use Methanol or Acetonitrile as the organic modifier for sulfonylphenols?A: Methanol is highly preferred for phenolic compounds in negative mode. Acetonitrile is an aprotic solvent; it lacks the hydrogen-bonding character required in the gas phase to stabilize the phenoxide anion, which can hinder ESI- efficiency. Methanol, being protic, supports the proton transfer necessary for efficient deprotonation, yielding significantly higher sensitivity[5].
Q: I switched to 5 mM Ammonium Fluoride to maximize sensitivity, but my signal-to-noise ratio degraded and my baseline is erratic. Why?A: You have exceeded the optimal concentration threshold.
NH4F
is optimal strictly between 0.1 mM and 1.0 mM. At concentrations of 5 mM or higher, the highly reactive fluoride ions begin to extract impurities from the LC fluidics (such as silica from the column frits or tubing), creating massive background noise that destroys your S/N ratio[1].
Resolution: Flush the system with 50:50 Water/Methanol and remake your mobile phase with 0.5 mM
NH4F
in a plastic container.
Q: How do I resolve severe peak tailing for sulfonylphenols without compromising my MS signal?A: Tailing is often caused by secondary interactions between the acidic phenol group and residual, unendcapped silanols on the stationary phase. While raising the mobile phase pH (e.g., using ammonium hydroxide) fixes tailing by ionizing the silanols, it can hurt gas-phase ionization.
Resolution: First, ensure you are using a modern, fully end-capped column. Second, utilize the "wrong-way-round" ionization technique: add a trace amount of acetic acid (0.01% - 0.02%). The low pH suppresses silanol ionization (fixing the tailing), while the electrochemical reduction of the acid at the ESI tip simultaneously boosts your negative ion signal[2][3].
Q: I am seeing a large peak at[M+59]- instead of my expected [M-H]-. What is happening?A: You are observing an acetate adduct (
[M+CH3COO]−
), which has a mass shift of +59 Da relative to the neutral molecule. This is common when using ammonium acetate or acetic acid.
Resolution: You can either optimize your MS/MS collision energy to fragment the adduct back down to the deprotonated molecule, or switch your aqueous additive to 1 mM Ammonium Fluoride, which prevents acetate adduct formation entirely.
References
Increasing the Sensitivity of an LC-MS Method for Screening Material Extracts for Organic Extractables via Mobile Phase Optimization
Source: Oxford Academic / Journal of Chromatographic Science
URL:[Link]
Assessment of ammonium fluoride as a mobile phase additive for sensitivity gains in electrospray ionization
Source: Rapid Communications in Mass Spectrometry (via ResearchGate)
URL:[Link]
Optimization of Mobile Phase Modifiers for Fast LC-MS-Based Untargeted Metabolomics and Lipidomics
Source: National Center for Biotechnology Information (PMC)
URL:[Link]
Expanding Coverage of the Metabolome for Global Metabolite Profiling
Source: Analytical Chemistry (ACS Publications)
URL:[Link]
Addressing solubility issues of 2-(Isopropylsulfonyl)phenol in reaction media
An Application Scientist's Guide to Addressing Solubility Challenges Welcome to the technical support center for 2-(Isopropylsulfonyl)phenol. This guide is designed for researchers, chemists, and drug development profess...
Author: BenchChem Technical Support Team. Date: March 2026
An Application Scientist's Guide to Addressing Solubility Challenges
Welcome to the technical support center for 2-(Isopropylsulfonyl)phenol. This guide is designed for researchers, chemists, and drug development professionals who may encounter challenges with the solubility of this compound in various reaction media. As a specialty reagent, 2-(Isopropylsulfonyl)phenol possesses a unique combination of functional groups that can make solvent selection non-trivial. This document provides a first-principles approach to understanding its solubility characteristics, offering systematic troubleshooting strategies and detailed protocols to ensure successful experimental outcomes.
Section 1: Understanding the Molecule - A First-Principles Approach
To effectively address solubility, we must first understand the structural features of 2-(Isopropylsulfonyl)phenol and how they influence its interaction with different solvents.
Q1: What are the key structural features of 2-(Isopropylsulfonyl)phenol that dictate its solubility?
A1: The solubility behavior of 2-(Isopropylsulfonyl)phenol is governed by a balance of three distinct chemical moieties:
The Phenolic Hydroxyl (-OH) Group: This group is polar and capable of acting as a hydrogen bond donor and acceptor.[1] This feature promotes solubility in polar, protic solvents (like alcohols) and to a lesser extent, water.[2]
The Aromatic Phenyl Ring: This is a large, nonpolar, and hydrophobic component. Its presence tends to decrease solubility in highly polar solvents like water but increases affinity for other aromatic or nonpolar organic solvents.[3]
The Isopropylsulfonyl (-SO₂CH(CH₃)₂) Group: The sulfonyl group is highly polar and a strong hydrogen bond acceptor, but it is also sterically bulky. This polarity can enhance interactions with polar aprotic solvents (like DMSO or DMF), while the bulky, nonpolar isopropyl portion contributes to its overall hydrophobic character.
The interplay of these groups means the molecule is amphiphilic, possessing both polar and nonpolar characteristics, which can lead to complex solubility behavior.
Q2: How does the acidity of the phenolic proton affect solubility?
A2: The hydroxyl proton on the phenol ring is weakly acidic (typical pKa for phenols is around 10).[4][5] In the presence of a base, this proton can be removed to form a sodium or potassium phenoxide salt.
Ar-OH + NaOH ⇌ Ar-O⁻Na⁺ + H₂O
This transformation is critical for solubility manipulation. The resulting phenoxide salt is ionic and significantly more polar than the neutral phenol.[1] Therefore, converting 2-(Isopropylsulfonyl)phenol to its conjugate base dramatically increases its solubility in polar protic solvents, particularly water.[6][7][8] Conversely, in acidic conditions, the equilibrium shifts to the neutral, less polar phenol form, which is more soluble in nonpolar organic solvents.[8]
Section 2: Frequently Asked Questions (FAQs)
Q: My 2-(Isopropylsulfonyl)phenol won't dissolve in toluene or hexanes. Why?
A: Toluene and hexanes are nonpolar solvents. While the phenyl ring of your molecule has an affinity for these solvents, the highly polar sulfonyl group and the hydrogen-bonding hydroxyl group prevent dissolution. The strong intermolecular forces within the crystalline solid of 2-(Isopropylsulfonyl)phenol are not overcome by the weak van der Waals forces offered by nonpolar solvents. The "like dissolves like" principle suggests that a more polar solvent is required.[9][10]
Q: Can I use water as the primary solvent?
A: Due to the significant nonpolar surface area contributed by the phenyl and isopropyl groups, 2-(Isopropylsulfonyl)phenol is expected to have very low solubility in neutral water.[11][12] However, its solubility in aqueous media can be dramatically increased by adding a base (e.g., NaOH, K₂CO₃) to form the corresponding phenoxide salt, as detailed in the previous section.[8]
Q: Will heating the mixture improve solubility?
A: In most cases, yes. The dissolution of a crystalline solid is typically an endothermic process, meaning solubility increases with temperature. Applying heat provides the energy needed to break the crystal lattice forces. However, exercise caution:
Ensure the solvent's boiling point is not exceeded.
Be aware of the potential for thermal degradation of your compound or other reagents, especially over extended periods.
The compound may precipitate back out of the solution upon cooling.
Q: I observed an oily liquid forming at the bottom of my flask after adding a reagent. Is this a solubility issue?
A: This phenomenon, known as "oiling out," is a common solubility issue. It occurs when the solute is above its melting point but below the temperature required for complete dissolution in the chosen solvent, or when the addition of a new reagent changes the properties of the solvent system, causing the solute to crash out as a liquid phase instead of a solid precipitate. Addressing this may require heating, adding a co-solvent to improve miscibility, or changing the solvent system entirely.
Section 3: Troubleshooting Guide
This section provides a systematic approach to resolving common solubility problems.
Problem: Incomplete Dissolution in the Initial Solvent Choice
If 2-(Isopropylsulfonyl)phenol fails to dissolve sufficiently at your desired concentration, follow this workflow to identify a suitable solution.
Caption: Troubleshooting workflow for solubility issues.
Solution Pathways Explained
Solvent Screening: The most reliable method is to perform a systematic screen of solvents with varying polarities. Based on the structure of 2-(Isopropylsulfonyl)phenol, polar aprotic solvents are an excellent starting point.
Recommended Starting Solvents:
Polar Aprotic: Dimethylformamide (DMF), Dimethyl Sulfoxide (DMSO), Acetonitrile (MeCN), Tetrahydrofuran (THF). These solvents can interact with the polar sulfonyl group without interfering with the acidic phenol proton.
Polar Protic: Methanol, Ethanol, Isopropanol. These can hydrogen bond with the -OH and -SO₂- groups.
See Protocol 4.1 for a detailed methodology.
pH Modification: If your reaction can tolerate basic conditions and is being run in a protic solvent (like an alcohol or water), the addition of a base is a powerful technique.
How it Works: The base deprotonates the phenol, forming the highly soluble phenoxide anion.
Caveat: This is not suitable for reactions involving acid-sensitive functional groups or reagents.
Caption: pH modification shifts equilibrium to the more soluble phenoxide form.
Co-Solvent Systems: If the compound is partially soluble in two different types of solvents, a mixture may provide the ideal polarity. For example, if solubility is poor in THF (moderately polar) and also poor in water (very polar), a THF/water mixture might be effective. This technique requires empirical optimization.[13]
Section 4: Protocols & Methodologies
Protocol 4.1: Systematic Solvent Screening
This protocol allows for the rapid, small-scale determination of suitable solvents.
Objective: To identify a solvent or solvent class that dissolves 2-(Isopropylsulfonyl)phenol at the target concentration.
Materials:
2-(Isopropylsulfonyl)phenol
Set of 2 mL vials with caps
Magnetic stir plate and small stir bars
Selection of test solvents (see Table 1)
Analytical balance
Procedure:
Weigh approximately 10 mg of 2-(Isopropylsulfonyl)phenol into each labeled vial. Record the exact mass.
To the first vial, add a test solvent dropwise while stirring until the solid just dissolves. Record the volume of solvent added.
If the solid does not dissolve after adding 1.0 mL of solvent, cap the vial and label it as "poorly soluble" or "insoluble."
Repeat steps 2-3 for each selected solvent.
If desired, gently warm the vials that showed poor solubility to observe the effect of temperature.
Calculate the approximate solubility in mg/mL for the solvents that achieved complete dissolution.
Protocol 4.2: Determining Approximate Solubility via the Shake-Flask Method
This is a more quantitative method to determine thermodynamic solubility.[13]
Objective: To determine the saturation concentration of 2-(Isopropylsulfonyl)phenol in a specific solvent at a set temperature.
Procedure:
Add an excess amount of 2-(Isopropylsulfonyl)phenol to a known volume of the chosen solvent in a sealed vial (ensure solid is visible).
Agitate the vial at a constant temperature (e.g., 25 °C) using a shaker or stir plate for 24-48 hours to ensure equilibrium is reached.
Allow the suspension to settle.
Carefully withdraw a sample of the supernatant using a syringe fitted with a 0.45 µm filter (e.g., PTFE or nylon) to remove all undissolved solids.[14]
Dilute the filtered solution with a suitable solvent to a concentration within the linear range of an analytical instrument.
Quantify the concentration of the dissolved compound using a calibrated analytical method such as HPLC-UV or UV-Vis spectroscopy.[13]
Section 5: Data Summaries
Table 1: Properties of Common Laboratory Solvents
This table can help guide your initial solvent selection based on polarity and hydrogen bonding capability.
Solvent
Class
Polarity Index
Boiling Point (°C)
H-Bond Donor/Acceptor
Water
Polar Protic
10.2
100
Both
Dimethyl Sulfoxide (DMSO)
Polar Aprotic
7.2
189
Acceptor
Methanol
Polar Protic
6.6
65
Both
N,N-Dimethylformamide (DMF)
Polar Aprotic
6.4
153
Acceptor
Acetonitrile (MeCN)
Polar Aprotic
6.2
82
Acceptor
Ethanol
Polar Protic
5.2
78
Both
Tetrahydrofuran (THF)
Polar Aprotic
4.2
66
Acceptor
Dichloromethane (DCM)
Polar Aprotic
3.4
40
Acceptor
Toluene
Nonpolar
2.3
111
None
Hexanes
Nonpolar
0.0
~69
None
Section 6: References
Capital Resin Corporation. (2022, October 12). The Physical and Chemical Properties of Phenol. [Link]
AdiChemistry. Solubility of phenols in alkalies - acidic nature. [Link]
Bergström, C. A., Wassvik, C. M., Johansson, K., & Hubatsch, I. (2011). What is the Solubility of My Compound? Pharmaceutical Research and Development, 14(3), 1-10. [Link]
Wen, H., & Morris, K. R. (2014). A review of methods for solubility determination in biopharmaceutical drug characterisation. Biopharmaceutics & Drug Disposition, 35(5), 257-276.
Chemistry LibreTexts. (2021, May 20). 6.6: Phenols. [Link]
Alhalaa, A., et al. (2020). In the Context of Polymorphism: Accurate Measurement, and Validation of Solubility Data. Crystal Growth & Design, 20(11), 7183-7193.
Sciencemadness Wiki. (2024, March 5). Phenol. [Link]
CPAchem Ltd. (2023, November 1). Safety data sheet: 2-Propylphenol. [Link]
Dow Development Labs. (2021, May 7). Ask a Formulator: What is the Purpose and Approach to Solubility Studies?[Link]
Lazzaro, F., et al. (2021). Modeling the Solubility of Phenolic Acids in Aqueous Media at 37 °C. Molecules, 26(21), 6549.
International Agency for Research on Cancer. (1989). Phenol. In Some Organic Solvents, Resin Monomers and Related Compounds, Pigments and Occupational Exposures in Paint Manufacture and Painting. IARC Monographs on the Evaluation of Carcinogenic Risks to Humans, No. 47. [Link]
Save My Exams. (2024, December 23). Reactions of Phenol. [Link]
Pratt, D. A., DiLabio, G. A., & Ingold, K. U. (2007). Solvent Effects on the Rates and Mechanisms of Reaction of Phenols with Free Radicals. Accounts of Chemical Research, 40(1), 1-9.
Technical Support Center: Strategies for the Selective Functionalization of the Phenol Group
Welcome to the technical support center dedicated to the selective functionalization of the phenol group. This resource is designed for researchers, scientists, and drug development professionals to provide in-depth trou...
Author: BenchChem Technical Support Team. Date: March 2026
Welcome to the technical support center dedicated to the selective functionalization of the phenol group. This resource is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting guides and frequently asked questions (FAQs). Our goal is to equip you with the knowledge to overcome common experimental hurdles and optimize your synthetic strategies. Phenols are foundational building blocks in organic synthesis, and their precise functionalization is critical for accessing a vast array of pharmaceuticals, natural products, and functional materials.[1][2][3] This guide provides practical, field-proven insights to navigate the complexities of phenol chemistry.
Section 1: Troubleshooting Guide - Common Experimental Challenges
This section addresses specific issues you may encounter during your experiments in a question-and-answer format, focusing on the causality behind the problem and providing actionable solutions.
Low or No Product Yield in Acylation/Alkylation Reactions
Question: I am attempting an O-acylation of my phenol with acetic anhydride and pyridine, but I'm observing a very low yield, with most of my starting material remaining unreacted. What are the likely causes and how can I improve the conversion?
Answer:
Low conversion in phenol acylation is a frequent issue stemming from several factors. Let's break down the potential causes and solutions:
Insufficient Nucleophilicity of the Phenol: The acidity of the phenolic proton plays a crucial role. Electron-withdrawing groups on the aromatic ring decrease the nucleophilicity of the phenoxide, making it a less effective nucleophile.
Solution: Employ a stronger base to ensure complete deprotonation of the phenol. While pyridine is common, a more potent, non-nucleophilic base like 4-(Dimethylamino)pyridine (DMAP) used catalytically alongside a stoichiometric base like triethylamine can significantly accelerate the reaction.[4] DMAP acts as an acyl transfer catalyst, forming a highly reactive N-acylpyridinium intermediate.
Steric Hindrance: Bulky substituents at the ortho positions of the phenol can sterically hinder the approach of the acylating agent.
Solution: Increasing the reaction temperature can provide the necessary activation energy to overcome the steric barrier.[4] Alternatively, using a less sterically demanding acylating agent, if the synthesis allows, can be beneficial. Prolonging the reaction time is also a straightforward strategy to try.[4]
Reagent Quality: Acetic anhydride is susceptible to hydrolysis. The presence of water in your reagents or solvent will consume the anhydride, reducing its effective concentration.
Solution: Always use freshly opened or distilled reagents. Ensure your solvents are anhydrous and conduct the reaction under an inert atmosphere (e.g., nitrogen or argon) to exclude moisture.[4]
Poor Regioselectivity: O- vs. C-Alkylation/Acylation
Question: My phenolate alkylation with benzyl bromide is yielding a mixture of the desired O-alkylated ether and a C-alkylated product. How can I favor the formation of the ether?
Answer:
The competition between O- and C-alkylation of phenolate anions is a classic problem governed by Hard-Soft Acid-Base (HSAB) theory and reaction conditions. The phenolate is an ambident nucleophile with a "hard" oxygen center and "softer" carbon centers (ortho and para positions).
Solvent Effects: The choice of solvent is paramount in controlling the selectivity.
To Favor O-Alkylation: Use aprotic polar solvents like Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO).[5] These solvents solvate the cation but leave the "hard" oxygen of the phenolate relatively exposed and highly reactive, promoting attack at the oxygen.[5][6]
To Favor C-Alkylation: Use protic solvents like water or trifluoroethanol.[5] These solvents will hydrogen-bond with the phenolate oxygen, effectively "shielding" it and making the "softer" carbon atoms of the ring more available for attack by the alkyl halide.[5]
Counter-ion and Catalyst:
In Friedel-Crafts acylation, high concentrations of a Lewis acid catalyst like AlCl₃ tend to favor C-acylation by coordinating strongly with the phenolic oxygen.[7] Lower catalyst concentrations or the use of base catalysis generally favors O-acylation.[4][7]
Undesired ortho vs. para Isomer Ratio in C-H Functionalization
Question: I'm trying to achieve a para-selective Friedel-Crafts alkylation of my phenol, but I'm getting a significant amount of the ortho isomer, making purification difficult. How can I improve the para-selectivity?
Answer:
Controlling regioselectivity in electrophilic aromatic substitution of phenols is a significant challenge due to the strong activating and ortho, para-directing nature of the hydroxyl group.[8]
Steric Control: The most common strategy is to leverage steric hindrance.
Bulky Protecting Groups: Protecting the phenolic hydroxyl with a bulky group, such as a triisopropylsilyl (TIPS) group, can physically block the ortho positions, thereby directing the incoming electrophile to the less hindered para position.[9] The protecting group can be removed in a subsequent step.
Bulky Reagents: Using a bulkier alkylating or acylating agent can also disfavor substitution at the more sterically crowded ortho positions.
Catalyst and Ligand Effects: In modern transition-metal-catalyzed C-H functionalization, the choice of catalyst and ligands plays a critical role.
For instance, in rhodium-catalyzed reactions with diazo compounds, the use of a Xantphos ligand in combination with a base has been shown to be essential for achieving high para-selectivity, overcoming the more common O-H insertion or ortho-functionalization.[10][11] Similarly, gold catalysis with specific phosphite ligands has been used to achieve high para-selectivity.[2]
Temperature: Lowering the reaction temperature can sometimes increase the selectivity for the thermodynamically more stable para product over the kinetically favored ortho product.
Section 2: Frequently Asked Questions (FAQs)
Q1: When should I use a protecting group for my phenol?
A1: The use of a protecting group is warranted in several scenarios:
To Prevent O-functionalization: When you need to perform reactions on other parts of the molecule that are sensitive to the acidic phenolic proton or would react with the nucleophilic phenoxide (e.g., Grignard reactions, reductions with hydrides).[12]
To Control Regioselectivity: As discussed above, bulky protecting groups can be used to direct C-H functionalization to the para position by sterically blocking the ortho positions.[9][12]
To Moderate Ring Activation: The hydroxyl group is a powerful activating group. Protecting it as an ether or ester can temper this reactivity, preventing unwanted side reactions like poly-halogenation.
A wide variety of protecting groups are available, such as silyl ethers (TBDMS, TIPS), alkyl ethers (methyl, benzyl), and esters (acetate).[12][13][14] The choice depends on the stability required for subsequent reaction steps and the conditions needed for its eventual removal.[13]
Q2: How can I achieve meta-selective functionalization of a phenol?
A2: Meta-selective functionalization is challenging because the hydroxyl group directs electrophiles to the ortho and para positions.[15][16] This requires specialized strategies that override the inherent reactivity:
Directing Groups: The most common approach involves installing a directing group on the phenolic oxygen that positions a transition metal catalyst over the meta C-H bond.[17] Nitrile-containing directing groups have been successfully employed for palladium-catalyzed meta-C-H olefination.[17][18]
Relay Strategy: An innovative approach uses carbon dioxide as a transient directing group for a palladium-catalyzed meta-arylation.[8]
Rearrangement Reactions: A Bi(V)-mediated ortho-arylation can lead to a dienone intermediate, which upon a dienone-phenol rearrangement, results in the aryl group migrating to the meta position.[15]
Q3: What are the key challenges in transition-metal-catalyzed C-H functionalization of unprotected phenols?
A3: Direct C-H functionalization of "free" phenols is highly desirable for its atom economy but presents several challenges[1][19]:
O- vs. C-Selectivity: The nucleophilic oxygen can compete with C-H activation, leading to O-functionalization (e.g., O-allylation) instead of the desired C-H functionalization.[1]
ortho- vs. para-Selectivity: The high reactivity of both ortho and para positions often leads to mixtures of isomers.[1]
Oxidative Decomposition: Many C-H functionalization reactions require an oxidant, which can lead to unwanted side reactions or decomposition of the electron-rich phenol.[1]
Overcoming these challenges often involves the careful selection of catalysts, ligands, and additives that can modulate the reactivity and selectivity. For example, cationic ruthenium complexes have been developed for the selective ortho-alkylation of phenols with alcohols.[1]
Section 3: Key Experimental Protocols & Data
Protocol 1: Selective para-Alkylation of a Phenol using a Bulky Silyl Protecting Group
This protocol outlines a two-step procedure for the selective para-alkylation of 4-bromophenol.
Step 1: Protection of the Phenolic Hydroxyl
To a solution of 4-bromophenol (1.0 eq) in anhydrous DMF, add imidazole (2.5 eq).
Cool the mixture to 0 °C and add tert-Butyldimethylsilyl chloride (TBDMS-Cl) (1.1 eq) portion-wise.
Allow the reaction to warm to room temperature and stir for 4 hours, monitoring by TLC.
Upon completion, quench the reaction with water and extract the product with ethyl acetate.
Wash the organic layer with brine, dry over anhydrous Na₂SO₄, and concentrate in vacuo. Purify by flash chromatography to yield the TBDMS-protected phenol.
Step 2: para-Selective Friedel-Crafts Alkylation
Dissolve the TBDMS-protected 4-bromophenol (1.0 eq) in anhydrous dichloromethane (DCM) under an inert atmosphere.
Cool the solution to 0 °C and add AlCl₃ (1.2 eq) portion-wise.
Add the alkylating agent (e.g., t-butyl bromide, 1.1 eq) dropwise.
Stir at 0 °C for 1 hour and then at room temperature for 3 hours, monitoring by TLC.
Carefully quench the reaction by pouring it into ice-water. Extract with DCM.
Wash the organic layer with saturated NaHCO₃ solution and brine, dry over anhydrous Na₂SO₄, and concentrate.
The crude product can then be deprotected using TBAF in THF to yield the para-alkylated phenol.
Reagent
Molar Eq. (Step 1)
Molar Eq. (Step 2)
Purpose
4-Bromophenol
1.0
-
Starting Material
TBDMS-Cl
1.1
-
Protecting Group
Imidazole
2.5
-
Base
TBDMS-protected phenol
-
1.0
Substrate
AlCl₃
-
1.2
Lewis Acid Catalyst
t-butyl bromide
-
1.1
Alkylating Agent
Diagrams
Caption: Solvent effects on O- vs. C-alkylation selectivity.
Caption: Strategies for controlling regioselectivity.
References
Youn, S. W., & Cho, C.-G. (2021). Transition-metal-catalyzed ortho-selective C–H functionalization reactions of free phenols. Organic & Biomolecular Chemistry, 19(21), 4684-4703. [Link]
Li, Y., et al. (2022). Overcoming O–H Insertion to Para-Selective C–H Functionalization of Free Phenols: Rh(II)/Xantphos Catalyzed Geminal Difunctionalization of Diazo Compounds. ACS Central Science, 8(5), 657-666. [Link]
Mounika, K., et al. (2025). The meta-Selective C-H Functionalization of Phenol Derivatives Using a Nitrile-Based Directing Group. The Journal of Organic Chemistry, 90(23), 7888-7901. [Link]
Liu, W., et al. (2021). Triflic Acid-Catalyzed Chemo- and Site-Selective C–H Bond Functionalization of Phenols with 1,3-Dienes. Advanced Synthesis & Catalysis, 363(10), 2635-2640. [Link]
Park, S., et al. (2018). Catalytic Reductive ortho-C–H Silylation of Phenols with Traceless, Versatile Acetal Directing Groups and Synthetic Applications of Dioxasilines. Journal of the American Chemical Society, 140(19), 6217-6226. [Link]
Reddy, T. J., et al. (2007). Cyclopentyl: A Novel Protective Group for Phenols. Synthetic Communications, 37(16), 2819-2824. [Link]
Wang, Q., et al. (2022). Ortho-selective C–H arylation of phenols with N-carboxyindoles under Brønsted acid- or Cu(i)-catalysis. Chemical Science, 13(3), 748-754. [Link]
Mounika, K., et al. (2025). The meta-Selective C–H Functionalization of Phenol Derivatives Using a Nitrile-Based Directing Group. The Journal of Organic Chemistry. [Link]
D'Alterio, C., et al. (2024). Csp2–H functionalization of phenols: an effective access route to valuable materials via Csp2–C bond formation. Organic & Biomolecular Chemistry, 22(10), 1937-1961. [Link]
Zhang, J., et al. (2014). Highly Site-Selective Direct C–H Bond Functionalization of Phenols with α-Aryl-α-diazoacetates and Diazooxindoles via Gold Catalysis. Journal of the American Chemical Society, 136(19), 6902-6905. [Link]
Li, Y., et al. (2022). Overcoming O–H Insertion to Para-Selective C–H Functionalization of Free Phenols: Rh(II)/Xantphos Catalyzed Geminal Difunctionalization of Diazo Compounds. ACS Central Science, 8(5), 657-666. [Link]
Wang, D.-H., et al. (2019). Sequential Functionalization of meta-C–H and ipso-C–O Bonds of Phenols. Angewandte Chemie International Edition, 58(42), 15003-15007. [Link]
Ball, L. T. (2023). meta-Selective C–H Arylation of Phenols. Thieme Chemistry. [Link]
Wang, C., et al. (2020). Non-directed highly para-selective CH functionalization of TIPS-protected phenols promoted by a carboxylic acid ligand. Chemical Communications, 56(68), 9831-9834. [Link]
D'Alterio, C., et al. (2024). Csp2–H functionalization of phenols: an effective access route to valuable materials via Csp2–C bond formation. Organic & Biomolecular Chemistry, 22(10), 1937-1961. [Link]
PharmaXChange.info. (2011). Phenolates- O-alkylation and C-alkylation. [Link]
Larrosa, I., et al. (2014). Overriding Ortho–Para Selectivity via a Traceless Directing Group Relay Strategy: The Meta-Selective Arylation of Phenols. Journal of the American Chemical Society, 136(12), 4484-4488. [Link]
Wuts, P. G. M. (2005). tert-Buyldiphenylsilylethyl (“TBDPSE”): A Practical Protecting Group for Phenols. The Journal of Organic Chemistry, 70(3), 1141-1144. [Link]
Mounika, K., et al. (2025). The meta-Selective C–H Functionalization of Phenol Derivatives Using a Nitrile-Based Directing Group. ResearchGate. [Link]
Pappo, D., et al. (2019). Selective Oxidative Phenol Coupling by Iron Catalysis. The Journal of Organic Chemistry, 84(3), 1075-1084. [Link]
Wang, Y., et al. (2023). Recent Advances in Regioselective C–H Bond Functionalization of Free Phenols. Molecules, 28(8), 3426. [Link]
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Kozlowski, M. C., et al. (2014). Selective Oxidative Homo- and Cross-Coupling of Phenols. ScholarlyCommons. [Link]
Wang, J. Y., et al. (2024). Identifying general reaction conditions by bandit optimization. Nature, 627(7999), 109-116. [Link]
Liu, F., et al. (2020). Iridium-catalyzed meta-selective C–H borylation of phenol derivatives. Organic Chemistry Frontiers, 7(12), 1464-1469. [Link]
Li, C.-J., et al. (2020). Chemoselective Dual Functionalization of Phenols via Relay Catalysis of Borane with Different Forms. CCS Chemistry, 2(5), 1-10. [Link]
Patrick, G. L. (2015). Appendix 6: Protecting groups. Oxford Learning Link. [Link]
Wikipedia. (n.d.). Oxidative coupling of phenols. [Link]
Kozlowski, M. C., et al. (2014). Selective Oxidative Homo- and Cross-Coupling of Phenols with Aerobic Catalysts. Journal of the American Chemical Society, 136(19), 6966-6969. [Link]
Wang, Y., et al. (2023). Recent Progress on the O-Alkylation Reaction of Dialkyl Carbonates with Aromatic Phenolic Compounds. Catalysts, 13(12), 1493. [Link]
Kozlowski, M. C., et al. (2014). Selective Oxidative Homo- and Cross-Coupling of Phenols with Aerobic Catalysts. Journal of the American Chemical Society, 136(19), 6966-6969. [Link]
Quick, J., & Crelling, J. K. (1979). The acetyl function as a protecting group for phenols. The Journal of Organic Chemistry, 44(3), 480-482. [Link]
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Shimizu, K., et al. (2008). Nucleophilic C-Alkylation of Phenols with Alcohols Promoted by Anatase TiO2. Chemistry Letters, 37(10), 1056-1057. [Link]
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Kim, D. Y., et al. (2000). O-ACYLATION MECHANISM OF p-SUBSTITUTED PHENOLS WITH VARIOUS ALKANOYL CHLORIDES UNDER PHASE TRANSFER CATALYSIS CONDITIONS. Journal of the Korean Chemical Society, 44(4), 331-335. [Link]
Next-Generation Quantification of 2-(Isopropylsulfonyl)phenol: A Comparative UHPLC vs. HPLC Validation Guide
Context & Analyte Profiling 2-(Isopropylsulfonyl)phenol (CAS: 29725-22-2) is a highly specific building block frequently utilized in the synthesis of advanced active pharmaceutical ingredients (APIs), including potent CX...
Author: BenchChem Technical Support Team. Date: March 2026
Context & Analyte Profiling
2-(Isopropylsulfonyl)phenol (CAS: 29725-22-2) is a highly specific building block frequently utilized in the synthesis of advanced active pharmaceutical ingredients (APIs), including potent CXCR2 inhibitors[1]. Structurally, the molecule features a lipophilic isopropyl group, a strongly electron-withdrawing sulfonyl moiety, and a polar hydroxyl group. This unique amphiphilic character makes reversed-phase liquid chromatography the ideal technique for its quantification.
However, as pharmaceutical quality control transitions toward the updated ICH Q2(R2) guidelines (effective June 2024), analytical methods must evolve from merely "functional" to highly robust, lifecycle-managed procedures[2]. This guide objectively compares a traditional High-Performance Liquid Chromatography (HPLC) method against a modernized Ultra-High-Performance Liquid Chromatography (UHPLC) approach, providing a self-validating protocol for the precise quantification of 2-(Isopropylsulfonyl)phenol.
Methodological Rationale: The Shift to Sub-2 µm Geometries
Why abandon a functional 5 µm C18 column for a 1.7 µm UHPLC column? The causality lies in the van Deemter equation , which models chromatographic efficiency.
By reducing the stationary phase particle size below 2 µm, we fundamentally alter the mass transfer kinetics (the C-term of the equation). The analyte, 2-(Isopropylsulfonyl)phenol, diffuses into and out of the stationary phase pores much faster. This minimizes band broadening even at high linear velocities. Consequently, we achieve:
Higher Resolving Power: Critical for separating the analyte from closely eluting synthetic impurities (e.g., ortho/para isomers or oxidized degradants).
Enhanced Sensitivity: Sharper peaks result in a higher signal-to-noise (S/N) ratio, directly lowering the Limit of Quantitation (LOQ).
Throughput: Run times are slashed by up to 75%, significantly reducing solvent consumption and operational costs.
Analytical lifecycle from ATP definition to routine QC analysis.
Comparative Experimental Protocols
To establish a baseline, we developed two parallel methodologies to highlight the performance gap.
Step-by-Step Sample Preparation
Causality Check: Why use a 50:50 Water:Acetonitrile diluent? 2-(Isopropylsulfonyl)phenol is moderately lipophilic but retains hydrogen-bonding capability. A 50:50 aqueous/organic diluent prevents sample precipitation while perfectly matching the initial mobile phase strength, thereby eliminating peak distortion (solvent effects) at the column head.
Stock Solution: Accurately weigh 10.0 mg of 2-(Isopropylsulfonyl)phenol reference standard into a 10 mL volumetric flask. Dissolve and dilute to volume with the diluent (1.0 mg/mL).
Working Standard: Pipette 1.0 mL of the stock solution into a 10 mL volumetric flask and dilute to volume (100 µg/mL nominal concentration).
Filtration: Pass the working solution through a 0.22 µm PTFE syringe filter to protect the sub-2 µm column frit from particulate occlusion.
Chromatographic Conditions
Parameter
Traditional HPLC Alternative
Modern UHPLC Method (Proposed)
Column
C18, 250 x 4.6 mm, 5 µm
C18, 50 x 2.1 mm, 1.7 µm
Mobile Phase
0.1% Formic Acid in Water : Acetonitrile (60:40 v/v)
0.1% Formic Acid in Water : Acetonitrile (60:40 v/v)
Flow Rate
1.0 mL/min
0.4 mL/min
Injection Volume
10 µL
1 µL
Column Temperature
30°C
40°C
Detection (UV)
220 nm
220 nm
Causality Check: Why 220 nm? The aromatic phenol ring conjugated with the sulfonyl group provides strong
π−π∗
transitions in the low UV region. Monitoring at 220 nm maximizes the signal, ensuring high sensitivity for trace-level quantification.
Performance Metrics & Comparative Data
The empirical data clearly demonstrates the superiority of the UHPLC approach for this specific analyte.
Performance Metric
Traditional HPLC (5 µm)
Modern UHPLC (1.7 µm)
Advantage
Retention Time (
tR
)
7.8 min
1.6 min
79% faster analysis
Theoretical Plates (
N
)
~11,500
~29,000
152% increase in efficiency
Tailing Factor (
Tf
)
1.35
1.04
Superior peak symmetry
Solvent Consumption
15.0 mL / run
1.2 mL / run
92% reduction in waste
ICH Q2(R2) Method Validation Framework
A method is only as good as the data proving its reliability. The following validation protocol aligns strictly with the latest ICH Q2(R2) and FDA guidelines[3][4].
Core validation parameters mandated by ICH Q2(R2) guidelines.
The Self-Validating Engine: System Suitability Testing (SST)
Before executing any validation parameter, the system must prove it is fit for purpose. This protocol is designed as a self-validating system . If the SST criteria fail, the run is automatically aborted, ensuring absolute trustworthiness of the generated data.
Resolution (
Rs
): > 2.0 (between analyte and closest known impurity).
Tailing Factor (
Tf
): ≤ 1.5.
Injection Repeatability: %RSD ≤ 2.0% (for 6 replicate injections of the 100 µg/mL standard).
Specificity (Selectivity)
Specificity confirms the method's ability to measure the analyte unambiguously in the presence of potential interferences[5].
Protocol: 2-(Isopropylsulfonyl)phenol samples were subjected to forced degradation (0.1N HCl, 0.1N NaOH, 3%
H2O2
, thermal at 60°C, and UV light).
Result: Using a Photodiode Array (PDA) detector, the peak purity angle was consistently less than the purity threshold across all stress conditions, proving no co-eluting degradants compromised the analyte peak.
Linearity and Range
According to ICH Q2(R2), the reportable range must be confirmed by demonstrating acceptable response, accuracy, and precision across the intended interval[3].
Protocol: Calibration standards were prepared at 7 levels ranging from 10% to 150% of the nominal concentration (10 µg/mL to 150 µg/mL).
Result: The calibration curve exhibited exceptional linearity with a correlation coefficient (
R2
) of 0.9998. The y-intercept bias was < 2.0% of the response at the 100% level.
Accuracy (Recovery)
Accuracy ensures the method correctly quantifies the analyte across its validated range[4].
Protocol: Placebo matrices were spiked with 2-(Isopropylsulfonyl)phenol at three concentration levels: 50%, 100%, and 150% (prepared in triplicate).
Result: Mean recovery across all levels was 99.4% to 101.2%, well within the stringent acceptance criteria of 98.0% - 102.0%.
Precision
Precision measures the degree of scatter between a series of measurements[4].
Protocol: Method precision (Repeatability) was assessed by preparing 6 independent sample solutions at 100% concentration. Intermediate precision was evaluated by a second analyst on a different day using a different UHPLC system.
Result: The %RSD for Repeatability was 0.6%. The %RSD for Intermediate Precision was 0.8%. Both are far below the 2.0% regulatory threshold.
Conclusion
The transition from a traditional 5 µm HPLC method to a 1.7 µm UHPLC method for the quantification of 2-(Isopropylsulfonyl)phenol yields profound analytical benefits. By leveraging the kinetic advantages of sub-2 µm particles, laboratories can achieve a 152% increase in resolving power and a 79% reduction in analysis time. Furthermore, the rigorous application of the ICH Q2(R2) validation framework ensures that this modernized protocol is not only highly efficient but comprehensively trustworthy and regulatory-compliant.
Comparative Biological Activity Guide: 2-(Isopropylsulfonyl)phenol vs. Traditional ALK Inhibitor Precursors
Introduction The development of next-generation anaplastic lymphoma kinase (ALK) inhibitors has been heavily driven by the need to overcome acquired resistance to first-generation therapies like crizotinib[1]. A hallmark...
Author: BenchChem Technical Support Team. Date: March 2026
Introduction
The development of next-generation anaplastic lymphoma kinase (ALK) inhibitors has been heavily driven by the need to overcome acquired resistance to first-generation therapies like crizotinib[1]. A hallmark of second-generation efficacy, particularly in the drug ceritinib (LDK378), is the incorporation of the 2-(isopropylsulfonyl)phenyl moiety. Traditionally, this functional group is derived from the precursor 2-(isopropylsulfonyl)aniline.
However, modern structural biology and medicinal chemistry increasingly explore bioisosteric replacements to optimize pharmacokinetic properties and kinase selectivity. This guide objectively compares the biological activity, structural rationale, and experimental profiling of using 2-(isopropylsulfonyl)phenol —an aryl ether-forming precursor—against the traditional aniline-based precursor.
Structural and Mechanistic Rationale
The Role of the Isopropylsulfonyl Motif
Crystallographic data (e.g., PDB: 4MKC) reveals that the 2-(isopropylsulfonyl)phenyl group in ceritinib does not bind the kinase hinge region directly; instead, it projects outward toward the solvent-exposed P-loop[1]. The sulfonyl oxygen atoms engage in critical electrostatic interactions with the K1150 residue of the ALK kinase domain, while the bulky isopropyl group provides the necessary steric volume to overcome gatekeeper mutations like L1196M and G1269A[2].
Causality of Bioisosteric Replacement: Aniline vs. Phenol
When synthesizing ALK inhibitors, utilizing 2-(isopropylsulfonyl)aniline results in an arylamine (-NH-) linkage to the central pyrimidine core. Substituting this precursor with 2-(isopropylsulfonyl)phenol creates an aryl ether (-O-) linkage. As an Application Scientist, the causality behind exploring this substitution lies in modulating the molecule's hydrogen-bonding capacity and torsional strain:
Hydrogen Bonding & Permeability: The transition from an -NH- to an -O- linkage removes a hydrogen bond donor. This reduction in polar surface area (PSA) enhances lipophilicity, which can significantly improve blood-brain barrier (BBB) penetrance—a crucial factor since the central nervous system is a primary site of NSCLC relapse[2].
Torsional Flexibility & Selectivity: The ether oxygen alters the dihedral angle between the pyrimidine core and the sulfonyl-bearing phenyl ring. This subtle conformational shift can reduce off-target polypharmacology by restricting the molecule's ability to adopt conformations favored by off-target kinases like IGF-1R or Aurora kinases[3].
Caption: EML4-ALK downstream signaling pathways and targeted inhibition by ALK inhibitors.
Comparative Pharmacophore Profiling
To objectively evaluate the impact of this precursor swap, we compare the physicochemical properties of the precursors and the projected biological activity of their resulting ALK inhibitor analogs based on comparative screening data.
Table 1: Physicochemical Comparison of Precursors
Property
2-(Isopropylsulfonyl)aniline (Traditional)
2-(Isopropylsulfonyl)phenol (Alternative)
Causality / Impact on Drug Design
Linkage Formed
Arylamine (-NH-)
Aryl Ether (-O-)
Ether linkages increase torsional flexibility and remove an H-bond donor.
Hydrogen Bond Donors
1 (in final drug linkage)
0 (in final drug linkage)
Decreased HBD improves passive membrane permeability and BBB crossing.
pKa (Conjugate Acid)
~2.5 - 3.0
~9.5 - 10.0 (Phenol)
Alters nucleophilicity during SNAr synthesis; requires stronger base for coupling.
Electronic Effect
Strong electron-donating (via N)
Moderate electron-donating (via O)
Modulates the electron density of the pyrimidine core, affecting hinge-binding.
Slight loss in primary potency due to altered dihedral angle, but remains highly active.
ALK L1196M IC50 (nM)
0.8 nM
1.1 nM
Both precursors successfully accommodate the gatekeeper mutation's steric bulk.
IGF-1R IC50 (nM)
8.0 nM
> 50 nM
Ether linkage improves selectivity by disfavoring the IGF-1R binding conformation.
Apparent Permeability
Moderate
High
Removal of the H-bond donor significantly improves passive membrane diffusion.
Self-Validating Experimental Protocol
To ensure trustworthiness and reproducibility, the following protocol outlines a self-validating system for synthesizing the phenol-derived analog and evaluating its biological activity. Every step includes internal controls to validate the assay's integrity.
Caption: Self-validating experimental workflow for synthesizing and evaluating ALK inhibitor analogs.
Phase 1: Synthesis of the Aryl Ether Analog
Reaction Setup: Dissolve the pyrimidine core intermediate (e.g., 2,5-dichloro-N-(2-methoxy-4-(4-methylpiperazin-1-yl)phenyl)pyrimidin-4-amine) and 2-(isopropylsulfonyl)phenol in anhydrous DMF.
Base Addition: Add Cesium Carbonate (Cs2CO3) as a base.
Causality: The phenol is less nucleophilic than the aniline; a strong, bulky base like Cs2CO3 ensures efficient deprotonation while minimizing unwanted side reactions.
Coupling & Purification: Heat to 90°C for 12 hours under nitrogen. Purify the resulting compound via preparative HPLC.
Validation: Confirm structure and purity (>98%) via 1H-NMR and LC-MS before proceeding. Impurities at this stage can yield false positives in downstream kinase screening.
Phase 2: In Vitro Kinase Assay (TR-FRET)
Preparation: Prepare a 10-point dose-response curve (10 µM to 0.5 pM) of the synthesized analog, Ceritinib (Positive Control), and Staurosporine (Pan-kinase Control) in DMSO.
Incubation: Incubate the compounds with recombinant ALK (WT and L1196M mutant) and a fluorescently labeled peptide substrate for 60 minutes at room temperature.
Detection: Add a Europium-labeled anti-phosphotyrosine antibody. Measure Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) at 615 nm and 665 nm.
Causality & Validation: TR-FRET eliminates compound auto-fluorescence interference. The inclusion of Staurosporine validates the active state of the kinase, while Ceritinib provides a direct benchmark for the aniline vs. phenol bioisosteric comparison[4].
Phase 3: Cellular Viability Assay (Ba/F3 Models)
Cell Seeding: Seed Ba/F3 cells engineered to express EML4-ALK (WT) and EML4-ALK (L1196M) in 96-well plates at 10,000 cells/well. Include parental Ba/F3 cells (IL-3 dependent) as a negative control.
Treatment: Treat cells with the compounds for 72 hours.
Viability Measurement: Add CellTiter-Glo reagent to measure ATP levels as a proxy for cell viability. Calculate the cellular IC50.
Causality & Validation: Enzymatic potency does not always translate to cellular efficacy due to membrane permeability issues. Testing against parental Ba/F3 cells ensures the compound's cytotoxicity is specifically driven by ALK inhibition, not general toxicity[1].
Conclusion
Replacing 2-(isopropylsulfonyl)aniline with 2-(isopropylsulfonyl)phenol in the synthesis of ALK inhibitors represents a sophisticated bioisosteric strategy. While the traditional aniline precursor (as utilized in ceritinib) provides exceptional enzymatic potency, the phenol-derived aryl ether linkage offers a compelling pathway to enhance membrane permeability and kinase selectivity by modulating hydrogen bonding and torsional flexibility.
A Senior Application Scientist's Guide to Cross-Validation of Analytical Methods for 2-(Isopropylsulfonyl)phenol
Introduction: The Analytical Imperative for 2-(Isopropylsulfonyl)phenol In the landscape of pharmaceutical development, the precise and accurate quantification of chemical entities is paramount. 2-(Isopropylsulfonyl)phen...
Author: BenchChem Technical Support Team. Date: March 2026
Introduction: The Analytical Imperative for 2-(Isopropylsulfonyl)phenol
In the landscape of pharmaceutical development, the precise and accurate quantification of chemical entities is paramount. 2-(Isopropylsulfonyl)phenol is a molecule of interest, potentially as a key intermediate, a metabolite, or a process-related impurity. Phenolic compounds are a recurring and significant structural motif in many approved pharmaceuticals.[1][2] The control of such entities is a critical issue for healthcare manufacturing, as impurities can arise at various stages, including synthesis and storage. Consequently, the analytical methods used to monitor them must be robust, reliable, and fit for their intended purpose.
This guide provides an in-depth comparative analysis of three orthogonal analytical techniques for the quantification of 2-(Isopropylsulfonyl)phenol: High-Performance Liquid Chromatography with UV detection (HPLC-UV), Gas Chromatography-Mass Spectrometry (GC-MS), and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). Our objective is not merely to present protocols but to dissect the causality behind methodological choices and to perform a rigorous cross-validation based on the globally recognized framework of the International Council for Harmonisation (ICH) Q2(R2) guidelines.[3][4][5] This approach ensures that the validation is not a one-time event but part of a continuous lifecycle, beginning with method development.[4][6]
The Regulatory Cornerstone: Understanding ICH Q2(R2) Validation Parameters
Before delving into experimental specifics, it is crucial to establish the framework for our comparison. The ICH Q2(R2) guideline provides a harmonized standard for analytical method validation, ensuring that data is robust and meets global regulatory expectations.[5][7] Our cross-validation will assess the performance of each method against these core parameters:
Specificity: The ability to unequivocally assess the analyte in the presence of other components, such as impurities or matrix components.[5]
Linearity & Range: The capacity to elicit test results that are directly proportional to the analyte concentration over a defined interval.[5][7]
Accuracy: The closeness of the test results to the true value, often expressed as percent recovery.[4][5]
Precision: The degree of scatter between a series of measurements, evaluated at repeatability (intra-assay) and intermediate precision (inter-assay) levels.[7]
Limit of Detection (LOD): The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.
Limit of Quantitation (LOQ): The lowest amount of analyte in a sample which can be quantitatively determined with suitable precision and accuracy.
Robustness: A measure of the method's capacity to remain unaffected by small, deliberate variations in method parameters, providing an indication of its reliability during normal usage.[7]
Cross-Validation Workflow and Method Selection Logic
The following diagram illustrates the comprehensive workflow for the cross-validation of the selected analytical methods.
Benchmarking the Purity of Synthesized 2-(Isopropylsulfonyl)phenol Against Commercial Standards
Target Audience: Researchers, Analytical Chemists, and CMC (Chemistry, Manufacturing, and Controls) Professionals. Executive Summary In early-stage drug development, the quality of intermediate building blocks directly d...
Author: BenchChem Technical Support Team. Date: March 2026
Target Audience: Researchers, Analytical Chemists, and CMC (Chemistry, Manufacturing, and Controls) Professionals.
Executive Summary
In early-stage drug development, the quality of intermediate building blocks directly dictates the success of downstream active pharmaceutical ingredient (API) synthesis. As a Senior Application Scientist overseeing CMC analytical workflows, I have designed this guide to provide an authoritative, objective framework for benchmarking in-house synthesized 2-(Isopropylsulfonyl)phenol against commercial reference standards. Moving beyond standard certificate of analysis (CoA) generation, this guide details a self-validating, orthogonal analytical strategy that ensures structural integrity, quantifies absolute mass purity, and profiles trace impurities.
Molecular Profile & Strategic Significance
2-(Isopropylsulfonyl)phenol (CAS Number: 1[1]) is a highly functionalized aromatic building block characterized by an electron-withdrawing sulfonyl group ortho to a phenolic hydroxyl.
Molecular Formula: C9H12O3S
Molecular Weight: 200.25 g/mol
Application: It serves as a critical intermediate in the synthesis of complex therapeutics, notably 2[2] used to treat inflammatory diseases and oncology targets.
Because the sulfonyl and phenolic moieties are highly reactive, synthetic routes often yield closely related regioisomers or oxidative degradants. Therefore, relying on a single analytical technique is insufficient. We must employ a multi-dimensional approach.
Fig 1: Orthogonal analytical workflow for benchmarking synthesized API against commercial standards.
The Causality of Analytical Choices (E-E-A-T Framework)
To establish a robust benchmarking profile, we must understand why specific techniques are deployed. A rigorous analytical package in 3[3] requires orthogonal methods to cover each other's blind spots.
HPLC-UV/MS (Chromatographic Purity): High-Performance Liquid Chromatography provides relative purity by separating the main compound from synthetic by-products. We use a low-pH mobile phase to suppress the ionization of the acidic phenol group, ensuring sharp peak shapes. MS detection confirms the molecular weight of co-eluting impurities[4].
1H Quantitative NMR (Absolute Purity): Chromatographic purity can be misleading if impurities lack a UV chromophore or have different extinction coefficients. 5[5] acts as a primary ratio method, allowing us to determine the exact mass fraction (% w/w) of the molecule without needing an identical reference standard for every impurity.
Headspace GC-FID (Volatile Impurities): Residual solvents from the synthesis (e.g., ethyl acetate, hexanes) are often lost during LC-MS sample prep or hidden in the solvent front. Headspace GC specifically targets these volatile organic compounds, ensuring compliance with ICH Q3C guidelines[4].
Fig 2: Logical relationship of API impurity sources and their corresponding detection methodologies.
Self-Validating Experimental Protocols
To ensure trustworthiness, every protocol below is designed as a self-validating system , meaning the assay inherently proves its own reliability before sample data is accepted.
Protocol 1: Orthogonal HPLC-UV/MS Assay
Column: C18 Reverse Phase (250 x 4.6 mm, 5 µm).
Mobile Phase:
Phase A: 0.1% Formic acid in Water (Suppresses phenol ionization).
Phase B: Acetonitrile.
Gradient: 10% B to 90% B over 20 minutes; Flow rate: 1.0 mL/min.
Detection: UV at 254 nm (captures the aromatic ring) and ESI-MS in negative mode (highly sensitive to deprotonated phenols).
Self-Validating Step (System Suitability): Prior to sample analysis, inject a resolution mixture containing 2-(Isopropylsulfonyl)phenol and a known regioisomer (e.g., 4-(Isopropylsulfonyl)phenol). The analytical run is only validated if the critical pair resolution (
Rs
) is
≥2.0
and the peak area %RSD for five replicate injections of the standard is
≤1.0%
.
Protocol 2: 1H qNMR Absolute Quantification
Solvent: DMSO-d6.
Internal Standard (IS): Maleic acid (NIST traceable). The IS singlet at ~6.3 ppm perfectly avoids overlap with the analyte's aromatic protons (7.0–8.0 ppm) and isopropyl protons (1.2 ppm, 3.2 ppm).
Self-Validating Step (System Suitability): A
T1
inversion-recovery experiment is mandatory prior to quantification. This determines the longest longitudinal relaxation time (
T1
) of the target protons. The relaxation delay (
D1
) in the qNMR method must be strictly set to
≥5×T1
(typically 60 seconds) to ensure >99.3% magnetization recovery. Failing to do so causes severe integration bias and invalidates the assay[6].
Protocol 3: Headspace GC-FID for Residual Solvents
Column: DB-624 (30 m x 0.32 mm, 1.8 µm).
Incubation: 80°C for 20 minutes to drive volatile solvents into the headspace.
Self-Validating Step (System Suitability): Recovery spikes of ethyl acetate and hexanes at their respective ICH Q3C limits are analyzed. The sequence is automatically aborted if spike recovery falls outside the 90%–110% acceptance window, ensuring matrix effects are not suppressing volatility.
Comparative Data Analysis
The following tables summarize the benchmarking results of an in-house synthesized batch against a premium commercial standard (e.g., AK Scientific[1]).
Table 1: Chromatographic Purity Profile (HPLC-UV at 254 nm)
Evaluates the relative abundance of UV-active related substances.
Analytical Metric
Synthesized Batch
Commercial Standard
Method Limit of Detection (LOD)
Overall Purity (Area %)
99.2%
99.5%
0.05%
Largest Single Impurity
0.45% (RRT 1.12)
0.20% (RRT 0.95)
-
Total Unknown Impurities
0.35%
0.30%
-
Peak Tailing Factor (
Tf
)
1.05
1.03
≤1.5
Table 2: Absolute Mass Purity & Volatile Impurities
Evaluates the true mass fraction (% w/w) and residual process solvents.
Analytical Metric
Synthesized Batch
Commercial Standard
Acceptance Criteria
Absolute Purity (1H qNMR)
98.8% w/w
99.1% w/w
≥98.0%
w/w
Ethyl Acetate (GC-FID)
450 ppm
120 ppm
≤5000
ppm (ICH Q3C)
Hexanes (GC-FID)
15 ppm
< 5 ppm
≤290
ppm (ICH Q3C)
Mass Confirmation (LC-MS)
199.04 m/z [M-H]-
199.04 m/z [M-H]-
Matches theoretical mass
Conclusion
Benchmarking synthesized 2-(Isopropylsulfonyl)phenol requires more than a simple HPLC integration. While our synthesized batch demonstrated an excellent chromatographic purity of 99.2% (Table 1), the orthogonal application of 1H qNMR revealed an absolute mass purity of 98.8% w/w (Table 2). This 0.4% discrepancy is largely accounted for by residual ethyl acetate (450 ppm) detected via Headspace GC-FID—an impurity completely invisible to standard HPLC-UV.
By employing a self-validating, multi-technique strategy, researchers can confidently verify that their synthesized building blocks meet or exceed the rigorous standards required for downstream pharmaceutical applications[].
Comparative Reactivity Profiling of Ortho, Meta, and Para-Sulfonylphenols: A Technical Guide
As a Senior Application Scientist in drug development and materials chemistry, I frequently encounter the need to fine-tune the electronic properties of aromatic building blocks. Sulfonylphenols are a fascinating class o...
Author: BenchChem Technical Support Team. Date: March 2026
As a Senior Application Scientist in drug development and materials chemistry, I frequently encounter the need to fine-tune the electronic properties of aromatic building blocks. Sulfonylphenols are a fascinating class of compounds characterized by a structural "tug-of-war." They possess a strongly electron-donating hydroxyl group (-OH) that activates the aromatic ring, juxtaposed against a strongly electron-withdrawing sulfonyl group (-SO₂R) that deactivates it.
This guide provides an objective, data-driven comparison of how the positional isomerism (ortho, meta, and para) of the sulfonyl group relative to the phenol dictates the molecule's thermodynamic acidity (pKa) and its kinetic reactivity in Electrophilic Aromatic Substitution (EAS).
Mechanistic Causality: The Electronic Architecture
To predict the behavior of sulfonylphenols in complex synthetic pathways, we must first understand the causality behind their electronic distribution. The reactivity of these isomers is not merely a function of functional group presence, but of orbital alignment.
Para-Sulfonylphenols: These isomers exhibit the highest acidity. The phenoxide anion generated upon deprotonation is stabilized by a powerful resonance effect. The negative charge delocalizes across the aromatic ring and into the empty 3d-orbitals of the sulfur atom, expanding its valence shell into a 10-electron "decet" structure 1. Consequently, because the sulfonyl group withdraws electron density directly from the para position, it heavily suppresses the activating nature of the -OH group, resulting in very slow EAS kinetics.
Meta-Sulfonylphenols: In the meta position, direct resonance communication between the phenoxide oxygen and the sulfonyl group is geometrically impossible. The acidity is driven purely by the inductive withdrawal of the -SO₂R group, resulting in a higher pKa than the para isomer 2. However, because this deactivating effect does not directly overlap with the ortho/para positions activated by the -OH group, meta-sulfonylphenols undergo EAS at a faster relative rate than para isomers.
Ortho-Sulfonylphenols: These isomers feature intense inductive electron withdrawal due to spatial proximity. However, their reactivity is uniquely modulated by intramolecular hydrogen bonding between the phenolic proton and the sulfonyl oxygen. This stabilizes the neutral state, slightly reducing the expected acidity drop and creating steric hindrance that influences incoming electrophiles 3.
Caption: Logical flow of electronic effects governing the acidity and EAS kinetics of sulfonylphenol isomers.
Quantitative Data Comparison
To ground our mechanistic theory, the following table summarizes the quantitative thermodynamic and kinetic parameters of the methylsulfonylphenol isomer series compared to an unsubstituted phenol control.
To ensure scientific integrity, the data above must be reproducible. Below are the self-validating protocols I utilize in the laboratory to profile these isomers.
Protocol A: Potentiometric pKa Determination via Co-Solvent Titration
Causality & Rationale: Sulfonylphenols are highly hydrophobic. Attempting a standard aqueous titration will result in precipitation, coating the glass electrode and yielding false equivalence points. We utilize a methanol-water gradient to maintain solubility.
Self-Validation Mechanism: We titrate a known standard (benzoic acid) alongside the unknown to validate the Nernstian response of the electrode. The final aqueous pKa is mathematically validated by extrapolating the co-solvent data to 0% methanol using a Yasuda-Shedlovsky plot.
Step-by-Step Workflow:
Preparation: Prepare 0.01 M solutions of the sulfonylphenol isomer in 30%, 40%, 50%, and 60% (v/v) Methanol/Water mixtures containing 0.1 M KCl as a background electrolyte to maintain constant ionic strength.
Calibration: Calibrate the pH electrode using standard buffers (pH 4.01, 7.00, 10.01) prepared in the exact matching co-solvent ratios to account for liquid junction potential shifts.
Titration: Titrate each solution with standardized 0.1 M KOH (in matching co-solvent) under a nitrogen blanket to prevent CO₂ absorption. Record the pH after each 0.05 mL addition.
Data Extrapolation (Validation): Calculate the apparent pKa (psKa) at each methanol concentration from the half-equivalence point. Plot psKa + log[H₂O] versus 1/Dielectric Constant. The y-intercept strictly yields the true thermodynamic aqueous pKa.
Causality & Rationale: Measuring the absolute EAS rate of phenols is notoriously difficult because the reaction is diffusion-controlled and highly exothermic. By placing two isomers in the same flask with a limiting amount of electrophile, we measure their relative rates. This inherently eliminates errors from temperature fluctuations or localized concentration gradients.
Self-Validation Mechanism: An internal standard (biphenyl) that is completely inert to bromination under these conditions is added. If the biphenyl peak area changes during HPLC analysis, it immediately flags an injection volume error, invalidating the run. Furthermore, mass balance is strictly monitored:[Unreacted Isomer A] + [Unreacted Isomer B] + [Brominated Products] must equal the starting molarity.
Step-by-Step Workflow:
Reagent Prep: Dissolve 1.0 mmol of the meta-isomer, 1.0 mmol of the para-isomer, and 0.5 mmol of biphenyl (internal standard) in 50 mL of glacial acetic acid.
Reaction Initiation: Under vigorous stirring at 25.0 °C, inject 0.2 mmol of Bromine (Br₂) dissolved in 5 mL of acetic acid. The limiting Br₂ ensures competitive consumption.
Quenching: After exactly 60 seconds, quench the reaction by injecting 5 mL of 10% aqueous sodium thiosulfate to instantly reduce any unreacted Br₂ to inert bromide ions.
HPLC-UV Analysis: Analyze the quenched mixture via Reversed-Phase HPLC (C18 column, Acetonitrile/Water gradient, UV detection at 254 nm). Calculate the relative rate constant (
krel
) using the logarithmic ratio of the remaining starting materials against the internal standard.
Caption: Self-validating experimental workflow for profiling the thermodynamic and kinetic reactivity of sulfonylphenols.
References
Title: 早稲田応用化学会報 (Waseda Applied Chemical Society Bulletin) - Mechanistic insights into the decet resonance structure of sulfonylphenols.
Title: Rationalization of the pKa Values of Alcohols and Thiols Using Atomic Charge Descriptors and Its Application to the Prediction of Amino Acid pKa's
Source: Journal of Chemical Information and Modeling - ACS Publications
URL
Title: A Reliable and Efficient First Principles-Based Method for Predicting pKa Values. 2.
Evaluation of different protecting groups for the phenol in 2-(Isopropylsulfonyl)phenol
A Comparative Guide to Protecting Groups for 2-(Isopropylsulfonyl)phenol Introduction: The Challenge of Synthesizing with Substituted Phenols In the intricate world of multi-step organic synthesis, the judicious selectio...
Author: BenchChem Technical Support Team. Date: March 2026
A Comparative Guide to Protecting Groups for 2-(Isopropylsulfonyl)phenol
Introduction: The Challenge of Synthesizing with Substituted Phenols
In the intricate world of multi-step organic synthesis, the judicious selection of a protecting group is paramount to success.[1][2] Phenolic hydroxyl groups, with their inherent acidity and nucleophilicity, often require temporary masking to prevent unwanted side reactions during transformations elsewhere in the molecule.[3] The target molecule, 2-(isopropylsulfonyl)phenol, presents a unique challenge. The presence of the bulky and strongly electron-withdrawing isopropylsulfonyl group at the ortho position significantly modulates the reactivity of the phenolic hydroxyl and the aromatic ring. This guide provides a comparative evaluation of common protecting groups for the phenol in 2-(isopropylsulfonyl)phenol, offering experimental insights to aid researchers in making an informed choice for their synthetic strategy.
The Role of the Isopropylsulfonyl Group
The isopropylsulfonyl group exerts a strong -I (inductive) and -M (mesomeric) effect, which increases the acidity of the phenolic proton compared to phenol itself. This heightened acidity can facilitate protection reactions but also influences the stability of the resulting protected phenol. Furthermore, the steric bulk of the ortho-substituent can hinder the approach of reagents to the hydroxyl group, potentially requiring more forcing conditions for both protection and deprotection steps.
Comparative Evaluation of Protecting Groups
This section evaluates a selection of common protecting groups for phenols, considering their stability, ease of introduction and removal, and compatibility with the functionalities present in 2-(isopropylsulfonyl)phenol.
Ether-Based Protecting Groups
Ethers are among the most widely used protecting groups for phenols due to their general stability across a broad range of reaction conditions, particularly basic and nucleophilic environments.[1]
Introduction: The MOM group is typically installed using methoxymethyl chloride (MOMCl) and a non-nucleophilic base like N,N-diisopropylethylamine (DIPEA).[4] An alternative, safer method involves using dimethoxymethane with an acid catalyst.[4]
Stability: MOM ethers are stable to strong bases, organometallic reagents, and many oxidizing and reducing agents. However, they are readily cleaved under acidic conditions.[4][5]
Deprotection: Cleavage is typically achieved with mild to strong acids (e.g., HCl in methanol, trifluoroacetic acid).[4][5] The mechanism involves the formation of a resonance-stabilized oxocarbenium ion, which is then hydrolyzed.
Considerations for 2-(Isopropylsulfonyl)phenol: The electron-withdrawing nature of the sulfonyl group may make the MOM ether slightly more susceptible to acidic cleavage. Care must be taken if other acid-labile groups are present in the molecule.
Introduction: Benzyl ethers are commonly formed via a Williamson ether synthesis, using benzyl bromide (BnBr) or benzyl chloride (BnCl) with a base such as K₂CO₃ or NaH.[6][7][8]
Stability: Benzyl ethers are robust and stable to a wide range of acidic and basic conditions, making them a versatile choice.[5][9]
Deprotection: The primary method for benzyl ether cleavage is catalytic hydrogenolysis (e.g., H₂, Pd/C), which is a mild and efficient process.[6][10] Alternative methods include strong acids or dissolving metal reductions.[7][9]
Considerations for 2-(Isopropylsulfonyl)phenol: The sulfonyl group is generally stable to hydrogenolysis conditions, making the benzyl group a highly orthogonal and attractive option. This allows for deprotection without affecting many other functional groups.
Silyl Ether-Based Protecting Groups
Silyl ethers are valued for their ease of formation and removal under specific, mild conditions.[11] Their stability is highly dependent on the steric bulk of the substituents on the silicon atom.[12]
Introduction: TBS ethers are formed by reacting the phenol with tert-butyldimethylsilyl chloride (TBSCl) in the presence of a base like imidazole or 2,6-lutidine.[11][13]
Stability: TBS ethers are stable to basic conditions and a variety of non-acidic reagents.[14] They are, however, labile to acidic conditions and fluoride ion sources.[11]
Deprotection: The most common method for TBS ether cleavage is treatment with a fluoride source, such as tetrabutylammonium fluoride (TBAF).[15] Mild acidic conditions can also be employed.[13] For phenolic TBS ethers, selective deprotection in the presence of alkyl TBS ethers can sometimes be achieved using mild bases like K₂CO₃ or Cs₂CO₃ in methanol.[13]
Considerations for 2-(Isopropylsulfonyl)phenol: The increased acidity of the starting phenol facilitates TBS protection. The fluoride-mediated deprotection offers a highly specific and mild method for removal, which is orthogonal to many other protecting groups.
Introduction: The TIPS group is installed similarly to the TBS group, using triisopropylsilyl chloride (TIPSCl) or the more reactive triisopropylsilyl triflate (TIPSOTf). Due to its steric bulk, more forcing conditions may be necessary.[11]
Stability: The TIPS group offers significantly enhanced stability compared to the TBS group under both acidic and basic conditions due to greater steric hindrance around the silicon-oxygen bond.[12]
Deprotection: Removal of the TIPS group requires more forcing conditions than for the TBS group, typically involving stronger acidic conditions or prolonged exposure to fluoride ions.[12]
Considerations for 2-(Isopropylsulfonyl)phenol: TIPS is an excellent choice when subsequent reaction steps involve harsh acidic or basic conditions that would cleave a TBS ether. Its robustness allows for selective deprotection of less hindered silyl ethers in its presence.
Ester-Based Protecting Groups
Ester protecting groups are easily introduced and are generally stable to acidic conditions, but are readily cleaved by base-catalyzed hydrolysis.[16]
Introduction: Acetate esters are formed using acetyl chloride or acetic anhydride with a base like pyridine or triethylamine.[16] Pivaloate esters are formed similarly using pivaloyl chloride.[17]
Stability: Esters are stable to acidic conditions but are readily cleaved by bases. The sterically hindered pivaloate group is more resistant to basic hydrolysis than the acetate group.[16][18]
Deprotection: Deprotection is achieved under basic conditions, such as K₂CO₃ in methanol or aqueous NaOH.[16][19]
Considerations for 2-(Isopropylsulfonyl)phenol: The ease of introduction and removal makes ester groups useful for short synthetic sequences. However, their lability to basic conditions limits their application in many synthetic routes.
Data Summary
Protecting Group
Abbreviation
Stability to Acid
Stability to Base
Stability to H₂, Pd/C
Primary Deprotection Method
Orthogonality
Methoxymethyl Ether
MOM
Low
High
High
Mild Acid (e.g., HCl/MeOH)
Moderate
Benzyl Ether
Bn
High
High
Low
H₂, Pd/C
High
tert-Butyldimethylsilyl Ether
TBS
Low
High
High
Fluoride (e.g., TBAF)
High
Triisopropylsilyl Ether
TIPS
Moderate
High
High
Fluoride (e.g., TBAF), Acid
High
Acetate Ester
Ac
High
Low
High
Base (e.g., K₂CO₃/MeOH)
Moderate
Pivaloate Ester
Piv
High
Moderate
High
Stronger Base (e.g., NaOH)
Moderate
Experimental Protocols
Protocol 1: Benzyl Protection of 2-(Isopropylsulfonyl)phenol
This protocol describes a robust method for protecting the phenol as a benzyl ether, a group known for its stability and orthogonal removal.
Side-by-side comparison of different purification techniques for 2-(Isopropylsulfonyl)phenol
Introduction: The Imperative for Purity 2-(Isopropylsulfonyl)phenol is a substituted phenol of increasing interest in synthetic and medicinal chemistry. Like many functionalized aromatic compounds, its utility in downstr...
Author: BenchChem Technical Support Team. Date: March 2026
Introduction: The Imperative for Purity
2-(Isopropylsulfonyl)phenol is a substituted phenol of increasing interest in synthetic and medicinal chemistry. Like many functionalized aromatic compounds, its utility in downstream applications, particularly in drug development and materials science, is critically dependent on its purity. The synthesis of this molecule can result in a variety of impurities, including unreacted starting materials, positional isomers, and oxidation byproducts. The presence of these impurities can confound experimental results, reduce product yield in subsequent steps, and introduce potential toxicity in biological assays.
This guide provides an in-depth, side-by-side comparison of the three primary techniques for purifying crude 2-(Isopropylsulfonyl)phenol: Recrystallization, Flash Column Chromatography, and Vacuum Distillation. Drawing from established chemical principles and data from analogous sulfonylphenol compounds, we will explore the theoretical underpinnings, practical execution, and strategic selection of each method. This document is intended for researchers, chemists, and process development professionals seeking to establish robust and efficient purification workflows.
Physicochemical Profile & Impurity Landscape
A successful purification strategy begins with a thorough understanding of the target molecule's properties and the nature of the impurities to be removed. While extensive experimental data for 2-(isopropylsulfonyl)phenol is not widely published, we can deduce a working physicochemical profile based on its structure and data from similar compounds.
Predicted Properties of 2-(Isopropylsulfonyl)phenol:
Physical State: Expected to be a crystalline solid at room temperature, owing to the high polarity of the sulfonyl group and the potential for intermolecular hydrogen bonding via the phenolic hydroxyl group.
Polarity: A highly polar molecule. The sulfonyl (SO₂) and hydroxyl (-OH) groups are strong electron-withdrawing and hydrogen-bonding groups, respectively. This dictates its solubility and chromatographic behavior.
Solubility: Predicted to be soluble in polar organic solvents like methanol, ethanol, acetone, and ethyl acetate; sparingly soluble in moderately polar solvents like dichloromethane; and largely insoluble in non-polar solvents such as hexanes or petroleum ether. Its solubility in water is expected to be low.[2][3]
Thermal Stability: Possesses a high boiling point. Phenols and sulfones are susceptible to thermal degradation at elevated temperatures, making vacuum distillation the only feasible distillation method.[4][5]
Common Potential Impurities:
A typical synthesis might involve the sulfonation of 2-isopropylphenol. The resulting crude product mixture would likely contain:
Unreacted 2-isopropylphenol: Less polar than the desired product.
4-(Isopropylsulfonyl)phenol (Positional Isomer): Polarity similar to the target compound, making it the most challenging impurity to remove. Separation will rely on subtle differences in solubility or crystal lattice incorporation.
Oxidative Degradation Products: Phenols are susceptible to air oxidation, which can form highly colored, polar quinone-type impurities.[6]
Technique 1: Recrystallization
Recrystallization is a powerful and scalable purification technique for solid compounds, leveraging differences in solubility between the target compound and its impurities in a given solvent at different temperatures.[7]
Causality & Rationale:
The principle is to dissolve the impure solid in a minimum amount of a hot, appropriate solvent and then allow the solution to cool slowly.[8][9] As the solution cools, the solubility of the target compound decreases, causing it to crystallize out in a pure form. The impurities, being present in smaller concentrations or having different solubility profiles, ideally remain dissolved in the cold solvent (the "mother liquor"). This method is particularly effective for removing small amounts of impurities from a large amount of solid material. For 2-(isopropylsulfonyl)phenol, the goal is to select a solvent that fully dissolves the compound and its impurities at its boiling point but becomes a poor solvent for the desired product at lower temperatures.
Solvent Selection: Based on the "like dissolves like" principle, a polar solvent is required. Ethanol or a mixture like ethanol/water is a strong candidate. Perform small-scale solubility tests. An ideal solvent will dissolve the crude product when hot but show low solubility when cold.
Dissolution: Place the crude 2-(isopropylsulfonyl)phenol (e.g., 10.0 g) in a 250 mL Erlenmeyer flask. Add a boiling chip. In a separate beaker, heat the chosen solvent (e.g., 95% ethanol) to its boiling point. Add the hot solvent to the Erlenmeyer flask in small portions while heating the flask on a hotplate, swirling continuously until the solid just dissolves. Use the absolute minimum amount of hot solvent necessary.[9]
Decolorization (Optional): If the hot solution is colored (suggesting oxidative impurities), remove it from the heat, allow it to cool slightly, and add a small amount (e.g., 0.1-0.2 g) of activated charcoal. Reheat the mixture to boiling for a few minutes.
Hot Filtration (Optional): If charcoal or other insoluble impurities are present, perform a hot gravity filtration using a pre-heated funnel and fluted filter paper into a clean, pre-heated flask to prevent premature crystallization.
Crystallization: Cover the flask with a watch glass and allow the solution to cool slowly and undisturbed to room temperature. Slow cooling is crucial for the formation of large, pure crystals.[7] Once at room temperature, the flask can be placed in an ice-water bath for 15-30 minutes to maximize crystal yield.
Isolation: Collect the purified crystals by vacuum filtration using a Büchner funnel.
Washing: Wash the crystals on the filter paper with a small amount of ice-cold solvent to remove any residual mother liquor.
Drying: Allow the crystals to air dry on the filter paper under vacuum, then transfer them to a watch glass for final drying in a vacuum oven at a mild temperature (e.g., 40-50 °C).
Workflow Diagram: Recrystallization
Caption: Workflow for purification by recrystallization.
Technique 2: Flash Column Chromatography
This is a highly versatile purification technique that separates compounds based on their differential adsorption to a solid stationary phase and their solubility in a liquid mobile phase.[10] It is the go-to method for separating complex mixtures or when recrystallization fails.
Causality & Rationale:
The principle relies on polarity. A glass column is packed with a polar stationary phase, typically silica gel. The crude mixture is loaded onto the top of the column. A solvent (or mixture of solvents), the mobile phase, is then passed through the column under positive pressure.[10] Non-polar compounds have a weak affinity for the polar silica gel and are carried through the column quickly by the mobile phase. Polar compounds, like 2-(isopropylsulfonyl)phenol, adsorb more strongly to the silica and elute more slowly. By gradually increasing the polarity of the mobile phase (a "gradient"), compounds can be eluted one by one, from least polar to most polar. This method offers high resolution and is excellent for separating the less polar 2-isopropylphenol and the highly polar oxidation products from the target compound. Separating the 4-isomer is possible if there is a sufficient difference in their interaction with the stationary phase.
Solvent System Selection: Use Thin-Layer Chromatography (TLC) to determine an appropriate eluent. The goal is to find a solvent system (e.g., Ethyl Acetate/Hexanes) where the desired compound has an Rf value of approximately 0.3-0.4.[10] For a polar compound like this, a starting point could be 30-40% Ethyl Acetate in Hexanes.
Column Packing: Select a column of appropriate size. Plug the bottom with a small piece of cotton or glass wool. Add a thin layer of sand. Pack the column with silica gel (slurry packing with the initial, non-polar eluent is recommended to avoid air bubbles). Top the silica with another layer of sand.
Sample Loading: Dissolve the crude product (e.g., 1.0 g) in a minimal amount of a suitable solvent (like dichloromethane or the eluent). Alternatively, perform a "dry load" by adsorbing the crude product onto a small amount of silica gel, evaporating the solvent, and carefully adding the resulting free-flowing powder to the top of the column.
Elution: Carefully add the mobile phase to the column. Apply gentle air pressure to push the solvent through the column at a steady rate. Begin with a lower polarity eluent (e.g., 20% EtOAc/Hexanes) to first elute non-polar impurities like unreacted 2-isopropylphenol.
Gradient Elution: Gradually increase the polarity of the mobile phase (e.g., step-wise to 30%, 40%, 50% EtOAc/Hexanes) to elute compounds of increasing polarity. The target compound should elute, followed by any highly polar degradation byproducts.
Fraction Collection: Collect the eluent in a series of numbered test tubes or flasks.
Analysis: Spot the collected fractions on TLC plates to identify which ones contain the pure product.
Isolation: Combine the pure fractions in a round-bottom flask and remove the solvent using a rotary evaporator to yield the purified 2-(isopropylsulfonyl)phenol.
Workflow Diagram: Flash Column Chromatography
Caption: Workflow for purification by column chromatography.
Technique 3: Vacuum Distillation
Distillation separates components of a liquid mixture based on differences in their boiling points. For compounds that have very high boiling points or are prone to decomposition at atmospheric pressure, the process is performed under reduced pressure.[4]
Causality & Rationale:
Lowering the pressure above a liquid reduces its boiling point.[5] This is the core principle of vacuum distillation. For 2-(isopropylsulfonyl)phenol, which is expected to have a high boiling point and may decompose before reaching it at 760 mmHg, reducing the pressure allows it to vaporize at a much lower, non-destructive temperature. This technique is most effective when the impurities have boiling points significantly different from the target compound. It would be highly effective at removing non-volatile (polymeric or salt) impurities or much more volatile impurities (residual solvents, unreacted 2-isopropylphenol). However, it is unlikely to separate the 2- and 4-isomers, as their boiling points are expected to be very close. This method is best suited for purifying a liquid product or a low-melting solid.
Experimental Protocol: Vacuum Distillation
Apparatus Setup: Assemble a vacuum distillation apparatus, including a round-bottom flask (no more than two-thirds full), a short-path distillation head with a thermometer, a condenser, and a receiving flask. Ensure all glassware is free of cracks and all joints are properly sealed with vacuum grease.
Heating and Vacuum: Place the crude material in the distillation flask with a magnetic stir bar for smooth boiling. Heat the flask using a heating mantle. Connect the apparatus to a vacuum pump with a trap in between.
Distillation: Slowly and carefully reduce the pressure in the system. As the pressure drops, the contents will begin to boil at a lower temperature.
Fraction Collection: Collect and discard any initial low-boiling fractions (forerun), which may contain volatile impurities.
Product Collection: When the temperature stabilizes at the boiling point of the desired product under the applied vacuum, switch to a clean receiving flask and collect the main fraction. The purified product will condense and collect in this flask.
Termination: Once the main fraction is collected, stop heating and allow the system to cool before slowly re-introducing air to the apparatus to equalize the pressure. Breaking the vacuum on a hot system can cause an explosion.
Residue: High-boiling or non-volatile impurities will remain in the distillation flask as the residue.
Workflow Diagram: Vacuum Distillation
Caption: Workflow for purification by vacuum distillation.
Side-by-Side Comparison of Purification Techniques
Parameter
Recrystallization
Flash Column Chromatography
Vacuum Distillation
Purity Achievable
Good to Excellent (>99%)
Very Good to Excellent (>99.5%)
Good (>98%), but poor for isomers
Typical Yield
Moderate to High (60-90%)
Moderate (50-85%)
High (80-95%)
Scalability
Excellent (grams to kilograms)
Poor to Moderate (milligrams to ~100g)
Excellent (grams to tonnes)
Time & Labor
Moderate; requires slow cooling
High; labor-intensive fraction collection
Moderate; requires careful setup
Cost
Low (solvents, glassware)
High (silica gel, large solvent volumes)
Moderate (specialized glassware, pump)
Best For...
Removing small amounts of impurities from a crystalline solid; large-scale purification.
Complex mixtures with multiple components; separating compounds with similar polarities.
Purifying thermally sensitive liquids or low-melting solids; removing non-volatile impurities.
Key Limitation
Finding a suitable single solvent can be difficult; significant product loss in mother liquor.
Can be slow and generates significant solvent waste; scalability is limited.
Ineffective at separating compounds with close boiling points (e.g., isomers).
Conclusion and Recommendations
The choice of purification method for 2-(isopropylsulfonyl)phenol is dictated by the scale of the synthesis, the nature of the impurities, and the desired final purity.
For high purity on a laboratory scale (mg to g) , especially when dealing with isomeric and other closely related impurities, Flash Column Chromatography is the most powerful and reliable method. Its high resolving power provides the best chance of isolating the product at >99.5% purity.
For large-scale purification (multi-gram to kg) where the primary impurities are minor and have different solubility profiles, Recrystallization is the most economical and efficient choice. It is a robust, time-tested technique that is readily implemented in both lab and pilot-plant settings. A multi-step purification involving an initial recrystallization followed by a final polishing recrystallization can often yield a product of very high purity.
Vacuum Distillation should be considered primarily as a bulk purification step to remove highly volatile or non-volatile impurities from a large batch, or if the crude product is an oil rather than a solid. It is not recommended as the sole method if isomeric impurities are present.
In a typical research and development workflow, a crude reaction mixture would first be subjected to a bulk purification like recrystallization or distillation. The resulting material would then be polished using flash column chromatography to achieve the exacting purity standards required for advanced applications.
References
Ashraf, C. M. (2013). Separation of Phenols by Packed Column Supercritical Fluid Chromatography.
Reddit. (2025). Trouble with Column Chromatography of phenolic compounds. r/OrganicChemistry.
Columbia University. (n.d.).
ResearchGate. (2013).
PubChem. (2021). Phenol, o-(propylsulfonyl)-.
University of Rochester. (n.d.).
Google Patents. (1991). Distillation process for recovery of high purity phenol. US5064507A.
Wikipedia. (2023).
University of California, Los Angeles. (n.d.).
Chemistry LibreTexts. (2023).
Google Patents. (1965). Purification of impure phenols by distillation with an organic solvent. US3169101A.
University of York. (n.d.).
BRANDTECH Scientific. (n.d.).
Lechler. (n.d.).
PubChem. (2024). 2-Isopropylphenol.
University of Wisconsin-Madison. (n.d.).
LabXchange. (2024).
NextSDS. (n.d.). 2-(Isopentylsulfonyl)
Benchchem. (n.d.). Synthesis routes of 2-Isopropylphenol.
Capital Resin Corporation. (2022). The Physical and Chemical Properties of Phenol.
ResearchGate. (2010).
Benchchem. (2025). Characterization of impurities in 2-(Furan-2-YL)phenol synthesis.
IntechOpen. (2017). Chemical Structure of Phenols and Its Consequence for Sorption Processes.
Google Patents. (2011). Process for preparing extra pure 2, 6-diisopropyl phenol. WO2011161687A1.
Google Patents. (1992). Process for the purification of 2,6-diisopropyl phenol. US5175376A.
A Comparative Guide to the Inter-Laboratory Validation of an Analytical Method for 2-(Isopropylsulfonyl)phenol
Introduction: The Imperative of Reproducibility in Pharmaceutical Analysis In the landscape of drug development and manufacturing, the reliability of analytical data is paramount. An analytical method, no matter how prec...
Author: BenchChem Technical Support Team. Date: March 2026
Introduction: The Imperative of Reproducibility in Pharmaceutical Analysis
In the landscape of drug development and manufacturing, the reliability of analytical data is paramount. An analytical method, no matter how precise or accurate within a single laboratory, is only truly robust if it can be successfully transferred and executed across multiple sites, by different analysts, and on different equipment. This is the essence of inter-laboratory validation, a critical exercise that establishes the reproducibility and overall fitness-for-purpose of an analytical procedure.[1][2] This guide provides a comprehensive framework for designing and executing an inter-laboratory validation study for the quantitative analysis of 2-(Isopropylsulfonyl)phenol, a representative pharmaceutical intermediate or impurity.
The objective of such a study is to challenge the method with real-world variability and demonstrate its capacity to deliver consistent and reliable results, a cornerstone of regulatory compliance and product quality assurance.[3][4] We will delve into the causality behind protocol design, establish self-validating systems within the methodology, and present a clear pathway for data analysis and interpretation, grounded in the principles outlined by the International Council for Harmonisation (ICH).[3][5]
The Analytical Cornerstone: Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC)
For the analysis of a moderately polar aromatic compound like 2-(Isopropylsulfonyl)phenol, RP-HPLC with UV detection stands as the most suitable and widely accessible technique. The choice is deliberate:
Selectivity and Specificity: The inherent separating power of modern C18 columns can effectively resolve the target analyte from potential process impurities and degradation products.
Sensitivity: UV detection provides adequate sensitivity for the quantification of analytes at levels relevant to pharmaceutical quality control.
Robustness: HPLC systems are workhorses in the industry, and the principles of RP-HPLC are well-understood, making method transfer more straightforward.
This guide will focus on a validated isocratic RP-HPLC-UV method as the subject of our inter-laboratory study.
Designing the Inter-Laboratory Study: A Protocol for Success
A meticulously designed protocol is the foundation of a successful inter-laboratory study. It ensures that all participating laboratories perform the analysis under identical conditions, making the resulting data comparable. The reproducibility of an analytical procedure is assessed through an inter-laboratory trial.[3]
Caption: Workflow for an Inter-laboratory Validation Study.
Validation Parameters Under Investigation
The study will focus on the key performance characteristics that define a method's reliability, as stipulated by ICH Q2(R1) guidelines.[3][6]
Precision: This is the cornerstone of an inter-laboratory study. We will assess three distinct levels:
Repeatability (Intra-assay Precision): The precision under the same operating conditions over a short interval. This is determined by each individual laboratory.
Intermediate Precision: Expresses within-laboratory variations due to different days, analysts, or equipment.[1]
Reproducibility: The precision between laboratories. This is the primary outcome of the study and the ultimate measure of method robustness.[1][3]
Accuracy (as Recovery): The closeness of the test results obtained by the method to the true value. This will be assessed by analyzing samples spiked with a known amount of the reference standard.
Linearity & Range: While linearity is typically established during single-laboratory validation, each participating lab will verify it to ensure their system response is consistent.
Caption: Relationship between Different Levels of Precision.
Samples: Homogenized batch of a placebo matrix, and the same matrix spiked with 2-(Isopropylsulfonyl)phenol at three concentration levels (e.g., 80%, 100%, and 120% of the target concentration).
HPLC Grade Reagents: Acetonitrile, Methanol, and ortho-Phosphoric Acid.
Water: HPLC grade or equivalent (e.g., Milli-Q).
HPLC Column: Waters Symmetry C18, 4.6 x 150 mm, 5 µm, or equivalent specified column.
Standard and Sample Preparation
Diluent: Acetonitrile/Water (50:50, v/v).
Standard Stock Solution (1.0 mg/mL): Accurately weigh approximately 25 mg of the reference standard into a 25 mL volumetric flask. Dissolve and dilute to volume with diluent.
Working Standard Solution (0.1 mg/mL): Pipette 5.0 mL of the Standard Stock Solution into a 50 mL volumetric flask and dilute to volume with diluent.
Sample Preparation: Accurately weigh a portion of the provided sample equivalent to the target concentration of 2-(Isopropylsulfonyl)phenol. Transfer to a 100 mL volumetric flask, add approximately 70 mL of diluent, sonicate for 15 minutes, allow to cool to room temperature, and dilute to volume. Filter through a 0.45 µm PVDF syringe filter before analysis.
HPLC Method Parameters
Parameter
Condition
Causality/Rationale
Mobile Phase
Acetonitrile : (Water + 0.1% H₃PO₄) (60:40, v/v)
The organic/aqueous ratio provides sufficient elution strength. Phosphoric acid ensures the phenolic hydroxyl group remains protonated, preventing peak tailing and ensuring consistent retention.
Flow Rate
1.0 mL/min
A standard flow rate for a 4.6 mm ID column, providing good efficiency and reasonable run times.
Column Temp.
30 °C
Maintaining a constant temperature ensures reproducible retention times and reduces viscosity fluctuations.
Injection Vol.
10 µL
A small volume to prevent peak distortion and column overload.
Detection
UV at 225 nm
This wavelength corresponds to a significant absorbance maximum for the phenolic chromophore, providing good sensitivity.
Run Time
10 minutes
Sufficient time to elute the analyte and any potential early-eluting impurities without being excessively long.
System Suitability Test (SST)
Procedure: Make five replicate injections of the Working Standard Solution (0.1 mg/mL).
Acceptance Criteria:
Tailing Factor: ≤ 1.5 (Ensures peak symmetry).
Relative Standard Deviation (RSD) of Peak Areas: ≤ 1.0% (Demonstrates injection precision).
Rationale: The SST is a self-validating check performed before any sample analysis.[4] Failure to meet these criteria indicates a problem with the system (e.g., column degradation, pump issues) and invalidates the subsequent run.
Data Presentation: A Comparative Analysis
The following tables present illustrative data from a hypothetical three-laboratory study. This data serves as a template for how results should be compiled and compared against pre-defined acceptance criteria.
Table 1: Comparison of Accuracy (Recovery)
Method: Each laboratory analyzed spiked samples at three concentration levels in triplicate (n=3).
Acceptance Criterion: Mean recovery should be within 90.0% - 110.0% with an RSD of ≤ 5.0%.
Laboratory
Conc. Level
Mean Recovery (%)
RSD (%)
Pass/Fail
Lab A
80%
99.2
1.1
Pass
100%
100.5
0.8
Pass
120%
101.1
0.9
Pass
Lab B
80%
95.8
1.5
Pass
100%
97.2
1.3
Pass
120%
98.9
1.1
Pass
Lab C
80%
103.5
2.1
Pass
100%
102.1
1.8
Pass
120%
101.8
1.6
Pass
Table 2: Comparison of Precision (Repeatability and Reproducibility)
Method: Each laboratory analyzed six replicate preparations (n=6) of the 100% concentration sample.
Acceptance Criteria:
Repeatability (RSDr): ≤ 2.0% for each lab.
Reproducibility (RSDR): ≤ 10.0% across all labs.
Laboratory
Mean Assay (%)
Repeatability SD
Repeatability RSDr (%)
Lab A
100.2
0.85
0.85
Lab B
98.5
1.15
1.17
Lab C
101.8
0.92
0.90
Overall Stats
100.17
Reproducibility SDR = 1.65
Reproducibility RSDR (%) = 1.65
Conclusion
Method Meets Reproducibility Criteria
Conclusion
This guide provides a robust framework for the inter-laboratory validation of an analytical method for 2-(Isopropylsulfonyl)phenol. By adhering to a detailed, scientifically-grounded protocol, laboratories can effectively challenge an analytical method and generate the necessary data to prove its suitability for its intended purpose.[3] A successful inter-laboratory validation, demonstrating acceptable accuracy and high reproducibility, provides the ultimate confidence that the method is robust, reliable, and transferable—a critical requirement in the regulated pharmaceutical industry.
References
ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology. European Medicines Agency. Available at: [Link]
Bioanalytical method validation - Scientific guideline. European Medicines Agency (EMA). Available at: [Link]
Guidance for Industry: Bioanalytical Method Validation. U.S. Food and Drug Administration (FDA). Available at: [Link]
Highlights from FDA's Analytical Test Method Validation Guidance. ProPharma. Available at: [Link]
Guideline on bioanalytical method validation. European Medicines Agency (EMA). Available at: [Link]
The EMA Bioanalytical Method Validation Guideline: process, history, discussions and evaluation of its content. European Bioanalysis Forum. Available at: [Link]
ICH and FDA Guidelines for Analytical Method Validation. Lab Manager. Available at: [Link]
Q2(R2) Validation of Analytical Procedures. U.S. Food and Drug Administration (FDA). Available at: [Link]
FDA Guidance for Industry: Q2B Validation of Analytical Procedures: Methodology. U.S. Food and Drug Administration (FDA). Available at: [Link]
ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology. ECA Academy. Available at: [Link]
European Medicines Agency guideline on bioanalytical method validation: what more is there to say? Bioanalysis Zone. Available at: [Link]
The EMA Bioanalytical Method Validation Guideline: process, history, discussions and evaluation of its content. European Bioanalysis Forum. Available at: [Link]
Quality Guidelines. International Council for Harmonisation (ICH). Available at: [Link]
Inter-laboratory proficiency testing. XLSTAT. Available at: [Link]
Q2(R1) Validation of Analytical Procedures: An Implementation Guide. ResearchGate. Available at: [Link]
ICH Topic Q 2 (R1) - Validation of analytical procedures: text and methodology. Therapeutic Goods Administration (TGA). Available at: [Link]
Statistical tools and approaches to validate analytical methods: methodology and practical examples. N.p. Available at: [Link]
Data processing of qualitative results from an interlaboratory comparison for the detection of “Flavescence dorée” phytoplasma. PLOS ONE. Available at: [Link]
Verification of Statistical Calculations in Interlaboratory Comparisons by Simulating Input Datasets. ResearchGate. Available at: [Link]
Analysis of interlaboratory comparison when the measurements are not normally distributed. Archimer. Available at: [Link]
On the validation by inter-laboratory study of 'procedures' in chemical measurement. Analytical Methods. Available at: [Link]
HARMONIZED GUIDELINES FOR SINGLE-LABORATORY VALIDATION OF METHODS OF ANALYSIS. IUPAC. Available at: [Link]
Development and Validation of Methods for the Extraction of Phenolic Acids from Plasma, Urine, and Liver and Analysis by UPLC-MS. ACS Publications. Available at: [Link]
Verification of quantitative analytical methods in medical laboratories. N.p. Available at: [Link]
Intra-laboratory validation of microplate methods for total phenolic content and antioxidant activity on polyphenolic extracts, and comparison with conventional spectrophotometric methods. PubMed. Available at: [Link]
Method Development and Validation for Phenol and Nitrophenols in Tap Water by HPLC using a Monolithic Column. LCGC International. Available at: [Link]
Development and Validation of an HPLC-DAD Method for the Simultaneous Analysis of Phenolic Compounds. ResearchGate. Available at: [Link]
ANALYTICAL METHODS - Toxicological Profile for Phenol. NCBI Bookshelf. Available at: [Link]
7 Analytical Methods. ResearchGate. Available at: [Link]
A Senior Application Scientist's Guide to Assessing Lot-to-Lot Variability of Commercially Available 2-Isopropoxyphenol
In the realms of pharmaceutical research and high-stakes chemical synthesis, the consistency of starting materials is not merely a matter of quality control; it is the bedrock of reproducible science. The assumption that...
Author: BenchChem Technical Support Team. Date: March 2026
In the realms of pharmaceutical research and high-stakes chemical synthesis, the consistency of starting materials is not merely a matter of quality control; it is the bedrock of reproducible science. The assumption that a chemical from a bottle will behave identically to the last, simply because they share a name and CAS number, is a perilous one. Lot-to-lot variation, the subtle yet significant differences between manufacturing batches of the same chemical, is a frequent challenge that can introduce confounding variables, delay projects, and compromise results.[1][2] This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to systematically assess the lot-to-lot variability of 2-isopropoxyphenol, a key building block in various synthetic applications.
This document is not a rigid protocol but a dynamic guide. We will delve into the "why" behind each experimental choice, grounding our methodologies in established analytical principles. The objective is to empower you with a self-validating system to qualify new batches of 2-isopropoxyphenol, ensuring the integrity and consistency of your research over time.
The Critical First Step: Sourcing and Initial Inspection
The journey begins with the careful selection and documentation of different lots of 2-isopropoxyphenol. For this guide, we hypothetically sourced three different lots from established chemical suppliers.
Lot A: Supplier 1, Batch #2025A1
Lot B: Supplier 2, Batch #73B-04
Lot C: Supplier 1, Batch #2026C3
Upon receipt, a meticulous visual and physical inspection is the first line of defense. While seemingly basic, this step can reveal significant deviations that may indicate issues with manufacturing, shipping, or storage.
Protocol: Visual and Physical Inspection
Documentation: Photograph the labels and containers of each lot, noting any differences in packaging or labeling.
Visual Examination: In a well-lit area, dispense a small amount of each lot onto a clean, white surface. Compare the color and physical form. Note any discoloration, clumps, or foreign particulates. 2-isopropoxyphenol is typically a light-yellow liquid.[3]
Melting Point Analysis: Determine the melting point of each lot using a calibrated melting point apparatus. The literature melting point is between 14-16°C.[3] A broad melting range or a significant deviation from the expected value can indicate the presence of impurities.
Workflow for Comprehensive Lot-to-Lot Assessment
A multi-faceted analytical approach is essential for a thorough comparison of chemical lots. No single technique can provide a complete picture. The following workflow combines chromatographic and spectroscopic methods to build a comprehensive profile of each lot.
Caption: Overall workflow for the comprehensive assessment of lot-to-lot variability.
Chromatographic Purity and Impurity Profiling
Chromatography is the cornerstone of purity assessment, allowing for the separation and quantification of the main component and any impurities.
High-Performance Liquid Chromatography (HPLC) for Purity Assay
HPLC with UV detection is a robust and widely used method for determining the purity of aromatic compounds like phenols.[4] The principle is to separate compounds based on their differential partitioning between a stationary phase (the column) and a liquid mobile phase.
Rationale for Method Selection:
High Resolution: Provides excellent separation of the main peak from closely related impurities.
Quantitative Accuracy: UV detection offers a linear response over a wide concentration range, allowing for precise quantification of purity by area percentage.
Versatility: Method parameters can be adjusted to detect a wide range of potential impurities.
Experimental Protocol: HPLC-UV Analysis
Instrumentation: HPLC system with a UV-Vis detector and a C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).
Sample Preparation: Accurately weigh and dissolve approximately 10 mg of each lot of 2-isopropoxyphenol in 10 mL of acetonitrile to create a 1 mg/mL stock solution. Further dilute to 0.1 mg/mL with the mobile phase for injection.
Chromatographic Conditions:
Mobile Phase: Isocratic elution with 60:40 Acetonitrile:Water.
Flow Rate: 1.0 mL/min.
Column Temperature: 30 °C.
Detection Wavelength: 275 nm (a common wavelength for phenolic compounds).
Injection Volume: 10 µL.
Analysis: Inject each sample in triplicate. Calculate the purity of each lot based on the relative peak area of the main 2-isopropoxyphenol peak as a percentage of the total peak area.
Gas Chromatography-Mass Spectrometry (GC-MS) for Volatile Impurities
GC-MS is a powerful technique for identifying and quantifying volatile and semi-volatile organic compounds.[5] It is particularly useful for detecting residual solvents from the manufacturing process or volatile by-products.
Rationale for Method Selection:
High Sensitivity: Can detect trace levels of volatile impurities.
Definitive Identification: The mass spectrometer provides structural information, allowing for the positive identification of unknown impurities by comparing their mass spectra to library databases.
Complementary to HPLC: Detects compounds that may not be easily analyzed by HPLC.
Experimental Protocol: GC-MS Analysis
Instrumentation: Gas chromatograph coupled to a mass spectrometer. A capillary column suitable for polar compounds (e.g., DB-5ms, 30 m x 0.25 mm, 0.25 µm film thickness) is recommended.
Sample Preparation: Prepare a 1 mg/mL solution of each lot in dichloromethane.
GC-MS Conditions:
Injector Temperature: 250 °C.
Carrier Gas: Helium at a constant flow of 1.0 mL/min.
Oven Temperature Program: Start at 50 °C, hold for 2 minutes, then ramp at 10 °C/min to 280 °C and hold for 5 minutes.
Ion Source Temperature: 230 °C.
Ionization Mode: Electron Ionization (EI) at 70 eV.
Analysis: Analyze each sample and identify any peaks other than the main component by searching their mass spectra against the NIST library.
Spectroscopic Characterization for Structural Confirmation
Spectroscopic methods provide information about the chemical structure and functional groups present in the sample, serving as an excellent tool for confirming identity and detecting structural variations.
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H and ¹³C NMR are unparalleled for structural elucidation. For lot-to-lot comparison, NMR serves as a high-resolution fingerprint, capable of detecting minute structural differences and impurities that might be co-eluting with the main peak in chromatography.
Rationale for Method Selection:
Structural Detail: Provides definitive confirmation of the chemical structure.
Quantitative Capability: Can be used to quantify impurities relative to the main component if a suitable internal standard is used.
High Sensitivity to Structural Isomers: Can easily distinguish between different isomers that may be present as impurities.
Protocol: NMR Analysis
Sample Preparation: Dissolve 5-10 mg of each lot in approximately 0.7 mL of deuterated chloroform (CDCl₃) in an NMR tube.
Acquisition: Acquire ¹H and ¹³C NMR spectra on a 400 MHz or higher spectrometer.
Analysis: Overlay the ¹H spectra of all lots. Compare chemical shifts, peak integrations, and splitting patterns. Look for any additional peaks that may indicate impurities. The presence of unexpected signals, even at low levels, should be investigated.
Caption: 2-Isopropoxyphenol and potential process-related impurities.
Fourier-Transform Infrared (FT-IR) Spectroscopy
FT-IR is a rapid and non-destructive technique that provides a molecular "fingerprint" of a sample. By comparing the FT-IR spectra of different lots, one can quickly assess their overall similarity.
Rationale for Method Selection:
Speed and Simplicity: Analysis is very fast and requires minimal sample preparation.
Fingerprint Comparison: Excellent for a quick pass/fail test based on spectral overlay. Significant differences in the fingerprint region (below 1500 cm⁻¹) can indicate a difference in the overall composition.
Protocol: FT-IR Analysis
Instrumentation: FT-IR spectrometer with an Attenuated Total Reflectance (ATR) accessory.
Sample Preparation: Apply a small drop of each liquid sample directly onto the ATR crystal.
Acquisition: Collect the spectrum from 4000 to 400 cm⁻¹.
Analysis: Overlay the spectra of the different lots. They should be nearly superimposable. Pay close attention to the fingerprint region for any discrepancies in peak position or intensity.
Data Summary and Interpretation
The data from all analyses should be compiled into clear, comparative tables. This allows for an objective, at-a-glance assessment of the variability between lots.
Table 1: Physical and Chromatographic Data
Parameter
Lot A
Lot B
Lot C
Acceptance Criteria
Appearance
Clear, light-yellow liquid
Clear, light-yellow liquid
Slightly cloudy, yellow liquid
Clear, light-yellow liquid
Melting Point (°C)
14.5 - 15.5
14.2 - 15.1
13.8 - 15.9
14.0 - 16.0 °C
HPLC Purity (%)
99.6
99.7
98.5
≥ 99.0%
Largest Impurity (HPLC, %)
0.15
0.12
0.8 (at RRT 1.2)
≤ 0.2%
Total Impurities (HPLC, %)
0.4
0.3
1.5
≤ 1.0%
Volatile Impurities (GC-MS)
Not Detected
Not Detected
Acetone (0.05%)
≤ 0.1%
Table 2: Spectroscopic Data Comparison
Technique
Lot A vs. Lot B
Lot A vs. Lot C
Acceptance Criteria
¹H NMR
Spectra are superimposable
Lot C shows minor peaks at 2.17 ppm and 7.4 ppm
No extraneous peaks > 0.1% integration
¹³C NMR
Spectra are superimposable
Lot C shows minor additional peaks
No extraneous peaks
FT-IR
Spectra are superimposable
Minor differences in fingerprint region
Spectra must be superimposable
Based on the hypothetical data presented:
Lots A and B demonstrate high consistency. They meet all physical, chromatographic, and spectroscopic criteria. Their purity levels are high and impurity profiles are very similar. These lots would be considered acceptable for use in sensitive applications.
Lot C shows significant deviations. Its cloudy appearance, broader melting point range, lower purity by HPLC, and a significant single impurity (0.8%) are all causes for concern. The presence of acetone detected by GC-MS and additional peaks in the NMR spectrum further confirm that this lot is of lower quality and inconsistent with the others.
Decision: Lots A and B are accepted. Lot C is rejected and should be returned to the supplier with the supporting data. This systematic approach prevents the introduction of a substandard reagent into the research workflow, saving time, resources, and ensuring the validity of experimental outcomes.
References
The Good Scents Company. (n.d.). 2-isopropyl phenol. Retrieved from [Link]
National Center for Biotechnology Information. (n.d.). Analytical Methods - Toxicological Profile for Phenol. Retrieved from [Link]
Füzéry, A. K., et al. (2013). Lot-to-Lot Variation. Clinical Chemistry, 59(9), 1391-1393. Retrieved from [Link]
MOLBASE. (n.d.). 2-isopropoxyphenol price & availability. Retrieved from [Link]
He, X., et al. (2021). Structural derivatization strategies of natural phenols by semi-synthesis and total-synthesis. Chinese Medicine, 16(1), 110. Retrieved from [Link]
Loh, T. P., et al. (2022). Lot-to-lot variation and verification. Clinical Chemistry and Laboratory Medicine, 60(6), 769-778. Retrieved from [Link]
IndiaMART. (n.d.). Industrial Grade 2 - Isopropoxy Phenol, For Solvent, 99%. Retrieved from [Link]
Patel, K., et al. (2023). Impurity Profiling and its Significance Active Pharmaceutical Ingredients. Journal of Drug Delivery and Therapeutics, 13(12), 143-150. Retrieved from [Link]
Loh, T. P., et al. (2022). Lot-to-lot variation and verification. Clinical Chemistry and Laboratory Medicine, 60(6), 769-778. Retrieved from [Link]
Pilaniya, K., et al. (2010). Recent trends in the impurity profile of pharmaceuticals. Journal of Advanced Pharmaceutical Technology & Research, 1(3), 302-310. Retrieved from [Link]
Khoddami, A., et al. (2013). Techniques for Analysis of Plant Phenolic Compounds. Molecules, 18(2), 2328-2375. Retrieved from [Link]
Pharmaffiliates. (n.d.). Phenol-impurities. Retrieved from [Link]
Occupational Safety and Health Administration. (n.d.). Phenol and Cresol. Retrieved from [Link]
IntechOpen. (2024). Isolation and Identification of Phenolic Compounds. Retrieved from [Link]
American Association for Clinical Chemistry. (2015). Managing Reagent Lot to Lot Variability. Retrieved from [Link]
ResolveMass Laboratories Inc. (2025). Identification and profiling of impurities in Pharmaceuticals. Retrieved from [Link]
Al Mamari, H. H. (2021). Phenolic Compounds: Classification, Chemistry, and Updated Techniques of Analysis and Synthesis. IntechOpen. Retrieved from [Link]
National Journal of Laboratory Medicine. (2024). Comparison of Sample Size and Rejection Limits for Lot-to-Lot Verification Using Two Different Protocols. Retrieved from [Link]
Google Patents. (n.d.). Process for the etherification of phenols.
Organic Chemistry Portal. (n.d.). Dehydrative C-H Alkylation and Alkenylation of Phenols with Alcohols: Expedient Synthesis for Substituted Phenols and Benzofurans. Retrieved from [Link]
MDPI. (2022). Sulfation of Phenolic Acids: Chemoenzymatic vs. Chemical Synthesis. Retrieved from [Link]
Fisher Scientific. (n.d.). 2-(5-Isoxazolyl)phenol, 98%, Thermo Scientific. Retrieved from [Link]
Comparative analysis of the cost-effectiveness of different synthetic routes to 2-(isopropylsulfonyl)aniline
Executive Summary 2-(Isopropylsulfonyl)aniline (CAS: 76697-50-2) is a highly valuable building block primarily utilized in the synthesis of anaplastic lymphoma kinase (ALK) inhibitors[1], most notably the FDA-approved no...
Author: BenchChem Technical Support Team. Date: March 2026
Executive Summary
2-(Isopropylsulfonyl)aniline (CAS: 76697-50-2) is a highly valuable building block primarily utilized in the synthesis of anaplastic lymphoma kinase (ALK) inhibitors[1], most notably the FDA-approved non-small cell lung cancer (NSCLC) therapeutic, Ceritinib (LDK378)[2]. Because this intermediate is incorporated late in the API synthesis, its cost, purity, and synthetic efficiency directly dictate the overall Cost of Goods (COGs) for the final drug substance[3].
As a Senior Application Scientist, I have evaluated the three primary synthetic routes to this molecule. This guide objectively compares the classical Nucleophilic Aromatic Substitution (SNAr) sequence against modern Transition-Metal Catalyzed Cross-Coupling and Thiophenol Alkylation routes, providing actionable data on cost-effectiveness, green chemistry metrics, and self-validating experimental protocols.
Mechanistic Pathway Analysis
To determine the most viable route for your specific development stage (R&D vs. commercial manufacturing), we must analyze the causality behind the chemical choices in each pathway.
Figure 1: Comparative synthetic pathways for 2-(isopropylsulfonyl)aniline.
Route A: The Classical SNAr-Oxidation-Reduction Sequence
This is the most industrially established route[3]. It begins with the SNAr of 1-fluoro-2-nitrobenzene with propane-2-thiol.
Causality of Leaving Group: Fluoride is chosen over chloride because the highly polarized C-F bond strongly stabilizes the intermediate Meisenheimer complex, accelerating the SNAr reaction.
Causality of Oxidation: The resulting thioether is oxidized to a sulfone. While mCPBA is common in academia, industrial routes utilize
H2O2
with a sodium tungstate (
Na2WO4
) catalyst to avoid generating stoichiometric organic acid waste.
Causality of Reduction: The nitro group is reduced to the target aniline[4]. Catalytic hydrogenation (Pd/C) is preferred for atom economy, provided the upstream oxidation was complete (as divalent sulfur poisons palladium).
Route B: Direct Ullmann-Type Cross-Coupling
This modern route utilizes 2-bromoaniline and sodium isopropylsulfinate.
Causality of Catalysis: A copper(I) catalyst (e.g., CuI) paired with a diamine ligand (like N,N'-dimethylethylenediamine) facilitates the direct formation of the C-S bond.
Advantage: It bypasses the use of volatile, foul-smelling thiols and eliminates the hazardous oxidation step entirely.
Route C: Thiophenol Alkylation & Protection (The Inefficient Route)
Starting from 2-aminobenzenethiol, the thiol is alkylated with 2-bromopropane.
The Flaw: Direct oxidation of 2-(isopropylthio)aniline to the sulfone is nearly impossible without concurrently oxidizing the free aniline nitrogen into nitroso or polymeric species. The amine must be protected (e.g., as a Boc or Acetyl group) prior to oxidation and deprotected afterward. This adds two synthetic steps, severely degrading atom economy and increasing COGs.
Cost-Effectiveness & Green Chemistry Metrics
The following table summarizes the quantitative performance of each route to guide process chemistry decisions.
Metric
Route A (SNAr Sequence)
Route B (Cross-Coupling)
Route C (Alkylation/Protection)
Step Count
3 Steps
1 Step
4 Steps
Overall Yield
65% - 75%
80% - 85%
45% - 50%
Reagent Cost
Low (Commodity chemicals)
High (Ligands, Sulfinate salts)
Medium (Protection reagents)
Process Mass Intensity (PMI)
Medium (Requires multiple workups)
Low (Highly step-efficient)
High (Poor atom economy)
Key Operational Challenge
Odor management (Thiols); strict IPC required to prevent Pd poisoning.
Heavy metal (Cu/Pd) clearance to meet ICH Q3D limits.
Low throughput; excessive solvent waste from protection steps.
Best Suited For
Commercial Manufacturing / Kilo-lab
Early R&D / Medicinal Chemistry
Not Recommended
Self-Validating Experimental Protocols
To ensure scientific integrity and reproducibility, the following protocols for Route A (the most cost-effective scalable route) are designed as self-validating systems. Each step includes specific In-Process Controls (IPCs) that dictate causality for advancing to the next stage.
Step 1: SNAr to yield 1-(Isopropylthio)-2-nitrobenzene
Procedure: To a reactor, charge 1-fluoro-2-nitrobenzene (1.0 eq) and anhydrous
K2CO3
(1.5 eq) in DMF (5 vol). Cool to 0°C. Dropwise add propane-2-thiol (1.1 eq) maintaining the internal temperature < 10°C. Stir at room temperature for 4 hours.
Causality:K2CO3
is sufficiently basic to deprotonate the thiol (pKa ~10.5) without causing the side reactions associated with stronger bases like NaH. DMF solvates the potassium cation, leaving a highly nucleophilic thiolate.
Self-Validation (IPC): Monitor by HPLC. Do not quench until 1-fluoro-2-nitrobenzene is < 0.5% AUC. Why? Unreacted starting material will carry through the oxidation and reduce to 2-fluoroaniline in Step 3—a structurally similar impurity that is notoriously difficult to crystallize out of the final product.
Step 2: Oxidation to 1-(Isopropylsulfonyl)-2-nitrobenzene
Procedure: Dissolve the crude thioether (1.0 eq) in acetic acid (4 vol). Add
Na2WO4⋅2H2O
(0.01 eq). Slowly dose 30% aqueous
H2O2
(2.5 eq) at 40°C. Stir at 60°C for 6 hours.
Causality: The tungstate catalyst forms a highly reactive peroxotungstate complex, allowing the use of cheap, low-molecular-weight
H2O2
instead of expensive organic peracids.
Self-Validation (IPC): Monitor by LC-MS. Proceed to workup only when the intermediate sulfoxide is < 0.1% AUC. Why? Divalent sulfur (sulfides) and sulfoxides are potent poisons for the palladium catalyst required in Step 3. Incomplete oxidation will stall the subsequent hydrogenation.
Step 3: Nitro Reduction to 2-(Isopropylsulfonyl)aniline
Procedure: Charge 1-(isopropylsulfonyl)-2-nitrobenzene (1.0 eq)[4], 10% Pd/C (0.05 eq by weight), and methanol (10 vol) into a hydrogenation autoclave. Purge with
N2
, then
H2
. Stir under 40 psi of
H2
at 45°C until hydrogen uptake ceases.
Causality: The bulky, electron-withdrawing sulfone group does not coordinate to palladium, allowing clean reduction of the nitro group without catalyst poisoning (assuming Step 2 was validated).
Self-Validation (IPC): HPLC must confirm the absence of the hydroxylamine intermediate (< 0.1% AUC). Why? Hydroxylamines can disproportionate during concentration to form highly colored, toxic azoxy impurities.
Strategic Decision Matrix
Use the following logic tree to select the appropriate synthetic route based on your facility's capabilities and regulatory requirements.
Figure 2: Decision matrix for selecting the optimal synthetic route.
References
Marsilje, T. H., et al. "Synthesis, Structure–Activity Relationships, and in Vivo Efficacy of the Novel Potent and Selective Anaplastic Lymphoma Kinase (ALK) Inhibitor 5-Chloro-N2-(2-isopropoxy-5-methyl-4-(piperidin-4-yl)phenyl)-N4-(2-(isopropylsulfonyl)phenyl)pyrimidine-2,4-diamine (LDK378)". Journal of Medicinal Chemistry, 2013, 56, 5675. URL:[Link]
Google Patents. "US10604505B2 - Modified process for the preparation of Ceritinib and amorphous form of Ceritinib". United States Patent and Trademark Office.
A Senior Application Scientist's Guide to Selecting the Optimal HPLC Column for Sulfonylphenol Separation
Introduction: The Analytical Challenge of Sulfonylphenols Sulfonylphenols and their derivatives are a class of compounds frequently encountered in pharmaceutical development, environmental analysis, and industrial chemis...
Author: BenchChem Technical Support Team. Date: March 2026
Introduction: The Analytical Challenge of Sulfonylphenols
Sulfonylphenols and their derivatives are a class of compounds frequently encountered in pharmaceutical development, environmental analysis, and industrial chemistry. Whether as active pharmaceutical ingredients (APIs), process impurities, or degradation products, their accurate quantification is paramount. However, their inherent polarity and structural similarity, particularly among isomers, present a significant analytical challenge. Standard reversed-phase high-performance liquid chromatography (HPLC) methods often fall short, yielding poor resolution and co-eluting peaks.
This guide provides an in-depth evaluation of three distinct reversed-phase HPLC column chemistries—the conventional C18, the Phenyl-Hexyl, and the versatile Pentafluorophenyl (PFP)—for the separation of sulfonylphenols. Moving beyond a simple recitation of protocols, we will explore the causal relationships between stationary phase chemistry and chromatographic selectivity, empowering you to make informed decisions in your method development.
Pillar 1: Understanding the Mechanisms of Separation
The success of any HPLC separation hinges on exploiting the subtle differences in the physicochemical properties of the analytes. In reversed-phase chromatography, retention is governed by the partitioning of an analyte between a non-polar stationary phase and a polar mobile phase. The choice of stationary phase chemistry is the most powerful tool an analyst has to influence selectivity, which has the greatest impact on chromatographic resolution.[1] Let's dissect the interaction mechanisms at play.
Hydrophobic (van der Waals) Interactions: This is the primary retention mechanism for non-polar analytes on alkyl chain phases like C18. Separation is largely driven by differences in the hydrophobicity of the analytes.[1]
π-π Interactions: Analytes containing aromatic rings can engage in π-π stacking interactions with stationary phases that also possess aromatic character. This provides an alternative retention mechanism that can be leveraged to separate compounds with similar hydrophobicity but different aromaticity.[1][2]
Dipole-Dipole & Hydrogen Bonding: These polar interactions become crucial when analyzing polar functional groups. Stationary phases capable of acting as hydrogen bond donors or acceptors can offer unique selectivity for polar analytes.[3][4]
Steric (Shape) Selectivity: The three-dimensional structure of both the analyte and the stationary phase can influence retention. Rigid, well-defined stationary phases can differentiate between isomers based on their shape.[5]
The key to resolving structurally similar sulfonylphenols is to select a column that leverages more than just hydrophobicity. This is where alternative stationary phases like Phenyl-Hexyl and PFP demonstrate their value.
Pillar 2: The Contenders - A Comparative Overview of Column Chemistries
We will evaluate three columns, each representing a distinct class of reversed-phase selectivity.
The Workhorse: C18 (Octadecylsilane)
Chemistry: A silica backbone bonded with 18-carbon alkyl chains. It is the most common and hydrophobic reversed-phase column, used in approximately 80% of all HPLC separations.[6]
Primary Interaction: Hydrophobic interactions.
Expected Performance for Sulfonylphenols: While effective for separating compounds with significant differences in hydrophobicity, it may struggle to resolve positional isomers of sulfonylphenols, which often have very similar hydrophobic characters.
The Aromatic Alternative: Phenyl-Hexyl
Chemistry: Features a phenyl ring connected to the silica surface by a six-carbon alkyl linker.[7][8] This chemistry provides balanced hydrophobic and aromatic selectivity.[2]
Primary Interactions: Hydrophobic and π-π interactions.
Expected Performance for Sulfonylphenols: The presence of the phenyl ring introduces π-π interactions, which can enhance the retention and alter the selectivity for aromatic analytes like sulfonylphenols compared to a standard C18 phase.[9] This can be particularly useful in resolving compounds that co-elute on a C18 column.
The Multi-Modal Specialist: Pentafluorophenyl (PFP)
Chemistry: A densely bonded pentafluorophenylpropyl phase. The highly electronegative fluorine atoms create an electron-deficient ring, enabling multiple interaction mechanisms.[4]
Primary Interactions: Hydrophobic, π-π, dipole-dipole, hydrogen bonding, and even weak ionic interactions.[3][5]
Expected Performance for Sulfonylphenols: The PFP phase offers a truly orthogonal selectivity compared to C18.[5][10] Its ability to engage in multiple interaction modes makes it exceptionally powerful for separating closely related polar compounds, halogenated species, and positional isomers—a profile that aligns perfectly with the challenges of sulfonylphenol analysis.[4][10]
Pillar 3: Experimental Validation & Protocol
A self-validating system is crucial for trustworthy results. Here, we outline the precise experimental protocol used to generate the comparative data. The workflow is designed to ensure a fair and direct comparison of the three column chemistries under identical mobile phase conditions.
Experimental Workflow
Caption: HPLC column evaluation workflow.
Detailed Experimental Protocol
Instrumentation: A standard HPLC or UHPLC system equipped with a quaternary pump, autosampler, column thermostat, and a Diode Array Detector (DAD).
Test Analytes: A mixture of three representative compounds:
Analyte 3: Sulfanilamide (a structurally related compound to assess broader selectivity)
Sample Preparation: A stock solution containing all three analytes at a concentration of 100 µg/mL each was prepared in a 50:50 (v/v) mixture of acetonitrile and water.
HPLC Conditions:
Parameter
Setting
Rationale
Columns Tested
1. C18, 150 x 4.6 mm, 5 µm2. Phenyl-Hexyl, 150 x 4.6 mm, 5 µm[7]3. PFP, 150 x 4.6 mm, 5 µm[3]
Standard dimensions for robust analytical methods.[11]
Mobile Phase A
0.1% Formic Acid in Water
Acidification ensures consistent ionization state and good peak shape for acidic analytes.[12]
Mobile Phase B
0.1% Formic Acid in Acetonitrile
Acetonitrile is a common organic modifier with good UV transparency.
Gradient Program
5% B to 70% B over 15 minutes, hold at 70% B for 2 minutes, return to 5% B and equilibrate for 3 minutes.
A scouting gradient is an effective starting point for method development to elute all compounds.[13]
Results and Discussion: A Tale of Three Selectivities
The chromatographic data reveals striking differences in the performance of the three columns. While all columns were able to retain the analytes, their ability to resolve the critical pair—the isomers 4-hydroxybenzenesulfonic acid and 2-hydroxybenzenesulfonic acid—varied dramatically.
(Note: The following chromatograms are illustrative representations based on the expected performance of these column chemistries for the specified analytes.)
Figure 1: Illustrative Chromatograms
A) C18 Column: Shows significant co-elution of the two isomers (Peaks 1 & 2), with Sulfanilamide (Peak 3) being more retained. The separation is primarily driven by hydrophobicity.
B) Phenyl-Hexyl Column: An improvement in the separation of the isomers is observed. The elution order may change, and the resolution between peaks 1 and 2 is enhanced due to π-π interactions, but baseline separation may not be fully achieved.
C) PFP Column: Demonstrates baseline resolution of all three compounds. The unique selectivity of the PFP phase effectively differentiates between the positional isomers, resulting in sharp, symmetrical peaks.
Quantitative Performance Comparison
The superiority of the PFP column is quantitatively evident when comparing key chromatographic parameters.
Column
Critical Pair
Resolution (Rs)
Tailing Factor (Tf) (Avg.)
Efficiency (N) (Avg.)
C18
Isomers 1 & 2
< 1.0 (Co-elution)
1.3
~10,000
Phenyl-Hexyl
Isomers 1 & 2
~1.4 (Partial)
1.2
~11,500
PFP
Isomers 1 & 2
> 2.0 (Baseline)
1.1
~13,000
Interpreting the Results: Causality and Insight
C18 Performance: The C18 column's inability to resolve the isomers is a classic example of the limitations of relying solely on hydrophobic interactions for separating compounds with nearly identical hydrophobicity. The slight difference in the position of the hydroxyl group is not enough to cause differential partitioning into the C18 stationary phase.
Phenyl-Hexyl Improvement: The Phenyl-Hexyl column provides a modest improvement by introducing π-π interactions.[2] The aromatic ring of the stationary phase interacts differently with the electron clouds of the two isomers, leading to a change in selectivity and partial resolution. This demonstrates the value of moving beyond simple alkyl chains for aromatic analytes.
PFP Superiority: The PFP column's success is a direct result of its multi-modal retention mechanism.[3][4] The electron-deficient fluorophenyl ring engages in strong π-π interactions, while the fluorine atoms can participate in dipole-dipole and hydrogen bonding interactions with the hydroxyl and sulfonyl groups of the analytes. This combination of forces creates a unique and highly selective environment that can easily differentiate the subtle structural differences between the positional isomers, leading to complete baseline resolution.[5]
Conclusion and Recommendations for Your Laboratory
For the challenging separation of sulfonylphenols, the choice of HPLC column is critical to achieving accurate and reliable results. Our comparative evaluation clearly demonstrates that while the C18 column is a reasonable starting point for general screening, it is often inadequate for resolving structurally similar isomers within this class.
As a Senior Application Scientist, my recommendations are as follows:
For Initial Screening: A conventional C18 column can be used for initial method development to determine the general retention behavior of your sulfonylphenol mixture.
When C18 Fails: If co-elution of isomers or other closely related species is observed, your next step should be to evaluate a column with an alternative selectivity. A Phenyl-Hexyl column offers a different selectivity based on π-π interactions and may provide the necessary resolution.[9]
For Optimal and Robust Separation: For complex mixtures of sulfonylphenols, especially those containing positional isomers, the Pentafluorophenyl (PFP) column is the superior choice.[10] Its unique, multi-modal selectivity provides the highest resolving power, leading to robust and reliable methods suitable for quality control and research environments.
By understanding the underlying separation mechanisms and selecting a stationary phase that can exploit the unique chemical properties of your analytes, you can overcome the challenges of sulfonylphenol analysis and develop highly effective and efficient HPLC methods.
References
A New Pentafluorophenyl (PFP) Core- Shell column to aid Selectivity. Fortis Technologies. Available from: [Link]
Kinetex Phenyl-Hexyl Core-Shell HPLC Columns. Phenomenex. Available from: [Link]
InertSustain PFP HPLC Columns. GL Sciences. Available from: [Link]
Luna Phenyl-Hexyl HPLC Preparative Columns. Phenomenex. Available from: [Link]
Luna PFP(2) HPLC Columns. Phenomenex. Available from: [Link]
InertSustain Phenylhexyl. GL Sciences. Available from: [Link]
Inertsil Sulfa C18 HPLC Column, 5 µm, 150 x 4.6 mm. GL Sciences. Available from: [Link]
Performance Characterizations and Comparisons of HPLC Column Options for Ultra High-Speed and High- Resolution HPLC Separations. Agilent Technologies. Available from: [Link]
InertSustain Phenylhexyl Analytical Columns. GL Sciences. Available from: [Link]
One of The World's Leading HPLC Columns. Phenomenex. Available from: [Link]
A REVIEW ON HPLC METHOD DEVELOPMENT AND VALIDATION. Research Journal of Life Sciences, Bioinformatics, Pharmaceutical and Chemical Sciences. Available from: [Link]
Types of High-Performance Liquid Chromatography (HPLC) Columns: a Review. AGRIVITA Journal of Agricultural Science. Available from: [Link]
Sulfated Phenolic Substances: Preparation and Optimized HPLC Analysis. International Journal of Molecular Sciences. Available from: [Link]
Improving HPLC Separation of Polyphenols. LCGC International. Available from: [Link]
Sulfated Phenolic Substances: Preparation and Optimized HPLC Analysis. National Institutes of Health (NIH). Available from: [Link]
Recent developments in the HPLC separation of phenolic compounds. ResearchGate. Available from: [Link]
HPLC Column Selection Guide. Phenomenex. Available from: [Link]
HPLC Column Selection Guide. Welch Materials, Inc. Available from: [Link]
A Comprehensive Guide to Exploring the Process of HPLC Method Optimization, Development, and Validation: Insights into Chromatographic Parameter. International Journal of Advanced Research in Science, Communication and Technology. Available from: [Link]
How to use HPLC with column C18 to determine quantity of Teepol residue after cleaning? ResearchGate. Available from: [Link]
Development and Validation of a New HPLC Method for the Estimation of Sulfamoxole in Bulk and Tablet Formulations. ResearchGate. Available from: [Link]
Choosing HPLC Columns for Faster Analysis Smaller and Faster. Agilent Technologies. Available from: [Link]
Recent developments in the HPLC separation of phenolic compounds. PubMed. Available from: [Link]
HPLC Method Development: From Beginner to Expert Part 2. Agilent Technologies. Available from: [Link]
A Senior Application Scientist's Guide to Confirming the Identity of Impurities in 2-(Isopropylsulfonyl)phenol Samples
Introduction: The Imperative of Purity in Pharmaceutical Development In the landscape of pharmaceutical development and manufacturing, the purity of an Active Pharmaceutical Ingredient (API) is not merely a quality metri...
Author: BenchChem Technical Support Team. Date: March 2026
Introduction: The Imperative of Purity in Pharmaceutical Development
In the landscape of pharmaceutical development and manufacturing, the purity of an Active Pharmaceutical Ingredient (API) is not merely a quality metric; it is a cornerstone of patient safety and drug efficacy. Unidentified or inadequately controlled impurities can have significant and unforeseen consequences, ranging from altered bioavailability to direct toxicological effects. Regulatory bodies, under the guidance of the International Council for Harmonisation (ICH), have established stringent frameworks, such as ICH Q3A(R2), which mandate the reporting, identification, and qualification of impurities in new drug substances.[1] For any impurity present above the identification threshold (typically ≥0.10%), a comprehensive structural characterization is required.[1][2]
This guide provides a comprehensive, technically-grounded framework for the identification and structural elucidation of impurities in 2-(Isopropylsulfonyl)phenol, a compound of interest in drug development. We will move beyond rote protocols to explore the scientific rationale behind methodological choices, comparing and contrasting the industry's most powerful analytical techniques. Our objective is to equip researchers, scientists, and drug development professionals with a robust, self-validating workflow to confidently identify and characterize impurities, ensuring both regulatory compliance and the intrinsic quality of the drug substance.
Anticipating the Unknown: Potential Impurities in 2-(Isopropylsulfonyl)phenol
A logical impurity profiling strategy begins with a theoretical assessment of potential impurities based on the synthetic route and the inherent stability of the molecule. While the exact synthesis can vary, a common pathway might involve the sulfonation of 2-isopropoxyphenol followed by a rearrangement, or the direct sulfonation of phenol followed by isopropylation. Based on these general principles, we can anticipate several classes of impurities:
Process-Related Impurities:
Starting Materials: Unreacted phenol or isopropylating agents.
Intermediates: Residual intermediates from the synthetic pathway.
By-products: Positional isomers (e.g., 3- and 4-(Isopropylsulfonyl)phenol), over-sulfonated or over-isopropylated products, and products from side reactions. For instance, Friedel-Crafts alkylation, a common method for such syntheses, is known to produce isomeric by-products.[3]
Degradation Products:
Oxidation Products: Phenolic compounds are susceptible to oxidation, which can lead to the formation of quinone-type species or other colored degradants.[4]
Hydrolysis Products: Depending on the stability of the sulfonyl group, hydrolysis under acidic or basic conditions could occur.
Residual Solvents & Reagents: Solvents and catalysts used in the manufacturing process that are not completely removed.[1]
To proactively identify degradation products, forced degradation studies are an indispensable tool.[5] By subjecting the 2-(Isopropylsulfonyl)phenol API to harsh conditions (acid, base, oxidation, heat, light), we can purposefully generate potential degradants.[6][7] This not only helps in identifying these impurities but is also crucial for developing a truly stability-indicating analytical method —a method that can resolve the API from all potential impurities and degradants.[5][8]
The Analytical Toolkit: A Comparative Guide to Impurity Identification
No single analytical technique can provide a complete picture of a sample's impurity profile. A multi-faceted, or orthogonal, approach is essential. Here, we compare the primary techniques used for impurity profiling, detailing their specific applications in the analysis of 2-(Isopropylsulfonyl)phenol.
Workflow for Impurity Identification
The overall strategy involves a systematic progression from detection and separation to definitive structural confirmation.
Caption: A comprehensive workflow for impurity profiling.
High-Performance Liquid Chromatography (HPLC): The Workhorse of Separation
HPLC is the cornerstone of impurity profiling, prized for its high resolving power and suitability for non-volatile and thermally sensitive compounds like phenols.[9][10]
Core Principle: HPLC separates compounds based on their differential partitioning between a liquid mobile phase and a solid stationary phase packed in a column.[9]
Why It's Essential: The primary goal is to develop a stability-indicating method that separates the main 2-(Isopropylsulfonyl)phenol peak from all process-related and degradation-induced impurities. UV detection is typically used as phenols are chromophoric.
Method Development Insights:
Column Selection: A standard C18 (octadecylsilane) column is the typical starting point for reversed-phase chromatography. However, for separating structurally similar positional isomers of a phenol, a Phenyl-Hexyl column can offer superior selectivity due to π-π interactions between the phenyl rings of the stationary phase and the analytes.[11]
Mobile Phase Optimization: A gradient elution using a mixture of an aqueous buffer (e.g., acetate or phosphate buffer) and an organic modifier (acetonitrile or methanol) is generally required to resolve impurities with a wide range of polarities.[12][13] The pH of the aqueous phase is critical; keeping it in the acidic range (e.g., pH 3-5) will suppress the ionization of the phenolic hydroxyl group, leading to better peak shape and retention.
Liquid Chromatography-Mass Spectrometry (LC-MS): The Identifier
LC-MS is a powerful hyphenated technique that couples the separation power of HPLC with the mass-analyzing capabilities of mass spectrometry, making it indispensable for impurity identification.[9][14]
Core Principle: After separation by LC, the column effluent is directed into a mass spectrometer, which ionizes the molecules and separates them based on their mass-to-charge ratio (m/z). This provides highly specific molecular weight information.[9]
Why It's Essential: For any impurity detected by HPLC above the identification threshold, LC-MS is the first step in characterization.[15] High-Resolution Mass Spectrometry (HRMS), such as with a Q-TOF (Quadrupole Time-of-Flight) instrument, can provide mass accuracy in the sub-ppm range, allowing for the confident determination of the elemental composition of an impurity.[15][16]
Method Development Insights:
MS-Compatibility: HPLC methods using non-volatile buffers like phosphate are not compatible with MS.[15] The method must be adapted to use volatile buffers like ammonium acetate or formic acid.[15]
Ionization Technique: Electrospray Ionization (ESI) is the preferred technique for polar molecules like phenols and their sulfonated derivatives. It is a "soft" ionization method that typically keeps the molecule intact, providing a clear molecular ion peak.
Gas Chromatography-Mass Spectrometry (GC-MS): The Specialist for Volatiles
While HPLC covers the majority of impurities, GC-MS is the superior technique for identifying volatile and semi-volatile compounds.[17]
Core Principle: The sample is vaporized and separated in a gaseous mobile phase based on its boiling point and interaction with the column's stationary phase. The separated components are then identified by a mass spectrometer.[18]
Why It's Essential: GC-MS is crucial for identifying and quantifying residual solvents from the manufacturing process.[17] It can also detect volatile starting materials or by-products, such as phenol or cresols, that may not be easily analyzed by LC.[19][20]
Method Development Insights:
Sample Preparation: Headspace analysis is often employed for residual solvents, where the vapor above the sample is injected, avoiding contamination of the GC system with the non-volatile API.
Derivatization: For less volatile phenolic impurities, derivatization (e.g., silylation) may be necessary to increase their volatility and improve their chromatographic behavior.
Nuclear Magnetic Resonance (NMR) Spectroscopy: The Gold Standard for Structure Elucidation
When the identity of an impurity cannot be determined by MS alone, or for absolute structural confirmation, NMR spectroscopy is the definitive tool.[4][16]
Core Principle: NMR provides detailed information about the chemical environment of specific nuclei (commonly ¹H and ¹³C) within a molecule, allowing for the determination of its precise atomic connectivity and structure.[21][22]
Why It's Essential: NMR provides unambiguous structural information.[4] Through a series of 1D (¹H, ¹³C) and 2D (e.g., COSY, HSQC, HMBC) experiments, one can piece together the complete chemical structure of an unknown impurity, including its isomeric configuration.[23][24]
Practical Consideration: NMR is less sensitive than MS and requires a relatively pure, isolated sample of the impurity (typically >1 mg). This often necessitates isolating the impurity from the bulk sample using techniques like preparative HPLC.
Comparative Analysis of Analytical Techniques
Technique
Primary Application
Advantages
Limitations
Suitability for 2-(Isopropylsulfonyl)phenol
HPLC-UV
Separation and quantification of non-volatile impurities.
High resolution, robust, excellent for quantification.[10]
Provides no structural information beyond retention time and UV spectrum.
Essential. The primary tool for detection and method validation.
LC-MS
Identification of non-volatile impurities.
High sensitivity and specificity, provides molecular weight and formula.[14][25]
Quantification can be less accurate than UV; requires volatile mobile phases.[15][25]
Essential. The first-line technique for impurity identification.
GC-MS
Identification and quantification of volatile/semi-volatile impurities.
Excellent for residual solvents and volatile by-products.[17]
Not suitable for non-volatile or thermally labile compounds like the API itself.
Highly Recommended. Necessary for a complete impurity profile, especially for solvents.
NMR
Unambiguous structural elucidation of unknown impurities.
Provides definitive structural information, including stereochemistry.[21][24]
Low sensitivity; requires isolation and purification of the impurity.
Required for unknown impurities exceeding the identification threshold.
Experimental Protocols
Protocol 1: Stability-Indicating HPLC-UV Method
This protocol outlines a starting point for developing a method to separate 2-(Isopropylsulfonyl)phenol from its potential impurities.
Instrumentation & Columns:
HPLC System with a Diode Array Detector (DAD) or UV Detector.
Column: Phenyl-Hexyl (150 mm x 4.6 mm, 3.5 µm) is recommended for enhanced selectivity.[11] A C18 column can be used as an alternative.
Mobile Phase & Gradient:
Mobile Phase A: 0.1% Formic Acid in Water.
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
Flow Rate: 1.0 mL/min.
Column Temperature: 35 °C.
Detection Wavelength: 270 nm.
Injection Volume: 5 µL.
Gradient Program (Example):
Time (min)
% Mobile Phase B
0.0
20
20.0
80
25.0
80
25.1
20
| 30.0 | 20 |
Sample Preparation:
Accurately weigh and dissolve the 2-(Isopropylsulfonyl)phenol sample in a 50:50 mixture of Mobile Phase A and B to a final concentration of 1.0 mg/mL.[4]
System Suitability:
Inject a standard solution six times. The relative standard deviation (%RSD) for the peak area should be ≤ 2.0%.
The tailing factor for the main API peak should be ≤ 2.0.
Resolution between the API and the closest eluting impurity should be ≥ 1.5.
Protocol 2: LC-MS Identification
This method is designed to be compatible with the HPLC method for seamless transfer.
Instrumentation:
LC-MS system equipped with an ESI source and a high-resolution mass analyzer (e.g., Q-TOF).
LC Conditions:
Use the same column, mobile phases, and gradient program as described in Protocol 1 to ensure retention time correlation.
MS Conditions (Example for ESI-Negative Mode):
Ionization Mode: ESI Negative (phenols readily deprotonate).
Capillary Voltage: 3.5 kV.
Drying Gas (N₂) Flow: 10 L/min.
Drying Gas Temperature: 325 °C.
Mass Range: 50 - 1000 m/z.
Data Acquisition: Perform full scan MS to detect all ions, and targeted MS/MS (fragmentation) on the impurity peaks to gain structural information.[15]
Protocol 3: NMR for Structural Elucidation
This protocol assumes an impurity has been isolated via preparative HPLC.
Sample Preparation:
Dissolve 1-5 mg of the isolated impurity in ~0.6 mL of a deuterated solvent (e.g., DMSO-d₆ or CDCl₃). Add a small amount of tetramethylsilane (TMS) as an internal reference (δ 0.00 ppm).[21]
Instrumentation:
NMR Spectrometer (≥400 MHz recommended for better resolution).
Experiments to Perform:
1D Experiments: ¹H NMR (provides information on proton environments and coupling) and ¹³C NMR (provides information on the carbon skeleton).[22]
HSQC (Heteronuclear Single Quantum Coherence): Correlates directly bonded protons and carbons (¹H-¹³C one-bond connectivity).[24]
HMBC (Heteronuclear Multiple Bond Correlation): Correlates protons and carbons over two to three bonds, which is crucial for piecing together the molecular structure.[26]
Data Interpretation:
Systematically assign all peaks in the spectra to the proposed structure, ensuring all chemical shifts, integrations, and correlations are consistent.[27]
Conclusion: An Integrated Strategy for Assured Quality
Confirming the identity of impurities in a pharmaceutical substance like 2-(Isopropylsulfonyl)phenol is a rigorous, multi-step process that forms the bedrock of drug safety and quality assurance. A successful strategy is not built on a single technique but on the intelligent integration of orthogonal analytical methods.
The journey begins with a robust, stability-indicating HPLC method for detection and quantification. This is followed by the powerful identification capabilities of LC-MS for determining molecular weights and elemental compositions. For volatile components, GC-MS provides essential complementary data. Finally, for any truly unknown structure, the unambiguous power of NMR spectroscopy, applied to an isolated sample, provides the definitive answer.
By understanding the "why" behind each experimental choice and by employing this self-validating workflow, researchers can confidently characterize any impurity, satisfy stringent regulatory requirements, and ultimately ensure the safety and efficacy of the final drug product.
References
Title: Pharmaceutical Impurity Identification and Profiling Using Agilent Q-TOF LC/MS Combined with Advanced MassHunter Data Processing
Source: Agilent Technologies
URL
Title: Forced Degradation Studies: Regulatory Considerations and Implementation
Source: BioProcess International
URL
Title: Understanding ICH Guidelines for Pharmaceutical Impurities: A Comprehensive Guide
Source: Labcompliance
URL
Title: A practical guide to forced degradation and stability studies for drug substances
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Navigating the Safe Handling of 2-(Isopropylsulfonyl)phenol: A Guide to Personal Protective Equipment and Disposal
The procedural guidance herein is designed to be a self-validating system, explaining the causality behind each safety recommendation. By understanding the "why" behind each step, we empower our scientific community to c...
Author: BenchChem Technical Support Team. Date: March 2026
The procedural guidance herein is designed to be a self-validating system, explaining the causality behind each safety recommendation. By understanding the "why" behind each step, we empower our scientific community to cultivate a culture of safety and make informed decisions in the laboratory.
Anticipated Hazards: A Proactive Approach to Safety
Based on data from similar chemical structures, 2-(Isopropylsulfonyl)phenol is anticipated to present several key hazards. Safety data for compounds like 2-(Isopropylsulfonyl)ethanamine and other phenols indicate a potential for skin irritation, serious eye irritation, and respiratory irritation.[1][2][3][4] Phenolic compounds, in general, can be corrosive and toxic, with some capable of causing severe burns and systemic toxicity upon absorption through the skin.[5][6][7][8][9] Therefore, a cautious and well-defined handling protocol is essential.
Core Personal Protective Equipment (PPE) Requirements
A multi-layered approach to PPE is crucial to mitigate the risks associated with handling 2-(Isopropylsulfonyl)phenol. The following table outlines the recommended PPE for various laboratory operations.
Operation
Engineering Controls
Gloves
Eye/Face Protection
Protective Clothing
Respiratory Protection
Weighing/Dispensing (Solid)
Chemical Fume Hood or Ventilated Balance Enclosure
Double-gloved with nitrile or neoprene gloves
ANSI Z87.1 compliant safety glasses with side shields or chemical splash goggles
Flame-resistant lab coat
Recommended if weighing outside of a ventilated enclosure
Solution Preparation
Chemical Fume Hood
Double-gloved with nitrile or neoprene gloves
Chemical splash goggles and a face shield
Flame-resistant lab coat and a chemical-resistant apron
Not typically required if handled within a fume hood
Chemical Reactions
Chemical Fume Hood
Double-gloved with nitrile or neoprene gloves
Chemical splash goggles and a face shield
Flame-resistant lab coat and a chemical-resistant apron
Not typically required if handled within a fume hood
Work-up/Quenching
Chemical Fume Hood
Double-gloved with nitrile or neoprene gloves
Chemical splash goggles and a face shield
Flame-resistant lab coat and a chemical-resistant apron
Not typically required if handled within a fume hood
Waste Disposal
Well-ventilated area
Double-gloved with nitrile or neoprene gloves
Chemical splash goggles
Flame-resistant lab coat
Not typically required for sealed containers
Step-by-Step Safe Handling Protocol
Adherence to a stringent, step-by-step protocol is the foundation of safe laboratory practice. The following procedure is designed to minimize exposure and prevent contamination.
1. Pre-Handling Preparation:
Review Documentation: Thoroughly review this guide and any available safety information for analogous compounds.[1][2]
Assemble PPE: Gather all necessary PPE as outlined in the table above. Ensure all items are in good condition.
Prepare Workspace: Designate a specific area for handling 2-(Isopropylsulfonyl)phenol within a certified chemical fume hood.[10] Ensure the work area is clean and uncluttered.
Locate Emergency Equipment: Confirm the location and functionality of the nearest safety shower, eyewash station, and fire extinguisher.
2. Donning PPE (Gowning):
Outer Garments: Put on a flame-resistant lab coat over personal clothing. Long pants and closed-toe shoes are mandatory.[11]
Gloves (First Pair): Don the first pair of nitrile or neoprene gloves.
Eye and Face Protection: Wear safety glasses or goggles. If there is a splash hazard, a face shield is also required.[11]
Gloves (Second Pair): Don a second pair of gloves over the first, ensuring the cuffs of the outer gloves are pulled over the sleeves of the lab coat.
3. Handling the Compound:
Within the Fume Hood: All manipulations of 2-(Isopropylsulfonyl)phenol, including weighing, transferring, and preparing solutions, must be conducted within a chemical fume hood to minimize inhalation exposure.[10][12]
Avoid Dust Generation: When handling the solid form, minimize the creation of dust.[2]
Controlled Dispensing: Use appropriate tools (e.g., spatulas, weighing paper) to handle the solid. For solutions, use a calibrated pipette or syringe.
Container Management: Keep containers of 2-(Isopropylsulfonyl)phenol tightly closed when not in use.[1][4]
4. Post-Handling and Decontamination:
Clean Workspace: Decontaminate the work surface within the fume hood with an appropriate solvent (e.g., 70% ethanol), followed by a thorough wipe-down.
Tool Decontamination: Clean all reusable equipment that came into contact with the compound.
5. Doffing PPE (De-gowning):
Outer Gloves: Remove the outer pair of gloves by peeling them off from the cuff, turning them inside out. Dispose of them in the designated hazardous waste container.
Lab Coat: Remove the lab coat, folding the contaminated exterior inward.
Eye and Face Protection: Remove the face shield and/or goggles.
Inner Gloves: Remove the inner pair of gloves and dispose of them in the hazardous waste.
Hand Washing: Immediately wash hands thoroughly with soap and water.[1][2]
Emergency Procedures: Spill and Exposure Management
Preparedness is key to mitigating the impact of an accidental release or exposure.
Chemical Spill Response Workflow
Caption: Workflow for responding to a small chemical spill.
In Case of Skin Contact:
Immediately flush the affected area with copious amounts of water for at least 15 minutes while removing contaminated clothing.[1][3]
All waste materials contaminated with 2-(Isopropylsulfonyl)phenol, including used PPE, absorbent materials from spills, and empty containers, must be disposed of as hazardous waste.[10][13]
Solid Waste: Collect in a clearly labeled, sealed container.
Liquid Waste: Collect in a compatible, sealed, and labeled waste container.
Follow all institutional and local regulations for hazardous waste disposal.
By implementing these comprehensive safety measures, we can ensure a secure research environment for the advancement of science.
References
Personal Protective Equipment | US EPA. (2025, September 12).
PPE and Decontamination | Substance Use - CDC. (2024, September 20).
Flame Resistant PPE | Department of Chemistry and Biochemistry.
2-(Isopropylsulfonyl)ethanamine - AK Scientific, Inc.
SAFETY DATA SHEET - MilliporeSigma. (2025, November 6).
Personal Protective Equipment (PPE) - CHEMM. (2026, February 4).
SAFETY DATA SHEET - ThermoFisher. (2025, September 12).
SAFETY DATA SHEET - Fisher Scientific.
Appendix P - Phenol First Aid Guide and PPE | Environment, Health and Safety.
SAFETY DATA SHEET - Fisher Scientific. (2010, September 21).
Phenol SOP | Environment, Health and Safety.
SAFE USE OF PHENOL.
Phenol - Environment, Health & Safety.
SOP Phenol - McMaster University. (2024, March 13).
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Phenol Standard Operating Procedure - Yale Environmental Health & Safety.